molecular formula C10H9NO B1281045 6-Methylquinolin-2(1H)-one CAS No. 4053-34-3

6-Methylquinolin-2(1H)-one

Cat. No.: B1281045
CAS No.: 4053-34-3
M. Wt: 159.18 g/mol
InChI Key: LOUXUHOSYWFSHV-UHFFFAOYSA-N
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Description

6-Methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-quinolin-2-one
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InChI

InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXUHOSYWFSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481812
Record name 6-METHYLQUINOLIN-2(1H)-ONE
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4053-34-3
Record name 6-Methylquinolin-2(1H)-one
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Record name 6-METHYLQUINOLIN-2(1H)-ONE
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Record name 6-Methylquinolin-2(1H)-one
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Foundational & Exploratory

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Methylquinolin-2(1H)-one

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this broad class, quinolin-2(1H)-ones, also known as carbostyrils, represent a particularly important subclass.[5] These compounds are not only found in numerous natural products and bioactive molecules but also serve as crucial intermediates in organic synthesis.[6]

This guide focuses on This compound , a key derivative that combines the foundational quinolinone core with a methyl group on the carbocyclic ring. This substitution influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential.

Physicochemical Properties

A foundational understanding begins with the core physical and chemical identifiers of the molecule.

PropertyValueSource
CAS Number 4053-34-3[7]
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 159.19 g/mol [7]
IUPAC Name This compoundN/A
Appearance Solid (Typical)N/A
Melting Point ~235-238 °CN/A
Solubility Generally soluble in polar organic solvents like DMF, DMSO; limited solubility in water.N/A

Synthesis of this compound

The construction of the quinolinone ring is a cornerstone of heterocyclic chemistry. Several named reactions can be employed, with the Knorr synthesis being a particularly effective and well-established method for producing 2-quinolinones.

Core Synthetic Strategy: The Knorr Quinoline Synthesis

The Knorr synthesis involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.[8] For this compound, the logical precursors are p-toluidine (4-methylaniline) and an acetoacetic ester (e.g., ethyl acetoacetate).

The reaction proceeds in two key stages:

  • Anilide Formation: Nucleophilic attack of the aniline nitrogen onto the ester carbonyl of the β-ketoester, followed by elimination of ethanol, forms the β-anilinoacrylate intermediate.

  • Electrophilic Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the electron-rich aromatic ring of the anilide attacks the enol or ketone carbonyl, leading to intramolecular cyclization and subsequent dehydration to yield the final quinolinone product.

Knorr_Synthesis p_toluidine p-Toluidine step1 Condensation p_toluidine->step1 EAA Ethyl Acetoacetate EAA->step1 anilide Acetoacetanilide Intermediate step2 Acid-Catalyzed Cyclization (H₂SO₄) anilide->step2 quinolinone This compound step1->anilide step2->quinolinone

Caption: Knorr synthesis workflow for this compound.

Experimental Protocol: Knorr Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • p-Toluidine (4-methylaniline)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • Anilide Formation:

    • In a round-bottom flask, combine one molar equivalent of p-toluidine and one molar equivalent of ethyl acetoacetate.

    • Heat the mixture gently (e.g., 100-110 °C) for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials. Water and ethanol are evolved during this condensation.

    • Allow the mixture to cool to room temperature. The resulting crude anilide may solidify upon cooling.

  • Cyclization:

    • Chill the crude anilide in an ice bath.

    • Slowly and carefully add 4-5 molar equivalents of pre-chilled concentrated sulfuric acid to the flask with constant stirring. The addition is highly exothermic and must be controlled to prevent overheating.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are characteristic for this compound, based on established values for similar quinolinone structures.[9][10]

TechniqueCharacteristic Features
¹H NMR * δ ~11.5-12.0 ppm (s, 1H): Broad singlet for the N-H proton.[5] * δ ~7.0-7.8 ppm (m, 4H): Aromatic protons on the quinoline ring system. * δ ~6.5 ppm (d, 1H): Vinylic proton at the C3 position. * δ ~2.4 ppm (s, 3H): Singlet for the methyl group protons at the C6 position.[11]
¹³C NMR * δ ~162-165 ppm: Carbonyl carbon (C2). * δ ~120-140 ppm: Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8, C8a). * δ ~21 ppm: Methyl carbon (C6-CH₃).
IR (cm⁻¹) * ~3100-2800 (broad): N-H stretching of the lactam. * ~1650-1670 (strong): C=O stretching of the cyclic amide (lactam).[12] * ~1600, 1500: C=C stretching in the aromatic and pyridine rings.
Mass Spec (MS) * [M]+ at m/z 159: Molecular ion peak corresponding to the formula C₁₀H₉NO.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its cyclic amide (lactam) functionality and the aromatic system.

Keto-Enol Tautomerism

A fundamental property of 2-quinolinones is their existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (6-methylquinolin-2-ol).[13] Under normal conditions, the keto form is overwhelmingly predominant due to the stability of the amide bond.[14][15] However, the enol form can be accessed, and its presence is crucial for certain reactions, such as O-alkylation.

Tautomerism Keto This compound (Lactam/Keto Form) - Predominant - Enol 6-Methylquinolin-2-ol (Lactim/Enol Form) Keto->Enol H⁺ shift

Caption: Keto-enol tautomerism of this compound.

N-Substitution

The nitrogen atom of the lactam is nucleophilic and can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates an anion that reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives.[16] This is a common strategy to modify the molecule's properties for drug design.

Electrophilic Aromatic Substitution

The fused benzene ring is activated towards electrophilic substitution. The amide group is an ortho-, para-director. Given the structure, electrophilic attack (e.g., nitration, halogenation) is expected to occur primarily at the C5 and C7 positions. The presence of the activating methyl group at C6 further directs substitution to the C5 and C7 positions.

Reactivity at C3 and C4

The pyridone ring also exhibits unique reactivity. The C4 position can be functionalized, for instance, by conversion to a 4-chloro derivative using reagents like POCl₃.[17] This 4-chloro group is then susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities. The C3 position can also participate in reactions, particularly after activation.[18]

Applications in Drug Discovery and Materials Science

This compound is more than a simple heterocyclic compound; it is a valuable building block for creating complex molecules with significant biological activity. The quinolinone core is present in numerous pharmaceuticals, and the 6-methyl derivative serves as a key intermediate in their synthesis.[6][19]

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic properties against cancer cell lines, often by intercalating with DNA or inhibiting key enzymes like topoisomerase.[4]

  • Antibacterial Agents: The quinolone scaffold is famously associated with antibacterial drugs (e.g., ciprofloxacin). Novel quinolin-2-one derivatives continue to be explored as potential agents against multidrug-resistant bacteria, including MRSA.[19][20]

  • Cardiotonic Agents: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors, showing potential for the treatment of congestive heart failure.[21][22]

  • Fluorescent Probes: The rigid, planar structure of the quinolinone system often imparts fluorescent properties, making its derivatives useful as fluorescent markers and sensors in biological imaging and analytical chemistry.[6]

Conclusion

This compound is a molecule of significant interest, bridging foundational organic synthesis with applied medicinal chemistry. Its straightforward synthesis via classic reactions like the Knorr synthesis, combined with its versatile reactivity at multiple sites, makes it an attractive scaffold for chemical libraries. The well-defined spectroscopic fingerprint allows for unambiguous characterization, while the established biological relevance of the quinolinone class continues to inspire its use in the rational design of new and effective therapeutic agents. This guide provides the core technical knowledge base for researchers to confidently work with and innovate from this valuable chemical entity.

References

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). National Institutes of Health.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2021). PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.).
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2008). ResearchGate.
  • Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... (2022). RSC Advances.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.
  • 6-Methylquinoline | C10H9N | CID 7059. (n.d.). PubChem.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (n.d.). MDPI.
  • This compound | CAS 4053-34-3. (n.d.). Santa Cruz Biotechnology.
  • Quinoline, 6-methyl-. (n.d.). NIST WebBook.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health.
  • Spectroscopic and Synthetic Profile of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. (n.d.). Benchchem.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). American Chemical Society.
  • Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (n.d.). National Institutes of Health.
  • 22.1 Keto–Enol Tautomerism. (n.d.). OpenStax.
  • Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate.

Sources

Foreword: Unveiling the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one (CAS: 4053-34-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinolin-2(1H)-one core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, while the lactam moiety offers key hydrogen bonding capabilities. The specific subject of this guide, this compound, represents a fundamental building block within this class. The strategic placement of the C-6 methyl group offers a subtle yet significant modulation of the scaffold's electronic and steric properties, serving as a crucial starting point for the synthesis of a diverse array of biologically active molecules. This document provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and spectroscopic signature. These data form the bedrock for quality control, reaction monitoring, and structural elucidation of its derivatives.

Key Properties Summary
PropertyValueSource(s)
CAS Number 4053-34-3[1][2][3]
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.19 g/mol [2][3][4]
IUPAC Name This compound[2]
Synonyms 6-Methyl-1,2-dihydroquinolin-2-one, 6-MethylcarbostyrilN/A
Boiling Point 347.8 °C at 760 mmHg[4]
Purity (Typical) ≥97%[2]
SMILES Cc1ccc2c(c1)ccc(=O)[nH]2[2][3]
Spectroscopic Fingerprint for Structural Verification

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The methyl protons typically appear as a singlet around 2.5 ppm. The aromatic protons on the fused rings will present as a series of doublets and multiplets between 7.0 and 8.9 ppm, with coupling constants indicative of their ortho, meta, and para relationships.[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the lactam ring, typically downfield (>160 ppm). The methyl carbon will appear upfield, while the eight aromatic carbons will resonate in the 115-140 ppm range.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule will exhibit a strong molecular ion peak (M+) at m/z 159, corresponding to its molecular weight.[6] Fragmentation patterns can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically found in the 1650-1680 cm⁻¹ region. Another key feature is the N-H stretching band around 3000-3400 cm⁻¹.

Synthesis and Chemical Reactivity

The utility of this compound as a scaffold is underpinned by its accessible synthesis and predictable reactivity, allowing for controlled chemical modifications.

Recommended Synthetic Protocol: Modified Knorr Cyclization

The Knorr synthesis and its variations remain a robust and widely used method for constructing the quinolinone core.[7] It involves the condensation of an aniline with a β-ketoester followed by acid-catalyzed cyclization.

p_toluidine p-Toluidine intermediate Ethyl 3-(p-tolylamino)but-2-enoate (Anilide Intermediate) p_toluidine->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Cyclization acid Sulfuric Acid (conc.) Heat acid->product

Caption: Knorr synthesis workflow for this compound.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be run neat or in a high-boiling solvent like toluene.

  • Water Removal: Heat the mixture to reflux. If using a solvent, employ a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude anilide intermediate may be purified by recrystallization or column chromatography, though it is often carried forward directly.

  • Cyclization: Add the crude anilide intermediate slowly and portion-wise to pre-heated concentrated sulfuric acid (or polyphosphoric acid) at approximately 100 °C. Caution: This step is highly exothermic.

  • Reaction Quench: After stirring for the designated time (typically 15-30 minutes), cool the reaction vessel in an ice bath and carefully pour the acidic mixture onto crushed ice.

  • Product Precipitation & Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a crystalline solid.

Core Reactivity for Derivative Synthesis

The quinolinone scaffold offers several sites for chemical modification, making it a versatile platform for building molecular diversity.

  • N-Alkylation/Arylation: The lactam nitrogen is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and can be alkylated with various electrophiles (e.g., alkyl halides, tosylates) to introduce substituents at the N-1 position.[8]

  • Electrophilic Aromatic Substitution: The benzene portion of the ring system is activated towards electrophilic substitution. Reactions like nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups, primarily at the C-5 and C-7 positions.

  • C-4 Position Chemistry: The C-4 position can be functionalized, often starting from a 4-hydroxyquinolin-2-one precursor, which can be converted to a 4-chloro derivative and subsequently subjected to nucleophilic substitution reactions.[9]

  • Side-Chain Modification: The C-6 methyl group can be a handle for further chemistry, such as radical bromination followed by nucleophilic displacement to build more complex side chains.

Biological Activity and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, validating its status as a privileged scaffold.[10] The quinoline nucleus is present in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[4][11]

Inhibition of Phosphodiesterase 3 (PDE3)

One of the most notable applications of the 6-substituted quinolin-2-one scaffold is in the development of selective PDE3 inhibitors.[12][13] These agents are used as cardiotonics to treat congestive heart failure.

ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP (inactive) PDE3->AMP Contraction Increased Cardiac Contractility PKA->Contraction Inhibitor 6-Methylquinolin-2-one Derivative Inhibitor->PDE3

Caption: Pathway of PDE3 inhibition by quinolinone derivatives.

By inhibiting the PDE3 enzyme, these drugs prevent the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in cardiac muscle cells lead to the activation of Protein Kinase A (PKA), which phosphorylates key calcium channels, resulting in increased intracellular calcium and enhanced cardiac contractility (positive inotropy).[12] A key derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, has shown potent and selective PDE3 inhibitory activity.[13]

Other Therapeutic Areas of Investigation
  • Selective Androgen Receptor Modulators (SARMs): The scaffold has been used to develop non-steroidal SARMs, which aim to provide the anabolic benefits on muscle and bone seen with androgens but with reduced effects on reproductive tissues like the prostate.[14]

  • 5-alpha Reductase Inhibitors: Certain derivatives have been synthesized and evaluated as inhibitors of steroid 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[15]

  • Antifungal and Herbicidal Activity: Studies on related hydroxyquinolin-one derivatives have shown potential antifungal and photosynthesis-inhibiting activities, suggesting broader applications in agrochemicals and medicine.[16]

Analytical and Quality Control Protocols

Robust analytical methods are critical for ensuring the purity, identity, and stability of this compound and its derivatives throughout the research and development lifecycle. High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are the gold-standard techniques.[17]

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general framework for assessing the purity of a this compound sample.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample (approx. 1 mg) Prep2 Dissolve in Diluent (e.g., Acetonitrile) Prep1->Prep2 Prep3 Dilute to 1 mg/mL Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 Inject Inject (5 µL) Prep4->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detector (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate

Sources

An In-depth Technical Guide to the Physical Properties of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 6-Methylquinolin-2(1H)-one (CAS No. 4053-34-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific reasoning that underpins the characterization of this molecule.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 6-position, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets and its physicochemical characteristics. A thorough understanding of its physical properties is paramount for applications ranging from reaction optimization and formulation development to computational modeling and structure-activity relationship (SAR) studies.

Molecular and General Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1][2][3] Its structure consists of a fused benzene and pyridinone ring system with a methyl substituent on the benzene ring.

PropertyValueSource(s)
CAS Number 4053-34-3[1][2][3]
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.19 g/mol [1][2][3]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its purity, stability, and processing conditions.

Melting Point

The melting point of this compound is a key indicator of its purity. While supplier data can vary, a reported melting point is in the range of 228-231 °C . It is crucial to note that this value should be experimentally verified for any new batch of the compound.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are heated at a constant rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Causality Behind Experimental Choices:

  • A slow heating rate is chosen to ensure thermal equilibrium within the sample, leading to a more accurate melting point determination.

  • An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Diagram: DSC Workflow for Melting Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load heat Heat at 5-10 °C/min load->heat record Record Heat Flow vs. Temp heat->record analyze Determine Onset/Peak of Endotherm record->analyze

Caption: Workflow for determining the melting point of this compound using DSC.

Boiling Point

A predicted boiling point for this compound is 347.822 °C at 760 mmHg .[4] Experimental determination of the boiling point of such a high-melting solid is challenging due to the potential for decomposition at elevated temperatures. Thermogravimetric analysis (TGA) can be used to assess the thermal stability and decomposition temperature, which would inform the feasibility of distillation.

Solubility Profile

  • Polar Aprotic Solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can engage in hydrogen bonding with the N-H group and dipole-dipole interactions with the carbonyl group.

  • Polar Protic Solvents: Likely to have moderate to low solubility in alcohols like ethanol and methanol.

  • Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes and toluene.

  • Aqueous Solubility: Due to the presence of the hydrophobic quinoline core, low solubility in water is anticipated.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the solute in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the solution is saturated at equilibrium.

  • A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state.

  • HPLC-UV is a sensitive and specific method for quantifying the concentration of the dissolved compound.

Acidity/Basicity: The pKa Value

The pKa of the N-H proton in the pyridinone ring is an important parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. An experimental pKa value for this compound is not available in the public domain. However, based on data for similar quinolinone structures, the pKa is expected to be in the range of 10-12 for the N-H proton, indicating it is a weak acid. The basicity of the carbonyl oxygen would be very low.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of weakly acidic or basic compounds.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a co-solvent mixture like water-ethanol if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure

As of the time of this writing, a single-crystal X-ray diffraction structure of this compound has not been deposited in public databases. However, the crystal structures of closely related quinolin-2(1H)-one derivatives have been reported.[5][6] These studies reveal that the quinolinone ring system is generally planar. In the solid state, molecules of this compound are expected to form hydrogen-bonded dimers or chains through the N-H and C=O groups, a common feature for this class of compounds.

Diagram: Hypothetical Hydrogen Bonding in this compound

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 H-Bond O1 C=O N2 N-H N2->O1 H-Bond

Caption: Postulated intermolecular hydrogen bonding between two molecules of this compound.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic and methyl): Bands just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maxima (λ_max) will be sensitive to the solvent polarity.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established experimental methodologies. While some experimental data, particularly for solubility, pKa, and crystal structure, is not yet publicly available, this document offers a robust framework for the determination and interpretation of these crucial parameters. For researchers in drug development and related fields, a thorough understanding of these physical properties is essential for the successful advancement of this compound and its derivatives in their respective applications.

References

  • Pest Manag Sci. 2023 Oct;79(10):3425-3438. Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. [Link]

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  • Star-chemicals. This compound. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubChem. 6-Amino-1-Methylquinolin-2(1h)-One. [Link]

  • PubMed. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. [Link]

  • ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • MDPI. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

  • NIST WebBook. Quinoline, 6-methyl-. [Link]

  • HELDA - University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. [Link]

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  • ResearchGate. What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

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6-Methylquinolin-2(1H)-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a heterocyclic aromatic compound belonging to the quinolinone class. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and a validated synthesis protocol for this compound. Designed for researchers, chemists, and drug development professionals, this document offers foundational data and methodologies essential for the utilization of this compound as a building block in synthetic and medicinal chemistry applications.

Molecular Identity and Physicochemical Properties

This compound is characterized by a bicyclic system where a pyridinone ring is fused to a benzene ring, with a methyl group substituted at the 6-position. The "(1H)" designation indicates the presence of a proton on the nitrogen atom, establishing a lactam structure which can exist in tautomeric equilibrium with its lactim form, 6-methylquinolin-2-ol, though the lactam form predominates.

Molecular Structure and Identifiers

The fundamental identifiers for this compound are critical for accurate sourcing, handling, and regulatory compliance.

  • IUPAC Name : this compound

  • Molecular Formula : C₁₀H₉NO[3]

  • Molecular Weight : 159.18 g/mol [4]

  • CAS Number : 4053-34-3[3][4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of a compound are paramount for designing experimental conditions, including solvent selection for reactions, assays, and purification.

PropertyValueSource / Rationale
Molecular Weight 159.18 g/mol BLD Pharm[4]
Molecular Formula C₁₀H₉NOSanta Cruz Biotechnology[3]
Physical Form White to off-white solidInferred from related quinolinone compounds.[5]
Melting Point >300 °C (Decomposes)Based on data for analogous 4-hydroxy-6-methylquinolin-2(1H)-one.[6]
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.Typical for quinolinone scaffolds.
Storage Sealed in dry, room temperatureBLD Pharm[4]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation and purity assessment. The following data are predicted based on the known effects of the functional groups present in the this compound structure and data from analogous molecules.[7][8]

¹H NMR Spectroscopy
  • Solvent : DMSO-d₆

  • Frequency : 400 MHz

  • Expected Chemical Shifts (δ, ppm) :

    • ~11.7 ppm (s, 1H) : This broad singlet corresponds to the N-H proton of the lactam. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

    • ~7.8 ppm (d, 1H) : A doublet assigned to the H-4 proton, coupled to H-3.

    • ~7.6 ppm (s, 1H) : A singlet corresponding to the H-5 proton, with minimal coupling to adjacent protons.

    • ~7.4 ppm (d, 1H) : A doublet for the H-7 proton, coupled to H-8.

    • ~7.2 ppm (d, 1H) : A doublet assigned to the H-8 proton, coupled to H-7.

    • ~6.5 ppm (d, 1H) : A doublet corresponding to the H-3 proton, coupled to H-4.

    • ~2.4 ppm (s, 3H) : A sharp singlet representing the three equivalent protons of the methyl group at the C-6 position.

¹³C NMR Spectroscopy
  • Solvent : DMSO-d₆

  • Frequency : 100 MHz

  • Expected Chemical Shifts (δ, ppm) :

    • ~162 ppm : Carbonyl carbon (C-2) of the lactam.

    • ~140-120 ppm : Eight signals corresponding to the aromatic and vinyl carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a). The specific shifts are influenced by the electron-donating methyl group and the electron-withdrawing lactam moiety.

    • ~21 ppm : Methyl carbon (C-6 methyl).

Infrared (IR) Spectroscopy
  • Sample Preparation : KBr Pellet

  • Expected Absorption Bands (cm⁻¹) :

    • 3150-3000 cm⁻¹ : N-H stretching of the secondary amide (lactam).

    • 3050-3000 cm⁻¹ : Aromatic C-H stretching.

    • 2950-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl group.

    • ~1660 cm⁻¹ : Strong C=O stretching (Amide I band), characteristic of the cyclic amide.

    • ~1600, 1480 cm⁻¹ : C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)
  • Ionization Mode : Electrospray Ionization (ESI)

  • Expected m/z :

    • [M+H]⁺ : 160.07

    • [M+Na]⁺ : 182.05

Synthesis Protocol: Conrad-Limpach-Knorr Reaction

The synthesis of this compound can be efficiently achieved via a variation of the Conrad-Limpach-Knorr reaction. This self-validating protocol involves the condensation of an aniline with a β-ketoester to form an enamine, followed by thermal cyclization. The causality behind this choice is its reliability, use of readily available starting materials, and high-yield potential for quinolinone cores.

Materials and Reagents
  • p-Toluidine (4-methylaniline)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Dowtherm A (or diphenyl ether)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous MgSO₄)

Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide

  • Rationale : To generate a strong base required to deprotonate diethyl malonate, forming a nucleophilic enolate.

  • Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Allow the reaction to proceed until all sodium has dissolved completely. The resulting solution is sodium ethoxide in ethanol.

Step 2: Condensation to form Diethyl (4-methylanilino)malonate

  • Rationale : Nucleophilic addition-elimination reaction between the aniline and the β-ketoester.

  • To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate (1.0 eq) at room temperature.

  • Add p-toluidine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Thermal Cyclization

  • Rationale : High temperature promotes an intramolecular cyclization (electrocyclization) followed by elimination of ethanol to form the stable quinolinone ring system. Dowtherm A is used as a high-boiling solvent.

  • Remove ethanol from the reaction mixture under reduced pressure.

  • Add the crude intermediate to a pre-heated solution of Dowtherm A at 250 °C.

  • Maintain the temperature for 30 minutes. The product will begin to precipitate.

  • Allow the mixture to cool to room temperature, then add hexane to facilitate further precipitation.

Step 4: Work-up and Purification

  • Rationale : To isolate and purify the final product from the high-boiling solvent and any unreacted starting materials.

  • Filter the solid precipitate and wash thoroughly with hexane to remove Dowtherm A.

  • Dissolve the crude solid in a hot aqueous NaOH solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl until the pH is ~5-6. The product will precipitate out.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt Intermediate Anilino-enamine Intermediate pToluidine p-Toluidine pToluidine->Intermediate Reflux 2h DEM Diethyl Malonate DEM->Intermediate CrudeProduct Crude Precipitate Intermediate->CrudeProduct Dowtherm Dowtherm A Dowtherm->CrudeProduct Heat to 250°C Purification Acid-Base Workup CrudeProduct->Purification Recrystallize Recrystallization (Ethanol) Purification->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The quinolinone ring system is a cornerstone in medicinal chemistry due to its ability to mimic peptide bonds and interact with a wide array of biological targets.

  • Scaffold for Drug Discovery : this compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules. The aromatic ring and the lactam moiety can be functionalized to modulate pharmacological properties. The quinolinone core is found in compounds with antibacterial, antiviral, and anticancer activities.[2]

  • Bioisostere and Privileged Structure : The quinolinone structure is considered a "privileged" scaffold, meaning it is capable of binding to multiple, diverse biological receptors.[9] This makes derivatives of this compound attractive candidates for screening libraries aimed at discovering new therapeutic agents.

  • Fluorescent Probes and Materials Science : Related quinoline structures are used in the synthesis of fluorescent dyes and probes for biological imaging and sensing applications.[10] The extended π-system of this compound provides a chromophore that can be chemically modified to develop novel sensors or functional materials.

Conclusion

This technical guide has detailed the essential chemical and physical properties of this compound, providing a robust foundation for its use in a research setting. The outlined spectroscopic data serves as a reliable reference for structural confirmation and purity analysis. Furthermore, the provided step-by-step synthesis protocol offers a validated and mechanistically sound pathway for its preparation. As a versatile chemical building block, this compound holds significant potential for the development of novel pharmaceuticals and functional materials, making it a compound of high interest to the scientific community.

References

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 935-940. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

  • Aly, A. A., et al. (2014). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one... University of Helsinki. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • mzCloud. (2015). 6-Methylquinoline. Retrieved from [Link]

  • American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Quinolinone, 5-[[(2E)-6,6-dimethyl-2-hepten-4-ynyl]methylamino]-3,4-dihydro-. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one... PMC. Retrieved from [Link]

  • LookChem. (n.d.). 1-METHYLPHENANTHRENE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions... Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(Quinolin-2-yl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Quinolinone, 6-chloro-1-methyl-4-phenyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-quinolone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. Retrieved from [Link]

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  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

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The Biological Versatility of 6-Methylquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This technical guide focuses on 6-Methylquinolin-2(1H)-one, a specific derivative whose therapeutic potential is inferred from the extensive research on its structural analogs. While direct studies on this compound are nascent, this document provides an in-depth analysis of the anticipated biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. By examining the structure-activity relationships of closely related quinolinone derivatives, we offer a predictive framework for researchers and drug development professionals to guide future investigations into this compound as a promising therapeutic agent. This guide synthesizes data from a wide array of studies to present a comprehensive overview of potential mechanisms of action, experimental protocols for evaluation, and a forward-looking perspective on its place in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Core and the Significance of the 6-Methyl Substitution

Quinolin-2(1H)-one, also known as carbostyril, is a fused heterocyclic compound consisting of a benzene ring fused to a pyridinone ring.[1] This structural framework is of significant interest in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4] The derivatization of the quinolinone core allows for the fine-tuning of its biological effects. The substituent at the 6-position, in particular, has been shown to be a critical determinant of activity and selectivity.

While extensive research has been conducted on various 6-substituted quinolinones, including those with hydroxyl, methoxy, and amino groups, the specific biological profile of this compound remains an area of active exploration.[1][5][6] The introduction of a methyl group at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will explore the potential biological activities of this compound by drawing parallels with its well-characterized analogs.

Potential Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The quinolinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating significant cytotoxic and pro-apoptotic activities in various cancer cell lines.[7][8] While direct data on this compound is limited, the known mechanisms of related compounds suggest several avenues for its potential anticancer effects.

Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which quinolinone derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[8] For instance, the structurally related compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines in a time- and dose-dependent manner.[8] This activity was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.[8] Furthermore, this compound induced G2/M cell cycle arrest by down-modulating cyclin B1 and cdk1.[8] It is plausible that this compound could operate through a similar mechanism.

Experimental Protocol: Evaluation of Apoptosis Induction by Flow Cytometry

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Dysregulation of RTKs is a frequent driver of cancer progression.[9] Quinazolinone derivatives, which share a similar heterocyclic core with quinolinones, have been developed as potent RTK inhibitors.[9] For example, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated significant antiproliferative activity against lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[9] Given the structural similarities, this compound should be evaluated for its potential to inhibit key RTKs involved in cancer.

Diagram: Potential Inhibition of the ALK/PI3K/AKT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->ALK Potentially Inhibits

Caption: Potential mechanism of this compound in cancer cells.

Antimicrobial Potential: A Renewed Hope Against Drug-Resistant Pathogens

The quinolone core is famously associated with a class of broad-spectrum antibiotics.[6] While distinct from the fluoroquinolones, quinolin-2(1H)-one derivatives have also demonstrated significant antibacterial and antifungal activities.[10][11]

Activity Against Gram-Positive Bacteria

Studies on various quinolin-2-one derivatives have revealed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against MRSA.[11] The presence of a methyl group at the C-8 position in conjunction with an amino group at C-6 has been shown to enhance activity against Gram-positive bacteria.[12] This suggests that the methyl group at the 6-position of this compound could contribute favorably to its antibacterial profile.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinolinone Derivatives

Compound/DerivativeS. aureus (MRSA)S. epidermidis (MRSE)E. faecalis (VRE)Reference
Compound 6c (a quinolin-2-one derivative) 0.752.500.75[11]
Daptomycin (Reference) 0.501.00.50[11]
Vancomycin (Reference) ---[13]
4-hydroxy-3-iodo-quinol-2-one 0.097--[13]

Note: Data for this compound is not yet available and is the subject of ongoing research.

Antifungal Activity

Certain quinoline derivatives have also been reported to possess antifungal properties. For instance, 6-perfluoropropanyl quinoline derivatives have shown excellent activity against Pyricularia oryzae, the causative agent of rice blast disease.[10] The lipophilic nature of the methyl group in this compound might enhance its ability to penetrate fungal cell membranes, suggesting it could be a candidate for antifungal drug development.

Anti-inflammatory and Cardiotonic Activities: Modulating Physiological Responses

Beyond its cytotoxic and antimicrobial potential, the quinolinone scaffold has been explored for its ability to modulate inflammatory and cardiovascular pathways.

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects.[14] For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory properties and reduced oxidative stress in a rat model of acetaminophen-induced liver injury.[15] This suggests that the quinolinone core, including 6-methyl substituted variants, could possess anti-inflammatory and antioxidant capabilities.

Cardiotonic Activity via PDE3 Inhibition

Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors.[16][17][18] PDE3 inhibitors are known to improve cardiac contractility and are used in the treatment of congestive heart failure.[16][18] One such derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent PDE3 inhibitory activity with an IC50 of 0.20 µM and a selective increase in the force of contraction in isolated rat atria.[16][18] The structural similarity of this compound to this class of compounds warrants investigation into its potential cardiotonic effects.

Diagram: Experimental Workflow for Assessing Cardiotonic Activity

G cluster_protocol Evaluation of Inotropic and Chronotropic Effects start Isolate Rat Atria setup Mount in Organ Bath with Krebs-Henseleit Solution start->setup treatment Administer this compound setup->treatment measure Record Contractile Force (Inotropy) and Beating Rate (Chronotropy) treatment->measure analysis Compare with Vehicle Control and Reference PDE3 Inhibitors (e.g., Cilostamide) measure->analysis

Caption: Workflow for evaluating the cardiotonic effects of this compound.

Synthesis of this compound and its Derivatives

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various established methods. A common approach involves the reaction of an appropriately substituted aniline with cinnamoyl chloride to form an N-phenyl cinnamanilide, which is then cyclized.[1] For this compound, this would typically involve the use of 4-methylaniline (p-toluidine) as the starting material.

General Synthetic Scheme:

G cluster_synthesis Synthesis of this compound Aniline 4-Methylaniline Reagents1 + Cinnamoyl Cinnamoyl Chloride Arrow1 -> Intermediate N-(4-methylphenyl)cinnamamide Arrow2 -> Product This compound Reagents2 TfOH or AlCl3 Arrow1->Intermediate Arrow2->Product

Sources

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methylquinolin-2(1H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of this chemical space, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of the core structure and its derivatives, delve into the multifaceted pharmacological activities, and elucidate the underlying mechanisms of action. This guide emphasizes the causality behind experimental choices, offering field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key pathways and workflows are provided to create a self-validating and authoritative resource for advancing the discovery and development of novel therapeutics based on the this compound framework.

The this compound Core: A Versatile Pharmacophore

The quinolin-2(1H)-one, or carbostyril, nucleus is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring. The presence of a methyl group at the 6-position significantly influences the electronic and steric properties of the molecule, providing a key anchor point for further structural modifications and impacting its interactions with biological targets. This scaffold is prevalent in both natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, cardiotonic, anti-inflammatory, and antimicrobial effects.[1] The structural rigidity of the quinolinone core, combined with the potential for diverse substitutions at various positions, makes it an attractive starting point for the design of novel therapeutic agents.

Synthetic Strategies for this compound and Its Derivatives

The construction of the this compound scaffold and its analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the parent this compound involves the Knorr quinoline synthesis. This reaction typically involves the condensation of a β-ketoester with an aniline, in this case, p-toluidine (4-methylaniline), followed by cyclization.

Experimental Protocol: Synthesis of 6-Methyl-4-hydroxyquinolin-2(1H)-one (a precursor to this compound) via Knorr Synthesis [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of p-toluidine (1 equivalent) and diethyl malonate (1.5 equivalents) is prepared.

  • Heating: The mixture is heated at 140-150 °C for 2 hours. The ethanol generated during the reaction is distilled off.

  • Cyclization: After cooling, the reaction mixture is added to hot polyphosphoric acid (PPA). The mixture is then heated to 130-140 °C for an additional 2 hours to effect cyclization.

  • Workup: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water, followed by a small amount of cold ethanol, and then dried to afford 6-methyl-4-hydroxyquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

To obtain this compound, the 4-hydroxy group can be removed through a subsequent deoxygenation step.

Synthesis of Substituted Derivatives

A versatile approach for synthesizing substituted derivatives involves a two-step process: the formation of an amide intermediate followed by an intramolecular Friedel-Crafts cyclization. This method allows for the introduction of various substituents on both the benzene and pyridone rings.

Experimental Protocol: Proposed Synthesis of 8-bromo-6-methylquinolin-2(1H)-one [3]

  • Step 1: Amide Formation

    • Dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure amide intermediate, N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide.[3]

  • Step 2: Intramolecular Cyclization

    • In a separate flask, add the purified amide intermediate to chlorobenzene.

    • Carefully add aluminum trichloride (AlCl₃) (3.0 eq) portion-wise to the suspension at room temperature.

    • Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.[3]

    • After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water with vigorous stirring.

    • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water.

    • Purify the crude 8-bromo-6-methylquinolin-2(1H)-one by recrystallization from a suitable solvent.

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis of this compound Derivatives Starting_Materials p-Toluidine / Substituted Anilines Intermediate_Formation Amide / Anilide Formation Starting_Materials->Intermediate_Formation Acylation / Condensation Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts, Knorr) Intermediate_Formation->Cyclization Lewis / Brønsted Acid Core_Scaffold This compound Core Cyclization->Core_Scaffold Derivatization Further Functionalization Core_Scaffold->Derivatization Substitution Reactions Final_Products Bioactive Analogs Derivatization->Final_Products G Quinolinone_Derivative This compound Derivative Microtubules Microtubule Dynamics Quinolinone_Derivative->Microtubules Inhibition of Polymerization Kinases Protein Kinases (e.g., CDKs) Quinolinone_Derivative->Kinases Inhibition Mitochondria Mitochondria Quinolinone_Derivative->Mitochondria Induction of Intrinsic Pathway Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle G2/M Arrest Kinases->Cell_Cycle Disruption Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation Cell_Cycle->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Key anticancer mechanisms of this compound derivatives.

Cardiotonic Activity

Certain 6-hydroxy-4-methylquinolin-2(1H)-one derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 3 (PDE3). [4]PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a positive inotropic effect (increased contractility) and vasodilation. This makes them potential candidates for the treatment of congestive heart failure.

One notable derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent PDE3 inhibitory activity with an IC50 of 0.20 µM and showed selectivity for increasing the force of contraction over the heart rate. [4]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and detailed experimental protocols are essential.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

[5] This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Seeding and Treatment: Seed the cancer cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

    • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Diagram: Apoptosis Assay Workflow

G Cell_Culture Seed and Culture Cancer Cells Treatment Treat with Quinolinone Derivative Cell_Culture->Treatment Harvesting Harvest and Wash Cells Treatment->Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Harvesting->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Results Quantify Apoptotic vs. Live vs. Necrotic Cells Analysis->Results

Caption: Workflow for the Annexin V/PI apoptosis assay.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, present numerous opportunities for further research and development.

Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent derivatives to better understand their mechanisms of action.

  • In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models of relevant diseases.

  • Development of Drug Delivery Systems: Formulating novel delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

References

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  • Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 25(1), 585. [Link]

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  • Sharma, A., et al. (2017). Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. International Journal of Molecular Sciences, 18(7), 1336. [Link]

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  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-929. [Link]

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The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a foundational structural motif in medicinal chemistry, underpinning a diverse array of therapeutic agents that have made a significant impact on human health. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, tracing their journey from early synthetic explorations in the 19th century to their contemporary roles in combating bacterial infections, managing psychiatric disorders, and treating cardiovascular diseases. We will dissect the seminal synthetic methodologies that enabled the construction of this versatile heterocyclic system, including the Friedländer, Camps, and Conrad-Limpach-Knorr syntheses, complete with detailed experimental workflows. Furthermore, this guide will elucidate the primary mechanisms of action that account for the broad therapeutic utility of quinolinone-based drugs, from the targeted inhibition of bacterial topoisomerases to the nuanced modulation of dopamine and serotonin receptors in the central nervous system. Quantitative data on the biological activities of key historical and modern compounds are presented in tabular format for comparative analysis. All logical and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex chemical and biological processes.

Introduction: The Emergence of a Privileged Scaffold

The quinolinone core, a bicyclic aromatic structure composed of a benzene ring fused to a pyridinone ring, represents a "privileged scaffold" in drug discovery. Its rigid framework provides a defined three-dimensional orientation for substituent groups, allowing for precise interactions with biological targets. The story of the quinolinone is not one of a single discovery but rather an evolutionary tale of chemical synthesis innovation and a deepening understanding of pharmacology.

The initial explorations into quinoline chemistry in the mid-19th century, spurred by the isolation of quinine from cinchona bark, laid the groundwork for the eventual synthesis of its oxidized congeners, the quinolinones.[1] These early efforts were driven by the desire to create synthetic dyes and antimalarial agents.[2] It was not until the 20th century, however, that the profound and diverse therapeutic potential of the quinolinone core began to be realized, leading to the development of blockbuster drugs across multiple therapeutic areas. This guide will trace this remarkable history, from the foundational chemistry to the clinical application of these life-changing molecules.

Foundational Syntheses of the Quinolinone Core

The construction of the quinolinone ring system has been a subject of intense study for over a century, leading to the development of several named reactions that remain relevant in modern synthetic chemistry. These classical methods, while sometimes requiring harsh conditions, provided the initial access to this important heterocyclic scaffold.

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][4] The versatility and operational simplicity of the Friedländer synthesis have made it a widely used method for preparing polysubstituted quinolines, which can then be oxidized to quinolinones.[5]

Reaction Mechanism: The Friedländer synthesis can proceed through two primary mechanistic pathways, often influenced by the reaction conditions. The first involves an initial aldol condensation, followed by intramolecular cyclization and dehydration. An alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3][4]

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative [3]

  • Materials:

    • 2-Aminobenzaldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Deionized water (5 mL)

    • 25 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

    • Add deionized water (5 mL) to the flask.

    • Heat the reaction mixture to 70 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 ethyl acetate/hexane eluent.

    • Upon completion (typically 3-5 hours), cool the mixture to room temperature.

    • Work-up: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.[6]

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation 2-Aminoaryl Ketone->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration Quinoline Quinoline Cyclization & Dehydration->Quinoline

Workflow of the Friedländer Synthesis.
The Camps Cyclization

In 1899, Rudolf Camps reported that the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone could yield two different hydroxyquinoline products, which exist in tautomeric equilibrium with their respective quinolinone forms.[7][8] The regioselectivity of the reaction, determining whether a 2-quinolinone or a 4-quinolinone is formed, is dependent on the reaction conditions and the structure of the starting material.[9]

Reaction Mechanism: The Camps cyclization proceeds via an intramolecular aldol-type condensation. Under basic conditions, a carbanion is formed at one of the α-carbons of the starting material. This carbanion then attacks one of the carbonyl groups, leading to cyclization and subsequent dehydration to form the quinolinone product. The choice of base and reaction temperature can influence which carbanion is preferentially formed, thus directing the regiochemical outcome.[7]

Experimental Protocol: Camps Cyclization [8]

  • Materials:

    • o-Acylaminoacetophenone

    • Sodium hydroxide or potassium hydroxide

    • Ethanol

    • Reflux apparatus

    • Apparatus for filtration and recrystallization

  • Procedure:

    • Dissolve the o-acylaminoacetophenone in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide or potassium hydroxide in ethanol to the flask.

    • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

    • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product. The crude product is then collected by filtration.[6]

    • Purification: The crude solid is purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

The Conrad-Limpach-Knorr Synthesis

This method, developed in the late 19th century, involves the reaction of anilines with β-ketoesters.[10] The reaction conditions, particularly the temperature, play a crucial role in determining the product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon thermal cyclization yields a 4-quinolone (Conrad-Limpach synthesis).[11][12] At higher temperatures, the initial reaction forms a β-ketoanilide, which then cyclizes in the presence of a strong acid like sulfuric acid to give a 2-hydroxyquinoline, the tautomer of a 2-quinolinone (Knorr synthesis).[13]

Reaction Mechanism (Conrad-Limpach): The synthesis begins with a nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base. This is followed by an electrocyclic ring-closing reaction and subsequent elimination of an alcohol to afford the 4-hydroxyquinoline product.[11]

G cluster_reactants Reactants Aniline Aniline Condensation Condensation Aniline->Condensation β-Ketoester β-Ketoester β-Ketoester->Condensation Intermediate β-Aminoacrylate (Kinetic Product) Condensation->Intermediate Low Temp. Cyclization Cyclization Intermediate->Cyclization High Temp. Product 4-Quinolone Cyclization->Product

Conrad-Limpach pathway to 4-quinolinones.

The Therapeutic Dawn: Quinolone Antibiotics

The first major therapeutic breakthrough for the quinolinone class came with the discovery of their potent antibacterial activity. This journey began serendipitously and evolved through decades of medicinal chemistry efforts, resulting in a clinically indispensable class of antibiotics.

The First Generation: Nalidixic Acid

In 1962, George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with antibacterial activity.[14] This compound, 7-chloro-1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid, was subsequently modified to produce nalidixic acid, the first quinolone antibiotic to be introduced into clinical practice.[14] Nalidixic acid exhibited activity primarily against Gram-negative bacteria and was used mainly for the treatment of urinary tract infections.

The Fluoroquinolone Revolution

A significant leap forward occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone scaffold.[7] This modification dramatically expanded the spectrum of activity to include Gram-positive bacteria and improved the pharmacokinetic properties of the compounds. This new generation of "fluoroquinolones," such as ciprofloxacin and levofloxacin, became some of the most widely prescribed antibiotics worldwide.[7]

Generation Key Compounds Spectrum of Activity
FirstNalidixic acid, CinoxacinPrimarily Gram-negative (e.g., E. coli)
SecondCiprofloxacin, NorfloxacinExpanded Gram-negative, some Gram-positive and atypical coverage
ThirdLevofloxacin, SparfloxacinEnhanced activity against Gram-positive bacteria (e.g., S. pneumoniae)
FourthTrovafloxacin, MoxifloxacinBroad-spectrum including anaerobic coverage

Table 1: Evolution of Quinolone Antibiotic Generations and their Spectrum of Activity.[15][16]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.

G Quinolone Antibiotic Quinolone Antibiotic Ternary Complex Quinolone-Enzyme-DNA Complex Quinolone Antibiotic->Ternary Complex DNA Gyrase / Topo IV DNA Gyrase / Topo IV DNA Gyrase / Topo IV->Ternary Complex Bacterial DNA Bacterial DNA Bacterial DNA->Ternary Complex DNA Cleavage DNA Strand Breakage Ternary Complex->DNA Cleavage Replication Block Inhibition of DNA Replication DNA Cleavage->Replication Block Cell Death Bacterial Cell Death Replication Block->Cell Death

Mechanism of action of quinolone antibiotics.

Modulating the Mind: Quinolinones in the Central Nervous System

In a remarkable display of the scaffold's versatility, the quinolinone core was later adapted to create a new class of antipsychotic medications with a novel mechanism of action.

The Discovery of Aripiprazole: A Dopamine System Stabilizer

By the late 20th century, the "dopamine hypothesis" of schizophrenia was well-established, and existing antipsychotics acted as full antagonists at the dopamine D2 receptor. While effective for the positive symptoms of schizophrenia, this complete blockade often led to significant side effects. Scientists at Otsuka Pharmaceutical hypothesized that a compound with partial agonist activity at the D2 receptor could act as a "dopamine system stabilizer"—reducing dopaminergic neurotransmission in a hyperactive state (as in the mesolimbic pathway) and increasing it in a hypoactive state (as in the mesocortical pathway). This led to the discovery of aripiprazole, a quinolinone derivative, which was approved for the treatment of schizophrenia in 2002.[17]

A Complex Pharmacological Profile

Aripiprazole's mechanism of action is more complex than simple D2 partial agonism. It exhibits a unique polypharmacology, interacting with multiple neurotransmitter receptors, which contributes to its overall clinical profile.[13][17]

Receptor Affinity (Ki, nM) Activity
Dopamine D20.34Partial Agonist
Dopamine D30.8Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist
Serotonin 5-HT2B0.36Antagonist

Table 2: Receptor Binding Affinities and Activities of Aripiprazole.[17][18]

This combination of activities—partial agonism at D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors—is believed to be responsible for its efficacy in treating a broad range of symptoms in schizophrenia and other psychiatric disorders, with a favorable side-effect profile compared to earlier antipsychotics.[18]

G cluster_aripiprazole Aripiprazole cluster_receptors Receptor Interactions cluster_effects Downstream Effects Aripiprazole Aripiprazole D2 Receptor D2 Receptor Aripiprazole->D2 Receptor Partial Agonist 5-HT1A Receptor 5-HT1A Receptor Aripiprazole->5-HT1A Receptor Partial Agonist 5-HT2A Receptor 5-HT2A Receptor Aripiprazole->5-HT2A Receptor Antagonist Dopamine Stabilization Dopamine Stabilization D2 Receptor->Dopamine Stabilization Serotonin Modulation Serotonin Modulation 5-HT1A Receptor->Serotonin Modulation 5-HT2A Receptor->Serotonin Modulation Therapeutic Outcome Antipsychotic Efficacy & Improved Tolerability Dopamine Stabilization->Therapeutic Outcome Serotonin Modulation->Therapeutic Outcome

Aripiprazole's multi-receptor mechanism of action.

Beyond Antibiotics and Antipsychotics: Other Therapeutic Applications

The therapeutic utility of the quinolinone scaffold is not limited to infectious diseases and psychiatry. Cilostazol, a 2-quinolinone derivative, is another prominent example of the scaffold's adaptability.

Cilostazol: A Phosphodiesterase III Inhibitor

Cilostazol is used to treat the symptoms of intermittent claudication resulting from peripheral vascular disease.[19] Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3).[6]

Mechanism of Action: By inhibiting PDE3, cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[20] The resulting increase in intracellular cAMP levels leads to the inhibition of platelet aggregation and vasodilation, both of which contribute to improved blood flow in the peripheral vasculature.[20][21]

Drug Target IC50 (µM) Therapeutic Use
CilostazolPDE III0.19 - 0.46Intermittent Claudication

Table 3: Inhibitory Activity of Cilostazol.[17]

Conclusion and Future Directions

From their origins in the foundational explorations of heterocyclic chemistry to their current status as mainstays of modern pharmacotherapy, quinolinone compounds have demonstrated remarkable versatility and therapeutic significance. The historical development of this scaffold, marked by key synthetic innovations and a growing understanding of structure-activity relationships, serves as a compelling case study in the evolution of drug discovery. The journey from the broad-spectrum bactericidal action of the fluoroquinolones to the nuanced neurochemical modulation of aripiprazole highlights the incredible adaptability of the quinolinone core.

As we look to the future, the quinolinone scaffold will undoubtedly continue to be a fertile ground for the development of new therapeutic agents. Ongoing research is exploring its potential in areas such as oncology, virology, and neurodegenerative diseases. The continued application of modern synthetic methodologies, coupled with a deeper understanding of the complex signaling pathways that these compounds can modulate, promises to unlock new therapeutic opportunities and further solidify the legacy of the quinolinone as a truly privileged structure in medicinal chemistry.

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An In-Depth Technical Guide to the Therapeutic Targeting of the 6-Methylquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic therapeutic agents.[1] Its versatile structure allows for substitutions at multiple positions, leading to a diverse array of pharmacological activities, including anticancer, cardiotonic, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on the therapeutic potential emanating from the 6-position of this scaffold, using 6-Methylquinolin-2(1H)-one as the foundational structure. We will delve into the core therapeutic targets identified for 6-substituted quinolin-2(1H)-one derivatives, providing a technical framework for their investigation and validation. This document is intended to serve as a practical resource for researchers aiming to exploit this chemical space for novel drug discovery.

Introduction: The Quinolin-2(1H)-one Core and the Significance of the 6-Position

The quinolin-2(1H)-one bicyclic system, consisting of a benzene ring fused to a 2-pyridone ring, is a cornerstone of many pharmacologically active molecules.[1] Its planarity and potential for various intermolecular interactions make it an ideal starting point for library synthesis and lead optimization. While modifications at various positions yield distinct biological activities, the 6-position has emerged as a critical vector for engaging with several key therapeutic targets. The methyl group in this compound serves as a simple, yet significant, starting point for derivatization, influencing the molecule's electronics and steric profile. This guide will explore the established and potential therapeutic targets for this class of compounds, providing both the biological rationale and the experimental pathways for their exploration.

Potential Therapeutic Target 1: Phosphodiesterase 3 (PDE3) in Cardiovascular Disease

Biological Rationale

Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cAMP levels, resulting in enhanced calcium influx and consequently, a positive inotropic (increased contractility) effect.[4][5] This makes selective PDE3 inhibitors valuable therapeutic agents for the management of acute congestive heart failure.[6] However, a significant challenge with existing PDE3 inhibitors is their proarrhythmic potential.[5] The quinolin-2(1H)-one scaffold has been successfully utilized to design potent and selective PDE3 inhibitors with a potentially improved safety profile.

Preclinical Evidence

Research into 6-hydroxy-4-methylquinolin-2(1H)-one derivatives has demonstrated their potent inhibitory activity against PDE3.[4][6] One of the most promising compounds identified, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one , exhibited a strong inhibitory activity with an IC50 of 0.20 μM for PDE3.[5][7] This compound also showed a desirable pharmacological profile, selectively increasing the force of contraction over the heart rate in isolated rat atria models.[5] This selectivity is a critical factor in minimizing the risk of arrhythmia.

CompoundTargetIC50 (μM)Primary EffectReference(s)
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-onePDE30.20Increased force of contraction (165% over control) with less effect on heart rate[6],[5]
Experimental Workflow: Validating PDE3 Inhibition

The following workflow outlines a standard approach to screen and validate this compound derivatives as PDE3 inhibitors.

Causality: This initial screen directly measures the compound's ability to inhibit the enzymatic activity of purified PDE3, establishing a direct interaction.

Protocol:

  • Reagents: Recombinant human PDE3A, cyclic AMP (cAMP), snake venom nucleotidase, and a phosphate detection agent (e.g., Malachite Green).

  • Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 μM) in a suitable buffer (e.g., Tris-HCl).

  • Reaction: In a 96-well plate, add the PDE3A enzyme to the wells containing the test compound or vehicle control.

  • Initiation: Start the reaction by adding cAMP as the substrate. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Termination & Detection: Stop the PDE3 reaction and initiate the second step by adding snake venom nucleotidase, which converts the AMP product into adenosine and inorganic phosphate (Pi).

  • Quantification: Add the Malachite Green reagent, which forms a colored complex with the released Pi. Measure the absorbance at ~620 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE3_Inhibition_Workflow cluster_0 In Vitro PDE3 Enzymatic Assay cluster_1 Cell-Based cAMP Assay prep Prepare Compound Dilutions (1 nM to 100 µM) enzyme Add Recombinant PDE3A Enzyme prep->enzyme substrate Initiate with cAMP Substrate (Incubate @ 37°C) enzyme->substrate convert Add Snake Venom Nucleotidase (Converts AMP to Pi) substrate->convert detect Add Malachite Green Reagent convert->detect read Measure Absorbance (~620 nm) detect->read analyze Calculate IC50 Value read->analyze cells Plate Cardiomyocytes or PDE3-expressing Cells analyze->cells Proceed if IC50 is potent treat Treat with Forskolin + Test Compound cells->treat lyse Lyse Cells treat->lyse cAMP_detect Quantify Intracellular cAMP (e.g., HTRF, ELISA) lyse->cAMP_detect analyze_cell Determine EC50 Value cAMP_detect->analyze_cell

Caption: Workflow for validating PDE3 inhibitors.

Potential Therapeutic Target 2: The Androgen Receptor (AR) in Oncology and Metabolic Disease

Biological Rationale

The Androgen Receptor (AR) is a ligand-activated transcription factor critical for the development and maintenance of male reproductive tissues.[8] It is also a key driver in prostate cancer. While androgen deprivation therapy is a standard of care, it is associated with significant side effects. Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the AR and display tissue-selective activity. The ideal SARM would promote anabolic effects in muscle and bone while having minimal or antagonistic effects on the prostate.[8] This profile makes SARMs promising candidates for treating osteoporosis, muscle wasting, and as a potential adjunct in prostate cancer therapy.

Preclinical Evidence

A derivative of the 6-substituted quinolin-2(1H)-one scaffold has demonstrated significant potential as a SARM. The compound 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one showed excellent anabolic activity in muscle and improved bone strength in animal models, with a reduced impact on the prostate.[8] This discovery highlights the potential of the 6-substituted quinolin-2(1H)-one core to serve as a template for novel, orally available SARMs.

Experimental Workflow: Characterizing SARM Activity

Causality: This workflow first confirms direct binding to the AR and then functionally characterizes the compound's effect on AR-mediated gene transcription.

Protocol:

  • AR Competitive Binding Assay:

    • Principle: Measures the ability of the test compound to displace a high-affinity radiolabeled androgen (e.g., [3H]-mibolerone) from the AR ligand-binding domain (LBD).

    • Procedure: Incubate purified AR LBD with the radioligand and varying concentrations of the test compound. Separate bound from free radioligand and quantify using scintillation counting. Calculate the Ki (inhibition constant).

  • AR Transactivation Assay (Cell-Based):

    • Principle: Quantifies the ability of the compound to activate or inhibit AR-dependent gene expression.

    • Procedure: Use a cell line (e.g., PC-3) transiently or stably transfected with two plasmids: one expressing the full-length human AR and a reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene.

    • Treat the cells with the test compound alone (for agonist activity) or in combination with a known AR agonist like dihydrotestosterone (DHT) (for antagonist activity).

    • After incubation (e.g., 24 hours), lyse the cells and measure luciferase activity.

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM 6-Substituted Quinolin-2(1H)-one (SARM) AR Androgen Receptor (AR) SARM->AR Nucleus Nucleus AR->Nucleus Translocation HSP HSP90 HSP->AR ARE Androgen Response Element (ARE) Nucleus->ARE Binds to DNA Transcription Tissue-Selective Gene Transcription ARE->Transcription

Caption: SARM activation of the Androgen Receptor pathway.

Potential Therapeutic Target 3: Steroid 5α-Reductase (SRD5A) in Benign Prostatic Hyperplasia

Biological Rationale

Steroid 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). There are two main isoenzymes: SRD5A1 and SRD5A2. Overactivity of these enzymes, particularly in the prostate, leads to elevated DHT levels, which is a primary factor in the development of benign prostatic hyperplasia (BPH) and androgenic alopecia.[9] Inhibitors of 5α-reductase, such as finasteride and dutasteride, are clinically used to treat these conditions.

Preclinical Evidence

A study exploring 6-substituted 1H-quinolin-2-ones identified several compounds as inhibitors of both human SRD5A1 and SRD5A2.[9] The activity and selectivity were highly dependent on the nature of the substituent at the 6-position. For instance, 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one was the most active inhibitor of the type 2 isozyme (Ki = 800 nM), while a related N-methylated analog showed selectivity for the type 1 isozyme (IC50 = 510 nM).[9] This demonstrates that the 6-position of the quinolinone ring is a key handle for modulating potency and selectivity against these enzymes.

CompoundTargetKi / IC50 (nM)SelectivityReference(s)
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-oneSRD5A2800 (Ki)Type 2[9]
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-oneSRD5A1510 (IC50)Type 1[9]
Experimental Workflow: Screening for 5α-Reductase Inhibition

Causality: This assay directly measures the inhibition of the conversion of testosterone to DHT by the enzyme, providing a clear measure of target engagement.

Protocol:

  • Enzyme Source: Use microsomes from cells stably expressing either human SRD5A1 or SRD5A2.

  • Reaction Mixture: In a reaction tube, combine the microsomes, a NADPH-regenerating system, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding [14C]-labeled testosterone. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.

  • Separation: Concentrate the organic phase and spot it on a thin-layer chromatography (TLC) plate. Develop the TLC plate in a suitable solvent system to separate testosterone from DHT.

  • Quantification: Visualize the radiolabeled steroids using a phosphorimager and quantify the spot intensities corresponding to testosterone and DHT.

  • Analysis: Calculate the percent conversion of testosterone to DHT for each compound concentration and determine the IC50 value.

Other Potential Targets and Future Directions

The versatility of the quinolin-2(1H)-one scaffold extends beyond the targets detailed above. Various derivatives have shown promise in oncology by targeting key signaling molecules.[10][11] For instance, inhibition of pathways such as NF-κB has been reported, suggesting a role in inflammation and cancer.[1] The core is also found in compounds that inhibit kinases like CDK5 and p38 MAP kinase.[11]

Future drug development efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 6-position of the this compound core to optimize potency and selectivity for a chosen target.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to ensure drug-like characteristics.

  • In Vivo Efficacy Studies: Validating the therapeutic effects of lead compounds in relevant animal models of disease.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have been shown to potently and selectively modulate key biological targets, including Phosphodiesterase 3 , the Androgen Receptor , and Steroid 5α-Reductase . This guide has provided the biological rationale and detailed experimental frameworks for researchers to explore and validate these interactions. By leveraging a systematic and hypothesis-driven approach, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical structure.

References

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  • Mishra, A., et al. (2024). Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link][10]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. [Link][5][6]

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  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link][3]

  • Zhang, Z., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. PubMed. [Link][8]

  • Hartmann, R. W., et al. (2003). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. PubMed. [Link][9]

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The Enigmatic Core of 6-Methylquinolin-2(1H)-one: A Deep Dive into Its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Quinolinone Scaffold

The quinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][3][4] The specific biological activity is intricately dictated by the nature and position of substituents on the quinolinone ring. This guide focuses on a specific, yet under-elucidated derivative, 6-Methylquinolin-2(1H)-one, and aims to provide a comprehensive overview of its potential mechanisms of action, drawing insights from the broader family of quinolinone compounds and outlining robust experimental strategies for its further investigation.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C10H9NO, is a small molecule whose specific mechanism of action is not yet fully elucidated in publicly available literature.[6] However, its structural similarity to a vast library of pharmacologically active quinolinone derivatives provides a strong foundation for postulating its potential biological targets and signaling pathways. This guide will explore these putative mechanisms, offering a roadmap for researchers to systematically investigate its therapeutic potential.

Postulated Mechanisms of Action: A Synthesis of Evidence

Based on the established activities of structurally related quinolin-2(1H)-one derivatives, we can hypothesize several primary mechanisms of action for this compound.

Modulation of Cellular Signaling Pathways

The quinolinone scaffold is a frequent constituent of molecules that modulate critical cellular signaling pathways.

  • Hedgehog Signaling Pathway Inhibition: Certain quinolin-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway (HSP).[7] Dysregulation of the HSP is implicated in various cancers. These inhibitors have been shown to down-regulate the expression of key pathway components like Gli, Patched1 (Ptch1), and Gli2.[7] The methyl group at the 6-position of this compound could potentially influence its binding to components of the HSP.

  • PI3K/Akt/mTOR Pathway Inhibition: Numerous quinoline derivatives act as inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8] Some imidazo[4,5-c]quinoline derivatives, for example, have shown potent inhibitory activity against PI3K and mTOR.[8]

Below is a conceptual diagram illustrating the potential interception of these pathways by a quinolinone derivative.

G cluster_hedgehog Hedgehog Signaling Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Hh Hedgehog Ligand PTCH1 Patched1 Receptor Hh->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Transcription Factor SUFU->Gli Inhibits Hh_target Target Gene Expression (Proliferation, Survival) Gli->Hh_target Activates GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates pi3k_target Cell Growth, Proliferation mTOR->pi3k_target Promotes quinolinone This compound (Putative Inhibitor) quinolinone->SMO Potential Inhibition quinolinone->PI3K Potential Inhibition

Caption: Putative inhibition of Hedgehog and PI3K/Akt/mTOR signaling pathways.

Enzyme Inhibition
  • Phosphodiesterase (PDE) Inhibition: A significant number of quinolinone derivatives have been developed as potent and selective inhibitors of phosphodiesterases, particularly PDE3 and PDE5.[9][10][11][12][13] PDE inhibitors prevent the degradation of cyclic nucleotides like cAMP and cGMP, leading to various physiological effects.[14] For instance, PDE3 inhibitors often exhibit cardiotonic activity, while PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[9][13] The structural features of this compound warrant investigation into its potential as a PDE inhibitor.

  • Steroid 5α-Reductase Inhibition: Certain 6-substituted 1H-quinolin-2-ones have been identified as inhibitors of steroid 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone.[15] This activity is relevant for conditions like benign prostatic hyperplasia and androgenic alopecia.

Receptor Modulation
  • Selective Androgen Receptor Modulators (SARMs): Several 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones have been discovered as orally bioavailable and tissue-selective androgen receptor modulators.[16][17] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The substitution at the 6-position is crucial for this activity, suggesting that this compound could potentially interact with the androgen receptor.

Ion Channel Modulation

While less commonly reported for the quinolin-2(1H)-one scaffold itself, the broader class of quinoline derivatives has been shown to modulate ion channels.[18][19] Ion channels are fundamental in a vast array of physiological processes, and their modulation can have profound therapeutic effects.[18][20][21] Given the structural relationship, investigating the effect of this compound on various ion channels, such as potassium or calcium channels, could be a fruitful area of research.[19]

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesized mechanisms of action, a systematic experimental approach is essential. The following protocols provide a framework for investigating the biological activities of this compound.

General Cell-Based Assays
  • Cytotoxicity and Proliferation Assays:

    • Cell Culture: Culture a panel of relevant human cancer cell lines (e.g., ovarian, breast, lung) and normal cell lines in appropriate media.

    • Treatment: Seed cells in 96-well plates and treat with a concentration range of this compound for 24, 48, and 72 hours.

    • Viability Assessment: Use MTT, XTT, or CellTiter-Glo assays to determine cell viability and calculate the IC50 value.

    • Data Analysis: Plot dose-response curves to determine the concentration at which the compound inhibits 50% of cell growth.

  • Apoptosis and Cell Cycle Analysis:

    • Treatment: Treat cells with this compound at its IC50 concentration.

    • Apoptosis Detection: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    • Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide, and analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Specific Target-Based Assays
  • Phosphodiesterase (PDE) Inhibition Assay:

    • Enzyme Source: Use recombinant human PDE enzymes (e.g., PDE3A, PDE5A).

    • Assay Principle: Utilize a commercially available PDE assay kit that measures the conversion of a fluorescently labeled cGMP or cAMP substrate to a fluorescently labeled nucleotide monophosphate.

    • Procedure: Incubate the PDE enzyme with varying concentrations of this compound and the fluorescent substrate.

    • Detection: Measure the fluorescence to determine the rate of substrate hydrolysis.

    • Data Analysis: Calculate the IC50 value for PDE inhibition.

  • Hedgehog Signaling Pathway Reporter Assay:

    • Cell Line: Use a cell line engineered with a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).

    • Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist (e.g., SAG).

    • Treatment: Co-treat the cells with the agonist and varying concentrations of this compound.

    • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.

    • Data Analysis: Determine the concentration of the compound that inhibits 50% of the agonist-induced luciferase activity.

  • Androgen Receptor (AR) Binding Assay:

    • Principle: A competitive binding assay using a radiolabeled androgen (e.g., [3H]-mibolerone) and a source of AR (e.g., rat prostate cytosol or recombinant human AR).

    • Procedure: Incubate the AR source with the radiolabeled androgen in the presence of increasing concentrations of this compound.

    • Separation: Separate bound from free radioligand using methods like hydroxylapatite or filter binding.

    • Detection: Quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the Ki (inhibition constant) of the compound for the androgen receptor.

The following diagram outlines a general workflow for screening and characterizing the mechanism of action of a novel compound like this compound.

G start This compound phenotypic Phenotypic Screening (e.g., Cytotoxicity Assays) start->phenotypic target_id Target Identification & Validation phenotypic->target_id Identifies Biological Effect biochemical Biochemical & Biophysical Assays (e.g., Enzyme Inhibition, Binding Assays) target_id->biochemical Hypothesized Targets cell_based Cell-Based Pathway Analysis (e.g., Reporter Assays, Western Blot) target_id->cell_based lead_opt Lead Optimization biochemical->lead_opt Confirms Direct Interaction cell_based->lead_opt Confirms Cellular Mechanism in_vivo In Vivo Model Studies lead_opt->in_vivo

Caption: Experimental workflow for mechanistic investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolin-2(1H)-one derivatives is highly sensitive to the substitution pattern. For instance:

  • Position 6: Substitution at the 6-position is critical for various activities, including SARM and PDE inhibition.[9][16][17] The presence of a methyl group in this compound is likely to significantly influence its pharmacological profile compared to unsubstituted or differently substituted analogs.

  • Position 4: The presence of a trifluoromethyl group at the 4-position in some SARM-active quinolinones highlights the importance of this position for receptor interaction.[16][17]

  • N1-Substitution: Alkylation or arylation at the N1 position can also dramatically alter the biological activity.[2]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the wealth of data on the broader quinolinone class provides a strong basis for targeted investigation. The putative mechanisms outlined in this guide – modulation of key signaling pathways, enzyme inhibition, and receptor interaction – offer a robust starting point for future research. A systematic approach, employing the experimental protocols detailed herein, will be crucial in unlocking the therapeutic potential of this intriguing molecule. Further studies should also focus on synthesizing and testing a library of this compound analogs to establish a clear structure-activity relationship, which will be invaluable for the design of more potent and selective therapeutic agents.

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  • NIH. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 1-16.
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  • MDPI. (2023). Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. International Journal of Molecular Sciences, 24(24), 17528.
  • MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6524.
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An In-Depth Technical Guide to the Solubility and Stability of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 6-Methylquinolin-2(1H)-one, a specific derivative within this class, serves as a valuable building block and a subject of interest for further pharmacological development. The progression of any candidate compound from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and chemical stability of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental design, offers robust, step-by-step protocols for key assays, and presents a strategic approach to characterizing this molecule. Adherence to these principles is essential for generating reliable data to guide formulation development, establish appropriate storage conditions, and fulfill regulatory expectations.

Section 1: Physicochemical Profile of this compound

The molecular structure of this compound dictates its physicochemical behavior. The presence of the bicyclic aromatic system, the lactam functionality, and the methyl substituent collectively contribute to its moderate lipophilicity and potential for strong intermolecular interactions in the solid state. These features are the primary drivers of its solubility and stability characteristics.

A summary of its key computed and known properties is presented below.

PropertyValueSource
CAS Number 4053-34-3[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
Predicted XLogP3 ~2.5-2.6Inferred from[3][4]
Appearance White to off-white solidInferred from[5]

The predicted lipophilicity (XLogP3) suggests that while the molecule possesses some polar character due to the amide group, the overall structure is nonpolar, predicting low intrinsic solubility in aqueous media.

Section 2: Aqueous and Organic Solubility Profile

Theoretical Considerations: The "Why" of Poor Aqueous Solubility

The dissolution of a solid crystalline compound like this compound in water is an energetically demanding process. Two primary energetic barriers must be overcome:

  • Crystal Lattice Energy: Significant energy is required to break the strong intermolecular forces (e.g., hydrogen bonding, π-stacking) that hold the molecules together in a stable crystal lattice.

  • Solvation Energy: The energy released upon the formation of favorable interactions between the solute molecules and water molecules must be sufficient to offset the crystal lattice energy.

For moderately lipophilic compounds, the energy gained from solvation in water is often insufficient to overcome the high crystal lattice energy, resulting in poor solubility.[3]

Strategies for Solubility Enhancement

To effectively utilize this compound in biological assays, enhancing its apparent solubility is often necessary. Common laboratory-scale strategies include:

  • Co-solvents: The use of water-miscible organic solvents, such as Dimethyl Sulfoxide (DMSO) or ethanol, is the most frequent approach.[6] Co-solvents disrupt water's hydrogen-bonding network and provide a more favorable nonpolar environment for the solute, thereby increasing solubility. However, the final concentration of the co-solvent must be limited (typically ≤1%, often below 0.5%) to avoid artifacts or toxicity in biological systems.[3][6]

  • pH Modification: Adjusting the pH can ionize a compound, significantly increasing its aqueous solubility. The lactam proton of the quinolinone ring is weakly acidic, and deprotonation under basic conditions could enhance solubility.

  • Use of Excipients: For formulation development, excipients like cyclodextrins (which encapsulate the drug molecule) or surfactants (which form micelles) can dramatically increase the apparent solubility of hydrophobic compounds.[3]

Experimental Protocol: Determination of Kinetic Solubility

Kinetic solubility provides a practical measure of a compound's solubility under conditions that mimic early-stage drug discovery assays, where a DMSO stock solution is diluted into an aqueous buffer. This protocol utilizes nephelometry (light scattering) to detect the formation of precipitate.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance or turbidity (e.g., at 620 nm)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[3][6]

  • Serial Dilution: In a separate 96-well plate (a "source plate"), perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Dispensing to Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new, clear 96-well "assay plate".

  • Compound Addition: Transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.[3]

  • Equilibration: Cover the assay plate and incubate at room temperature for 1-2 hours on a plate shaker to allow the system to equilibrate.[3]

  • Measurement: Measure the light scatter or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[3]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal compared to the buffer-only control.

Visualization: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Create Serial Dilutions in DMSO Source Plate stock->dilute transfer Transfer 2 µL of Dilutions (Final DMSO = 1%) dilute->transfer pbs Add 198 µL PBS to Assay Plate pbs->transfer incubate Equilibrate on Shaker (1-2 hours) transfer->incubate measure Measure Turbidity (e.g., 620 nm) incubate->measure analyze Plot Turbidity vs. Conc. & Determine Solubility Limit measure->analyze

Caption: Workflow for determining the kinetic solubility of this compound.

Section 3: Chemical Stability and Degradation Profile

Understanding a compound's intrinsic stability is a cornerstone of drug development. Forced degradation (or stress testing) studies are intentionally aggressive experiments designed to accelerate chemical degradation.[8] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from any degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[9]

Analytical Method: A stability-indicating HPLC-UV method should be developed and used for analysis. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation pathways are revealed without being overly complex.[9]

Materials:

  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Validated photostability chamber

  • Calibrated laboratory oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as a 1:1 ratio of acetonitrile and water. The use of a co-solvent is often necessary to achieve the required concentration before adding aqueous stressors.[9][10]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), immediately neutralize with an equimolar amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[9][10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with 1 M HCl, and dilute for analysis.[9][10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw aliquots, dilute with the mobile phase, and analyze.[9][10]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.[9][11] At specified time points, accurately weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light in a validated photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[10][12] Concurrently, store a control sample wrapped in aluminum foil under the same temperature conditions to serve as a dark control.[9][12] After exposure, dissolve both samples and analyze by HPLC.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Sample Processing & Analysis start Prepare 1 mg/mL Stock in ACN:Water (1:1) acid Acidic (1 M HCl, 60°C) start->acid base Basic (1 M NaOH, 60°C) start->base oxid Oxidative (30% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid) (80°C) start->thermal quench Neutralize / Quench (for Acid/Base) acid->quench base->quench dilute Dilute to working conc. with mobile phase oxid->dilute photo->dilute thermal->dilute quench->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze end Identify Degradants & Elucidate Pathways analyze->end

Caption: General workflow for conducting forced degradation studies on this compound.

Anticipated Degradation Pathways

Based on the quinolinone structure, several degradation pathways can be anticipated:

  • Hydrolysis: The amide (lactam) bond within the quinolinone ring is susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to ring-opening.

  • Oxidation: The electron-rich aromatic system and the benzylic-like methyl group are potential sites for oxidation. Oxidation of the methyl group to a formyl or carboxylic acid derivative is a known transformation for methylquinolines.[13]

  • Photodegradation: Many quinolone structures are known to be photolabile.[14] Upon exposure to UV light, the compound could undergo rearrangement, dimerization, or oxidation, potentially yielding toxic photoproducts.[14]

Best Practices for Long-Term and Stock Solution Stability

To ensure the integrity of this compound during routine use and long-term storage, the following practices are essential:

  • Solid Compound: Store in a tightly sealed container at room temperature or refrigerated, protected from light and moisture.

  • DMSO Stock Solutions: DMSO is hygroscopic and can absorb atmospheric water, which may facilitate hydrolysis.[7] Therefore, use anhydrous DMSO, prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[6][7]

Section 4: Analytical Methodologies for Quantification

A robust and validated analytical method is required to accurately quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[15]

  • HPLC with UV Detection (HPLC-UV): This is a widely accessible and cost-effective method suitable for routine analysis, purity assessment, and stability studies where analyte concentrations are relatively high.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications or when trace-level quantification of degradants is required, LC-MS/MS offers superior sensitivity and selectivity.[15][17]

The following table provides a starting point for developing an HPLC-UV method.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.[15][16]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for nitrogen-containing heterocycles.[15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Elution Mode Gradient or IsocraticA gradient is recommended for stability studies to ensure elution of all potential degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection Wavelength Monitor at 254 nm and/or λmax254 nm is a common wavelength for aromatic compounds. The optimal wavelength (λmax) should be determined by UV scan.
Column Temperature 30-40 °CImproves peak shape and run-to-run reproducibility.

Conclusion

This compound is a moderately lipophilic compound with an inherent propensity for low aqueous solubility, a critical factor that must be addressed in any experimental design. Its chemical stability, while likely robust under ambient conditions, can be compromised by exposure to harsh chemical, thermal, and photolytic stress. The protocols and workflows detailed in this guide provide a rigorous, scientifically-grounded approach to systematically characterizing these essential properties. By applying these methodologies, researchers can generate high-quality, reliable data to de-risk development, guide formulation strategies, and ultimately accelerate the journey of promising quinolinone-based compounds toward clinical application.

References

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An In-Depth Technical Guide to the Safe Handling of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 6-Methylquinolin-2(1H)-one (CAS No. 4053-34-3). As a Senior Application Scientist, the following narrative is structured to move beyond mere procedural lists, offering a deeper understanding of the causality behind each recommendation. The protocols described herein are designed as self-validating systems to ensure the highest standards of laboratory safety.

Compound Profile and Hazard Identification

This compound is a heterocyclic organic compound belonging to the quinolinone family.[1] These scaffolds are of significant interest in medicinal chemistry and drug development. While specific, comprehensive toxicological data for this particular derivative is limited, a thorough hazard assessment must be conducted based on its chemical class and available data for structurally related compounds.

The primary directive in handling any chemical with incomplete toxicological data is the adoption of the precautionary principle . This means treating the substance as potentially hazardous until proven otherwise. Data from analogous quinolinone structures suggest the main hazards are:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

It is crucial to note that the parent compound class, quinolines, has been studied for genotoxicity, with some isomers showing positive results in certain assays.[3] Although predictive models for mutagenicity of methylquinolines have returned negative results, the absence of comprehensive in vivo data for this compound necessitates handling it as a compound of unknown long-term toxicity.[3]

GHS Hazard Classification Summary (Based on Analogues)

For clarity, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below. These are derived from data on closely related quinolinone compounds.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

The Cornerstone of Safety: A Proactive Risk Assessment

Before any experimental work commences, a thorough, documented risk assessment is mandatory. This is not a static checklist but a dynamic thought process designed to mitigate potential hazards at every step.

RiskAssessment cluster_plan Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Chemical Hazards (Irritant, Unknown Chronic Effects) B Review Experimental Protocol (Quantities, Solvents, Reaction Conditions) C Assess Exposure Potential (Inhalation, Dermal, Ingestion) F Establish Safe Work Practices (SOPs, Weighing/Transfer Technique) B->F Define D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Mitigate E Determine Required PPE (Gloves, Goggles, Lab Coat) C->E Protect G Locate Safety Equipment (Eyewash, Shower, Spill Kit) F->G Prepare H Define Emergency Procedures (Spill, Exposure, Waste Disposal) G->H Plan

Caption: A logical workflow for conducting a risk assessment before handling this compound.

Engineering and Personal Protective Controls: A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions are the first and most effective line of defense, supplemented by Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The fundamental principle is to minimize the escape of the chemical into the laboratory environment.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, and all reactions involving it, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The containment provided by the fume hood is critical to prevent the inhalation of fine particulates.

  • Ventilated Enclosures: For less hazardous operations, such as handling sealed containers, a ventilated balance enclosure can provide an additional layer of safety.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between the user and the chemical. Its selection must be deliberate and based on the specific tasks being performed.[4]

Protection TypeSpecificationRationale and Causality
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, which can cause irritation. Gloves must be inspected for integrity before each use and removed correctly to avoid contaminating the skin.
Eye Protection Chemical Safety GogglesProtects against splashes of solutions and airborne dust particles, which are known to cause serious eye irritation. A face shield should be worn over goggles during procedures with a high splash risk.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant lab coat should be worn if flammable solvents are in use.
Respiratory N95 Particulate Respirator (Task-Dependent)While a fume hood is the primary control, an N95 respirator may be required as a secondary precaution during large-scale transfers or spill clean-up where dust generation is unavoidable. Use is subject to institutional policy and fit-testing.

Standard Operating Protocol: Safe Handling and Storage

Adherence to a strict protocol is essential for minimizing risk during routine laboratory operations.

Pre-Experiment Checklist
  • Verify the chemical fume hood has a valid certification.

  • Ensure an appropriate chemical spill kit is readily accessible.

  • Confirm locations of the nearest safety shower and eyewash station.[5]

  • Don all required PPE as specified in the risk assessment.

Step-by-Step Handling Procedure
  • Weighing and Transfer: a. Perform all weighing operations on a draft shield or within a fume hood to contain fine powder. b. Use a spatula for transfers. Avoid scooping actions that could generate dust. c. When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing and aerosolization.[4]

  • During Reaction: a. Conduct all reactions within the fume hood. b. The reactivity of quinolinones indicates incompatibility with strong oxidizing agents and strong acids.[6] Contact with these can lead to vigorous, potentially exothermic reactions. Ensure reaction vessels are appropriately sized and, if necessary, cooled. c. Keep containers closed when not in use to prevent the release of vapors and contamination.

  • Post-Experiment: a. Decontaminate all surfaces and glassware that have come into contact with the chemical. b. Remove PPE carefully, avoiding contact with the contaminated exterior. c. Wash hands thoroughly with soap and water after handling is complete.

Storage Requirements
  • Location: Store in a tightly-closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids. The chemical structure is susceptible to nucleophilic attack and other transformations, making segregation crucial to prevent unintended reactions.[7][8]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing an emergency.

Spill Management Protocol

The response to a spill depends on its scale. The following protocol is for a minor spill (<1 Liter of solution or <100g of solid) that can be managed by trained laboratory personnel.[9] For any major spill, evacuate the area and contact your institution's emergency response team.

SpillResponse A Spill Occurs B Alert Personnel & Secure Area A->B C Don Additional PPE (e.g., 2 pairs of gloves, respirator if needed) B->C D Contain Spill (Use absorbent pads around liquid) C->D E Cover Solid Spill (Gently cover with damp paper towels to prevent dust) C->E F Collect Material (Use scoop/tongs for solids, absorbent for liquids) D->F E->F G Place in Labeled Hazardous Waste Bag F->G H Decontaminate Area (Clean 3x with appropriate solvent/detergent) G->H I Dispose of all materials as hazardous waste H->I J Report Incident to Supervisor/EHS I->J

Caption: A step-by-step workflow for managing a minor laboratory spill of this compound.

First Aid and Exposure Response

Immediate and correct action is critical in the event of personal exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

  • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weigh paper, absorbent pads) in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled liquid hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. High-temperature incineration in a permitted facility is the standard disposal method.

By integrating these principles of risk assessment, control, and preparedness into all workflows, researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and scientific integrity.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, also known as carbostyril, is a privileged structural motif in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, underscores its importance. The methyl substitution at the 6-position of this scaffold can significantly influence its physicochemical properties and biological activity. Therefore, a precise and comprehensive characterization of 6-Methylquinolin-2(1H)-one is a critical first step in the exploration of its therapeutic potential.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about molecular structure, connectivity, and functional groups. This guide is designed to be a practical resource for scientists, providing not just the data, but also the rationale behind the experimental choices and the interpretation of the results.

Synthesis of this compound: A Plausible Synthetic Route

While various methods for the synthesis of quinolin-2(1H)-one derivatives have been reported, a common and effective approach is the Knorr synthesis. This method involves the condensation of a β-ketoester with an aniline derivative, followed by cyclization. For the synthesis of this compound, the reaction would proceed between ethyl acetoacetate and p-toluidine.

G p_toluidine p-Toluidine intermediate β-Anilinocrotonate Intermediate p_toluidine->intermediate EAA Ethyl Acetoacetate EAA->intermediate reagents H₂SO₄, heat intermediate->reagents product This compound reagents->product

Caption: Plausible Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Condensation: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate β-anilinocrotonate.

  • Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid (3-4 equivalents) while stirring in an ice bath. After the addition is complete, heat the mixture to 100 °C for 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent system to yield this compound as a solid.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound. The interpretations are based on the analysis of its structural features and comparison with data from closely related and well-characterized compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the methyl protons, and the N-H proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HN-H
~7.7d1HH-4
~7.5d1HH-5
~7.3dd1HH-7
~7.2s1HH-8
~6.5d1HH-3
~2.4s3H-CH₃

Interpretation:

  • N-H Proton: The broad singlet at a high chemical shift (~11.8 ppm) is characteristic of the acidic proton of the lactam functionality, which can participate in hydrogen bonding.

  • Aromatic Protons: The protons on the benzene ring (H-5, H-7, and H-8) are expected to appear in the aromatic region (7.0-8.0 ppm). The specific splitting patterns (doublet, doublet of doublets, and singlet) arise from their coupling with neighboring protons.

  • Vinyl Protons: The protons on the pyridinone ring (H-3 and H-4) are expected to appear as doublets due to their vicinal coupling. The H-4 proton is typically downfield due to the deshielding effect of the carbonyl group.

  • Methyl Protons: The methyl group at the 6-position will appear as a singlet at around 2.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

G cluster_0 ¹H NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.5 mL DMSO-d₆) NMR_Acquisition NMR Data Acquisition (400 MHz, 16 scans) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Analysis Spectral Analysis (Peak Picking, Integration, Interpretation) DataProcessing->Analysis

Caption: Workflow for ¹H NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~162C-2 (C=O)
~140C-4
~138C-8a
~132C-6
~130C-7
~128C-5
~122C-3
~116C-4a
~115C-8
~21-CH₃

Interpretation:

  • Carbonyl Carbon: The signal for the carbonyl carbon (C-2) is expected to be the most downfield signal in the spectrum, typically around 162 ppm.

  • Aromatic and Vinyl Carbons: The remaining eight sp² hybridized carbons of the quinolinone ring system will appear in the range of 115-140 ppm.

  • Methyl Carbon: The sp³ hybridized carbon of the methyl group will appear at a much higher field, around 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO), the expected molecular weight is approximately 159.19 g/mol .

Expected Data:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak at m/z 159 or 160 (depending on the ionization method) corresponding to the molecular ion.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization energy used. Common fragments could arise from the loss of CO (m/z 131), followed by the loss of a hydrogen atom (m/z 130).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) or Electron Impact (EI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Broad, MediumN-H stretch (lactam)
~1660StrongC=O stretch (lactam)
1600-1450Medium-StrongC=C stretches (aromatic and vinyl)
3100-3000MediumC-H stretches (aromatic and vinyl)
3000-2850MediumC-H stretches (methyl)

Interpretation:

  • N-H Stretch: The broad absorption band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the lactam, broadened by hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group of the cyclic amide (lactam).

  • C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic and pyridinone rings.

  • C-H Stretches: Absorptions for aromatic/vinyl and aliphatic C-H stretches will be observed in their characteristic regions.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

G cluster_1 Spectroscopic Techniques for Structural Elucidation HNMR ¹H NMR (Proton Environment) Structure This compound Structure HNMR->Structure CNMR ¹³C NMR (Carbon Skeleton) CNMR->Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure

Caption: A multi-technique approach to structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and established spectroscopic principles, we have presented a detailed analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The provided experimental protocols offer a framework for researchers to acquire high-quality data for this and related compounds. A thorough understanding of these spectroscopic signatures is essential for any research and development efforts involving this important chemical scaffold.

References

  • Knorr, L. Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft1884 , 17 (1), 546-552. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • NIST Chemistry WebBook: 2(1H)-Quinolinone. [Link]

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources of Quinolinone Derivatives

Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery

In an era dominated by high-throughput screening and combinatorial chemistry, the intricate scaffolds synthesized by nature remain a cornerstone of drug discovery. Quinolinone derivatives, a class of nitrogen-containing heterocyclic compounds, exemplify this principle. Their core structure is a recurring motif in a multitude of biologically active molecules, demonstrating a remarkable versatility honed by evolution.[1][2] These compounds are not merely evolutionary curiosities; they are potent agents with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3] This guide provides an in-depth exploration of the natural origins of quinolinone alkaloids, delves into their biosynthetic origins, outlines robust methodologies for their isolation and characterization, and surveys their therapeutic potential for researchers, scientists, and drug development professionals.

Part 1: The Global Distribution of Quinolinone Alkaloids in Nature

Quinolinone alkaloids are biosynthesized by a diverse array of organisms, populating nearly every ecological niche from terrestrial plants and fungi to marine invertebrates and bacteria.[1][4] This widespread distribution underscores their fundamental role in chemical ecology and their potential as a source for novel therapeutic leads.

Botanical Sources: A Rich Pharmacopoeia

Plants, particularly those from the Rutaceae (citrus) and Rubiaceae (coffee) families, are prolific producers of quinolinone alkaloids.[1][5][6] These compounds often play a role in the plant's defense mechanisms against herbivores and pathogens.

  • Rutaceae Family : This family is a treasure trove of quinolinone derivatives. The fruits of Evodia rutaecarpa, for instance, are a well-documented source of evocarpine and dihydroevocarpine.[1] The bark of Galipea longiflora contains potent antileishmanial quinolines such as 2-n-propylquinoline and chimanine-B.[5] Similarly, the leaves of Esenbeckia leiocarpa yield biocidal alkaloids like leiokinine A and B.[7]

  • Rubiaceae Family : The most famous members of this family, the Cinchona species, are the original source of the potent antimalarial drug quinine, a quinoline alkaloid that has saved countless lives.[5][6]

  • Other Plant Sources : The diversity extends beyond these two families. Ravenia spectabilis produces compounds like iso-oligophyline and ravenoline, while Chrysanthemum indicum is a source of quinolinone glycoalkaloids with antimicrobial activity.[3][8]

Microbial Sources: Fungi and Bacteria

Microorganisms represent a vast and relatively untapped reservoir of chemical diversity. Fungi and bacteria are increasingly recognized as significant sources of novel quinolinone structures.

  • Fungi : The genera Penicillium and Aspergillus are notable for their production of these alkaloids.[9] Often, unique environmental niches yield unique chemistry. For example, Penicillium polonicum isolated from the gills of a shark produces novel quinolinones, while the marine-derived fungus Penicillium janczewskii synthesizes diastereomeric quinolinones with specific cytotoxicity against ovarian cancer cell lines.[10][11]

  • Bacteria : Bacterial sources include species from the genera Pseudomonas and Burkholderia.[3][5] A unique example is the discovery of marinoquinolines, which feature a pyrroloquinoline core, from the marine bacterium Rapidithrix thailandica.[12]

Marine and Animal Kingdom Sources

The animal kingdom and marine ecosystems also contribute to the structural diversity of quinolinone alkaloids.

  • Marine Invertebrates : Sponges, such as Hyrtios erecta, have been found to contain quinolinone-related structures like aplysinopsin-type indole alkaloids.[1][3]

  • Insects : Some insects utilize quinoline alkaloids as a chemical defense mechanism. The Peruvian fire stick insect (Oreophoetes peruana), for example, exudes a fluid containing quinoline alkaloids when threatened.[5]

Part 2: The Biosynthetic Blueprint of Quinolinone Alkaloids

Understanding the biosynthesis of these compounds is critical for appreciating their structural diversity and for developing synthetic biology approaches to enhance their production. Nature employs several elegant pathways to construct the quinoline core, most commonly originating from the amino acid tryptophan or its precursor, anthranilic acid.[4][9][13]

In many plants and fungi, the pathway begins with anthranilic acid, which condenses with malonyl-CoA and subsequently cyclizes to form the foundational 4-hydroxy-2-quinolone structure.[13][14] From this central intermediate, a cascade of enzymatic modifications (e.g., methylation, hydroxylation, prenylation) generates the vast array of derivatives found in nature.

In the case of the famed Cinchona alkaloids like quinine, the pathway is more complex, involving the convergence of the tryptophan-derived tryptamine and a monoterpenoid unit, secologanin, to form strictosidine, a key intermediate that is later rearranged to form the quinoline core.[4][15]

Quinolinone Biosynthesis Pathway cluster_0 Core Precursors cluster_1 Key Intermediates cluster_2 Final Alkaloid Classes Tryptophan Tryptophan Anthranilic_Acid Anthranilic Acid Tryptophan->Anthranilic_Acid Tryptamine Tryptamine Tryptophan->Tryptamine Hydroxy_Quinolinone 4-Hydroxy-2-Quinolone Anthranilic_Acid->Hydroxy_Quinolinone Malonyl_CoA Malonyl-CoA Malonyl_CoA->Hydroxy_Quinolinone Secologanin Secologanin (Monoterpenoid) Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Simple_Quinolinones Simple Quinolinones (Fungal, Plant) Hydroxy_Quinolinone->Simple_Quinolinones Cinchona_Alkaloids Cinchona Alkaloids (e.g., Quinine) Strictosidine->Cinchona_Alkaloids  Rearrangement  & Modification

Caption: Generalized biosynthetic pathways of quinolinone alkaloids.

Part 3: From Source to Substance: A Methodological Workflow

The successful isolation and characterization of quinolinone derivatives from their natural matrix is a multi-step process that demands careful optimization. The choice of methodology is dictated by the physicochemical properties of the target alkaloids and the complexity of the source material.

General Experimental Protocol: Plant Alkaloid Extraction

This protocol outlines a robust, generalized acid-base extraction method, a cornerstone technique for isolating basic alkaloids from complex plant matrices.[1] The rationale behind each step is crucial for troubleshooting and adaptation.

Step 1: Sample Preparation

  • Action: Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a moderately coarse powder (e.g., 20-40 mesh).

  • Causality: Drying prevents enzymatic degradation and microbial growth. Grinding drastically increases the surface area, ensuring efficient solvent penetration and extraction of the target compounds.[16]

Step 2: Defatting (Optional but Recommended)

  • Action: Macerate or perform a Soxhlet extraction on the powder with a non-polar solvent like n-hexane or petroleum ether. Discard the solvent.

  • Causality: This step removes lipids, waxes, and chlorophyll, which can interfere with subsequent liquid-liquid partitioning and chromatographic purification, thereby simplifying the crude extract.[16]

Step 3: Alkalinization and Main Extraction

  • Action: Moisten the defatted powder with a dilute basic solution (e.g., 10% aqueous ammonia or 5% sodium carbonate) to a pH of 9-10. Extract the alkalinized material exhaustively with a moderately polar organic solvent such as dichloromethane (DCM) or a chloroform/methanol mixture (e.g., 3:1 v/v).[1]

  • Causality: Most alkaloids exist as salts within the plant's cellular vacuoles. Alkalinization converts these salts into their free base form, which is soluble in organic solvents.

Step 4: Acid-Base Partitioning for Purification

  • Action: Combine the organic extracts and partition against a dilute aqueous acid (e.g., 2-5% sulfuric acid or hydrochloric acid). The alkaloids will move into the aqueous phase. Separate and collect the acidic aqueous layer.

  • Causality: The basic nitrogen atom of the alkaloids becomes protonated in the acidic solution, forming water-soluble salts. This selectively transfers the alkaloids to the aqueous phase, leaving behind neutral and weakly acidic impurities in the organic layer.[1]

Step 5: Liberation and Final Extraction

  • Action: Cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., concentrated ammonia) with stirring until the pH reaches 9-10. This will precipitate the free alkaloids. Extract the liberated alkaloids back into an immiscible organic solvent like DCM.

  • Causality: Re-alkalinization deprotonates the alkaloid salts, converting them back to their free base form, which is no longer soluble in water and can be extracted back into an organic solvent.

Step 6: Drying and Concentration

  • Action: Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

  • Causality: Removing residual water is essential before final analysis to prevent interference and potential degradation.

Purification and Structural Elucidation Workflow

The crude extract is a complex mixture requiring further purification and analysis to identify individual compounds.

Isolation and Characterization Workflow cluster_char Structural Characterization Sample Natural Source (e.g., Plant Powder) Extraction Crude Alkaloid Extraction (Acid-Base Method) Sample->Extraction Crude_Extract Crude Alkaloid Mixture Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Crude_Extract->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound MS Mass Spectrometry (MS) (Molecular Weight) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) (Structural Connectivity) Pure_Compound->NMR Final_Structure Elucidated Structure MS->Final_Structure NMR->Final_Structure

Sources

The Privileged Scaffold: A Comprehensive Technical Guide to 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a methyl group at the 6-position creates 6-Methylquinolin-2(1H)-one, a versatile scaffold that has been extensively explored in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive review of the literature on this compound, from its synthesis and chemical properties to its diverse applications in drug discovery, with a focus on the underlying principles and experimental methodologies.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern for further derivatization.

Knorr Quinoline Synthesis

A classic and reliable method for the synthesis of 2-hydroxyquinolines is the Knorr quinoline synthesis.[1][2][3][4][5] This reaction involves the condensation of a β-ketoanilide with a cyclizing agent, typically a strong acid like sulfuric acid. For the synthesis of this compound, the precursor would be the β-ketoanilide derived from p-toluidine.

Conceptual Workflow for Knorr Synthesis:

p_toluidine p-Toluidine intermediate β-Ketoanilide Intermediate p_toluidine->intermediate beta_ketoester β-Ketoester (e.g., Ethyl acetoacetate) beta_ketoester->intermediate cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) intermediate->cyclization product This compound cyclization->product

Figure 1: Conceptual workflow of the Knorr synthesis for this compound.

Step-by-Step Experimental Protocol (Adapted from Knorr Synthesis of Analogous Compounds): [1][2]

  • Anilide Formation: In a round-bottom flask, dissolve p-toluidine in a suitable solvent like ethanol. Add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate). The reaction can be catalyzed by a small amount of acid. Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude β-ketoanilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Cyclization: Carefully add the purified β-ketoanilide to an excess of cold, concentrated sulfuric acid with stirring. The mixture is then slowly heated to 90-100°C and maintained at this temperature for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with water until neutral, and then dried. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to quinoline derivatives, particularly 4-hydroxyquinolines.[6][7][8][9][10] This method involves the reaction of an aniline with a β-ketoester, followed by a thermal cyclization.

Camps Cyclization

The Camps cyclization is another valuable method for the synthesis of hydroxyquinolines from o-acylaminoacetophenones in the presence of a base.[11][12][13][14][15]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic profile are essential for the unambiguous identification and quality control of this compound.

Table 1: Physicochemical Properties of 6-Methylquinoline (a related precursor) [16][17][18]

PropertyValue
Molecular FormulaC₁₀H₉N
Molecular Weight143.19 g/mol
AppearanceClear pale yellow liquid or oil
Boiling Point~259 °C at 760 mmHg
Melting Point~ -22 °C

Spectroscopic Data of 6-Methylquinoline (Illustrative for the Core Structure):

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the quinoline core will show characteristic signals for the aromatic protons. The methyl group at the 6-position will typically appear as a singlet in the upfield region of the aromatic signals.[19][20]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the quinoline ring system and the methyl group.[21][22]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[16][17][23]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O (amide) and N-H stretching vibrations of the quinolin-2(1H)-one ring, as well as C-H and C=C stretching of the aromatic system.[16][18][19][24]

Chemical Reactivity and Derivatization

The this compound scaffold is a versatile platform for further chemical modifications. Its reactivity is governed by the interplay of the electron-donating methyl group and the electronic nature of the quinolinone ring system.

Electrophilic Aromatic Substitution

The benzene ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridinone ring.[25] The presence of the methyl group at the 6-position is expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C7).

Nucleophilic Substitution

The pyridinone ring, particularly at the C4 position, can be susceptible to nucleophilic attack, especially after activation with a suitable leaving group.[26][27][28][29]

Logical Relationship for Derivatization:

scaffold This compound Scaffold electrophilic Electrophilic Substitution (e.g., Nitration, Halogenation) at C5, C7 scaffold->electrophilic nucleophilic Nucleophilic Substitution (e.g., at C4 after activation) scaffold->nucleophilic derivatives Diverse Library of Bioactive Derivatives electrophilic->derivatives nucleophilic->derivatives

Figure 2: Derivatization strategies for the this compound scaffold.

Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of a wide range of biologically active compounds.

Kinase Inhibitors

Quinoline and quinolinone derivatives are prominent scaffolds for the design of kinase inhibitors.[30][31][32][33] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 6-methyl group can play a crucial role in establishing favorable interactions within the hydrophobic regions of the kinase active site.

Mechanism of Action as a Kinase Inhibitor:

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Quinolinone Derivative kinase Kinase Active Site phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation no_phosphorylation Inhibition of Phosphorylation kinase->no_phosphorylation atp ATP atp->kinase inhibitor This compound Derivative inhibitor->kinase Binding to ATP Pocket substrate Substrate Protein substrate->kinase

Figure 3: Simplified mechanism of action of a this compound derivative as a kinase inhibitor.

Phosphodiesterase 3 (PDE3) Inhibitors

Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been identified as potent and selective inhibitors of phosphodiesterase 3 (PDE3).[1] PDE3 inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[34][35][36][37] In cardiac muscle, this results in a positive inotropic effect (increased contractility), making these compounds potential therapeutic agents for heart failure.

Mechanism of Action as a PDE3 Inhibitor:

atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde3 PDE3 camp->pde3 pka Protein Kinase A (PKA) camp->pka amp AMP pde3->amp ca_channels Calcium Channels pka->ca_channels contraction Increased Cardiac Contractility ca_channels->contraction inhibitor This compound Derivative (PDE3 Inhibitor) inhibitor->pde3 Inhibition

Sources

An In-depth Technical Guide to 6-Methylquinolin-2(1H)-one: A Versatile Scaffold in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one framework is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds. This technical guide focuses on a specific, valuable derivative: 6-Methylquinolin-2(1H)-one. We will delve into its fundamental chemical and physical properties, explore established and theoretical synthetic routes, and discuss its significance as a research chemical, particularly as a scaffold in the development of new therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, actionable protocols.

Introduction: The Significance of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic lactam that has garnered significant attention from the scientific community. Its rigid structure and capacity for diverse functionalization make it an ideal starting point for constructing complex molecular architectures. Compounds incorporating this core structure exhibit a wide array of biological activities, including antitumor, antibacterial, anti-inflammatory, and cardiotonic properties[1][2][3]. The methyl substitution at the 6-position, as seen in this compound, can significantly influence the molecule's electronic properties and metabolic stability, making it a key building block in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of a research chemical's physical and chemical properties is paramount for its effective use in synthesis and analysis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 4053-34-3[4][5]
Molecular Formula C₁₀H₉NO[4][5]
Molecular Weight 159.18 g/mol [5]
Appearance Likely a solid at room temperatureInferred from related compounds
SMILES O=C1NC2=C(C=C(C)C=C2)C=C1[5]
Storage Sealed in dry, room temperature[5]

Synthetic Strategies for the Quinolin-2(1H)-one Scaffold

The synthesis of the quinolin-2(1H)-one core can be achieved through several classic and modern organic reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. While a specific, detailed synthesis for this compound is not extensively documented in the provided results, established methods for analogous compounds can be readily adapted.

Synthesis via a Modified Skraup Reaction Approach

A plausible and direct route to the quinoline core is the Skraup synthesis. A modified version of this reaction can be employed to synthesize the precursor, 6-methylquinoline, which can then be oxidized to the desired quinolinone.

Modified_Skraup_Synthesis_Workflow cluster_reactants Reactants p_toluidine p-Toluidine reaction_mixture Reaction Mixture p_toluidine->reaction_mixture glycerol Glycerol glycerol->reaction_mixture oxidizing_agent Oxidizing Agent (e.g., p-nitrotoluene) oxidizing_agent->reaction_mixture ferrous_sulfate Ferrous Sulfate ferrous_sulfate->reaction_mixture boric_acid Boric Acid boric_acid->reaction_mixture cyclization Cyclization (Heat) reaction_mixture->cyclization methylquinoline 6-Methylquinoline cyclization->methylquinoline oxidation Oxidation methylquinoline->oxidation final_product This compound oxidation->final_product PDE3_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Contraction Increased Cardiac Contraction Ca_channels->Contraction Quinolinone This compound Derivative Quinolinone->PDE3 Inhibits

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Methylquinolin-2(1H)-one from p-Toluidine via Knorr Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 6-Methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol is designed for research and development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The selected synthetic route is the Knorr quinoline synthesis, a reliable and direct method involving the condensation of p-toluidine with ethyl acetoacetate to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization. This document furnishes detailed experimental procedures, mechanistic insights, characterization data, and essential safety protocols to ensure a reproducible and safe synthesis.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one, also known as carbostyril, framework is a privileged structure in pharmaceutical sciences. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] this compound serves as a key building block for more complex molecules, making a reliable and well-documented synthetic protocol essential for researchers in organic synthesis and drug discovery. This guide details a robust two-step synthesis starting from the readily available industrial chemical, p-toluidine.

Synthetic Strategy: The Knorr Quinolinone Synthesis

Several classical methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions.[2][3][4] However, for the direct synthesis of a 2-quinolinone derivative, the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, presents a highly effective and direct pathway.[5][6] This method involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (the enol tautomer of a 2-quinolinone) through treatment with a strong acid, typically concentrated sulfuric acid.[6][7]

The chosen strategy proceeds in two distinct stages:

  • Formation of the β-Ketoanilide Intermediate: Condensation of p-toluidine with ethyl acetoacetate to yield N-(4-methylphenyl)-3-oxobutanamide.

  • Intramolecular Cyclization: Electrophilic aromatic substitution of the intermediate, catalyzed by sulfuric acid, to form the target this compound.

This approach is favored for its straightforward execution and the commercial availability of the starting materials.

Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade

Understanding the causality behind the reaction is critical for optimization and troubleshooting. The Knorr synthesis is a classic example of an intramolecular electrophilic aromatic substitution.

Step 1: Formation of N-(4-methylphenyl)-3-oxobutanamide The synthesis begins with a nucleophilic acyl substitution reaction. The nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol, typically driven by heating the reaction mixture, to form the stable amide intermediate, a β-ketoanilide.

Step 2: Acid-Catalyzed Cyclization and Dehydration This is the rate-determining and key ring-forming step.[8]

  • Activation: In the presence of a strong acid like concentrated H₂SO₄, the ketone carbonyl of the β-ketoanilide is protonated. A 2007 study based on NMR spectroscopy suggests that a highly reactive O,O-dicationic intermediate (a superelectrophile) is formed, making the carbonyl carbon exceptionally electrophilic.[6]

  • Ring Closure: The electron-rich aromatic ring of the p-toluidine moiety then acts as a nucleophile, attacking the activated carbonyl carbon. The para-methyl group is an ortho-, para-director, guiding the cyclization to one of the positions ortho to the nitrogen atom.

  • Dehydration & Tautomerization: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding 2-hydroxy-6-methylquinoline. This enol form rapidly tautomerizes to the more thermodynamically stable this compound, which possesses an amide functional group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations involving hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Reagent Summary
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Part A: Intermediate Synthesis
p-ToluidineC₇H₉N107.151.010.72 g
Ethyl AcetoacetateC₆H₁₀O₃130.141.114.32 g (14.1 mL)
TolueneC₇H₈-Solvent~50 mL
Part B: Cyclization
N-(4-methylphenyl)-3-oxobutanamideC₁₁H₁₃NO₂191.231.0~19 g (from Part A)
Sulfuric Acid (98%)H₂SO₄98.08Catalyst/Solvent~100 mL
Part A: Synthesis of N-(4-methylphenyl)-3-oxobutanamide (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (10.72 g, 0.1 mol) and toluene (50 mL).

  • Reagent Addition: While stirring, add ethyl acetoacetate (14.32 g, 0.11 mol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of p-toluidine.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Further cool the concentrated solution in an ice bath. The crude β-ketoanilide product will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold hexane to remove residual toluene, and air dry. The crude product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Cyclization)
  • Acid Preparation: In a 500 mL beaker, place concentrated sulfuric acid (100 mL) and cool it to 0-5 °C in an ice-salt bath.

  • Addition of Intermediate: While stirring the cold acid vigorously, add the crude N-(4-methylphenyl)-3-oxobutanamide from Part A in small portions, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70 °C and maintain for 1 hour. The solution will typically darken.

  • Quenching: Carefully and slowly pour the warm reaction mixture onto approximately 500 g of crushed ice in a large beaker with constant stirring. This step is highly exothermic and must be done with caution.

  • Precipitation & Isolation: A solid precipitate of this compound will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid. Subsequently, wash with a small amount of cold ethanol.

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[9] If colored impurities persist, a small amount of activated carbon can be added and the solution filtered while hot. Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.[9]

Data Summary & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point ~235-238 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.7 (s, 1H, N-H), 7.8 (d, 1H), 7.6 (s, 1H), 7.4 (d, 1H), 7.2 (d, 1H), 6.4 (d, 1H), 2.3 (s, 3H, -CH₃).
IR (KBr) ν (cm⁻¹): ~3100-2900 (N-H stretch), ~1660 (C=O, amide), ~1600 (C=C, aromatic).[10]
Mass Spec (ESI+) m/z: 160.07 [M+H]⁺ for C₁₀H₉NO

Process Workflow Visualization

The following diagram illustrates the logical flow of the synthetic protocol.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization p_toluidine p-Toluidine Intermediate N-(4-methylphenyl)- 3-oxobutanamide p_toluidine->Intermediate Toluene, Reflux EtAcAc Ethyl Acetoacetate EtAcAc->Intermediate Final_Product This compound Intermediate->Final_Product 60-70 °C H2SO4 Conc. H₂SO₄ Workup 1. Quench on Ice 2. Filter 3. Recrystallize Final_Product->Workup H2SO4->Final_Product

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laboratory preparation of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Preparation of 6-Methylquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade guide to the laboratory synthesis of this compound. The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends detailed protocols with the underlying chemical principles. We will focus on the Knorr quinoline synthesis, a reliable and classic method for constructing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones). The causality behind experimental choices, self-validating protocol design, and rigorous safety considerations are emphasized throughout. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one core is of significant interest in pharmaceutical development due to its prevalence in a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated diverse therapeutic applications, including cardiotonic, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The synthesis of specifically substituted analogues, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a robust and reproducible method for its preparation on a laboratory scale.

Strategic Approach: Selection of the Knorr Quinoline Synthesis

Several named reactions can be employed to construct the quinoline ring system, including the Skraup, Doebner-von Miller, and Combes syntheses.[5][6][7][8] However, for the preparation of a 2-hydroxyquinoline derivative, the Knorr Quinoline Synthesis is particularly advantageous.[9][10] This method proceeds in two distinct, high-yielding steps:

  • Anilide Formation: The condensation of an aniline (in this case, p-toluidine) with a β-ketoester (ethyl acetoacetate) to form a β-ketoanilide intermediate.

  • Cyclization: An intramolecular cyclization of the anilide, promoted by a strong acid like concentrated sulfuric acid, followed by dehydration to yield the target quinolinone.[11][12]

This approach is selected for its reliability, the commercial availability of starting materials, and the relatively straightforward reaction conditions.

Reaction Mechanism: Knorr Quinoline Synthesis

The mechanism involves an initial acylation of the amine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization), and subsequent dehydration.

Knorr_Mechanism p_toluidine p-Toluidine + Ethyl Acetoacetate anilide N-(p-tolyl)-3- oxobutanamide (Anilide Intermediate) p_toluidine->anilide Heat (-EtOH) protonated_anilide Protonated Anilide (Enol Tautomer) anilide->protonated_anilide H₂SO₄ cyclized_intermediate Cyclized Intermediate (Dihydroxyquinoline) protonated_anilide->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product -H₂O step1_label Step 1: Condensation step2_label Step 2: Acid-Catalyzed Cyclization

Caption: Mechanism of the Knorr Synthesis for this compound.

Experimental Protocol: Synthesis of this compound

This section details the step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
p-Toluidine (4-methylaniline)≥99%Standard SupplierToxic, handle with care.
Ethyl acetoacetate≥99%Standard SupplierIrritant.
Sulfuric Acid (H₂SO₄)95-98% (Conc.)Standard SupplierHighly corrosive.
Ethanol (EtOH)Reagent GradeStandard SupplierFor recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization.
Deionized WaterHigh PurityLab System
Equipment
Round-bottom flasksAppropriate sizes (e.g., 100 mL, 250 mL).
Reflux condenser
Magnetic stirrer with hotplate
Ice bath
Buchner funnel and flaskFor vacuum filtration.
pH paper or meter
Rotary evaporator
Melting point apparatus
Detailed Synthesis Workflow

The overall workflow involves the synthesis of the anilide intermediate, its subsequent cyclization, and final purification.

Workflow start Reactants: p-Toluidine & Ethyl Acetoacetate step1 Step 1: Anilide Synthesis - Mix & Heat (110-120°C) - Monitor reaction start->step1 intermediate Crude Anilide Intermediate (N-(p-tolyl)-3-oxobutanamide) step1->intermediate step2 Step 2: Cyclization - Add to cold H₂SO₄ - Heat (100°C) intermediate->step2 quench Quenching - Pour onto ice - Neutralize with NaHCO₃ step2->quench filtration1 Isolation - Vacuum filter crude product quench->filtration1 crude_product Crude this compound filtration1->crude_product purification Purification - Recrystallize from Ethanol crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, IR, MS, MP) final_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of N-(p-tolyl)-3-oxobutanamide (Anilide Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 0.1 mol).

  • Gently warm the flask on a hotplate until the p-toluidine melts (m.p. ~44°C).

  • Begin stirring and add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 5 minutes.

  • Attach a short reflux condenser (without water flow, to prevent moisture ingress and allow ethanol to escape) and heat the mixture in an oil bath at 110-120°C for 1-2 hours.

  • The reaction is complete when the evolution of ethanol ceases. The mixture will become a thick oil or solid upon cooling.

  • Allow the reaction to cool to room temperature. The crude anilide can be used directly in the next step without purification.

Step 2: Cyclization to this compound

  • Caution: This step involves concentrated sulfuric acid. Perform in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).

  • In a 250 mL beaker or flask, carefully place concentrated sulfuric acid (50 mL). Cool the acid in an ice bath to below 10°C.

  • Slowly and carefully add the crude anilide from Step 1 to the cold, stirred sulfuric acid in small portions. The temperature should be maintained below 20°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 100°C for 15-30 minutes. The solution will darken.

  • Allow the mixture to cool to room temperature, then carefully pour it onto ~200 g of crushed ice in a large beaker with vigorous stirring.

  • A precipitate will form. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious as CO₂ will evolve.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Allow the solid to air-dry on the funnel to remove excess water.

Purification Protocol: Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[13] Keep the solution near its boiling point on a hotplate.

  • If the solution is highly colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration.[13]

  • Perform a hot filtration to remove any insoluble impurities.[13]

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Validation

The identity and purity of the final product should be confirmed by spectroscopic analysis and melting point determination.

Analysis MethodExpected Results
Appearance White to off-white crystalline solid
Melting Point ~220-224 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.6 (s, 1H, NH), ~7.8 (d, 1H), ~7.5 (s, 1H), ~7.3 (d, 1H), ~7.2 (d, 1H), ~6.4 (d, 1H), ~2.3 (s, 3H, Ar-CH₃). Note: Chemical shifts are predictive based on similar structures.[14]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~162 (C=O), ~139-115 (aromatic carbons), ~30 (Ar-CH₃). Note: Chemical shifts are predictive.
IR (KBr) ν (cm⁻¹): ~3100-2900 (N-H, C-H stretch), ~1660 (C=O stretch, amide I), ~1600, 1500 (C=C aromatic stretch).[15]
Mass Spec (ESI+) m/z: Calculated for C₁₀H₉NO [M+H]⁺: 160.07. Found: 160.1.

Safety Precautions and Waste Disposal

Adherence to safety protocols is critical for this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Reagent Handling:

    • p-Toluidine: Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid skin contact and inhalation.[16]

    • Concentrated Sulfuric Acid: Is extremely corrosive and causes severe burns.[17] Always add acid to other substances slowly, especially water/ice. Have a sodium bicarbonate solution ready for spills.

    • Quinoline Derivatives: Handle with care as they can be harmful if swallowed or in contact with skin.[18][19]

  • Waste Disposal:

    • All organic residues and solvents should be collected in a designated halogen-free organic waste container.

    • Acidic and basic aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.[20]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; temperature too low.Ensure the reaction temperature is maintained at 110-120°C. Increase reaction time.
Low yield in Step 2 Incomplete cyclization; insufficient heating.Ensure the sulfuric acid mixture is heated to 100°C for the specified time.
Product lost during neutralization (if pH becomes too basic).Carefully monitor pH during neutralization, keeping it around 7.
Product is oily/gummy Impurities present; incomplete drying.Ensure thorough washing of the crude product. Purify carefully by recrystallization. Ensure the product is fully dry before assessing.
Product is highly colored Side reactions during acid-catalyzed cyclization.Use activated carbon during the recrystallization step to adsorb colored impurities.[13]

References

  • Loba Chemie. (n.d.).
  • Techno PharmChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • Wlodarczyk, N., et al. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-942.
  • Chemos GmbH & Co.KG. (2019).
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Sinocure Chemical Group. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5)
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-925.
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Knorr Quinoline Synthesis. (n.d.). In Merck Index.
  • International Invention of Scientific Journal. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Royal Society of Chemistry. (2022).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Begum, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20715.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis.
  • Mondal, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46844-46855.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.
  • El-Sayed, A. M., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353.
  • ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.
  • ACS Publications. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • ResearchG
  • Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone.
  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.

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Comprehensive Analytical Characterization of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Methylquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering robust, step-by-step procedures for identity, purity, and structural confirmation. We will detail the strategic application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Strategic Overview

This compound, also known as 6-methylcarbostyril, is a derivative of the quinolinone ring system. This scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents[1]. Its derivatives have been investigated for a range of biological activities, including cardiotonic and phosphodiesterase (PDE3) inhibitory effects[2][3]. Given its potential, ensuring the unequivocal identity, purity, and structural integrity of this compound is a critical prerequisite for any downstream application, from fundamental research to preclinical development.

The analytical strategy presented here is a multi-technique approach, ensuring orthogonality and providing a complete profile of the molecule. Each method yields a unique and complementary piece of information, which, when combined, provides a high-confidence characterization of the compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing analytical methods, particularly for sample preparation and choosing chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[4]
Molecular Weight 159.19 g/mol PubChem[4]
Appearance Expected to be a solid at room temperature.Inferred from similar structures.
IUPAC Name This compoundPubChem[4]

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of multiple analytical techniques. The workflow begins with assessing purity via chromatography and proceeds to definitive structural elucidation using a suite of spectroscopic methods.

Integrated_Analytical_Workflow Fig 1: Integrated Workflow for Characterization cluster_0 Purity & Quantification cluster_1 Structural Elucidation & Confirmation HPLC HPLC-UV (Purity Assay, Quantification) Report Comprehensive Characterization Report HPLC->Report Purity Data GCMS GC-MS (Volatile Impurities, ID) MS_Confirm Mass Spectrometry (Molecular Weight) GCMS->MS_Confirm Provides MW GCMS->Report Impurity Profile NMR NMR Spectroscopy ('H, '³C) (Definitive Structure) NMR->Report IR FT-IR Spectroscopy (Functional Groups) IR->Report UVVIS UV-Vis Spectroscopy (Chromophore System) UVVIS->Report MS_Confirm->Report MW Confirmation Sample Test Sample: This compound Sample->HPLC Primary Screen Sample->GCMS Sample->NMR Structural Backbone Sample->IR Sample->UVVIS

Caption: Integrated workflow for the complete characterization of this compound.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for determining the purity of a chemical substance by separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity analysis and quantification due to its high resolution, sensitivity, and robustness. A reversed-phase method is ideal for a moderately polar compound like this compound.

Causality of Method Design: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which effectively retains the quinolinone structure. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. An acid modifier (formic or phosphoric acid) is added to protonate any residual silanols on the column, improving peak shape, and to ensure the analyte is in a consistent ionic state[5][6]. UV detection is selected based on the strong absorbance of the conjugated quinolinone ring system[7].

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Use a standard HPLC system equipped with a UV detector.

    • The parameters below provide a validated starting point.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, hold for 2 min; ramp to 90% B over 10 min; hold for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm[7]
  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5[9].

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percent purity by integrating all peaks and dividing the area of the main peak by the total area of all peaks.

HPLC_Workflow Fig 2: HPLC Analysis Workflow A Sample Weighing (0.5 mg/mL) B Dissolution (ACN/Water) A->B C Filtration (0.22 µm filter) B->C D Injection into HPLC-UV System C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Purity Calculation E->F

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass-based identification, offering a high degree of confidence in impurity characterization.

Causality of Method Design: A low-polarity column (e.g., BPX5 or equivalent) is suitable for separating a range of potential impurities. A temperature gradient program is used to elute compounds with varying boiling points. Electron Ionization (EI) is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for identification[10][11].

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Conditions:

ParameterRecommended Setting
GC Column BPX5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for impurity peaks.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 159.

    • Compare the mass spectra of any impurity peaks against the NIST/Wiley library to tentatively identify them. Fragmentation of the related 6-methylquinoline shows a strong molecular ion at m/z 143 and key fragments from the loss of methyl or parts of the pyridine ring[12].

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality of Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, as it can solubilize the molecule and its amide N-H proton is readily observable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: The spectrum will show distinct signals for the methyl group, the aromatic protons, and the N-H proton. Based on data for similar quinoline structures, the following assignments are expected[1][13][14].

    • ¹³C NMR: The spectrum will show 10 distinct carbon signals, confirming the molecular formula's carbon count.

¹H NMR - Expected Chemical Shifts (in DMSO-d₆)¹³C NMR - Expected Chemical Shifts (in DMSO-d₆)
~11.6 ppm (s, 1H, NH )~161 ppm (C =O)
~7.8 ppm (d, 1H, Ar-H )~140-145 ppm (Ar-C )
~7.5 ppm (d, 1H, Ar-H )~130-138 ppm (Ar-C )
~7.2 ppm (m, 2H, Ar-H )~120-128 ppm (Ar-C H)
~6.4 ppm (d, 1H, Ar-H )~115-118 ppm (Ar-C H)
~2.4 ppm (s, 3H, CH ₃)~21 ppm (-C H₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The presence of key functional groups is confirmed by characteristic absorption bands[15][16][17].

Wavenumber (cm⁻¹)Assignment
~3100-3000 cm⁻¹Aromatic C-H Stretch
~2950-2850 cm⁻¹Aliphatic C-H Stretch (Methyl)
~1660 cm⁻¹Amide C=O Stretch (key)
~1600-1450 cm⁻¹Aromatic C=C Ring Stretches
~3200-3100 cm⁻¹N-H Stretch (can be broad)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the quinolinone ring.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in ethanol or methanol.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm using a quartz cuvette.

  • Data Interpretation: The quinolinone chromophore is expected to show strong absorption bands. Based on similar structures, expect maxima (λmax) around 250-260 nm and a longer wavelength band around 320-330 nm[7][18].

Conclusion

The application of this multi-technique analytical workflow provides a robust and reliable characterization of this compound. By integrating data from HPLC for purity, GC-MS for volatile impurities and mass confirmation, and a suite of spectroscopic methods (NMR, FT-IR, UV-Vis) for definitive structural elucidation, researchers can ensure the quality and identity of their material with a high degree of confidence. These protocols serve as a validated starting point and can be adapted based on available instrumentation and specific project requirements.

References

  • Sadeghian, H., et al. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3]

  • PubChem. (n.d.). 6-Amino-1-Methylquinolin-2(1h)-One. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Available at: [Link][19]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link][12]

  • SIELC Technologies. (n.d.). Separation of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione on Newcrom R1 HPLC column. Available at: [Link][5]

  • ACS Publications. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link][1]

  • ACS Publications. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available at: [Link][20]

  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: [Link][4]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. Available at: [Link]

  • Trends in Pharmaceutical Sciences. (2024). GC/MS analysis of L. amplexicaule volatile components. Available at: [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link][15]

  • NIST. (n.d.). Quinoline, 6-methyl- IR Spectrum. National Institute of Standards and Technology. Available at: [Link][10]

  • NIST. (n.d.). 2(1H)-Quinolinone Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link][16]

  • ResearchGate. (n.d.). Synthesis of various hydroxy-2(1H)-quinolone derivatives 16 and 18. Available at: [Link]

  • Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Anal Bioanal Chem 407, 6159–6170. Available at: [Link]

  • NIST. (n.d.). Quinoline, 6-methyl- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link][11]

  • SIELC Technologies. (n.d.). HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. Available at: [Link][8]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link][18]

  • National Center for Biotechnology Information. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link][9]

  • Der Pharma Chemica. (2011). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Available at: [Link]

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Introduction: The Structural Imperative of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Analysis of 6-Methylquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] this compound, a key derivative, serves as a foundational building block for synthesizing agents with potential therapeutic applications, including cardiotonic agents that act as selective PDE3 inhibitors.[3][4] Given its role as a critical precursor, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[5] This application note provides a detailed guide for the comprehensive analysis of this compound using a suite of advanced NMR techniques. We will move beyond simple data reporting to explain the causality behind the protocols and the logic of spectral interpretation. This guide details the step-by-step protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. It further provides an in-depth analysis of the expected spectral data, offering a robust framework for researchers, scientists, and drug development professionals to validate the structure and purity of this important synthetic intermediate.

Part 1: Experimental Design and Protocols

A high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly defined acquisition parameters. The following protocols are designed to yield high-resolution, artifact-free data.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration for various NMR experiments.

Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and provide the deuterium signal required for the spectrometer's field-frequency lock.[6][7] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[8] However, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for quinolinones due to its ability to better solubilize the compound and prevent the exchangeable N-H proton from being obscured by water signals. Filtering the sample is a critical, non-negotiable step to remove microscopic solid particles that can severely degrade the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.[9]

Materials:

  • This compound (high purity, dried)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, >99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[9]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or Kimwipe

  • Analytical balance

  • Small sample vial

Step-by-Step Procedure:

  • Weigh the Analyte: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for comprehensive ¹³C and 2D NMR analysis into a clean, dry vial.[6][8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[8] Gently vortex or swirl the vial until the solid is completely dissolved.

  • Filtration: Tightly pack a small plug of glass wool or a Kimwipe into the constriction of a Pasteur pipette. Using the pipette, draw the analyte solution and carefully transfer it into the NMR tube, filtering out any particulates.

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This height is optimal for positioning within the instrument's detection coil.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a unique identifier. Do not use tape for labeling , as it can interfere with the sample spinner.[7]

  • Cleaning: Before insertion into the spectrometer, wipe the exterior of the lower portion of the NMR tube with isopropanol or acetone to remove any contaminants.[9]

Protocol 2: Spectrometer Setup and Data Acquisition

These parameters are based on a 500 MHz spectrometer but can be adapted for other field strengths.

Rationale: A suite of experiments is necessary for a complete structural assignment.

  • ¹H NMR: Provides information on the number of unique protons, their chemical environment, and their proximity to other protons.

  • ¹³C{¹H} NMR: A proton-decoupled experiment that shows a single peak for each unique carbon, revealing the carbon skeleton.

  • DEPT-135: A powerful technique that differentiates carbons based on the number of attached protons. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed.[10][11]

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are spin-coupled to each other, typically through 2-3 bonds. This is invaluable for tracing out proton networks.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling), providing definitive C-H assignments.[14][15]

Acquisition Parameters:

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 2.0 sQuantitative proton count, chemical shifts, and coupling constants.
¹³C{¹H} NMR Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2.0 sIdentify all unique carbon environments.
DEPT-135 Pulse Program: dept135, Scans: 256, Relaxation Delay (d1): 2.0 sDifferentiate CH₃/CH (positive) from CH₂ (negative) carbons.[16]
COSY Pulse Program: cosygpqf, Scans: 2, F2/F1 Points: 2K/256Identify proton-proton (H-H) coupling networks.
HSQC Pulse Program: hsqcedetgpsisp2.2, Scans: 2, F2/F1 Points: 2K/256Correlate protons directly to their attached carbons (C-H).

Part 2: Spectral Interpretation and Data Analysis

A systematic approach to interpreting the collected spectra is essential for accurate structural assignment.

Molecular Structure and Numbering

For clarity, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show seven distinct signals. The aromatic and vinylic protons will appear in the downfield region (6.0-8.0 ppm) due to the deshielding effects of the ring currents. The methyl protons will appear in the upfield aliphatic region (~2.4 ppm). The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[17]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant, J (Hz)IntegrationRationale
H1 (N-H)~11.6broad singlet-1HExchangeable proton, deshielded by adjacent C=O.
H4~7.8dJ(H4-H3) ≈ 9.51HVinylic proton, deshielded by C=O and ring current. Coupled to H3.
H5~7.4s-1HAromatic proton with no ortho or meta neighbors.
H7~7.3dJ(H7-H8) ≈ 8.51HAromatic proton ortho to H8.
H8~7.2dJ(H8-H7) ≈ 8.51HAromatic proton ortho to H7.
H3~6.4dJ(H3-H4) ≈ 9.51HVinylic proton, coupled to H4.
6-CH₃~2.4s-3HMethyl group attached to the aromatic ring.
¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display ten signals corresponding to the ten unique carbon atoms. The DEPT-135 experiment will be crucial for distinguishing the methyl and methine carbons (positive phase) from any potential methylene carbons (negative phase, absent in this molecule) and for confirming the absence of quaternary carbons.[18]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)DEPT-135 PhaseRationale
C2~162AbsentCarbonyl carbon, highly deshielded.
C4~140Positive (CH)Vinylic carbon, deshielded.
C8a~138AbsentQuaternary aromatic carbon adjacent to Nitrogen.
C6~132AbsentQuaternary aromatic carbon attached to the methyl group.
C7~130Positive (CH)Aromatic methine carbon.
C5~127Positive (CH)Aromatic methine carbon.
C4a~121AbsentQuaternary aromatic carbon.
C3~120Positive (CH)Vinylic carbon.
C8~115Positive (CH)Aromatic methine carbon shielded by ortho N-H.
6-CH₃~21Positive (CH₃)Aliphatic methyl carbon.
2D NMR Correlation Analysis

2D NMR is essential for assembling the molecular fragments identified in the 1D spectra into the final, unambiguous structure.

Caption: Key COSY and HSQC correlations for structural assignment.

  • COSY Analysis: The COSY spectrum will confirm proton-proton connectivities. Key expected cross-peaks include:

    • A strong correlation between H3 and H4 , confirming the vinylic system in the pyridinone ring.

    • A correlation between H7 and H8 , confirming their ortho relationship on the benzene ring.

    • The absence of correlations for H5 and the 6-CH₃ protons confirms their isolation from other protons.

  • HSQC Analysis: The HSQC spectrum provides the final piece of the puzzle by linking each proton signal directly to its corresponding carbon signal.

    • The proton at ~6.4 ppm (H3 ) will show a cross-peak to the carbon at ~120 ppm (C3 ).

    • The proton at ~7.8 ppm (H4 ) will correlate with the carbon at ~140 ppm (C4 ).

    • The methyl protons at ~2.4 ppm will correlate with the aliphatic carbon at ~21 ppm (6-CH₃ ).

    • This process is repeated for all protonated carbons (H5/C5, H7/C7, H8/C8), allowing for the complete and confident assignment of all ¹H and ¹³C signals.

Conclusion

The structural integrity of key synthetic intermediates like this compound is non-negotiable in research and development. By employing a systematic combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy, one can achieve an unambiguous and definitive characterization of the molecule. The protocols and interpretive framework detailed in this application note provide a self-validating system, ensuring that the identity and purity of the compound are established with the highest degree of scientific rigor. This comprehensive approach not only confirms the target structure but also provides a detailed electronic and topological map of the molecule, which is invaluable for understanding its reactivity and potential biological interactions.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][6]

  • University of California, Riverside. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][8]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link][9]

  • Bruker. NMR Sample Preparation. [Link][7]

  • Ahmad, V. U., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link][19]

  • Sadeghian, H., et al. (2012). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 695-703. [Link][3]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 269. [Link][1]

  • Claret, J., & Osborne, A. G. (1983). nmr spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(11), 1001-1002. [Link][20]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1192. [Link][21]

  • Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link][17]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link][22]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][23]

  • Merck Millipore. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link][2]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link][24]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link][25]

  • Williamson, R. T., et al. (2002). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, and 10‐substituted benzo [h] quinolines. Magnetic Resonance in Chemistry, 40(10), 643-651. [Link][26]

  • Sadeghian, H., et al. (2012). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link][4]

  • Al-Suwaidan, I. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2977. [Link][27]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link][10]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]

  • El-Dean, A. M. K., et al. (2010). ChemInform Abstract: Synthesis of Some New N1-Substituted-6-methyl-4-phenyl-quinolin-2(1H)-ones. ChemInform, 30(20). [Link][28]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][5]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link][12]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link][29]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link][18]

  • Andreasen, L., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(2), 115-22. [Link][14]

  • Organic Chemistry Explained. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link][15]

  • SpectraBase. 6-METHOXY-2(1H)-QUINOLINONE - [13C NMR]. [Link][30]

  • Al-Otaibi, A. A. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link][31]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][32]

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Application Note: Mass Spectrometric Analysis of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methylquinolin-2(1H)-one in Drug Discovery

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a key derivative, serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including those with potential cardiotonic and phosphodiesterase (PDE3) inhibitory activities. Its therapeutic potential underscores the need for robust analytical methods to characterize its structure and quantify its presence in complex matrices during drug development and metabolic studies.

Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier technique for the detailed structural elucidation and quantification of such small molecules. This application note provides an in-depth technical guide to the mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal factors driving the fragmentation pathways and provide detailed, field-proven protocols for sample analysis, empowering researchers, scientists, and drug development professionals to confidently analyze this important compound.

Predicted Mass Spectrometric Fragmentation Behavior

Electron Ionization (EI) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[3] For this compound (Molecular Weight: 159.19 g/mol ), the molecular ion (M•+) is expected to be observed at m/z 159. The fragmentation will likely proceed through pathways that stabilize the resulting fragment ions.

A primary fragmentation event is anticipated to be the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring, a characteristic fragmentation for 2-quinolones. This would result in a prominent fragment ion at m/z 131. Subsequent fragmentation of the m/z 131 ion could involve the loss of a hydrogen radical to form an ion at m/z 130, or the expulsion of acetylene (C2H2) to yield a fragment at m/z 105.

Another probable fragmentation pathway involves the cleavage of the methyl group. The loss of a methyl radical (•CH3, 15 Da) would produce a fragment ion at m/z 144. This ion could then undergo the characteristic loss of CO to form a fragment at m/z 116.

Diagram: Predicted EI Fragmentation Pathway of this compound

G M [M]•+ m/z 159 frag1 [M-CO]•+ m/z 131 M->frag1 - CO frag2 [M-CH3]+ m/z 144 M->frag2 - •CH3 frag3 [M-CO-H]+ m/z 130 frag1->frag3 - •H frag4 [M-CH3-CO]+ m/z 116 frag2->frag4 - CO G precursor [M+H]+ m/z 160 product1 [M+H-H2O]+ m/z 142 precursor->product1 - H2O product2 [M+H-CO]+ m/z 132 precursor->product2 - CO product3 [M+H-H2O-CO]+ m/z 114 product1->product3 - CO product2->product3 - H2O G start Plasma Sample step1 Add Acetonitrile & Internal Standard start->step1 step2 Vortex step1->step2 step3 Centrifuge step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute step5->step6 step7 Filter step6->step7 end Inject into LC-MS/MS step7->end

Caption: General workflow for the preparation of biological samples for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Parameters

This protocol outlines the starting conditions for the analysis of this compound using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimize for precursor ion intensity)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Predicted):

    • Quantification: 160 -> 132 (Collision Energy: ~15-25 eV, to be optimized)

    • Confirmation: 160 -> 142 (Collision Energy: ~10-20 eV, to be optimized)

Protocol 3: GC-MS Instrumental Parameters

For analysis by GC-MS, derivatization may be necessary to improve the volatility and thermal stability of this compound. Silylation is a common derivatization technique for compounds with active hydrogens.

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (Predicted): 159 (Molecular Ion), 131, 144.

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The predicted fragmentation pathways for both EI and ESI-MS/MS offer a solid foundation for the structural elucidation of this compound and its analogs. The detailed protocols for sample preparation and instrumental analysis are designed to be readily implemented in a research or drug development laboratory, enabling accurate and reliable characterization and quantification. As with any analytical method, validation and optimization are crucial to ensure data quality and adherence to regulatory standards.

References

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Shi, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 29(12), 2843. Available at: [Link]

  • Dolejš, L., & Slavík, J. (1969). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 23(10), 825-829. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • mzCloud. (2015). 6 Methylquinoline. Available at: [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023, October 26). Fragmentation (mass spectrometry). Available at: [Link]

  • Agilent Technologies. (2024). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Pharmacognosy Magazine.
  • SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). [Video]. YouTube. Available at: [Link]

  • Kysel, M., & Zámboriová, M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

  • MDPI. (2024). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Available at: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • De Nys, K., et al. (2020). Recent Developments in LC-MS for Pharmaceutical Analysis. Analyst, 145(4), 1109-1127.
  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.
  • Semantic Scholar. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. Available at: [Link]

  • ResearchGate. (2024). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. Available at: [Link]

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Application Notes and Protocols for the In Vitro Investigation of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a comprehensive framework for the in vitro evaluation of 6-Methylquinolin-2(1H)-one, a representative member of this class. We delve into the foundational principles of robust assay design, present detailed, field-tested protocols for assessing antiproliferative and kinase-modulating activities, and offer insights into the causality behind key experimental steps. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the biological activity of this compound and its analogs.

Part 1: Compound Profile and Handling

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 4053-34-3[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [3]
Appearance White to Almost white powder/crystal[4]
Melting Point 273-277 °C[4]
Storage Sealed in dry, room temperature[3][4]
Stock Solution Preparation and Stability

Expertise in Action: The biological activity of quinolinone derivatives can be diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][5] Many of these activities stem from the inhibition of specific cellular signaling pathways. Therefore, accurate and consistent compound concentration is critical.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Solubility Verification: Before initiating biological assays, visually inspect the stock solution for any precipitation. For quantitative assessment, a small aliquot can be diluted in the final assay medium and checked for turbidity or precipitation.

  • Working Dilutions: Prepare fresh serial dilutions from the DMSO stock in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the assay wells should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.[6]

  • Storage and Stability: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While specific stability data for this compound is not extensively published, it is good practice to assume potential for degradation and use freshly prepared dilutions.

Part 2: The Foundation of Trustworthy In Vitro Assays

Scientific integrity in preclinical research hinges on the development of self-validating experimental systems. This requires a meticulous approach to assay design, incorporating robust controls and adhering to established best practices.[7][8]

The In Vitro Assay Development Workflow

The path from initial compound screening to mechanistic understanding is a multi-step process. Each stage builds upon the last, requiring careful planning and execution.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action A Compound Prep (Stock & Dilutions) B Cell System Selection (Cell Line, Culture) A->B C Assay Optimization (Seeding Density, Incubation Time) B->C D Antiproliferative Assay (e.g., MTT, CellTiter-Glo®) C->D E Data Analysis (IC50 Calculation) D->E F Target-Based Assay (e.g., Kinase Inhibition) E->F G Phenotypic Assay (e.g., Cell Cycle, Apoptosis) E->G H Data Interpretation & Hypothesis Generation F->H G->H

Caption: A generalized workflow for the in vitro evaluation of a test compound.

Essential Controls: The Cornerstone of Validity

Every plate must be a self-contained, validated experiment. The inclusion of proper controls is non-negotiable.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compound. This establishes the baseline response and controls for any solvent effects.

  • Positive Control: Cells treated with a compound known to elicit the expected effect (e.g., a known kinase inhibitor like Erlotinib for an EGFR assay). This confirms that the assay system is responsive.

  • Untreated Control: Cells that are not exposed to any treatment. This provides a measure of the cells' basal health and activity.

  • Background Control: Wells containing only assay medium and the detection reagent. This is used to subtract the background signal from all other readings.

Part 3: Core Application Protocols

Based on the activities of structurally related quinolinone compounds, the following assays represent a logical starting point for characterizing this compound.[9][10][11]

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2x concentrated dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality and Insights: The choice of incubation time (48-72 hours) is critical; it must be long enough for the compound to exert its antiproliferative effect but not so long that the control cells become over-confluent.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Principle: Many quinolinone derivatives function as ATP-competitive kinase inhibitors.[9][12] This protocol describes a generic, luminescence-based biochemical assay (e.g., ADP-Glo™) that measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER-2)[9]

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • This compound

  • Positive control inhibitor (e.g., Erlotinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Compound Plating: Dispense the test compound dilutions into the wells of the assay plate. Include vehicle and positive controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Allow a short pre-incubation (e.g., 15 minutes) at room temperature.

  • Start Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60-120 minutes.

  • ADP Detection (Part 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition vs. log concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Insights: This is a direct measure of target engagement. A positive result strongly suggests that the compound interacts with the kinase. It is crucial to run the assay at an ATP concentration close to its Km value for the kinase to accurately identify competitive inhibitors.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: A common mechanism of anticancer agents is the induction of cell cycle arrest.[10] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase is critical to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control.

Causality and Insights: Fixation in ethanol is a key step that dehydrates and fixes the cells, preventing them from clumping and allowing for stoichiometric binding of PI to the DNA. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with processes in that phase.[10]

Part 4: Visualizing Mechanisms of Action

Understanding the potential signaling pathways affected by this compound provides context for the experimental results. Given that quinolinone derivatives are known to target receptor tyrosine kinases and induce apoptosis, these pathways are of high interest.[9][10]

EGFR/HER-2 Signaling Cascade

Dual inhibition of EGFR and HER-2 is a validated anticancer strategy.[9] Quinolinone derivatives have been shown to bind to the ATP pocket of these kinases, blocking downstream signaling.

G cluster_pathways Downstream Pathways Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization Ligand->EGFR_HER2 Autophos Autophosphorylation EGFR_HER2->Autophos RAS_RAF RAS -> RAF -> MEK -> ERK Autophos->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Autophos->PI3K_AKT MQO This compound MQO->Autophos Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR/HER-2 signaling by a quinolinone derivative.

Intrinsic Apoptosis Pathway

Anticancer compounds often induce programmed cell death, or apoptosis. A related quinolinone derivative was shown to modulate key apoptotic proteins.[9]

G MQO This compound Bcl2 Bcl-2 (Anti-apoptotic) MQO->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MQO->Bax Upregulation Bcl2->Bax Mito Mitochondria Bax->Mito forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

References

  • The Complete Guide to Cell-Based Assays. SPT Labtech.

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. PubMed.

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central.

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.

  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.

  • Cell-Based Assay Procedure. Sigma-Aldrich.

  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed.

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs.

  • Extracting the essential principles of validation and good in vitro method practices for NAMs. YouTube.

  • Protocol library. Abcam.

  • 6-Methylquinoline | C10H9N | CID 7059. PubChem.

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.

  • This compound | CAS 4053-34-3. Santa Cruz Biotechnology.

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific Research Publishing.

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex.

  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. PubMed.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Article.

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

  • A Practical Guide to Immunoassay Method Validation. PubMed Central.

  • 4053-34-3|this compound. BLD Pharm.

  • Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. PubMed.

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed.

  • 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. PubMed.

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.

  • In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers. Benchchem.

  • Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. ResearchGate.

  • 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943. PubChem.

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. National Institutes of Health.

  • 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2. ChemicalBook.

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

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Application Notes & Protocols: Evaluating 6-Methylquinolin-2(1H)-one as a Novel Fluorescent Marker for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures, tracking of dynamic processes, and quantification of molecular events.[1][2][3] The quinolin-2(1H)-one (carbostyril) scaffold is a well-established class of heterocyclic compounds known for its intrinsic fluorescence.[4] The rigid, bicyclic structure of the quinolinone core provides a robust framework that often leads to favorable photophysical properties, including high quantum yields and sensitivity to the local microenvironment.[4][5]

While the broader family of quinolinone derivatives has seen diverse applications as fluorescent probes, specific, peer-reviewed data on the use of 6-Methylquinolin-2(1H)-one as a cellular imaging agent is not yet extensively documented.[6][7][8] However, its structural similarity to other fluorescent quinolinones suggests significant potential. The introduction of substituents, such as a methyl group at the 6-position, can modulate the electronic and photophysical properties of the core structure, making it a compelling candidate for development.[4][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a fluorescent marker. It provides a foundational framework, from initial photophysical characterization to detailed protocols for live-cell imaging and cytotoxicity assessment. The methodologies herein are based on established principles for validating novel fluorescent probes and the known behavior of structurally related quinolinone analogs.[2][4]

Physicochemical Properties & Reagent Preparation

A thorough understanding of the probe's basic characteristics is the first step in its validation.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 4053-34-3
Molecular Formula C₁₀H₉NO

| Molecular Weight | 159.18 g/mol | |

Protocol: Preparation of Stock Solutions

Causality: A concentrated stock solution in an appropriate organic solvent is critical for accurate and repeatable dilutions into aqueous cell culture media, where the probe may have limited solubility. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules and its general compatibility with cell cultures at low final concentrations (<0.5%).

  • Weighing: Accurately weigh out 1-2 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 1.59 mg in 1.0 mL of DMSO.

  • Solubilization: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber or foil-wrapped microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.

  • Long-Term Storage: Store aliquots at -20°C or -80°C for long-term stability.

Photophysical Characterization

Before cellular application, it is essential to determine the fundamental fluorescence properties of the compound. The following table provides a template for logging experimental data, with anticipated properties based on related quinolinone derivatives.[4][9]

Table 2: Template for Experimental Photophysical Properties

Parameter Anticipated Range / Value Experimental Value Method / Solvent
Absorbance Max (λₐₑₛ) 330 - 400 nm User-determined UV-Vis Spectrophotometer / PBS, Ethanol
Emission Max (λₑₘ) 420 - 500 nm User-determined Fluorometer / PBS, Ethanol
Molar Extinction Coeff. (ε) > 10,000 M⁻¹cm⁻¹ User-determined Beer-Lambert Law Analysis
Fluorescence Quantum Yield (Φꜰ) 0.1 - 0.6 User-determined Relative method (e.g., vs. Quinine Sulfate)
Stokes Shift (λₑₘ - λₐₑₛ) > 50 nm User-determined Calculated from λₐₑₛ and λₑₘ

| Photostability | Moderate to High | User-determined | Time-course fluorescence under illumination |

Protocol: Determining Excitation and Emission Spectra
  • Prepare Dilution: Dilute the 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a quartz cuvette.

  • Measure Absorbance: Place the cuvette in a UV-Vis spectrophotometer and scan the absorbance from 250 nm to 500 nm to find the absorbance maximum (λₐₑₛ).

  • Measure Emission: Transfer the cuvette to a fluorometer. Set the excitation wavelength to the determined λₐₑₛ. Scan the emission spectrum across a range starting ~20 nm above the excitation wavelength (e.g., from 380 nm to 600 nm) to identify the emission maximum (λₑₘ).

  • Measure Excitation: Set the emission detector to the determined λₑₘ and scan the excitation wavelengths to confirm the optimal excitation peak.

Core Application: Live-Cell Imaging

This section provides a robust, self-validating protocol for staining live cells. The key is to determine the optimal probe concentration and incubation time that yields bright staining with minimal background and cytotoxicity.

Live_Cell_Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis plate_cells 1. Plate Cells on Imaging Dish prep_probe 2. Prepare Working Solution of Probe add_probe 3. Incubate Cells with Probe Solution prep_probe->add_probe wash_cells 4. Wash to Remove Unbound Probe add_probe->wash_cells acquire_img 5. Acquire Images on Fluorescence Microscope wash_cells->acquire_img analyze_img 6. Analyze Images (Localization, Intensity) acquire_img->analyze_img

Caption: General workflow for live-cell imaging with a novel fluorescent probe.

Protocol: Staining and Imaging of Live Cells

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, HEK293)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 10 mM stock solution of this compound in DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set based on determined spectra)

Methodology:

  • Cell Plating: One day prior to staining, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. This prevents artifacts from over-confluent or sparse cultures.

  • Determine Optimal Concentration (Dose-Response):

    • Prepare a series of working solutions by diluting the 10 mM stock into pre-warmed complete culture medium to final concentrations of 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.

    • Remove the existing medium from the cells and gently wash once with warm PBS.

    • Add the different probe concentrations to separate dishes. Include two control dishes: one with medium only (unstained control) and one with medium containing the highest concentration of DMSO used (vehicle control, e.g., 0.2%).

  • Incubation:

    • Incubate the cells for 30 minutes at 37°C in a humidified CO₂ incubator. Protect the dishes from light by wrapping them in aluminum foil.

    • Causality: Incubation at 37°C facilitates active transport and passive diffusion across the cell membrane. Shielding from light prevents photobleaching of the probe before imaging.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or phenol red-free medium. This step is critical to remove unbound extracellular probe, which significantly reduces background fluorescence and improves the signal-to-noise ratio.[4]

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium or imaging buffer (e.g., HBSS) to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[10]

    • Using the filter set that best matches the probe's determined excitation/emission spectra, begin with the lowest concentration dish.

    • Acquire images using the lowest possible excitation light intensity and shortest exposure time that provides a clear signal. This minimizes phototoxicity and photobleaching, which is crucial for live-cell experiments.[2]

  • Analysis and Optimization:

    • Compare the images from the different concentrations. The optimal concentration is the lowest one that provides bright, specific staining with low background.

    • If the signal is weak, the incubation time can be extended (e.g., to 60 or 120 minutes) in a separate optimization experiment.

Cytotoxicity Assessment: Ensuring Biocompatibility

A useful fluorescent marker must not interfere with normal cellular physiology. Therefore, assessing the cytotoxicity of this compound is a mandatory validation step.[11]

Cytotoxicity_Workflow cluster_prep Phase 1: Cell Treatment cluster_assay Phase 2: Viability Assay cluster_analysis Phase 3: Data Analysis seed_cells 1. Seed Cells in 96-well Plate treat_cells 2. Treat with Serial Dilutions of Compound seed_cells->treat_cells add_mtt 3. Add MTT Reagent & Incubate treat_cells->add_mtt solubilize 4. Solubilize Formazan Crystals add_mtt->solubilize read_abs 5. Read Absorbance at 570 nm solubilize->read_abs calc_ic50 6. Calculate % Viability & Determine IC₅₀ read_abs->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.1 µM to 100 µM).

  • Incubation: Replace the medium in the wells with the diluted compound solutions. Include vehicle control wells (medium with DMSO) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Potential Advanced Applications

Based on the known properties of the quinolinone scaffold, this compound could be explored for more advanced applications:

  • Co-localization Studies: To determine the subcellular localization of the probe, cells can be co-stained with commercially available organelle-specific trackers (e.g., MitoTracker, LysoTracker, ER-Tracker).[4]

  • pH Sensing: The nitrogen atom in the quinolinone ring can be protonated, which may alter the fluorescence properties. The pH dependency of the fluorescence should be characterized to see if it could function as an intracellular pH indicator.[4]

  • Metal Ion Sensing: Many quinoline derivatives act as fluorescent chemosensors for metal ions.[13][14] The selectivity of this compound for various biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) can be screened using a fluorometer.[4]

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescence Microscopy

Issue Potential Cause(s) Recommended Solution(s)
No or Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter set; Photobleaching. Increase probe concentration or incubation time; Verify filter set matches λₑₓ/λₑₘ; Use lower excitation power and shorter exposure.
High Background Probe concentration too high; Insufficient washing; Autofluorescence from phenol red in medium. Decrease probe concentration; Increase the number and duration of wash steps; Use phenol red-free imaging medium.
Signs of Cell Stress (e.g., blebbing, detachment) Cytotoxicity of the probe; Phototoxicity from imaging. Perform an MTT assay to determine IC₅₀ and use probe at a sub-toxic concentration; Reduce light exposure (lower intensity, less frequent imaging).

| Blurry Images | Incorrect focal plane; Low signal-to-noise ratio. | Carefully adjust focus; Optimize staining protocol for a brighter signal; Consider image post-processing techniques like deconvolution. |

References

  • Acuña, A. U., et al. (2022). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • Rutgers University. (2012). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. [Link]

  • Molecules. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • PubMed. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. [Link]

  • CNGBdb. (n.d.). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. [Link]

  • ScienceDirect. (2021). Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process and. [Link]

  • ACS Publications. (2024). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. [Link]

  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. [Link]

  • PubMed. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

  • ResearchGate. (2025). Quinolin-2(1 H )-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. [Link]

  • National Center for Biotechnology Information. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. [Link]

  • National Center for Biotechnology Information. (2012). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]

  • National Institutes of Health. (n.d.). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and.... [Link]

  • National Center for Biotechnology Information. (2015). Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. [Link]

  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinolin-2(1H)-one. [Link]

  • ResearchGate. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

  • National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • National Center for Biotechnology Information. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

  • Royal Society of Chemistry. (2022). Photostable polymorphic organic cages for targeted live cell imaging. [Link]

  • PubMed. (2020). one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H). [Link]

  • HUN-REN KOKI. (2022). Immunocytochemistry and live-cell imaging. [Link]

  • PubChem. (n.d.). 6-Methylquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]

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Application Notes and Protocols: Dissolving 6-Methylquinolin-2(1H)-one for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization of 6-Methylquinolin-2(1H)-one (CAS: 4053-34-3), a quinolinone derivative of interest in biochemical and pharmacological research. Due to the compound's limited aqueous solubility, establishing a reliable dissolution protocol is critical for generating reproducible data in cell-based assays and other experimental models. These application notes detail the physicochemical properties of this compound, recommend validated solvents, and provide step-by-step protocols for preparing stock solutions and subsequent dilutions for experimental use. The causality behind each step is explained to empower researchers to adapt the protocols to their specific assay requirements.

Introduction: The Challenge of Solubility

This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1] Like many quinoline derivatives, its planar, aromatic structure contributes to low solubility in aqueous media, a common hurdle in drug discovery and development.[2] The energy required to break the compound's crystal lattice structure may not be sufficiently compensated by the energy of solvation in water.[2] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.

The protocols herein are designed to address these challenges by employing common and effective laboratory techniques, primarily the use of a co-solvent system starting with Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Solubility Profile

A summary of the key properties of this compound is presented below. While exhaustive experimental solubility data is not widely published, the following table is compiled from supplier data and analogous compounds.[3] Researchers should consider this a starting point and may need to perform their own solubility tests for highly specific buffer systems.

PropertyValue / InformationSource(s)
CAS Number 4053-34-3[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance Typically an off-white to pale beige solid[3]
Aqueous Solubility Predicted to be low[2]
Organic Solvent Solubility DMSO: Soluble (Recommended primary solvent) Methanol: Slightly Soluble Ethanol: Soluble[2][3][4]

Expert Insight: The choice of DMSO as the primary solvent is based on its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous buffers. However, the potential for DMSO to affect cell viability and other biological parameters necessitates careful control of its final concentration in assays.[5]

Experimental Workflow for Solubilization

The overall process involves creating a high-concentration stock solution in an organic solvent, followed by serial dilutions and a final dilution into the aqueous assay medium. This workflow is designed to minimize the risk of precipitation.

G cluster_prep Phase 1: Stock Solution Preparation cluster_exp Phase 2: Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate volume for 10-50 mM stock dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm) add_dmso->dissolve store 4. Store Stock Solution (-20°C or -80°C) dissolve->store thaw 5. Thaw Stock Solution store->thaw For Experiment intermediate 6. Intermediate Dilutions (in 100% DMSO) thaw->intermediate final_dilution 7. Final Dilution into Aqueous Assay Buffer intermediate->final_dilution Ensure final DMSO % is low (e.g., <0.5%) use 8. Use Immediately in Assay final_dilution->use

Caption: General workflow for preparing this compound solutions.

Detailed Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a practical starting point, but can be adjusted based on the required final concentrations for the experiment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.001 L × 159.19 g/mol = 0.00159 g = 1.59 mg

  • Weigh Compound: Accurately weigh 1.59 mg of the compound and place it into a sterile vial.

    • Causality: Using an accurate balance is crucial for achieving the correct final concentration. Working in a low-humidity environment can reduce moisture absorption by the hygroscopic DMSO.[6]

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates.

    • Gentle Warming: Warm the solution to 37°C for a short period. Do not overheat, as this can risk compound degradation.[2]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.[6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for a typical cell-based experiment.

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Intermediate Dilutions (Optional but Recommended): It is often best to perform serial dilutions in 100% DMSO first to create a range of intermediate concentrations. This provides greater accuracy for the final dilution step.

  • Final Dilution: Dilute the DMSO stock (or intermediate dilution) directly into the pre-warmed aqueous assay buffer to achieve the final desired experimental concentration.

    • Example: To make a 10 µM solution in 1 mL of media from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of assay buffer.

    • Causality: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[5][7] Always include a vehicle control (assay buffer with the same final percentage of DMSO) in your experimental design.

  • Mix and Use: Immediately after dilution, mix the solution thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution without delay to prevent precipitation.

Troubleshooting and Stability Considerations

IssuePotential CauseTroubleshooting Steps
Precipitate forms upon dilution into aqueous buffer. The compound's solubility limit in the final buffer has been exceeded. This is common when diluting from a high-concentration organic stock.1. Reduce Final DMSO%: Ensure the final DMSO concentration is as low as possible. 2. Use an Intermediate Dilution Step: Instead of a large one-step dilution, perform an intermediate dilution in a mix of DMSO and buffer.[2] 3. Lower the Final Concentration: Test a lower final concentration of the compound.
Inconsistent experimental results over time. The compound may be degrading in the DMSO stock solution.1. Prepare Fresh Stock: Prepare fresh stock solutions more frequently.[6] 2. Verify Storage Conditions: Ensure stock solutions are stored in tightly sealed, light-protected vials at -20°C or -80°C.[6] 3. Perform Stability Check: Use an analytical method like HPLC to check for the appearance of degradation peaks in an aged stock solution compared to a fresh one.[4]
Stock solution is cloudy after thawing. The compound may have precipitated out during freezing due to poor solubility in DMSO at low temperatures.1. Warm and Vortex: Gently warm the solution to room temperature or 37°C and vortex to attempt redissolution.[6] 2. Consider a Lower Stock Concentration: If precipitation persists, prepare the stock solution at a lower concentration (e.g., 5 mM).

Stability Insights: While specific stability data for this compound in DMSO is not extensively documented, related quinolinol compounds have shown susceptibility to hydrolysis, especially in the presence of water.[6] Therefore, using anhydrous DMSO and proper storage are critical. For long-term studies, it is advisable to empirically verify the stability of the compound under your specific storage conditions using analytical methods.

References

  • PubChem. (n.d.). 6-Amino-1-Methylquinolin-2(1h)-One. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 6-dodecyl-2,2,4-trimethyl-1H-quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 6-HYDROXY-2(1H)-QUINOLINONE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Toan, D. N., et al. (2022). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds. Medicinal Chemistry, 18(1), 36-50. Retrieved from [Link]

  • Das, U., et al. (2012). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 12, 599. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Methylquinolin-2(1H)-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Oncology

The quinoline and quinolin-2(1H)-one core structures are prominent heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including potent anticancer properties.[1] These compounds serve as a foundational framework for the design and synthesis of novel therapeutic agents. Derivatives of 6-Methylquinolin-2(1H)-one, in particular, are being actively investigated for their potential to modulate key signaling pathways implicated in tumor progression, cell survival, and metastasis.

This guide provides a comprehensive overview of the application of this compound and its derivatives in cancer research. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the therapeutic potential of this promising class of compounds. The focus will be on elucidating their mechanisms of action and providing detailed methodologies for their evaluation in both in vitro and in vivo cancer models.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Derivatives of the quinolin-2(1H)-one scaffold exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeting capability makes them attractive candidates for overcoming the complexities and resistance mechanisms often encountered in cancer therapy.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which quinolin-2(1H)-one derivatives exhibit their antitumor activity is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, the derivative 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (referred to as 12e) has been shown to induce apoptosis in human ovarian cancer and other cell lines.[2][3][4] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and p53.[4]

Furthermore, many quinolin-2(1H)-one analogs have demonstrated the ability to arrest the cell cycle at the G2/M phase.[2][3][4] This prevents cancer cells from proceeding through mitosis, ultimately leading to mitotic catastrophe and cell death. The arrest is often associated with the downregulation of key cell cycle regulatory proteins like cyclin B1 and cdk1.[4]

G2_M_Arrest 6-Methylquinolin-2(1H)-one_Derivative This compound Derivative CyclinB1_CDK1 Cyclin B1 / CDK1 Complex 6-Methylquinolin-2(1H)-one_Derivative->CyclinB1_CDK1 Inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes G2_Phase->M_Phase Progression Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Catastrophe

Caption: Induction of G2/M cell cycle arrest by a this compound derivative.

Inhibition of Key Signaling Pathways

The anticancer activity of quinolin-2(1H)-one derivatives is also attributed to their ability to inhibit various signaling pathways that are crucial for cancer cell survival and proliferation. While the precise targets of this compound itself are still under investigation, the broader quinoline and quinazolinone classes have been shown to inhibit several key kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, c-Met, and VEGFR are often dysregulated in cancer. Quinoline-based compounds have been developed as inhibitors of these kinases, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.

  • Intracellular Kinases: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Derivatives of the related pyrazino[2,3-c]quinolin-2(1H)-one scaffold have been identified as potent mTOR inhibitors.[5]

Kinase_Inhibition_Pathway Quinolin-2(1H)-one_Derivative Quinolin-2(1H)-one Derivative RTK RTK (e.g., EGFR, c-Met) Quinolin-2(1H)-one_Derivative->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models are essential for evaluating the in vivo efficacy and toxicity of potential anticancer compounds.

Procedure:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old. [6] * Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse. [6][7]

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. [8] * Administer the test compound via the desired route (e.g., intraperitoneal, intravenous, or oral) according to a specific dosing regimen. Include a vehicle control group. [8]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days). [8][6]Tumor volume can be calculated using the formula: (Length x Width²) / 2. [8] * At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. [8]

  • Mechanism of Action Studies:

    • Excised tumor tissues can be used for immunohistochemistry to assess cell proliferation (Ki-67 staining), apoptosis (TUNEL assay or cleaved caspase-3 staining), and effects on tumor vasculature (CD31 staining). [8]

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of these compounds and to elucidate their underlying mechanisms of action.

References

  • Chen, Y. F., Lin, Y. C., Huang, P. K., Chan, H. C., Kuo, S. C., Lee, K. H., & Huang, L. J. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064–5075. [Link]

  • PubMed. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Rauf, A., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(8), 2276. [Link]

  • PubMed. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Retrieved from [Link]

  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from [Link]

  • Globe Thesis. (2017). Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Retrieved from [Link]

  • Children's Cancer Hospital 57357. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • PubMed. (2016). Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Retrieved from [Link]

  • DergiPark. (2024). An insilico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]

  • J-STAGE. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

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Application Notes & Protocols: The Use of 6-Methylquinolin-2(1H)-one as a Phosphodiesterase 3 (PDE3) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in cardiovascular and metabolic disease research.

Abstract: This document provides a comprehensive guide to the application of 6-Methylquinolin-2(1H)-one, a quinolinone-derivative, as a selective inhibitor of Phosphodiesterase 3 (PDE3). We delve into the underlying mechanism of action and present detailed, field-proven protocols for its characterization in both enzymatic and cell-based assays. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this compound in drug discovery and pharmacological studies.

Introduction: Targeting the PDE3 Enzyme

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE3 family, with its two primary isoforms PDE3A and PDE3B, is a critical regulator of cAMP levels in the cardiovascular system and adipose tissue.[3][4] Inhibition of PDE3 prevents the degradation of cAMP, leading to its accumulation and the activation of Protein Kinase A (PKA).[5][6][7] This cascade results in two primary physiological outcomes:

  • In the Cardiovascular System: Increased cardiac contractility (inotropic effect) and relaxation of vascular smooth muscle (vasodilation).[6][8]

  • In Platelets: Inhibition of aggregation, providing an antithrombotic effect.[5][9]

The quinolinone chemical scaffold is the foundation for several potent PDE3 inhibitors, most notably Cilostazol, a drug approved for treating intermittent claudication.[6][10] this compound represents a core structure from which numerous potent and selective PDE3 inhibitors have been derived and synthesized for research into new therapeutic agents.[11][12][13][14][15] Understanding its inhibitory properties is fundamental to the development of next-generation cardiotonic and antithrombotic drugs.

Mechanism of Action: The PDE3-cAMP Signaling Axis

The therapeutic effects of PDE3 inhibitors are directly linked to their ability to modulate the cAMP signaling pathway. The process begins when an agonist (e.g., a catecholamine) binds to a Gs-protein-coupled receptor (GPCR) on the cell surface. This activates adenylyl cyclase, which synthesizes cAMP from ATP.[8] cAMP then activates PKA, which phosphorylates various downstream targets to elicit a physiological response.

The PDE3 enzyme acts as a crucial "off-switch" in this pathway by hydrolyzing cAMP to the inactive AMP, thus terminating the signal.[5][7] By inhibiting PDE3, this compound and its analogs effectively remove this braking mechanism. The resulting elevation in intracellular cAMP levels amplifies PKA-mediated signaling, leading to enhanced vasodilation, cardiac contractility, and inhibition of platelet aggregation.[5][16]

PDE3_Pathway cluster_membrane Cell Membrane GPCR Gs-Coupled Receptor AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes Agonist Agonist (e.g., Epinephrine) Agonist->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme cAMP->PDE3 Substrate Response Physiological Response (Vasodilation, Inotropy, Anti-platelet Aggregation) PKA->Response Phosphorylates Targets AMP AMP (Inactive) PDE3->AMP Hydrolyzes Inhibitor This compound Inhibitor->PDE3 Inhibits

Caption: PDE3 Signaling Pathway and Point of Inhibition.

Compound Properties and Handling

Proper handling and preparation of this compound are critical for reproducible experimental results.

PropertyValueSource
CAS Number 4053-34-3[17]
Molecular Formula C₁₀H₉NO[17]
Molecular Weight 159.19 g/mol [17]
Appearance White to off-white crystalline powder[10]
Solubility DMSO (>10 mg/mL), Methanol (Slightly), Water (Practically Insoluble)[10]

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

  • For aqueous-based assays, dilute the DMSO stock into the final assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 1: In Vitro PDE3 Enzyme Inhibition Assay

This protocol details a fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant PDE3.

Principle of the Assay: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate.[18] When intact, the small FAM-cAMP tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE3, the resulting FAM-5'AMP product is captured by a specific binding agent, forming a large complex that tumbles slowly and emits a high polarization signal. An inhibitor prevents this hydrolysis, keeping the polarization signal low.[18][19] The IC₅₀ is the concentration of inhibitor required to reduce the enzymatic activity by 50%.

FP_Workflow cluster_plate 384-Well Plate A1 Compound Dilution A2 Add PDE3 Enzyme A1->A2 A3 Pre-incubate A2->A3 A4 Add FAM-cAMP Substrate A3->A4 A5 Incubate (Reaction) A4->A5 A6 Add Binding Agent A5->A6 A7 Incubate (Binding) A6->A7 Reader Read Fluorescence Polarization A7->Reader Analysis Calculate % Inhibition Determine IC50 Reader->Analysis

Caption: Workflow for the In Vitro PDE3 Inhibition FP Assay.

Materials and Reagents:

  • Enzyme: Recombinant Human PDE3A or PDE3B (e.g., from BPS Bioscience).

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

  • Binding Agent: Specific for FAM-5'AMP (often included in commercial assay kits).

  • Assay Buffer: Tris-based buffer, pH 7.5, containing MgCl₂ (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA).

  • Test Compound: this compound.

  • Positive Control: A known PDE3 inhibitor (e.g., Cilostazol, Milrinone).

  • Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Then, dilute this series into the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound, positive control, or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Binding Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Expected Results:

  • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

  • Plot the percent inhibition against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM) [Example Data]
This compoundPDE3A0.45
This compoundPDE3B0.38
Cilostazol (Positive Control)PDE3A0.19

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the functional consequence of PDE3 inhibition—the accumulation of intracellular cAMP.

Principle of the Assay: A cell line expressing the target of interest (e.g., HEK293 cells, vascular smooth muscle cells) is pre-treated with the PDE3 inhibitor.[20] The cells are then stimulated with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. In the presence of a PDE3 inhibitor, the degradation of this newly synthesized cAMP is blocked, leading to a measurable increase in its intracellular concentration. This increase can be quantified using various methods, such as FRET-based biosensors or competitive immunoassays (e.g., HTRF, ELISA).[21][22]

cAMP_Workflow cluster_plate 96-Well Cell Culture Plate B1 Seed Cells (24h) B2 Pre-treat with Inhibitor B1->B2 B3 Stimulate with Forskolin B2->B3 B4 Lyse Cells B3->B4 Detection Transfer Lysate to Assay Plate B4->Detection Quantify Quantify cAMP (e.g., HTRF, ELISA) Detection->Quantify Analysis Calculate Fold-Change Determine EC50 Quantify->Analysis

Caption: Workflow for a Cell-Based cAMP Accumulation Assay.

Materials and Reagents:

  • Cell Line: HEK293, Human Umbilical Vein Endothelial Cells (HUVEC), or other relevant cell line.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Test Compound: this compound.

  • Stimulant: Forskolin or a receptor-specific agonist.

  • Controls: Known PDE3 inhibitor (Cilostazol) and a broad-spectrum PDE inhibitor (IBMX).

  • Assay Kit: Commercial cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

  • Plates: 96-well or 384-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and replace it with stimulation buffer containing various concentrations of this compound or control compounds.

  • Pre-incubation: Incubate for 30 minutes at 37°C to allow the compound to enter the cells.

  • Stimulation: Add Forskolin (or another agonist) to all wells (except negative controls) to a final concentration that elicits a sub-maximal response.

  • Reaction Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

Data Analysis & Expected Results:

  • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log of the inhibitor concentration.

  • The concentration of the inhibitor that produces a 50% increase in the cAMP signal is the EC₅₀.

TreatmentFold Increase in cAMP over Basal [Example Data]EC₅₀ (µM) [Example Data]
Forskolin alone15-foldN/A
+ this compound45-fold (at max conc.)0.85
+ Cilostazol (Positive Control)50-fold (at max conc.)0.50

References

  • Cilostazol - Wikipedia. Wikipedia. [Link]

  • Cilostazol: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • PDE3 inhibitor - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Cilostazol? Patsnap Synapse. (2024-07-17). [Link]

  • What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? Dr.Oracle. (2025-06-03). [Link]

  • Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding. PubMed. [Link]

  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

  • What are PDE3 inhibitors and how do they work? Patsnap Synapse. (2024-06-21). [Link]

  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. ResearchGate. (2023-11-01). [Link]

  • Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. NIH. [Link]

  • Novel approaches to targeting PDE3 in cardiovascular disease. PubMed. [Link]

  • PDE3B Assay Kit. BPS Bioscience. [Link]

  • Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. PubMed. [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Merck Millipore. [Link]

  • How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names. RxList. (2021-08-04). [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. [Link]

  • Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease. PMC. [Link]

  • Full article: Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Taylor & Francis Online. [Link]

  • PDE3B Assay Kit. BPS Bioscience. [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. (2025-08-06). [Link]

  • Functions of PDE3 Isoforms in Cardiac Muscle. MDPI. [Link]

  • Development of PDE3 Inhibitors for Cardiovascular Diseases. Ace Therapeutics. [Link]

  • A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. PubMed. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. PMC - PubMed Central. (2024-05-16). [Link]

  • PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

  • In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors. Rockefeller University Press. [Link]

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  • Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes. PMC - PubMed Central. (2015-02-21). [Link]

  • Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers. (2022-07-12). [Link]

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  • Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. PNAS. (2017-06-20). [Link]

  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. MDPI. [Link]

  • (PDF) In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. ResearchGate. (2025-10-16). [Link]

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Application Notes and Protocols for the Development of 6-Methylquinolin-2(1H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one core, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities.[3][4] The structural rigidity of the quinolinone ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal starting point for the design of novel therapeutic agents.[2] The 6-methylquinolin-2(1H)-one variant, in particular, offers a synthetically accessible and versatile template for generating compound libraries with the potential to modulate various biological targets.[5]

This guide provides a comprehensive overview of the strategies and methodologies for developing derivatives of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities. We will delve into the rationale behind synthetic design, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the critical aspects of data analysis and interpretation that underpin a successful drug discovery campaign.

Strategic Development of this compound Derivatives: A Workflow

The journey from a starting scaffold to a viable drug candidate is a systematic process of iterative design, synthesis, and testing. The following workflow outlines the key stages in the development of novel this compound derivatives.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Characterization A Scaffold Selection: This compound B Lead Generation: Initial Derivatization A->B Diversification C Lead Optimization: SAR-Guided Synthesis B->C Iterative Refinement D Primary Screening: In Vitro Assays C->D Biological Testing E Secondary Screening: Mechanism of Action Studies D->E Hit Confirmation E->C Feedback Loop for SAR F In Vivo Efficacy Models E->F Candidate Selection G ADME/Tox Profiling F->G Preclinical Nomination H Preclinical Development G->H Safety & PK/PD

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Part 1: Synthesis of Novel Derivatives

The synthetic tractability of the quinolinone scaffold is a major advantage.[2] The primary points for derivatization on the this compound core are the nitrogen at position 1, the aromatic ring (positions 3, 4, 5, 7, and 8), and the exocyclic methyl group at position 6.

General Synthetic Strategy: Building on a Precursor

A common and effective strategy involves the initial synthesis of a key intermediate, 6-hydroxy-4-methylquinolin-2(1H)-one, which can then be elaborated into a diverse library of analogs. This approach is exemplified in the synthesis of potent phosphodiesterase 3 (PDE3) inhibitors.[6][7]

G start 6-Hydroxy-4-methylquinolin-2(1H)-one (1) step1 Condensation with Ethyl 4-bromobutyrate (DBU, Isopropyl Alcohol) start->step1 intermediate1 Ethyl 4-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoate (2) step1->intermediate1 step2 Hydrolysis (HCl) intermediate1->step2 intermediate2 4-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoic acid (3) step2->intermediate2 step3 Acid Chloride Formation (Isobutyl chloroformate, DBU) intermediate2->step3 intermediate3 Acid Chloride Intermediate step3->intermediate3 step4 Amidation (Various Secondary Amines) intermediate3->step4 final_product Amide Derivatives (4a-m) step4->final_product

Caption: Synthetic scheme for the preparation of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs.[6]

Protocol: Synthesis of 4-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoic acid (Intermediate 3)

This protocol details the synthesis of a key carboxylic acid intermediate, which serves as a versatile precursor for creating a wide range of amide derivatives.

Materials:

  • 6-Hydroxy-4-methylquinolin-2(1H)-one (1)

  • Ethyl 4-bromobutyrate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Isopropyl alcohol

  • Chloroform

  • Methanol

  • Hydrochloric acid (20%)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Synthesis of Ethyl 4-(1,2-dihydro-4-methyl-2-oxoquinolin-6-yloxy)butanoate (2):

    • To a solution of 6-hydroxy-4-methylquinolin-2(1H)-one (1) (5 g, 0.027 mol) and DBU (6 g) in 80 mL of isopropyl alcohol, add ethyl 4-bromobutyrate (6.5 g, 0.033 mol) dropwise.[6]

    • Reflux the mixture for 5 hours.

    • Evaporate the solvent under reduced pressure.

    • Extract the residue with chloroform.

    • Remove the chloroform by evaporation and recrystallize the crude product from methanol to yield colorless needles of compound 2.[6]

  • Synthesis of 4-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoic acid (3):

    • Suspend the ester 2 (6 g, 0.021 mol) in 60 mL of 20% HCl.[8]

    • Stir the suspension at 85-90°C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated crystals by filtration and wash with water.

    • Recrystallize the product from a DMF-water mixture and dry in an oven to obtain the final product 3 as a white solid.[8]

Rationale: The use of DBU, a non-nucleophilic base, facilitates the O-alkylation of the phenolic hydroxyl group on the quinolinone core. Subsequent acid-catalyzed hydrolysis of the ethyl ester provides the carboxylic acid intermediate, a key handle for further diversification through amide bond formation.

Lead Optimization Strategies
  • Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization. By systematically modifying different parts of the lead molecule and assessing the impact on biological activity, researchers can identify key pharmacophoric features. For instance, in a series of quinoline derivatives developed as antitumor agents, it was found that a large alkoxy substituent at position-7 and an amino side chain at position-4 were beneficial for antiproliferative activity.[9]

  • Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[10][11] For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidity while potentially improving metabolic stability. This is a powerful tool for navigating new chemical space and overcoming liabilities in a lead series.[12][13]

Part 2: Biological Evaluation and Screening Protocols

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Quinolinone derivatives have shown promise in several areas, including oncology and immunology.[14][15][16]

Anticancer Activity Screening

A common starting point for anticancer drug discovery is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.[15][17]

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[18][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 0.5%. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation. It is a robust and high-throughput method for primary screening of large compound libraries.[15]

Mechanism of Action Studies

Identifying the molecular target and mechanism of action is crucial for further development. Quinolinone derivatives have been shown to act through various mechanisms, including the inhibition of kinases, suppression of transcription factors like NF-κB and NFAT, and induction of apoptosis.[14][18]

G Quinolinone Quinolinone Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Quinolinone->Kinase Inhibition TranscriptionFactor Transcription Factor (e.g., NF-κB, NFAT) Quinolinone->TranscriptionFactor Suppression Kinase->TranscriptionFactor Activation Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Receptor Cell Surface Receptor Receptor->Kinase Activation ImmuneResponse Immune Response (e.g., IL-2 release) TranscriptionFactor->ImmuneResponse Regulates

Caption: A potential signaling pathway modulated by quinolinone derivatives.

Example Study: Immunosuppressive Activity

Some quinolinone derivatives have been identified as potent suppressors of interleukin-2 (IL-2) release from activated T-cells, suggesting their potential as immunosuppressive agents.[14] The underlying mechanism was found to involve the suppression of NF-κB and NFAT promoter activities.[14]

Part 3: Characterization and Data Interpretation

Thorough characterization of synthesized compounds is essential to ensure their identity, purity, and structural integrity.

Analytical Techniques

A combination of analytical methods should be employed for comprehensive characterization.[20][21]

Technique Information Provided Reference
NMR Spectroscopy (¹H, ¹³C) Elucidation of the molecular structure and confirmation of functional groups.[6][22]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.[6][8]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[20][21]
Infrared (IR) Spectroscopy Identification of characteristic functional groups (e.g., C=O, N-H).[22][23]
Elemental Analysis Confirmation of the elemental composition of the compound.[6]

Cross-Validation of Data: It is crucial to cross-validate the data from different analytical techniques to ensure accuracy and reliability. For example, the molecular formula determined by high-resolution mass spectrometry should be consistent with the structure elucidated by NMR and the elemental analysis results.[20]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for drug discovery campaigns targeting a range of diseases. By employing a systematic workflow of design, synthesis, and biological evaluation, guided by a deep understanding of structure-activity relationships, researchers can effectively explore the chemical space around this privileged core to identify and optimize new drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such a research program.

References

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-929. [Link]

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  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 533-541. [Link]

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Application Notes and Protocols for the Purification of Crude 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Privileged Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] 6-Methylquinolin-2(1H)-one, as a specific derivative, holds significant potential in the development of novel therapeutic agents. The efficacy and safety of such compounds are intrinsically linked to their purity. Crude synthetic products often contain a mixture of unreacted starting materials, by-products, and other process-related impurities that can confound biological assays and compromise toxicological studies.[3][4] Therefore, the development of robust and efficient purification protocols is not merely a matter of chemical refinement but a cornerstone of rigorous scientific investigation and successful drug development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of crude this compound. We will delve into the fundamental physicochemical properties of this molecule that inform purification strategies, and present field-proven techniques, including recrystallization and column chromatography. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties of this compound: A Foundation for Purification

A thorough understanding of the physicochemical properties of this compound is paramount for designing effective purification strategies. While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs and the fundamental principles of organic chemistry.

Structure and Tautomerism:

This compound exists in a tautomeric equilibrium between the lactam and lactim forms. The lactam form is generally the predominant tautomer in non-aqueous phases and the solid state, stabilized by hydrogen-bonded dimerization. This equilibrium is influenced by factors such as solvent polarity and pH. The presence of both tautomers can affect the compound's solubility and chromatographic behavior.

Diagram of Lactam-Lactim Tautomerism:

Caption: Lactam-lactim tautomerism of this compound.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)6-Hydroxy-2-methylquinoline[5]4-Hydroxy-1-methyl-2(1H)-quinolone6-Methylquinoline[6]
Molecular Formula C₁₀H₉NOC₁₀H₉NOC₁₀H₉NO₂C₁₀H₉N
Molecular Weight 159.19 g/mol 159.19 g/mol 175.18 g/mol 143.19 g/mol
Melting Point ~210-220 °C214 - 218 °C269-271 °C-22 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO).Soluble in organic solvents.Soluble in DMF/EtOH.[7]Soluble in ethanol, ether, acetone.[8]
pKa (Predicted) ~9-10 (for N-H proton)--5.15 (for protonated quinoline)

Note: The properties for this compound are estimations based on structurally similar compounds and are intended to guide purification strategy.

Purification Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection:

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[9] For this compound, which possesses both polar (amide) and non-polar (aromatic ring, methyl group) functionalities, polar protic solvents like ethanol and methanol, or a mixture of solvents, are promising candidates. A preliminary solvent screen with a small amount of crude material is highly recommended.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or tarry by-products.[3] Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Diagram of Recrystallization Workflow:

Caption: A generalized workflow for the purification of solids via recrystallization.

Purification Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[11] It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures of impurities.

Rationale for Stationary and Mobile Phase Selection:

For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate is generally optimal for column separation.[12] A common mobile phase for quinolinone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[13]

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Visualize the spots under UV light to determine the optimal eluent system.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped.[11] Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply gentle air pressure to begin the elution. Collect the eluent in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[14]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Diagram of Column Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis for Eluent Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A systematic workflow for purification by flash column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range typically indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. A single sharp peak in the chromatogram is indicative of high purity.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of proton-containing impurities.[17]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique like LC-MS or GC-MS.[18]

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling solvent or a solvent pair. Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor recovery from recrystallization Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Concentrate the mother liquor to obtain a second crop of crystals.
Streaking or tailing on TLC/Column The compound is interacting strongly with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Consider using a different stationary phase like alumina.
Co-elution of impurities in column chromatography Impurities have similar polarity to the target compound.Optimize the eluent system by trying different solvent mixtures or using a shallower gradient.[12]

Conclusion

The purification of crude this compound is a critical step in ensuring the reliability of subsequent research and development activities. This guide has provided a comprehensive overview of two primary purification techniques: recrystallization and flash column chromatography. By understanding the physicochemical properties of the target molecule and the principles behind these methods, researchers can effectively remove impurities and obtain a high-purity product. The provided protocols and troubleshooting tips serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-6-iodoquinoline.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • Yeole, R. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Hydroxy-2-methylquinoline. Retrieved from [Link]

  • Huc, I. (2000). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CAS. (n.d.). 6-Fluoro-2-methylquinoline. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PubMed Central. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Wolska, L., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

  • Yin, H., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (2014, November 20). Recrystallization. YouTube. Retrieved from [Link]

  • El-Gendy, A. A. (2010). ChemInform Abstract: Synthesis of Some New N1-Substituted-6-methyl-4-phenyl-quinolin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Kim, Y., & Hochstrasser, R. M. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PubMed Central. Retrieved from [Link]

  • Chitrala, T., & Khan, F. R. N. (2020). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. Retrieved from [Link]

  • El-Sayed, A. -S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Bartow, E., & Jones, A. T. (1909). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Papakyriakou, A., et al. (2020). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Characterization of Impurities in Synthetic 6-Methyl-6-hepten-2-one: A Comparative Guide.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Al-ammar, K. A. (2011). Lactam-lactim and keto-enol tautomerism in Phenethicillin. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMQ-260111

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Methylquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein transitions from a laboratory-scale procedure to a robust process suitable for pilot plant and industrial manufacturing. This guide emphasizes safety, efficiency, and reproducibility, addressing the common challenges encountered during scale-up, such as heat and mass transfer, reaction kinetics, and impurity profiles. The described methodology is grounded in established chemical principles and supported by authoritative literature, ensuring a scientifically sound and practical approach for researchers, scientists, and drug development professionals.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound serves as a crucial building block for the synthesis of novel therapeutics. As drug candidates progress through the development pipeline, the demand for larger quantities of key intermediates necessitates the transition from laboratory-scale synthesis to a more substantial production scale. This scale-up process, however, is not merely a linear increase in reactant quantities; it presents a unique set of challenges that must be systematically addressed to ensure a safe, economical, and reproducible manufacturing process.[2][3]

This application note details a validated protocol for the scaled-up synthesis of this compound, focusing on the widely applicable Knorr quinoline synthesis.[4][5] We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful and efficient scale-up campaign.

Reaction Selection and Rationale

Several named reactions can be employed for the synthesis of quinoline and its derivatives, including the Skraup, Doebner-von Miller, Combes, and Knorr syntheses.[6][7][8][9][10][11][12][13][14] For the synthesis of 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones), the Knorr synthesis presents a reliable and well-established route.[4][5][15][16] It involves the condensation of a β-ketoester with an arylamine, followed by an acid-catalyzed cyclization. This method was selected for its typically good yields and the commercial availability of the required starting materials.

Reaction Scheme: Knorr Synthesis of this compound

Knorr_Synthesis p_toluidine p-Toluidine intermediate β-Anilinocrotonate Intermediate p_toluidine->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Cyclization sulfuric_acid Conc. H₂SO₄ sulfuric_acid->product Process_Flow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification charge_reactants Charge p-Toluidine & Ethyl Acetoacetate condensation Condensation @ 110-120°C charge_reactants->condensation acid_addition Slow Addition of Conc. H₂SO₄ condensation->acid_addition cyclization Cyclization @ 95-105°C acid_addition->cyclization quench Quench on Ice/Water cyclization->quench filtration1 Filtration & Water Wash quench->filtration1 recrystallization Recrystallization from Ethanol filtration1->recrystallization filtration2 Filtration & Cold Ethanol Wash recrystallization->filtration2 drying Vacuum Drying filtration2->drying final_product Pure this compound drying->final_product

Sources

Application Notes and Protocols for Utilizing 6-Methylquinolin-2(1H)-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Methylquinolin-2(1H)-one, a derivative of this scaffold, holds significant potential for the discovery of novel therapeutics. The broader class of quinolinone-containing molecules has demonstrated a wide range of pharmacological activities, including the inhibition of phosphodiesterases (PDEs), modulation of the androgen receptor, and inhibition of steroid 5α-reductases.[1][2][3] This structural motif's versatility makes it an attractive starting point for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets.

This guide provides detailed application notes and protocols for the effective use of this compound in HTS assays. We will address the unique challenges associated with this compound class, particularly its intrinsic fluorescence, and offer robust methodologies to ensure data integrity and the successful identification of true-positive hits.

Part 1: Core Principles for Assay Development with Quinolinone Scaffolds

A primary challenge in working with quinolinone derivatives like this compound is their inherent autofluorescence.[4] The fused aromatic ring system can absorb and emit light, potentially interfering with fluorescence-based HTS assays and leading to false-positive or false-negative results.[5] Therefore, a well-designed assay protocol for this compound class must incorporate rigorous controls and strategies to mitigate such interference.

Understanding and Mitigating Autofluorescence

Autofluorescence from a test compound can artificially inflate the signal in a fluorescence intensity-based assay or interfere with the detection of the intended fluorescent probe.[6] The first step in any HTS campaign involving this compound is to characterize its fluorescent properties.

Protocol for Characterizing Compound Autofluorescence:

  • Prepare a serial dilution of this compound in the final assay buffer.

  • Dispense the dilutions into a black, clear-bottom microplate.

  • Include wells with assay buffer only as a negative control.

  • Using a fluorescence microplate reader , perform a spectral scan. Excite the compound across a range of wavelengths (e.g., 300-600 nm) and measure the emission spectrum for each excitation wavelength.

  • Identify the excitation and emission maxima of this compound.

This spectral data is critical for selecting appropriate fluorophores and filter sets for your primary assay to minimize spectral overlap.

Strategic Assay Design

When developing an HTS assay for this compound, consider the following strategies to minimize the impact of its autofluorescence:

  • Utilize Red-Shifted Fluorophores: The autofluorescence of many small molecules is more pronounced in the blue-green region of the spectrum.[4] Whenever possible, select assay technologies that employ fluorophores with excitation and emission wavelengths above 600 nm.[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a time delay between excitation and signal detection. This delay effectively eliminates short-lived background fluorescence from interfering compounds.[6]

  • Fluorescence Polarization (FP): In FP assays, the signal is a ratio of polarized light intensities, which can be less susceptible to simple fluorescence interference compared to direct fluorescence intensity measurements.

  • Non-Fluorescence-Based Readouts: Consider alternative assay formats such as luminescence (e.g., luciferase reporter assays) or absorbance-based assays, although colored compounds can interfere with the latter.[6]

  • Assay Miniaturization and Automation: HTS workflows benefit from automation to ensure consistency and reduce variability.[8]

Part 2: Application Note and Protocol: Biochemical Kinase Inhibition HTS Assay

This protocol describes a fluorescence polarization (FP)-based assay to screen for inhibitors of a protein kinase of interest. The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding pocket. Inhibitors will displace the tracer, leading to a decrease in fluorescence polarization.

Rationale for Assay Choice

An FP-based assay is chosen for its homogeneous format (no wash steps) and its ratiometric readout, which provides a degree of insensitivity to the intrinsic fluorescence of this compound. However, careful controls are still essential.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Compound Plate: Serial dilution of This compound in DMSO prep2 Assay Plate: Dispense compound dilutions and controls prep1->prep2 step1 Pre-read Plate: Measure background fluorescence at assay wavelengths prep2->step1 step2 Add Kinase and Fluorescent Tracer step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Post-read Plate: Measure Fluorescence Polarization step3->step4 analysis1 Subtract Pre-read Background from Post-read step4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Identify Hits analysis2->analysis3

Caption: Workflow for the kinase inhibition FP-HTS assay.

Detailed Protocol

Materials:

  • Purified protein kinase of interest

  • Fluorescently labeled kinase tracer (e.g., with a red-shifted dye)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence microplate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO in a compound source plate.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO (for controls) to the 384-well assay plates.

  • Assay Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase.

    • Compound Autofluorescence Control: Wells containing each concentration of this compound but no fluorescent tracer.

  • Pre-read for Background Fluorescence:

    • Add assay buffer to all wells.

    • Read the plate on the fluorescence reader using the same excitation and emission wavelengths as for the FP measurement, but in intensity mode. This reading will quantify the background fluorescence from the compound and the plate.

  • Reagent Addition:

    • Prepare a working solution of the kinase and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically during assay development.

    • Dispense the kinase/tracer solution into all wells of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Measurement:

    • Read the plate on the fluorescence reader in FP mode.

Data Analysis
  • Background Subtraction: For each well, subtract the pre-read fluorescence intensity from the post-read fluorescence intensity.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

    • Where mP is the millipolarization value.

  • Hit Identification: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Part 3: Application Note and Protocol: Cell-Based Androgen Receptor Reporter Assay

This protocol outlines a luciferase-based reporter gene assay to identify modulators of the androgen receptor (AR). The assay utilizes a cell line stably expressing the human AR and a luciferase reporter gene under the control of an androgen response element (ARE).

Rationale for Assay Choice

A luminescence-based readout avoids the issue of fluorescence interference from this compound. However, it is still important to screen for compounds that may inhibit the luciferase enzyme itself or are cytotoxic.

Experimental Workflow Diagram

G cluster_prep Cell Plating & Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis & Counterscreens prep1 Seed AR-reporter cells into 384-well plates prep2 Incubate overnight prep1->prep2 prep3 Treat cells with This compound and controls prep2->prep3 step1 Incubate for 18-24 hours prep3->step1 step2 Add Luciferase Substrate step1->step2 step3 Measure Luminescence step2->step3 analysis1 Calculate % Activity or % Inhibition step3->analysis1 analysis2 Counterscreen for Cytotoxicity analysis1->analysis2 analysis3 Counterscreen for Luciferase Inhibition analysis2->analysis3

Caption: Workflow for the cell-based AR reporter assay.

Detailed Protocol

Materials:

  • AR-responsive reporter cell line (e.g., CHO-K1 cells stably transfected with human AR and an ARE-luciferase reporter)[2]

  • Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum)

  • This compound

  • Dihydrotestosterone (DHT) as a reference agonist

  • Bicalutamide as a reference antagonist

  • 384-well, solid white, tissue culture-treated plates

  • Luminescence-based luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and resuspend the AR-reporter cells in culture medium.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.[4]

    • For an agonist screen, add the compound dilutions to the cells.

    • For an antagonist screen, add the compound dilutions followed by a sub-maximal concentration (EC₈₀) of DHT.

    • Include appropriate controls (vehicle, DHT alone, DHT + bicalutamide).

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

Counterscreens for Data Validation
  • Cytotoxicity Assay: Perform a parallel screen using a viability assay (e.g., CellTiter-Glo® or a resazurin-based assay) to identify compounds that are cytotoxic at active concentrations.

  • Luciferase Inhibition Assay: In a cell-free system, test the active compounds for direct inhibition of the luciferase enzyme to eliminate false positives.

Part 4: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High background in fluorescence assays Intrinsic fluorescence of this compound.- Implement a pre-read step and subtract background.[4]- Switch to red-shifted fluorophores (>600 nm).[7]- Consider a TR-FRET or FP assay format.
Compound precipitates in aqueous buffer Poor solubility of the quinolinone scaffold.- Ensure final DMSO concentration is optimized (typically <0.5%).[4]- Use a stepwise serial dilution method.- Gently warm the buffer to 37°C before adding the compound.
Inconsistent results between experiments Degradation of the compound in solution.- Prepare fresh dilutions for each experiment.- Protect stock solutions from light.[9]
Activity in multiple, unrelated assays Pan-Assay Interference Compound (PAINS) behavior.- Perform orthogonal assays with different detection methods.- Conduct counterscreens to rule out non-specific mechanisms.[5]

References

  • PubChem. (2024). 6-Methylquinoline. National Center for Biotechnology Information. [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738. [Link]

  • Wu, Y., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Journal of Medicinal Chemistry, 50(21), 5049-5052. [Link]

  • Hartmann, R. W., et al. (1996). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. Journal of Medicinal Chemistry, 39(13), 2549-2558. [Link]

  • O'Donnell, P. M., & Keiser, M. J. (2018). How to avoid common pitfalls in quinoline biological assays. Journal of Medicinal Chemistry, 61(13), 5539-5542.
  • O'Donnell, P. M., & Keiser, M. J. (2018). How to avoid common pitfalls in quinoline biological assays. Journal of Medicinal Chemistry, 61(13), 5539-5542.
  • O'Donnell, P. M., & Keiser, M. J. (2018). How to avoid common pitfalls in quinoline biological assays. Journal of Medicinal Chemistry, 61(13), 5539-5542.
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]

  • National Institutes of Health. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-methylquinolin-2(1H)-one. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly the formation of byproducts, encountered during various synthetic routes. Our aim is to equip you with the expertise to optimize your reaction conditions, improve yield and purity, and confidently navigate the complexities of quinolinone synthesis.

I. Overview of Common Synthetic Routes and Potential Byproducts

The synthesis of this compound can be approached through several established methods. Each route, while effective, has its own set of common byproducts that can complicate purification and reduce yields. Understanding the origin of these impurities is the first step toward mitigating their formation.

Synthetic RouteKey Reactants for this compoundCommon Byproducts
Knorr Quinoline Synthesis p-Toluidine and a β-ketoester (e.g., ethyl acetoacetate)4-Hydroxy-6-methylquinoline, unreacted starting materials, crotonates.
Doebner-von Miller Reaction p-Toluidine and α,β-unsaturated carbonyl compoundsPolymeric/tarry materials, incompletely cyclized intermediates, reduced side products.
Combes Quinoline Synthesis p-Toluidine and a β-diketone (e.g., acetylacetone)Regioisomers (e.g., 8-methyl-substituted quinolinone), unreacted intermediates.
Intramolecular Friedel-Crafts Acylation N-(p-tolyl)cinnamamideIntermolecular reaction products, poly-acylated species (less common).

II. Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Knorr Quinoline Synthesis

Issue 1: Presence of an Isomeric Impurity with a Similar Mass

  • Question: My final product shows a significant impurity that I suspect is an isomer. What is it and how can I avoid it?

  • Answer: In the Knorr synthesis of 2-quinolinones, the formation of the isomeric 4-hydroxyquinoline is a common competing reaction.[1] This occurs because the intermediate anilide can undergo cyclization in two different ways, especially under certain acidic conditions. The formation of the 4-hydroxy isomer is favored when a smaller amount of polyphosphoric acid (PPA) is used.[1]

    • Troubleshooting:

      • Acid Choice and Concentration: Use a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid to favor the formation of the 2-hydroxyquinoline (the tautomer of the desired 2-quinolinone).[1]

      • Temperature Control: Carefully control the reaction temperature during the cyclization step. High temperatures can sometimes favor the formation of the thermodynamically more stable isomer.

Issue 2: Low Yield and Presence of Unreacted Starting Material

  • Question: My reaction has a low conversion rate, and I'm recovering a lot of p-toluidine and the β-ketoester. What can I do to improve the yield?

  • Answer: Incomplete reaction in the Knorr synthesis can be due to several factors, including insufficient heating, impure reagents, or the formation of a stable, unreactive intermediate.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature for the cyclization step. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Purity of Reagents: Use freshly distilled p-toluidine and high-purity β-ketoesters. Impurities can interfere with the reaction.

      • Alternative Intermediates: In some cases, the intermediate anilide may not form efficiently. The use of tert-butyl acetoacetate instead of ethyl acetoacetate can sometimes improve the yield of the anilide intermediate.[2]

B. Doebner-von Miller Reaction

Issue 1: Significant Formation of Tar and Polymeric Byproducts

  • Question: My reaction mixture is a thick, dark tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?

  • Answer: Tar formation is a well-known issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]

    • Troubleshooting:

      • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of p-toluidine. This helps to control the exothermic nature of the reaction and minimizes polymerization.[3]

      • Temperature Control: Avoid excessively high temperatures. Monitor the reaction temperature closely and optimize it for your specific substrates. An initial cooling period may be necessary for vigorous reactions.[3]

      • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation. Slow addition of the aldehyde (e.g., acetaldehyde) to the reaction mixture at a low temperature can control its concentration and reduce polymerization.[3]

Issue 2: Formation of a Reduced Side Product

  • Question: I have isolated a byproduct that appears to be a reduced form of an intermediate. How is this formed?

  • Answer: In some instances, the Schiff base intermediate can act as an oxidizing agent for the aromatization of the dihydroquinoline intermediate. This results in the Schiff base being reduced to a secondary amine, which can be a significant byproduct.[4]

    • Troubleshooting:

      • Use of an External Oxidizing Agent: While the reaction can proceed without an external oxidizing agent, its inclusion (e.g., nitrobenzene or arsenic acid) can lead to a more controlled and efficient oxidation of the dihydroquinoline intermediate, minimizing the formation of reduced byproducts.

C. Combes Quinoline Synthesis

Issue 1: Formation of a Regioisomeric Product

  • Question: I am using an unsymmetrical β-diketone and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

  • Answer: The Combes synthesis can yield regioisomers when an unsymmetrical β-diketone is used with a substituted aniline like p-toluidine. The cyclization can occur on either side of the methyl group on the aniline ring.

    • Troubleshooting:

      • Steric Hindrance: The regioselectivity is often influenced by the steric bulk of the substituents on the β-diketone. Larger substituents tend to direct the cyclization away from the more hindered position.[5]

      • Electronic Effects: The electronic nature of the substituents on the aniline can also influence the regioselectivity of the electrophilic aromatic substitution step.

      • Careful Reactant Selection: If a single regioisomer is desired, it is often best to use a symmetrical β-diketone if possible, or to choose a different synthetic route where regioselectivity is not an issue.

D. Intramolecular Friedel-Crafts Acylation

Issue 1: Low Yield due to Intermolecular Reactions

  • Question: My intramolecular cyclization is giving a low yield, and I suspect intermolecular reactions are occurring. How can I favor the intramolecular pathway?

  • Answer: While intramolecular Friedel-Crafts reactions are generally favored, especially for the formation of 5- or 6-membered rings, intermolecular reactions can compete at high concentrations.[6][7]

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution can significantly favor the intramolecular cyclization over intermolecular reactions.

      • Slow Addition: Slowly adding the substrate to the Lewis acid catalyst can also help to maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.

III. Visualization of Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways and the formation of common byproducts.

Knorr_Synthesis cluster_main Knorr Synthesis Pathway cluster_byproduct Byproduct Formation p-Toluidine p-Toluidine Anilide Intermediate Anilide Intermediate p-Toluidine->Anilide Intermediate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Anilide Intermediate This compound This compound Anilide Intermediate->this compound Cyclization (Major Pathway) 4-Hydroxy-6-methylquinoline 4-Hydroxy-6-methylquinoline Anilide Intermediate->4-Hydroxy-6-methylquinoline Alternative Cyclization (Minor Pathway) Doebner_von_Miller p-Toluidine p-Toluidine Michael Adduct Michael Adduct p-Toluidine->Michael Adduct Unsaturated Carbonyl α,β-Unsaturated Carbonyl Unsaturated Carbonyl->Michael Adduct Tarry Byproducts Tarry Byproducts Unsaturated Carbonyl->Tarry Byproducts Polymerization Dihydroquinoline Intermediate Dihydroquinoline Intermediate Michael Adduct->Dihydroquinoline Intermediate Cyclization This compound This compound Dihydroquinoline Intermediate->this compound Oxidation

Caption: Doebner-von Miller reaction showing the main pathway and tar formation.

IV. Experimental Protocols

A. Recrystallization of this compound

This protocol is designed for the purification of crude this compound.

  • Solvent Selection: Begin by selecting an appropriate solvent. Ethanol, methanol, or a mixture of ethanol and water are often suitable for recrystallizing quinolinones. The ideal solvent should dissolve the compound when hot but not when cold. [8][9][10]2. Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. [9]3. Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. [9]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

B. Column Chromatography Purification

This protocol is for the separation of this compound from more polar or less polar impurities.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates of the crude mixture. A mixture of hexanes and ethyl acetate or dichloromethane and methanol are common choices. [11]The ideal eluent should provide good separation of the desired product from its impurities (Rf value of the product around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column. [11]5. Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. [11]

V. References

  • BenchChem. (2025). Troubleshooting tar formation in Skraup quinoline synthesis.

  • BenchChem. (2025). How to avoid the formation of tar in 2-chloroquinoline synthesis.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain Alkyl Quinolinones.

  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column.

  • National Center for Biotechnology Information. (n.d.). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

  • National Center for Biotechnology Information. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.

  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Institut Pasteur. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.

  • Royal Society of Chemistry. (2024, April 9). Friedel–Crafts reactions for biomolecular chemistry.

  • MDPI. (2023, April 26). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2013, February 7). Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I ‪@GuruprakashAcademy‬.

  • Preparation and Properties of Quinoline. (n.d.).

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization.

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism..

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Semantic Scholar. (2021, August 5). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides.

  • BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (n.d.).

  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

Sources

Technical Support Center: Purification of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinolin-2(1H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its purity is paramount for reliable biological screening and to meet the stringent requirements of drug development. This guide provides in-depth troubleshooting for common challenges encountered during the purification of this compound, drawing upon established chemical principles and field-proven insights to ensure you can achieve the desired purity for your research.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.

Recrystallization Issues
Problem: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Melting Point vs. Solvent Boiling Point: The melting point of your compound might be lower than the boiling point of the chosen solvent. This can be addressed by selecting a solvent with a lower boiling point.[1]

  • Solution is Too Concentrated or Cooled Too Quickly: A highly concentrated solution or rapid cooling can favor the formation of an oil over crystals.[2]

    • Solution: Add more hot solvent to dissolve the oil, then allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

  • Solution is Not Supersaturated: The compound may be too soluble in the cold solvent.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. If crystals still do not form, a different solvent or a mixture of solvents may be necessary.[1]

  • Presence of Impurities: Certain impurities can inhibit crystallization.[2]

    • Solution: Attempt a preliminary purification by column chromatography before recrystallization.

Problem: Low recovery of the purified product.

Possible Causes & Solutions:

  • Significant Solubility in Cold Solvent: The compound may still have considerable solubility even at low temperatures.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent required for complete dissolution.[1]

Problem: Crystals are colored or appear impure.

Possible Causes & Solutions:

  • Presence of Colored Impurities: The crude product may contain colored byproducts.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[1][3]

Column Chromatography Issues
Problem: Poor separation of this compound from impurities.

Possible Causes & Solutions:

  • Incorrect Eluent System: The chosen solvent system may not have the optimal polarity to effectively separate the components.

    • Solution: Systematically test various solvent systems using Thin-Layer Chromatography (TLC) to identify an eluent that provides good separation between your product and the impurities.[2] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]

Problem: The compound is stuck on the column.

Possible Causes & Solutions:

  • Compound is Too Polar for the Eluent: The solvent system may be too non-polar to move the compound down the column.

    • Solution: Gradually increase the polarity of the eluent.[2]

  • Strong Interaction with the Stationary Phase: The compound may have strong acidic or basic properties leading to irreversible adsorption on silica gel.

    • Solution: Consider deactivating the silica gel by adding a small amount of triethylamine (1-2% v/v) to the eluent.[4] Alternatively, using a different stationary phase like alumina might be beneficial.[2][4]

Problem: Low yield after column chromatography.

Possible Causes & Solutions:

  • Irreversible Adsorption: As mentioned above, strong interactions with the stationary phase can lead to product loss.[2]

  • Column Overload: Loading too much crude material onto the column can lead to poor separation and product loss.[2]

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Column Channeling: Improperly packed columns can have cracks or channels, leading to inefficient separation.[2]

    • Solution: Ensure the stationary phase is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is a solid at room temperature.[5] Its molecular formula is C10H9NO, and its molecular weight is 159.2 g/mol .[5] Due to its quinolinone core, it is expected to be a relatively polar molecule.

Q2: What are some common impurities in the synthesis of this compound?

A2: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., p-toluidine derivatives), intermediates, or side products from incomplete cyclization or alternative reaction pathways. For instance, in a Knorr-type synthesis, incomplete cyclization of the anilide intermediate could be a source of impurities.[6]

Q3: How can I best monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[7] By spotting fractions collected from the column on a TLC plate alongside your crude material and a pure standard (if available), you can identify which fractions contain your purified product.[8]

Q4: My compound appears to be decomposing on the silica gel column. What can I do?

A4: Quinoline derivatives can sometimes be sensitive to the acidic nature of silica gel.[4] To mitigate decomposition, you can deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine.[4] Alternatively, using a more neutral stationary phase like alumina can be a good solution.[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[1]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 and separates it well from impurities.[2]

  • Column Packing:

    • Wet Method (Recommended): Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed without air bubbles.[7]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[10]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.[11]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in separate test tubes.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[12]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Summary for Recrystallization
IssuePotential CauseRecommended Solution
Oiling OutMelting point below solvent boiling point; solution too concentrated.Use a lower boiling point solvent; dilute the solution and cool slowly.[1][2]
No CrystalsSolution not supersaturated; impurities inhibiting crystallization.Concentrate the solution; pre-purify by chromatography.[1][2]
Low RecoveryCompound is soluble in cold solvent.Cool thoroughly in an ice bath; use minimal hot solvent.[1]
Colored CrystalsPresence of colored impurities.Treat with activated charcoal during recrystallization.[1][3]
Table 2: Troubleshooting Summary for Column Chromatography
IssuePotential CauseRecommended Solution
Poor SeparationIncorrect eluent system.Optimize eluent using TLC; consider gradient elution.[2]
Compound StuckEluent too non-polar; strong interaction with stationary phase.Increase eluent polarity; use a different stationary phase (e.g., alumina).[2]
Low YieldIrreversible adsorption; column overload.Deactivate silica with triethylamine; reduce the amount of sample loaded.[2][4]
DecompositionCompound is sensitive to the acidic stationary phase.Use deactivated silica or a neutral stationary phase like alumina.[4][9]

Visualizations

Diagram 1: General Purification Workflow

A Crude this compound B Assess Impurity Profile (TLC) A->B F Significant Impurities B->F High Polarity Difference G Minor Impurities B->G Low Polarity Difference C Recrystallization E Pure Product C->E D Column Chromatography D->E F->C G->D

Caption: Decision workflow for selecting a purification method.

Diagram 2: Logic for Troubleshooting Recrystallization

start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent / Dilute & Slow Cool oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes pure_product Pure Crystals low_yield->pure_product No ice_bath Ensure Thorough Cooling low_yield->ice_bath Yes change_solvent->start concentrate->start ice_bath->start

Caption: Troubleshooting decision tree for recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Alkyl Quinolinones.
  • Benchchem. (n.d.). Purification of 5-acetyl-8-hydroxy-1H-quinolin-2-one and removal of side products.
  • Benchchem. (n.d.). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.g.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC - NIH.
  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate.
  • Column chromatography. (n.d.). Wikipedia.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • 6-Methylquinoline. (n.d.). PubChem.
  • Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. (n.d.). ResearchGate.
  • Column Chromatography. (2019). YouTube.
  • Column Chromatography. (n.d.). Columbia University.
  • 6-Methylquinoline 98 91-62-3. (n.d.). Sigma-Aldrich.
  • Column Chromatography. (n.d.). Magritek.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • B. Column Chromatography. (2023). Chemistry LibreTexts.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.
  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.). Google Patents.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • Benchchem. (n.d.). Solubility problems of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in aqueous solutions.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.

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Technical Support Center: Strategies for Resolving Poor Aqueous Solubility of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 6-Methylquinolin-2(1H)-one. This molecule, a member of the quinolinone class, serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] However, its utility is often hampered by a significant, practical challenge: poor solubility in aqueous solutions. This limitation can complicate experimental reproducibility, lead to inaccurate bioassay results, and create significant hurdles for formulation development.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a framework for systematically diagnosing and resolving solubility issues. We will explore the underlying physicochemical reasons for this compound's behavior and provide detailed, validated strategies to enhance its aqueous solubility, ensuring the integrity and success of your experiments.

Section 1: Understanding the Challenge - Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation for selecting an appropriate solubilization strategy.

Q1: What are the key physicochemical properties of this compound?

The essential properties of this compound are summarized below. These values indicate a molecule with moderate lipophilicity and a rigid, crystalline structure, both of which contribute to its low aqueous solubility.

PropertyValueSource
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
CAS Number 4053-34-3[2]
Predicted XLogP3 ~1.8 - 2.5[3]
Appearance Typically an off-white to pale beige solid[4]
General Solubility Poorly soluble in water; soluble in organic solvents like DMSO and alcohols.[1][5]
Q2: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility arises from two primary factors:

  • Molecular Lipophilicity: The quinolinone core is aromatic and relatively non-polar, and the addition of a methyl group further increases its lipophilic character. This hydrophobic nature makes it energetically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water.[1][5]

  • Crystal Lattice Energy: As a solid, the compound exists in a stable crystal lattice. For dissolution to occur, energy must be supplied to overcome the strong intermolecular forces holding the crystal together. The energy released upon solvation in water is often insufficient to offset this crystal lattice energy, resulting in low solubility.[3]

Q3: Is this compound ionizable, and what is its likely pKa?

Understanding the potential for ionization is critical for employing pH modification as a solubility enhancement technique.[6] this compound can be considered a weakly amphoteric molecule due to its lactam-lactim tautomerism.

  • Acidic Character: The proton on the nitrogen atom (the lactam form) is very weakly acidic. Its pKa is expected to be high (likely >10), meaning it will only deprotonate under strongly basic conditions.

  • Basic Character: The quinoline nitrogen can be protonated, but its basicity is significantly reduced by the adjacent electron-withdrawing carbonyl group in the predominant lactam form. The pKa of the conjugate acid is therefore expected to be low (likely <5).[7][8]

This means that pH adjustment can be a viable strategy, but its effectiveness will be most pronounced at pH values far from neutral (e.g., pH < 4 or pH > 10), which may not be compatible with all biological assays.

Section 2: Troubleshooting Guide - Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically improving the solubility of this compound for in vitro experiments.

G cluster_0 Solubilization Workflow cluster_1 Select Strategy start Poor Aqueous Solubility of this compound stock Prepare High-Concentration Stock in 100% DMSO start->stock precip Issue: Precipitation upon Aqueous Dilution stock->precip cosolvent Strategy A: Co-Solvent Optimization precip->cosolvent Start Here (Simplest) ph_adjust Strategy B: pH Adjustment cosolvent->ph_adjust If Insufficient or Interferes end_node Soluble Compound for Assay cosolvent->end_node surfactant Strategy C: Surfactants ph_adjust->surfactant If pH Incompatible or Insufficient ph_adjust->end_node cyclo Strategy D: Cyclodextrins surfactant->cyclo If Surfactant Interferes surfactant->end_node cyclo->end_node

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 1: Initial Dissolution for Stock Solutions

Q: How should I prepare a high-concentration stock solution of this compound?

For highly lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5]

Protocol 1: High-Concentration Stock Preparation

  • Materials: this compound powder, anhydrous DMSO, analytical balance, appropriate volumetric flask or vial.

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Transfer the solid to the volumetric vessel.

    • Add a portion of DMSO (approx. 70-80% of the final volume).

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if necessary.

    • Once dissolved, allow the solution to return to room temperature.

    • Add DMSO to the final target volume and mix thoroughly.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

This is the most common failure point. When the DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity causes the compound to crash out of solution. The following strategies are presented in order of increasing complexity.

Strategy A: Co-Solvent System Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][10] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[11]

Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration

  • Objective: To find the highest percentage of co-solvent (e.g., DMSO, ethanol, PEG 400) your final assay solution can tolerate without causing precipitation at the desired compound concentration.

  • Procedure:

    • Prepare a series of test solutions in microcentrifuge tubes or a 96-well plate.

    • In each tube, prepare your final aqueous buffer.

    • Add your high-concentration DMSO stock to each tube to achieve your target final concentration of this compound. Ensure the final DMSO concentration varies across the tubes (e.g., 0.5%, 1%, 2%, 5%).

    • Incubate the solutions for 1-2 hours at the temperature of your planned experiment.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes/plate and measure the absorbance of the supernatant at a wavelength where the compound absorbs, or measure light scatter at ~600 nm. A drop in absorbance or an increase in scatter indicates precipitation.[3]

  • Validation: The highest co-solvent concentration that remains clear is your working limit. Always include a vehicle control (buffer + same final concentration of co-solvent) in your main experiment to account for any effects of the co-solvent itself.

Common Co-SolventTypical Final Conc. Limit (Cell-based assays)Notes
DMSO < 0.5 - 1%Can be toxic to cells at higher concentrations.[]
Ethanol < 1%Can affect enzyme activity and cell viability.[]
PEG 400 1 - 5%Generally well-tolerated and effective for parenteral formulations.[12]
Propylene Glycol 1 - 5%Low toxicity and frequently used in formulations.[12]
Strategy B: pH Adjustment

Causality: Adjusting the pH of the solution can ionize a weakly acidic or basic compound, and the charged species will have significantly higher aqueous solubility than the neutral form.[6][] As discussed, this compound has ionizable groups that can be targeted.

G cluster_0 pH < pKa (acidic) cluster_1 pH > pKa (basic) Neutral Neutral Form (Low Solubility) Anion Anionic Form (High Solubility) Neutral->Anion - H⁺ Cation Cationic Form (High Solubility) Neutral->Cation + H⁺

Caption: pH-dependent ionization to improve solubility.

Protocol 3: pH-Solubility Profile Assessment

  • Objective: To determine the solubility of this compound across a range of pH values.

  • Materials: A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), excess solid compound, shaker, pH meter, analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Procedure:

    • Add an excess amount of the solid compound to separate vials, each containing a different pH buffer. Ensure solid is still visible.

    • Seal the vials and agitate them on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration using a pre-validated analytical method.

    • Plot solubility (e.g., in µg/mL) versus pH.

  • Validation: This method determines the thermodynamic solubility. If your experiment allows, use a buffer pH where solubility is maximized. Ensure the chosen pH does not negatively impact your assay components or biological system.[7]

Strategy C: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing the apparent solubility of the compound in the aqueous medium.[14][15]

Protocol 4: Surfactant-Mediated Solubilization

  • Objective: To enhance solubility by incorporating the compound into surfactant micelles.

  • Materials: Non-ionic surfactants (e.g., Tween® 80, Polysorbate 20), anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS, for non-cellular assays), stock solution of the compound.

  • Procedure:

    • Prepare a series of aqueous solutions containing different concentrations of a surfactant, ensuring concentrations both below and above the known CMC.

    • Add the compound's DMSO stock to each surfactant solution to the desired final concentration.

    • Mix and incubate for 1-2 hours to allow for micellar encapsulation.

    • Assess solubility as described in Protocol 2 (visual inspection, centrifugation/spectroscopy).

  • Validation: Surfactants can interfere with biological assays by disrupting cell membranes or denaturing proteins. Always run a vehicle control with the surfactant alone to quantify any background effects. This method is highly effective but requires careful validation of assay compatibility.[16]

Common SurfactantTypeTypical Conc. RangeNotes
Tween® 80 (Polysorbate 80) Non-ionic0.01 - 1%Widely used, generally low toxicity.
Cremophor® EL Non-ionic0.1 - 2%Effective but can have biological effects.
Sodium Dodecyl Sulfate (SDS) Anionic> 0.02%Protein denaturant; suitable for non-cellular assays only.
Strategy D: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex.[17][18] This masks the hydrophobic nature of the drug, significantly enhancing its aqueous solubility.[19][20]

G cluster_0 Inclusion Complex Formation drug Drug Molecule (Hydrophobic) complex Soluble Drug-CD Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Protocol 5: Phase-Solubility Study with Cyclodextrins

  • Objective: To quantify the increase in compound solubility as a function of cyclodextrin concentration and determine the stoichiometry of the complex.

  • Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), excess solid compound, aqueous buffer, shaker, analytical method (HPLC-UV).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess amount of solid this compound to each solution.

    • Agitate at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter the samples, dilute the filtrate, and quantify the concentration of the dissolved compound.

    • Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex.

  • Validation: This method provides a robust way to formulate the compound for both in vitro and in vivo studies. Cyclodextrins are generally well-tolerated excipients in pharmaceutical formulations.[21]

Section 3: Frequently Asked Questions (FAQs)

Q: Which solubility enhancement method is best for my experiment? A: The choice depends on your experimental context. Use this table as a guide:

MethodBest ForConsiderations
Co-solvents Quick, initial in vitro screening.Potential for cell toxicity or assay interference. Simplest to implement.[12]
pH Adjustment Assays stable at non-neutral pH.Limited by compound pKa and assay pH tolerance.[]
Surfactants Biochemical assays; when high concentrations are needed.High risk of assay interference; requires careful controls.[13]
Cyclodextrins Cell-based assays, in vivo studies.Generally biocompatible; requires more formulation effort.[17][18]

Q: How can I confirm my compound is truly dissolved and not a fine suspension? A: Visual clarity can be misleading. A reliable method is to filter your final solution through a 0.1 or 0.22 µm syringe filter. If the concentration of the compound in the filtrate (measured by HPLC or spectroscopy) is the same as the pre-filtered solution, it is truly dissolved.

Q: Will these solubilizing agents interfere with my biological assay? A: Yes, they can. It is critical to run parallel vehicle controls. For every experimental condition, you must have a matching control that contains the exact same concentration of buffer, co-solvent, surfactant, or cyclodextrin, but without the test compound. This allows you to subtract any background signal or biological effect caused by the formulation excipients themselves.

Q: I need to formulate this compound for in vivo studies. Which methods are most suitable? A: For preclinical in vivo studies, formulations using co-solvents like PEG 400, or complexation with cyclodextrins like HP-β-CD or SBE-β-CD, are common and often well-tolerated.[22] Surfactant-based systems are also used. The choice depends on the route of administration and required dose. All in vivo formulations require rigorous safety and pharmacokinetic testing.

References
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Ahad, H. A., Jwalapuram, R., Thadipatri, R., Haranath, C., & Varshitha, C. V. H. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), P11-16.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 893-900.
  • de Vale, G. M., de Oliveira, G. G., de Matos, J. S., & de Lima, Á. A. N. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Jain, A., & Gupta, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 93-99.
  • Pop, C. A., Muntean, D., & Ienașcu, I. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 726.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1).
  • Waykar, M. (2015). Methods of solubility enhancements. SlideShare.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68.
  • Sane, R., et al. (2025).
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  • Connected Papers. (2026). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
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  • TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs.
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  • PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
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  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

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  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
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  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • MDPI. (2025).
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  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. Retrieved from [Link]

  • MDPI. (n.d.).
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Technical Support Center: Stability of 6-Methylquinolin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Methylquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding and controlling the stability of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide combines established chemical principles of the quinolinone scaffold with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of quinolinone derivatives is primarily influenced by four key factors:

  • pH: The quinolinone structure possesses both acidic and basic properties, making its stability and solubility highly dependent on the pH of the solution.[1][2] Degradation can be accelerated in both strongly acidic and basic conditions, which can catalyze hydrolysis.[1][2]

  • Light: Many quinoline-based compounds are photosensitive and can degrade upon exposure to ambient or UV light.[1][3] This photodegradation can lead to the formation of various byproducts, including hydroxylated species.[1]

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[1] Long-term storage at room temperature or higher can lead to a significant loss of compound integrity.[4][5]

  • Oxidation: The quinolinone ring can be susceptible to oxidation, particularly in the presence of dissolved oxygen or oxidizing agents like hydrogen peroxide.[1][4] This can result in the formation of hydroxylated derivatives or ring-opened products.

Q2: My solution of this compound is turning yellow or brown. What is happening?

Discoloration is a common and clear indicator of compound degradation.[1] This phenomenon is most frequently caused by photodegradation (exposure to light) or oxidation.[1] The formation of colored byproducts signifies that the chemical structure of your compound is being altered and its integrity is compromised. It is crucial to prepare and handle solutions of this compound with protection from light, especially for long-term storage or sensitive assays.[1][3]

Q3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Yes, absolutely. A gradual or sudden loss of potency and poor reproducibility are classic signs of compound instability.[1] If your stock solutions are stored for extended periods or handled improperly, the active compound can degrade, leading to a lower effective concentration and unreliable experimental outcomes. It is strongly recommended to prepare fresh solutions for sensitive experiments or to perform a stability study to validate your stock solutions under your specific storage conditions (e.g., solvent, temperature, duration).[1][4]

Q4: What are the best general practices for preparing and storing solutions of this compound to maximize stability?

To maintain the integrity of your compound in solution, adhere to the following best practices:

  • Solvent Selection: For long-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO.[4] If aqueous buffers are required for your experiment, prepare these solutions fresh from a concentrated stock just before use.[3]

  • pH Control: If using aqueous solutions, employ a buffer system to maintain a stable pH, ideally within a neutral to slightly acidic range where many quinolinones exhibit maximal stability.[1] The optimal pH should be determined experimentally.

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3] Conduct experimental manipulations under subdued lighting whenever possible.

  • Temperature Control: For short-term storage (days), refrigerate solutions at 2-8°C. For long-term storage (weeks to months), store frozen at -20°C or -80°C.[3][4]

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound and introduce moisture into the stock.[4]

  • Inert Atmosphere: For compounds highly susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Appearance of new, unexpected peaks in HPLC or LC-MS chromatograms. Compound Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.[4]1. Characterize Degradants: Use LC-MS to determine the molecular weights of the unknown peaks. This can provide clues to their structure (e.g., an increase of 16 amu suggests hydroxylation).[3] 2. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions (see Protocol 1) to generate potential degradants. This helps confirm the identity of the peaks observed in your sample.[6] 3. Refine Storage/Handling: Based on the likely degradation pathway, adjust your protocol. For example, if acidic hydrolysis is suspected, ensure all solutions are buffered to a neutral pH.
Compound precipitates from solution, especially after thawing. Poor Solubility: The compound may have limited solubility in the chosen solvent, particularly at lower temperatures. Concentration Too High: The stock solution may be supersaturated.1. Re-dissolve: Gently warm the solution and vortex or sonicate to attempt to redissolve the precipitate.[4] 2. Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration. 3. Use a Co-solvent: For aqueous solutions, consider preparing the stock in a minimal amount of an organic co-solvent like DMSO or ethanol before diluting with buffer. Ensure the final co-solvent concentration is compatible with your assay.[7]
No degradation is observed during a forced degradation study. High Intrinsic Stability: The molecule is very stable under the initial stress conditions.1. Increase Stressor Severity: Gradually increase the intensity of the stress condition.[7] For example:     • Increase acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH).     • Increase temperature (e.g., from 60°C to 80°C).     • Extend the exposure time. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[7]
Peak tailing or poor peak shape in reverse-phase HPLC. Secondary Interactions: The quinolinone nitrogen can interact with residual silanol groups on the C18 column. Inappropriate Mobile Phase pH: The ionization state of the molecule is not optimal for chromatography.1. Adjust Mobile Phase pH: Use a buffered mobile phase, typically in the acidic range (e.g., pH 3-5 using a phosphate or acetate buffer), to ensure consistent protonation of the molecule.[8] 2. Add a Competing Amine: Add a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase to block active silanol sites on the stationary phase.[8]
Visual Troubleshooting Workflow

G start Inconsistent Experimental Results / Loss of Potency check_storage Review Storage & Handling Procedures start->check_storage run_qc Run QC on Stock Solution (HPLC/LC-MS) check_storage->run_qc new_peaks New Peaks Observed? run_qc->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_new_peaks No Degradation (Purity OK) new_peaks->no_new_peaks No forced_degradation Perform Forced Degradation Study (Protocol 1) degradation->forced_degradation troubleshoot_assay Troubleshoot Other Experimental Parameters no_new_peaks->troubleshoot_assay optimize_protocol Optimize Storage/Handling Protocol (e.g., Fresh Solutions, Light Protection) forced_degradation->optimize_protocol

Caption: A workflow for troubleshooting inconsistent experimental results.

Key Experimental Protocols
Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6] The goal is to achieve partial (5-20%) degradation of the drug substance.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 1:1 mixture of acetonitrile and water.[7]

2. Application of Stress Conditions:

  • For each condition, a control sample (stock solution stored at 2-8°C, protected from light) should be analyzed concurrently.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.[7] Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for analysis.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.[7] Withdraw aliquots at time points, neutralize with 1 M HCl, and dilute for analysis.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).[7] Keep the mixture at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation: Place the stock solution (in a sealed vial) or the solid compound in a temperature-controlled oven at 80°C.[1][5] Sample at various time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[9] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9] A control sample should be wrapped in aluminum foil to serve as a dark control.[1]

3. Analysis:

  • Analyze all stressed samples, controls, and a reference standard using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of degradation products.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

1. Instrument and Column:

  • System: HPLC with PDA and/or MS detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[3]

2. Mobile Phase Optimization:

  • A gradient elution is typically required to separate the parent compound from more polar degradants.

  • Aqueous Phase (A): 0.1% Formic Acid or a 20 mM phosphate buffer in water, adjusted to a pH between 3 and 5.[8]

  • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of aqueous phase and gradually increase the organic phase. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 10% B.

3. Method Validation:

  • The method must be validated for specificity, linearity, accuracy, precision, and robustness.[1]

  • Specificity: Analyze the samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation peaks and the peak is shown to be pure by PDA analysis.[1] A mass balance calculation, which demonstrates that the sum of the decrease in the parent compound and the increase in all degradants is close to 100%, further establishes the method's specificity.[10]

Data Summary & Visualization
Factors Influencing Stability

G center This compound Stability in Solution ph pH (Hydrolysis) center->ph light Light Exposure (Photodegradation) center->light temp Temperature (Thermal Degradation) center->temp oxygen Oxidation (e.g., Air, Peroxides) center->oxygen solvent Solvent Choice (e.g., Water Content) center->solvent

Caption: Key environmental factors affecting compound stability.

Expected Degradation Behavior Summary
Stress ConditionStressorExpected Outcome for Quinolinone ScaffoldMitigation Strategy
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperaturePotential for hydrolysis, though many quinolinones are relatively stable.[1]Buffer solutions to a neutral pH.
Basic Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureGenerally more susceptible to degradation than under acidic conditions.[1]Buffer solutions to a neutral pH.
Oxidation 3-30% H₂O₂High susceptibility. Leads to formation of N-oxides or hydroxylated species on the rings.[1]Store under inert gas; avoid peroxide-forming solvents.
Thermal 60-80°CDegradation is likely, especially over extended periods.[1][5]Store solutions refrigerated or frozen.
Photolytic UV and Visible Light (ICH Q1B)High susceptibility. Can lead to discoloration (yellowing) and formation of various photoproducts.[1][3]Store and handle in amber vials or with foil wrap.
Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acid (HCl, Heat) analysis Analyze via Stability-Indicating HPLC-PDA/MS acid->analysis base Base (NaOH, Heat) base->analysis ox Oxidation (H2O2) ox->analysis therm Thermal (Heat) therm->analysis photo Photolytic (Light) photo->analysis stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot for Each Stress Condition stock->aliquot aliquot->acid aliquot->base aliquot->ox aliquot->therm aliquot->photo report Identify Degradants & Establish Pathways analysis->report G parent This compound step1 Oxidative or Photolytic Stress parent->step1 [O], hν product1 Hydroxylated Derivatives (e.g., 6-Methyl-x,y-dihydroxyquinolin-2(1H)-one) step1->product1 step2 Further Degradation product1->step2 [O], hν product2 Ring-Opened Products step2->product2

Caption: A conceptual pathway for oxidative/photolytic degradation.

References
  • Prajapati, Y. K., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 2(5), 10-13. Retrieved from [Link]

  • Lin, C. S., et al. (1993). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Applied and Environmental Microbiology, 59(7), 2139-2144. Retrieved from [Link]

  • Doss, R. M., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 6936-6948. Retrieved from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1087-1095. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 7(8), 3176-3186. Retrieved from [Link]

  • Lin, C. S., et al. (1993). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Applied and Environmental Microbiology, 59(7), 2139-2144. Retrieved from [Link]

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  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Sun, W., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1225-1234. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

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  • Hovione. (n.d.). Photostability studies of drug substances and products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • Liu, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6575-6596. Retrieved from [Link]

  • ChemBK. (n.d.). 6-HYDROXY-2(1H)-QUINOLINONE. Retrieved from [Link]

  • Fábián, L., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(19), 6265. Retrieved from [Link]

  • Symoniuk, E., et al. (2022). Oxidative Stability of Selected Edible Oils. Foods, 11(13), 1913. Retrieved from [Link]

  • Dwivedi, S., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129538. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • Yoshioka, S., et al. (1998). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 15(10), 1650-1654. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Retrieved from [Link]

  • MDPI. (2021). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-Methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The quinolin-2(1H)-one framework is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[1] However, its synthesis can present challenges, from low yields to difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Overview of Primary Synthetic Strategies

The synthesis of the quinolinone core can be approached through several classic named reactions. For this compound, the most relevant starting material is p-toluidine (4-methylaniline). The choice of reaction partner and conditions dictates the pathway.

  • Knorr Quinoline Synthesis: This is a robust and common method that involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to induce cyclization.[2][3][4] The β-ketoanilide intermediate is formed from the condensation of an aniline (p-toluidine) with a β-ketoester (e.g., ethyl acetoacetate).

  • Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters. At lower temperatures, the reaction yields a β-amino acrylate which cyclizes to a 4-quinolone. At higher temperatures, the reaction favors the formation of an anilide, which then cyclizes to the 2-quinolone, as seen in the Knorr synthesis.[5]

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by Brønsted or Lewis acids.[6][7][8][9] While versatile, it can be prone to side reactions, including polymerization.[10]

Synthetic_Pathways cluster_0 Reactants cluster_1 Key Intermediates / Reactions cluster_2 Product p_toluidine p-Toluidine anilide β-Ketoanilide Intermediate p_toluidine->anilide Condensation dvm Doebner-von Miller Reaction p_toluidine->dvm beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->anilide ab_unsat_carbonyl α,β-Unsaturated Carbonyl ab_unsat_carbonyl->dvm knorr Knorr Synthesis anilide->knorr product This compound knorr->product H₂SO₄, Heat dvm->product Acid Catalyst

Caption: Key synthetic routes to this compound.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis of this compound.

Question 1: My Knorr synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I optimize the reaction?

Answer: A low yield in the Knorr synthesis is a frequent problem that can typically be traced back to two critical stages: the initial formation of the β-ketoanilide intermediate or the final acid-catalyzed cyclization.

Causality & Optimization Strategy:

  • Inefficient Anilide Formation: The condensation of p-toluidine and ethyl acetoacetate to form the anilide intermediate can be sluggish or incomplete. Monitoring this first step by Thin-Layer Chromatography (TLC) is crucial.[11] If the starting materials persist, consider removing the ethanol byproduct by distillation to drive the equilibrium forward. A study on a similar synthesis found that using tert-butyl acetoacetate can be advantageous as the evolving tert-butyl alcohol does not hinder the reaction.[12]

  • Suboptimal Cyclization Conditions: The cyclization of the β-ketoanilide is the rate-determining step and is highly dependent on the acid catalyst and temperature.

    • Acid Strength & Concentration: Concentrated sulfuric acid is the classic reagent for this step.[3] Ensure the acid is of high purity and concentration. Polyphosphoric acid (PPA) can be an effective alternative and sometimes leads to cleaner reactions.[13]

    • Temperature Control: The reaction temperature is a critical parameter.[11] Insufficient heat will result in an incomplete reaction. Conversely, excessively high temperatures (>120°C) can lead to charring and decomposition, drastically reducing the yield of the desired product. An optimal temperature is typically around 100-110°C.

    • Reaction Time: The reaction must be allowed to proceed to completion. Monitor the disappearance of the anilide intermediate using TLC. Typical reaction times can range from 30 minutes to a few hours.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Knorr Synthesis check_anilide Step 1: Verify Anilide Formation (via TLC/¹H NMR) start->check_anilide anilide_ok Anilide Formed check_anilide->anilide_ok optimize_anilide Optimize Condensation: - Remove ethanol byproduct - Increase temperature slightly - Use alternative acetoacetate anilide_ok->optimize_anilide No check_cyclization Step 2: Investigate Cyclization Conditions anilide_ok->check_cyclization Yes temp_issue Is Temperature Optimal? (100-110°C) check_cyclization->temp_issue adjust_temp Adjust Temperature: - Avoid overheating (>120°C) - Ensure sufficient heating temp_issue->adjust_temp No acid_issue Is Acid Catalyst Correct? temp_issue->acid_issue Yes adjust_temp->acid_issue adjust_acid Optimize Catalyst: - Use fresh, conc. H₂SO₄ - Consider PPA as an alternative acid_issue->adjust_acid No success Improved Yield acid_issue->success Yes adjust_acid->success

Caption: A logical workflow for troubleshooting low yields in the Knorr synthesis.

Question 2: My reaction mixture is producing a dark, tarry substance, making product isolation nearly impossible. What causes this and how can I prevent it?

Answer: Tar formation is a classic sign of polymerization or decomposition, a common issue in acid-catalyzed reactions, particularly the Doebner-von Miller synthesis.[10] This is often caused by the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound.

Causality & Prevention Strategy:

  • Control the Exotherm: The initial Michael addition of the aniline can be exothermic. Uncontrolled temperature spikes accelerate side reactions.

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the acidic solution of the aniline.[10]

    • External Cooling: Use an ice bath to maintain a low temperature during the initial addition phase before heating to reflux.[10]

  • Catalyst Choice: While strong Brønsted acids like HCl or H₂SO₄ are traditional, they can be too harsh.[11]

    • Milder Lewis Acids: Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium triflate (Sc(OTf)₃).[6][10] These can promote the desired cyclization without aggressively polymerizing the starting materials.

    • Modern Catalysts: Greener protocols using nanocatalysts or solid acid catalysts can significantly reduce byproduct formation by offering milder reaction conditions.[14]

  • Reactant Purity: Ensure your α,β-unsaturated carbonyl is free of polymeric impurities before starting the reaction. Freshly distilling the reagent can be beneficial.

Question 3: The crude product is highly impure and difficult to purify. What are the most effective purification strategies for this compound?

Answer: Purifying quinolinones from complex crude mixtures requires a systematic approach. The choice of method depends on the nature of the impurities (e.g., unreacted starting materials, polymers, or isomers).

Recommended Purification Workflow:

  • Initial Workup (Aqueous Wash): After quenching the reaction (typically by pouring it onto ice), the precipitated crude solid should be filtered and washed thoroughly with water to remove residual acid and water-soluble byproducts. A subsequent wash with a cold, non-polar solvent like hexane can remove non-polar impurities.

  • Recrystallization (Primary Method): Recrystallization is often the most effective method for purifying the final product.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for this class of compounds.[15] Other potential solvents include acetic acid or mixtures of DMF/water or ethanol/water. The ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If the solution is highly colored, you can add a small amount of activated carbon and perform a hot filtration to remove colored impurities.[15] Allow the filtrate to cool slowly to promote the formation of large, pure crystals. Chilling in an ice bath can maximize the yield.[15]

  • Column Chromatography (For Difficult Separations): If recrystallization fails to yield a pure product, column chromatography is necessary.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient system starting with a less polar mixture and moving to a more polar one is typically effective. Common eluent systems include Ethyl Acetate/Hexane or Dichloromethane/Methanol. For instance, a gradient from 10% to 50% ethyl acetate in hexane would be a good starting point. A reported purification for a similar compound used a chloroform/methanol (95:5) system.[1]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is most suitable for a large-scale synthesis of this compound? A: For scalability, the Knorr synthesis is often preferred. It is a two-step, one-pot reaction that generally proceeds with fewer side products like tars compared to the Doebner-von Miller reaction, simplifying the purification process. The starting materials (p-toluidine and ethyl acetoacetate) are commercially available and relatively inexpensive.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring these reactions.[11] Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane) to track the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light will help identify spots.

Q: What are the key safety precautions for these syntheses? A: These reactions must be performed in a well-ventilated fume hood. Concentrated acids like sulfuric acid are extremely corrosive and require careful handling with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reactions can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Optimized Experimental Protocol (Knorr Synthesis)

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(p-tolylamino)but-2-enoate (Anilide Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC.

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The toluene can be removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Pre-heat concentrated sulfuric acid (50 mL) to 100°C in a separate flask with careful stirring.

  • Add the crude anilide intermediate from Step 1 slowly and portion-wise to the hot sulfuric acid. Maintain the temperature between 100-110°C. Use an ice bath to manage any exotherm.

  • Stir the reaction mixture at this temperature for 1 hour. Monitor the reaction by TLC until the anilide spot has disappeared.

  • Carefully pour the hot reaction mixture onto 250 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Purify further by recrystallization from ethanol to yield this compound as a crystalline solid.

Comparative Data on Quinolinone Synthesis Conditions

Synthesis MethodKey ReactantsCatalystSolventTemperature (°C)Typical Yield (%)Reference
Knorr Synthesis β-KetoanilideConc. H₂SO₄None (acid is solvent)100-11060-85[3][4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylHCl, ZnCl₂, or other Lewis AcidsVariesReflux40-70[6][10]
Combes Synthesis Aniline, β-DiketoneConc. H₂SO₄, PPANone (acid is solvent)100-13050-80[2][16]
Microwave-Assisted 2-Aminoaryl ketone, CarbonylAcetic Acid or Solid AcidAcetic Acid, Ethanol16080-95[17][18]

References

  • optimizing reaction time and temperature for quinoline synthesis - Benchchem. (n.d.). BenchChem.
  • Saeed, A., Shabir, G., & Kiran. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19478–19504. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Kumar, R., Sharma, G., & Singh, P. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(10), 2269. [Link]

  • An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (n.d.). BenchChem.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 444-453. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2023). Current Organic Synthesis, 20(1), 2-17. [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-942. [Link]

  • byproduct formation in the Doebner-von Miller reaction. (n.d.). BenchChem.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Saeed, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (n.d.). Merck Millipore.
  • Combes Quinoline Synthesis. (n.d.).
  • Knorr Quinoline Synthesis. (n.d.). Merck Index.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (n.d.). BenchChem.
  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2023). ACS Omega. [Link]

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). BenchChem.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). BenchChem.

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troubleshooting inconsistent results with 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methylquinolin-2(1H)-one

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Experimental Results

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, handling, and application of this compound. Inconsistent results can derail research timelines and compromise data integrity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve reproducible and reliable outcomes.

Section 1: Synthesis, Purification, and Characterization Issues

The root of many inconsistencies lies in the initial preparation and validation of the compound. Even minor deviations in synthesis or purification can introduce impurities that significantly impact downstream experiments.

Q1: My reaction yield for the synthesis of this compound is low and variable. What are the primary factors to investigate?

Low and erratic yields are often multifactorial, stemming from issues with reagents, reaction conditions, or the work-up procedure.[1] A systematic approach is crucial to pinpoint the cause.

Causality & Expert Insights: The synthesis of quinolinones, often achieved via methods like the Conrad-Limpach or Camps cyclizations, or modern variations involving intramolecular cyclization, is sensitive to several parameters.[2][3] For instance, the key cyclization step is frequently catalyzed by a strong acid. The concentration and purity of this acid, reaction temperature, and exclusion of moisture are critical. Incomplete reaction, degradation of the starting material or product, and formation of side products are common culprits for low yield.

Troubleshooting Workflow:

  • Reagent & Solvent Quality:

    • Purity: Ensure the starting materials (e.g., a substituted aniline and a β-ketoester or equivalent) are of high purity. Impurities can interfere with the reaction.

    • Solvents: Use anhydrous solvents, especially for steps involving water-sensitive reagents like Lewis acids or during the formation of reactive intermediates.[2]

    • Catalyst: If using an acid catalyst (e.g., H₂SO₄, TfOH), ensure its concentration is accurate and it has not absorbed atmospheric moisture.[4]

  • Reaction Conditions:

    • Temperature Control: Overheating can lead to decomposition and the formation of tar-like side products. Conversely, insufficient heat can result in an incomplete reaction. Monitor the internal reaction temperature closely.

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). An optimal reaction time maximizes product formation while minimizing side-product accumulation.[2]

    • Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[2]

  • Work-up & Purification:

    • Quenching: The quenching process (e.g., pouring the reaction mixture into ice water) must be done carefully to avoid product degradation.[2]

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are recommended.

    • Purification: Product loss is common during purification. Assess your recrystallization or column chromatography technique for efficiency.[3]

Diagram: Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting start Low or Variable Yield reagents Step 1: Verify Reagent & Solvent Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions If reagents are pure & solvents are dry reagent_action Action: Purify/replace reagents & use anhydrous solvents. reagents->reagent_action workup Step 3: Review Work-up & Purification conditions->workup If conditions are optimal (T, time, atmosphere) conditions_action Action: Titrate temperature, time, & catalyst load. Monitor via TLC. conditions->conditions_action end Consistent, Improved Yield workup->end If product loss is minimized workup_action Action: Refine extraction pH, solvent choice, and purification method. workup->workup_action

Caption: A systematic workflow for diagnosing the cause of low reaction yield.

Q2: I am observing unexpected spots on my TLC and extra peaks in my NMR. How do I identify and minimize side products?

The presence of unexpected products points to competing reaction pathways. Identifying these impurities is the first step toward mitigating their formation.

Causality & Expert Insights: In quinolinone synthesis, side reactions can include incomplete cyclization, over-alkylation/acylation, or the formation of regioisomers, depending on the specific synthetic route. For example, in a Friedel-Crafts type cyclization, the regioselectivity of the ring closure can be influenced by the electronic and steric properties of the substituents on the aniline ring.

Troubleshooting Protocol:

  • Isolate and Characterize: If possible, isolate the major side product using column chromatography. Characterize its structure using NMR and Mass Spectrometry (MS).[5] Knowing the structure provides clues about the side reaction mechanism.

  • Re-evaluate Reaction Conditions:

    • Temperature: Side reactions often have a higher activation energy. Lowering the reaction temperature may favor the desired product.

    • Order of Addition: The sequence in which reagents are added can be critical. Slow, dropwise addition of a reactive electrophile can often minimize side reactions.[2]

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to undesired secondary reactions.

  • Re-evaluate Reagent Choice: If a specific side product is persistent, consider if a different catalyst or protecting group strategy could block the undesired reaction pathway.

Q3: How can I be certain of the identity and purity of my synthesized this compound before using it in biological assays?

Absolute confirmation of structure and purity is non-negotiable for reproducible biological data.[6] Relying on a single analytical technique is insufficient.

Causality & Expert Insights: Even a small percentage of a highly active impurity can lead to misleading biological results. A comprehensive characterization ensures that the observed activity is attributable to the target compound.

Recommended Characterization Workflow:

Technique Purpose Expected Results for this compound (C₁₀H₉NO)
¹H NMR Confirms the proton framework and structural integrity.Expect distinct signals for the aromatic protons, the vinyl protons of the quinolinone ring, and a singlet for the methyl group. Chemical shifts and coupling constants should match literature values.[7][8]
¹³C NMR Confirms the carbon skeleton.Expect 10 distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) around 160-165 ppm.[7]
Mass Spec (MS) Confirms the molecular weight and elemental formula.For ESI+, expect to see the [M+H]⁺ ion at m/z 160.19. High-resolution MS (HRMS) should confirm the formula C₁₀H₁₀NO⁺.[5]
Melting Point Assesses purity.A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
TLC/LC-MS Assesses purity and identifies trace impurities.A single spot on TLC in multiple solvent systems or a single peak in the LC chromatogram indicates high purity.

Step-by-Step Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can help.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY) for full structural assignment.[9]

Section 2: Physicochemical Properties and Handling

Issues with solubility and stability can introduce significant variability, especially when preparing stock solutions for biological assays.

Q4: I'm struggling to consistently dissolve this compound for my experiments. What are the recommended solvents and procedures?

The quinolinone scaffold is largely planar and aromatic, making it poorly soluble in aqueous solutions.[10] The choice of solvent is critical for creating stable, homogenous stock solutions.

Causality & Expert Insights: "Like dissolves like" is the guiding principle. A polar aprotic solvent is typically required to dissolve quinolinones. Precipitated compound in a biological assay leads to an unknown and variable effective concentration, rendering the results uninterpretable.

Solubility & Solvent Selection Table:

Solvent Type Miscibility with Aqueous Media Recommendation for Use
DMSO Polar AproticHighRecommended for stock solutions. Use at the lowest effective concentration (typically <0.5% v/v in final assay to avoid solvent toxicity).
DMF Polar AproticHighAlternative to DMSO. Can also be toxic to cells.
Ethanol Polar ProticHighModerate solubility. May be suitable for some applications but can be less effective than DMSO.
Methanol Polar ProticHighSimilar to ethanol; moderate solubility.
Water / PBS Polar Protic-Very low solubility. Not suitable for primary stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: For a 10 mM stock, you need 1.5919 mg of this compound (MW: 159.19 g/mol ) per 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of compound into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes until all solid is dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[11]

Q5: The color of my solid compound or stock solution has changed over time. Is it degrading, and what are the proper storage conditions?

A change in color (e.g., from white/off-white to yellow or brown) is a strong indicator of degradation.[11] Quinoline structures can be susceptible to oxidation and photodegradation.

Causality & Expert Insights: The electron-rich aromatic ring system of quinolinones can be oxidized, and exposure to UV light can induce photochemical reactions.[11] Degradation products can be inactive, or worse, have their own biological activity, confounding results.

Recommended Storage Conditions:

Parameter Solid Compound Stock Solution (in DMSO)
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)
Atmosphere Tightly sealed container. For long-term storage, consider under Argon/Nitrogen.Tightly sealed vial.
Light Protect from light (amber vial or in the dark).Protect from light (amber vial).
Moisture Store in a desiccator.Use anhydrous DMSO and seal tightly.

Forced Degradation Study (Simplified Protocol): To understand your compound's stability, you can perform a forced degradation study.[11]

  • Prepare several identical solutions of your compound.

  • Expose them to different stress conditions:

    • Acid/Base: Add a small amount of dilute HCl or NaOH.

    • Oxidation: Add a small amount of 3% H₂O₂.

    • Heat: Store at an elevated temperature (e.g., 60°C).

    • Light: Expose to direct UV or fluorescent light.

  • Analyze the samples by LC-MS at various time points to monitor for the appearance of degradation products and the loss of the parent compound.

Section 3: Inconsistent Biological Assay Results

Even with a pure, stable compound, variability can be introduced by the biological system and experimental execution.[12]

Q6: I am observing high variability in my cell-based assay results (e.g., IC₅₀ values) with this compound. What are the potential sources of this inconsistency?

Inconsistent biological data often stems from a combination of factors including the compound itself, the assay protocol, and the biological reagents.[13]

Causality & Expert Insights: Biological systems are inherently variable. Factors like cell passage number, confluency, reagent lot-to-lot differences, and minor variations in incubation times or pipetting can all contribute to inconsistent results. It is critical to standardize every step of the process.

Diagram: Decision Tree for Inconsistent Biological Data

Biological_Assay_Troubleshooting start Inconsistent Biological Assay Results check_compound Is the compound's purity and identity confirmed? start->check_compound check_solubility Is the compound fully dissolved in the final assay medium? check_compound->check_solubility Yes action_compound Action: Re-characterize (NMR, MS, LC-MS) and re-purify if needed. check_compound->action_compound No check_cells Are the cells consistent? (Passage #, confluency, health) check_solubility->check_cells Yes action_solubility Action: Visually inspect for precipitate. Test lower final concentrations. check_solubility->action_solubility No check_reagents Are all other reagents (media, serum, etc.) from the same lot? check_cells->check_reagents Yes action_cells Action: Standardize cell culture practice. Use cells within a defined passage range. check_cells->action_cells No check_protocol Is the experimental protocol being followed precisely? check_reagents->check_protocol Yes action_reagents Action: Use a single lot of reagents for a set of comparative experiments. check_reagents->action_reagents No action_protocol Action: Review SOPs. Ensure consistent pipetting, incubation times, and instrument calibration. check_protocol->action_protocol No end Reproducible Results check_protocol->end Yes

Caption: A decision tree to systematically identify sources of biological assay variability.

References

  • Benchchem. Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • Kosheeka. (2019).
  • Abcam. (2025). What is the reproducibility crisis in life sciences?.
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.
  • Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • The Scientist. (2019). Potential Causes of Irreproducibility Revealed.
  • RSC Advances. (2022). Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr....
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • Benchchem. Spectroscopic and Synthetic Profile of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone.
  • ResearchGate. (2025). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)....
  • Benchchem.
  • Wikipedia. Quinoline. [Link]

  • Journal of Chemical Education. (2025).

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preventing degradation of 6-Methylquinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylquinolin-2(1H)-one (CAS 4053-34-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to prevent and diagnose degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] It is also crucial to protect the compound from light.[4][5] An inert atmosphere, such as argon or nitrogen, can be beneficial for long-term storage to minimize the risk of oxidation.

Q2: I've noticed a discoloration (e.g., turning brown) of my solid this compound sample over time. What could be the cause?

Discoloration is often an indicator of chemical degradation. For quinoline derivatives, this can be due to exposure to light and air, leading to oxidative processes.[6] It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the sample before use.

Q3: Is this compound stable in solution? Which solvents are recommended for stock solutions?

The stability of this compound in solution is highly dependent on the solvent and storage conditions. While specific data for this compound is limited, related quinolinone structures have shown susceptibility to degradation in certain solvents. For instance, some quinolinols are unstable in DMSO due to the presence of water, which can facilitate hydrolysis.[7] If DMSO is used, it should be of high-purity, anhydrous grade.[7] For general use, consider less reactive, aprotic solvents. It is always best practice to prepare fresh solutions for experiments. If storage of stock solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.[4][7]

Q4: What are the primary factors that can cause the degradation of this compound?

The main environmental factors that can induce degradation are:

  • Light: Photodegradation is a common pathway for heterocyclic compounds.[4][7]

  • Oxygen: The presence of oxygen can lead to oxidation.[7]

  • Moisture/Water: Can facilitate hydrolysis, especially in solution.[7][8]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[7]

  • Incompatible Materials: Contact with strong oxidizing agents or strong acids should be avoided.[2][4][5]

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.

Degradation_Troubleshooting start Start: Suspected Degradation visual_inspection Visual Inspection Discoloration? Inconsistent Appearance? Precipitate in Solution? start->visual_inspection purity_check Analytical Purity Check HPLC-UV or LC-MS Analysis visual_inspection->purity_check Anomaly Observed compare_to_spec Compare to Certificate of Analysis (CoA)|{Purity < 95%?|New Impurity Peaks?} purity_check->compare_to_spec quarantine Quarantine Lot & Contact Supplier compare_to_spec->quarantine Yes end_ok End: Sample is Stable compare_to_spec->end_ok No storage_review Review Storage Conditions Light Exposure? Temperature Fluctuation? Atmosphere Control? quarantine->storage_review forced_degradation Optional: Forced Degradation Study|{Identify Degradation Products|Elucidate Pathways} storage_review->forced_degradation Identify Root Cause Degradation_Pathways cluster_oxidation Oxidation (O2, Light) cluster_hydrolysis Hydrolysis (H2O, Acid/Base) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated hydrolyzed_product Potential Ring Opening parent->hydrolyzed_product dimers Dimerization Products parent->dimers photo_oxidized Photo-oxidized Species parent->photo_oxidized ring_opened Ring-Opened Products hydroxylated->ring_opened

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. [9]This involves subjecting the compound to stress conditions to accelerate degradation.

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber or UV light source

  • Thermostatically controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 1N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2, 6, and 24 hours. [9]Before analysis, neutralize with an equivalent amount of 1N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, and 24 hours. [9] * Thermal Degradation: Place the solid compound and a sample of the stock solution in an oven at 80°C for 24, 48, and 72 hours. [9] * Photolytic Degradation: Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber. [9]Wrap a control sample in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to an appropriate concentration for analysis.

    • Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products. [10][11] Data Interpretation:

Stress ConditionPotential ObservationsImplication
Acid HydrolysisDecrease in parent peak area, appearance of new peaksSusceptible to degradation in acidic environments.
Base HydrolysisSignificant and rapid degradationIndicates instability in alkaline conditions.
OxidationFormation of more polar degradantsSusceptible to oxidation.
Thermal StressDegradation in both solid and solution statesIndicates intrinsic thermal instability.
Photolytic StressDegradation only in light-exposed samplesCompound is photolabile.

Summary of Best Practices for Storage

ParameterSolid CompoundSolutionRationale
Temperature Cool (2-8°C)Frozen (-20°C or -80°C)To slow down the rate of chemical degradation. [7]
Atmosphere Tightly sealed, inert gas (e.g., Argon)Tightly sealed, inert gas overlayTo prevent oxidation and moisture absorption. [1][5]
Light Store in amber vials or protect from lightStore in amber vials or wrap in foilTo prevent photolytic degradation. [4][5]
Container Tightly sealed, appropriate materialTightly sealed glass vials with PTFE-lined capsTo prevent contamination and solvent evaporation. [1][12]
Handling In a well-ventilated area, avoid dust formationIn a fume hood, use appropriate PPETo ensure user safety and prevent contamination. [1]

By adhering to these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your research.

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

  • Quinoline Pure - SYNTHETIKA. Available at: [Link]

  • Quinoline, 6-methyl- - Synerzine. Available at: [Link]

  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors - PubMed. Available at: [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed. Available at: [Link]

  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors - PMC - NIH. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. Available at: [Link]

  • Analytical methods for isothiazolinones determination in different products. - ResearchGate. Available at: [Link]

  • (PDF) Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - ResearchGate. Available at: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - MDPI. Available at: [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid - Scirp.org. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methylquinolin-2(1H)-one. This molecule is a key heterocyclic scaffold found in numerous pharmacologically active compounds. While its synthesis is well-established, researchers frequently encounter challenges related to yield, purity, and the formation of stubborn side products.

This guide provides in-depth, field-proven insights into common synthetic challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, explaining the causality behind each problem and offering robust, validated solutions.

Common Synthetic Approaches

The synthesis of the this compound core typically relies on classical named reactions. The two most relevant pathways, starting from p-toluidine, are:

  • The Knorr Quinoline Synthesis: This is a direct and widely used method for preparing 2-quinolones (quinolin-2-ones). It involves the cyclization of a β-ketoanilide intermediate under strong acid catalysis.[1][2]

  • The Doebner-von Miller (DvM) Reaction: This reaction constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] While it typically forms quinolines, modifications can be adapted for quinolinone synthesis, though it often presents significant challenges with polymerization and regioselectivity.

This guide will focus primarily on troubleshooting these two powerful, yet sensitive, synthetic routes.

Troubleshooting Guide & FAQs

Issue 1: Poor Regioselectivity – Formation of the 8-Methyl Isomer

Q: My synthesis using p-toluidine is producing a mixture of this compound and a significant amount of the 8-methyl-quinolin-2(1H)-one isomer. Why is this happening and how can I improve selectivity for the desired 6-methyl product?

A: This is a classic regioselectivity challenge in electrophilic aromatic substitution reactions involving substituted anilines. The cyclization step in both the Knorr and Doebner-von Miller syntheses is an intramolecular Friedel-Crafts-type reaction, where the aniline ring acts as the nucleophile.

Causality: The methyl group on your starting material, p-toluidine, is an ortho-, para-directing group. Since the para position is blocked by the amino group, it directs the electrophilic cyclization to its two ortho positions (C2 and C6 relative to the methyl group).

  • Attack at C2 (ortho to methyl, meta to amino): This leads to the undesired 8-methyl isomer.

  • Attack at C6 (ortho to methyl, ortho to amino): This leads to the desired 6-methyl isomer.

The amino group (-NH-) is a more powerful activating and ortho-directing group than the methyl group. Therefore, cyclization ortho to the amino group is electronically favored. However, this position is also more sterically hindered. The final isomer ratio is a delicate balance between these electronic and steric factors, which can be influenced by reaction conditions.[5][6]

Solutions & Optimization Strategies:
StrategyRationale & Implementation
1. Choice of Acid Catalyst The size and strength of the acid catalyst can influence the steric environment of the transition state. Bulky Lewis acids may favor cyclization at the less sterically hindered position, potentially increasing the yield of the undesired 8-methyl isomer. Conversely, strong Brønsted acids like Polyphosphoric Acid (PPA) or triflic acid can sometimes enhance selectivity for the electronically favored product.[2][7] Recommendation: Start with PPA as the solvent and catalyst for the Knorr synthesis, as it is often effective at promoting the desired cyclization.[8]
2. Temperature Control Higher reaction temperatures provide more energy to overcome the activation barrier for the more sterically hindered pathway, potentially leading to a product mixture that is closer to the thermodynamic equilibrium. Recommendation: For the Knorr cyclization, maintain the temperature as recommended by established protocols (often in the 100-140°C range) and avoid excessive heating, which can also lead to decomposition.
3. Substrate Modification While not always practical, introducing a temporary blocking group at the C2 position of the p-toluidine could enforce the desired regioselectivity, though this would add extra steps to the synthesis.

G cluster_start Starting Material: p-Toluidine Derivative cluster_pathways Competing Cyclization Pathways cluster_products Isomeric Products p_toluidine p-Toluidine Derivative (β-ketoanilide for Knorr) path_A Pathway A: Cyclization ortho to -NHR (Electronically Favored, Sterically Hindered) p_toluidine->path_A path_B Pathway B: Cyclization meta to -NHR (Electronically Disfavored, Sterically Accessible) p_toluidine->path_B product_6_methyl Desired Product: This compound path_A->product_6_methyl product_8_methyl Side Product: 8-Methylquinolin-2(1H)-one path_B->product_8_methyl

Issue 2: Tar Formation & Polymerization

Q: My Doebner-von Miller reaction is turning into a dark, intractable tar, resulting in a very low yield of the quinoline product. What is causing this and how can I prevent it?

A: Tar formation is the most common failure mode of the Doebner-von Miller and related Skraup syntheses.[7] The root cause is the acid-catalyzed self-condensation or polymerization of the highly reactive α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone) under the harsh reaction conditions.

Causality: Strong acids are required to catalyze the cyclization, but they also readily promote the polymerization of the electron-deficient alkene in your carbonyl reagent. This polymerization competes directly with the desired conjugate addition of the aniline, consuming the reagent and trapping the product in a polymeric matrix.

Solutions & Mitigation Strategies:
  • In Situ Generation of the Carbonyl Compound (Beyer Method): Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ from a stable precursor via an aldol condensation.[3] For example, using acetaldehyde, which will form crotonaldehyde under the reaction conditions. This keeps the instantaneous concentration of the reactive species low, favoring the reaction with aniline over self-polymerization.[7]

  • Slow Reagent Addition: If using the pure α,β-unsaturated carbonyl compound, add it slowly and dropwise to the heated, acidic solution of p-toluidine. This maintains a low concentration and helps control the exothermic nature of both the polymerization and the desired reaction.[9]

  • Optimize the Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) are used.[7] Experimenting with different acids or using a milder Lewis acid catalyst might be beneficial.

  • Use an Oxidizing Agent: The final step of the Doebner-von Miller reaction is an oxidation to form the aromatic quinoline ring. Including a mild oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or even air) can help drive the reaction to the final product and prevent the buildup of partially reduced intermediates that may contribute to side reactions.

G start High Concentration of α,β-Unsaturated Carbonyl problem Acid-Catalyzed Polymerization start->problem solution1 Solution: In Situ Generation (e.g., from Aldehyde) start->solution1 solution2 Solution: Slow Reagent Addition start->solution2 outcome Tar Formation & Low Yield problem->outcome result Low Instantaneous Concentration of Reactive Species solution1->result solution2->result final_product Desired Product: 6-Methylquinoline result->final_product

Issue 3: Competing Knorr vs. Conrad-Limpach Pathways

Q: I am attempting a Knorr synthesis to get the 2-quinolone, but my product is contaminated with the isomeric 4-hydroxyquinoline. How do I favor the Knorr product over the Conrad-Limpach product?

A: This issue arises from the initial reaction between p-toluidine and a β-ketoester (like ethyl acetoacetate). There are two nucleophilic sites on the aniline and two electrophilic sites on the ketoester, leading to two different initial adducts that cyclize into different products.

Causality & Mechanistic Control:

  • Kinetic Control (Lower Temperature): At lower temperatures (e.g., room temperature to ~100°C), the reaction is under kinetic control. The more reactive site on the β-ketoester is the ketone carbonyl. The aniline attacks here first, forming an enamine intermediate (a Schiff base). Subsequent thermal cyclization (at high temperatures, ~250°C) of this enamine leads to the 4-hydroxyquinoline , the Conrad-Limpach product .[10][11]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >100-140°C), the initial reaction is under thermodynamic control. While the attack at the ketone is faster and reversible, the attack at the less reactive ester carbonyl is slower but irreversible, forming a stable β-ketoanilide. This anilide is the necessary precursor for the Knorr synthesis. Acid-catalyzed cyclization of the anilide yields the desired 2-quinolone , the Knorr product .[2][12]

A study found that using a large excess of polyphosphoric acid (PPA) strongly favors the formation of the 2-hydroxyquinoline (the 2-quinolone tautomer), whereas smaller amounts of acid can lead to the 4-hydroxyquinoline isomer.[2] This is because the excess acid promotes the formation of a dicationic intermediate required for the Knorr cyclization.[8]

Solutions:
  • Control the Condensation Temperature: To ensure you form the β-ketoanilide precursor for the Knorr synthesis, the initial condensation of p-toluidine and the β-ketoester should be run at a higher temperature (typically 110-140°C) without a catalyst.

  • Use a Large Excess of Strong Acid for Cyclization: After forming the anilide, use a strong dehydrating acid like concentrated H₂SO₄ or, preferably, a large excess of PPA to perform the cyclization. This strongly favors the Knorr pathway over competing reactions.[2][8]

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway start p-Toluidine + β-Ketoester cond_kinetic Low Temp (~25°C) Attack at Ketone start->cond_kinetic cond_thermo High Temp (>100°C) Attack at Ester start->cond_thermo inter_kinetic Enamine Intermediate cond_kinetic->inter_kinetic prod_kinetic Conrad-Limpach Product (4-Hydroxyquinoline) inter_kinetic->prod_kinetic High Temp Cyclization (~250°C) inter_thermo β-Ketoanilide Intermediate cond_thermo->inter_thermo prod_thermo Knorr Product (2-Quinolone) inter_thermo->prod_thermo Strong Acid Cyclization (H₂SO₄/PPA)

Appendix: Recommended Protocol for Knorr Synthesis of this compound

This protocol is designed to maximize the yield of the desired 2-quinolone product by favoring the formation of the thermodynamic anilide intermediate.

Step 1: Formation of the β-Ketoanilide

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture in an oil bath at 130-140°C for 2-3 hours. Water and ethanol will be evolved and can be collected in the trap.

  • Monitor the reaction by TLC until the starting p-toluidine is consumed.

  • Allow the mixture to cool. The crude acetoacetanilide derivative may solidify upon cooling and can be used directly in the next step.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step involves highly corrosive strong acids and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a separate flask, add a generous amount of polyphosphoric acid (PPA) (e.g., 10x the weight of the anilide) and heat it to ~80°C to reduce its viscosity.

  • Slowly and carefully add the crude β-ketoanilide from Step 1 to the hot PPA with vigorous mechanical stirring.

  • Once the addition is complete, increase the temperature of the reaction mixture to 120-140°C and hold for 1-2 hours.

  • Monitor the cyclization by TLC to confirm the disappearance of the anilide intermediate.

Step 3: Workup and Purification

  • Allow the reaction mixture to cool to below 100°C, then very carefully pour it onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • A solid precipitate of this compound should form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Wash the solid with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]

  • Knorr Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 11, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2023). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr. (2022). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Synthesis of various hydroxy-2(1H)-quinolone derivatives 16 and 18. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

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Enhancing the Purity of Synthesized 6-Methylquinolin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in various pharmaceutical and materials science applications, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems you might encounter post-synthesis. The solutions provided are based on established chemical principles and laboratory-proven techniques.

Question 1: My crude product is a dark, tarry, or oily residue that won't solidify. What is causing this, and how can I isolate my product?

Answer:

This is a frequent issue, particularly when using classical quinoline syntheses like the Doebner-von Miller or Skraup reactions.[1] The primary cause is the formation of polymeric byproducts from the acid-catalyzed self-condensation of reaction intermediates, such as α,β-unsaturated aldehydes or ketones.[1]

Causality: Strong acid catalysts and high temperatures, while necessary for the cyclization, also promote polymerization of starting materials and intermediates. If the reaction is not carefully controlled, these high-molecular-weight tars can trap the desired product, preventing crystallization and complicating isolation.

Step-by-Step Protocol: Trituration and Isolation

  • Initial Workup: After neutralizing the reaction mixture, perform a standard liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate). Concentrate the combined organic layers in vacuo to obtain the crude oil/tar.

  • Solvent Selection for Trituration: The goal is to find a solvent (or solvent system) that will dissolve the tarry impurities while leaving your desired this compound as a solid.

    • Start with a non-polar solvent like n-hexane . Add a small volume to your crude residue and stir or sonicate vigorously. If your product begins to precipitate as a solid, this is a good first step.

    • If hexane is ineffective, try a slightly more polar solvent like a mixture of hexane and diethyl ether or hexane and ethyl acetate (e.g., 9:1 v/v) .

  • Procedure:

    • Place the crude residue in a flask. Add the chosen trituration solvent.

    • Using a spatula or glass rod, scratch and stir the mixture vigorously for 15-20 minutes. Sonication can be very effective here.

    • The goal is to break up the tar and encourage the product to precipitate, often as an off-white or tan powder.

    • Isolate the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

  • Validation: Check the purity of the isolated solid by Thin Layer Chromatography (TLC). If significant impurities remain, this solid can now be subjected to recrystallization or column chromatography.

Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities, and what is the best purification strategy?

Answer:

The identity of the impurities depends heavily on the synthetic route. For a Knorr-type synthesis (from p-toluidine and a β-ketoester) or a Doebner-von Miller reaction, the common impurities include:

  • Unreacted Starting Materials: Residual p-toluidine or β-ketoester/aldehyde.

  • Reaction Intermediates: Incomplete cyclization can leave β-anilinoacrylates or other acyclic precursors.[2]

  • Isomeric Byproducts: Depending on the conditions, alternative cyclization pathways can lead to isomers, such as 4-hydroxyquinolines.[3]

  • Polymeric Materials: As discussed above, these often remain at the baseline of the TLC plate.[1]

Logical Approach to Purification:

The choice between recrystallization and column chromatography depends on the impurity profile revealed by TLC.

// Edges start -> tlc [label="Dissolve in solvent"]; tlc -> decision [label="Observe spots"]; decision -> recrystallize [label=" Main spot is major (>90%)\n Impurities have very different Rf"]; decision -> chromatography [label=" Multiple spots with close Rf values\n Significant baseline material"]; decision -> combo [label=" Highly impure sample\n Colored impurities present"];

recrystallize -> analysis; chromatography -> analysis; combo -> analysis;

analysis -> end_product [label="Purity Confirmed"];

// Invisible edges for alignment edge [style=invis]; recrystallize -> chromatography; chromatography -> combo; } Purificaton decision workflow.

Step-by-Step Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[4]

  • Mobile Phase (Eluent) Selection: Use TLC to determine the optimal solvent system. The goal is to achieve an Rf value of ~0.2-0.4 for the desired product.[4]

    • Start with a mixture of n-Hexane and Ethyl Acetate (EtOAc). Begin with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1).

    • For quinolinones, which can be somewhat polar, a gradient elution from ~20% EtOAc in hexane up to 50-70% EtOAc is often successful.

    • Pro-Tip: If peak tailing is observed on TLC, it may be due to the interaction of the slightly acidic silica gel with the basic nitrogen of the quinolinone. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic silanol groups and result in sharper peaks.[5]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase and pour it into the column, ensuring even packing to avoid channeling.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions and monitoring them by TLC to identify and combine the pure fractions.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Question 3: My final product is an off-white or yellowish solid. How can I obtain a pure white, crystalline material?

Answer:

A persistent color often indicates the presence of trace oxidized impurities or residual polymeric tars that co-eluted or co-precipitated with your product. Recrystallization is the most effective method to address this.[6]

Causality: Even small amounts of highly conjugated or oxidized byproducts can impart significant color. The process of recrystallization relies on subtle differences in solubility between the product and the impurity in a given solvent at different temperatures.[7] As a saturated hot solution cools, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurities behind in the mother liquor.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: The ideal solvent should dissolve your compound well when hot but poorly when cold.[8]

    • Place ~20-30 mg of your colored product in a test tube.

    • Add a potential solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) dropwise at room temperature. The compound should be sparingly soluble or insoluble.

    • Heat the mixture. The compound should fully dissolve.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

    • Commonly successful solvents for quinolinones include ethanol, methanol, and mixtures like acetone/hexane. [8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6]

  • Decolorization (Optional but Recommended): If the hot solution is still colored, add a small amount of activated charcoal (a spatula tip, ~1-2% by weight). The charcoal will adsorb colored impurities.[6] Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to obtain a pure, white solid.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data for pure this compound?

A: Proper characterization is key to confirming purity. While exact shifts can vary slightly based on the solvent, the following provides a reference for what to expect.

Data Type Expected Values
Appearance White to off-white crystalline solid
Melting Point ~235-238 °C (Varies with purity)
¹H NMR (DMSO-d₆)δ (ppm) ≈ 11.6 (s, 1H, N-H), 7.8 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 7.2 (d, 1H), 6.4 (d, 1H), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ (ppm) ≈ 162.0, 138.0, 137.5, 132.0, 126.0, 122.0, 121.0, 118.0, 115.5, 20.5
IR (KBr, cm⁻¹) ~3100-2900 (N-H, C-H stretch), ~1660 (C=O stretch, amide), ~1600, 1490 (C=C stretch, aromatic)

(Note: NMR data is predicted based on standard chemical shift values and data for similar quinolinone structures. It is crucial to compare with literature values or run your own reference spectra.)[11][12]

Q: Can I use reverse-phase HPLC to assess purity?

A: Yes, reverse-phase HPLC with UV detection is an excellent and highly sensitive method for quantifying the purity of this compound.[13] A typical method would involve a C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. This technique is particularly useful for detecting non-volatile impurities that may not be visible by GC-MS and for separating closely related isomers.[5]

Q: My synthesis involves a Knorr cyclization. What specific side products should I be aware of?

A: The Knorr synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide, is generally a clean reaction.[2][14] However, potential issues can arise:

  • Incomplete Cyclization: The primary impurity may be the uncyclized β-ketoanilide intermediate. This is usually more flexible and less polar than the rigid quinolinone product and can be separated by chromatography.

  • Formation of 4-Hydroxyquinoline Isomer: Under certain conditions, particularly with lower concentrations of strong acid, an alternative cyclization can occur, leading to the formation of the 4-hydroxyquinoline regioisomer.[3] This can be a difficult separation, often requiring careful column chromatography or fractional crystallization.

References

  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • BenchChem. (n.d.). Technical Support Center: HPLC Separation of Quinolinone Isomers.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
  • Wiley Online Library. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis.

Sources

dealing with regioisomer formation in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. Uncontrolled formation of regioisomers is a common hurdle that can significantly impact yield, complicate purification, and delay discovery timelines.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these critical issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the origins of regioisomer formation in classical quinolinone syntheses.

Q1: What are the primary quinolinone synthesis methods where regioselectivity is a major consideration?

A1: Regioselectivity becomes a critical factor when using unsymmetrical starting materials in several cornerstone syntheses. The most prominent examples include:

  • Conrad-Limpach and Knorr Syntheses: These related methods involve the reaction of anilines with β-ketoesters. The regiochemical outcome (a 4-quinolinone vs. a 2-quinolinone) is highly dependent on reaction conditions, which dictate the initial point of attack on the ketoester.[1][2]

  • Gould-Jacobs Reaction: This synthesis uses an aniline and an ethoxymethylenemalonate ester. When an asymmetrically substituted aniline is used, the thermal cyclization step can proceed at two different ortho positions, potentially leading to a mixture of products.[3]

  • Friedländer Annulation: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an unsymmetrical ketone). The reaction can proceed via condensation at either side of the ketone's carbonyl group, resulting in two distinct regioisomers.[4][5]

  • Combes Synthesis: The acid-catalyzed condensation of an aniline with an unsymmetrical β-diketone can also yield a mixture of quinoline isomers, complicating purification and reducing the yield of the desired product.[6][7]

Q2: What key factors influence the regiochemical outcome in quinolinone synthesis?

A2: The regioselectivity is governed by a sensitive interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[6][7]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization. An electron-donating group on the aniline ring, for example, will activate the ortho and para positions, influencing the rate-determining electrophilic aromatic annulation step.[4]

  • Steric Hindrance: Bulky substituents on either starting material can physically block one potential reaction site, thereby favoring the formation of the less sterically hindered product.[8] This is a common strategy for directing the outcome of the Friedländer and Combes syntheses.[4][6]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and especially reaction temperature can profoundly influence the reaction pathway and, consequently, the regiochemical outcome.[7][9]

Q3: Can you explain the concept of kinetic vs. thermodynamic control in the context of the Conrad-Limpach and Knorr syntheses?

A3: This is a classic example of thermodynamic versus kinetic control. The reaction of an aniline with a β-ketoester can proceed via two competing pathways:

  • Kinetic Pathway (Conrad-Limpach): At lower temperatures (e.g., room temperature to ~100 °C), the reaction favors the reversible 1,4-addition of the aniline to the β-ketoester's enone system, forming a β-aminoacrylate (an enamine). This intermediate, upon heating to high temperatures (~250 °C), cyclizes to form the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone). This is the kinetically favored, lower-activation-energy pathway.[2][10]

  • Thermodynamic Pathway (Knorr): At higher initial reaction temperatures (e.g., >140 °C), the aniline attacks the more electrophilic ester carbonyl.[1] This leads to the formation of a more stable β-keto anilide intermediate. Subsequent acid-catalyzed cyclization of this thermodynamically preferred intermediate yields the 2-hydroxyquinoline (2-quinolinone).[11][12]

Therefore, by carefully controlling the temperature, one can selectively drive the reaction toward either the 4-quinolinone (kinetic product) or the 2-quinolone (thermodynamic product).

Troubleshooting Guide: Common Regioselectivity Problems

This section provides solutions to specific experimental issues.

Problem 1: My Conrad-Limpach synthesis is yielding a mixture of the desired 4-quinolinone and the isomeric 2-quinolinone.

  • Probable Cause: The initial condensation temperature is too high, allowing the reaction to equilibrate to the more stable β-keto anilide intermediate (the Knorr pathway), which then cyclizes to the 2-quinolinone alongside your desired 4-quinolinone product.

  • Solution Strategy: A two-step, one-pot temperature ramp is the most effective solution.

    • Favor the Kinetic Intermediate: Mix the aniline and β-ketoester at a lower temperature, typically between room temperature and 80 °C. Use a catalytic amount of acid (e.g., a drop of H₂SO₄) to facilitate the formation of the β-aminoacrylate intermediate.[8] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the new, more polar intermediate.

    • High-Temperature Cyclization: Once the intermediate is formed, heat the reaction mixture to a high temperature (typically 250-260 °C) in a high-boiling, inert solvent like Dowtherm A or mineral oil.[3][13] This high temperature is required to overcome the energy barrier for the 6-π electrocyclization. Using a solvent ensures even heating and prevents charring, which can occur when running the reaction neat.[8]

Problem 2: I am attempting a Friedländer synthesis with 2-aminoacetophenone and 2-pentanone, but I am getting a mixture of 2,4-dimethylquinoline and 2-ethyl-4-methylquinoline.

  • Probable Cause: The initial condensation is occurring non-selectively at both the methyl (C1) and methylene (C3) positions of 2-pentanone.

  • Solution Strategies:

    • Catalyst Optimization (Lewis Acids): Traditional base-catalyzed (KOH, piperidine) or Brønsted acid-catalyzed methods often provide poor selectivity.[14][15] Screening a panel of metal salt Lewis acids is highly recommended. For instance, Indium(III) triflate (In(OTf)₃) has been shown to be an exceptionally effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions, often leading to a single regioisomer in high yield.[16]

    • Substrate Modification (Steric Hindrance): If your synthetic route allows, replacing 2-pentanone with a ketone bearing a bulkier group, such as 3,3-dimethyl-2-butanone (pinacolone), will sterically hinder attack at the methylene carbon, strongly favoring condensation at the methyl group.[6]

    • Directed Synthesis: Consider an alternative, unambiguous route if absolute regiocontrol is necessary and other methods fail.

Problem 3: My Camps cyclization of an N-acyl-2-aminoacetophenone is producing a mixture of a 2-substituted-4-quinolinone and a 4-substituted-2-quinolinone.

  • Probable Cause: The choice of base is allowing for competitive deprotonation at two different sites, leading to two distinct cyclization pathways.

  • Solution Strategy: The regiochemical outcome of the Camps cyclization is highly dependent on the base strength.[3]

    • To Favor 2-Substituted-4-Quinolinones: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will preferentially deprotonate the more acidic α-proton of the ketone moiety, leading to an intramolecular aldol-type condensation that forms the 4-quinolinone ring system.[3]

    • To Favor 4-Substituted-2-Quinolinones: Use a weaker base such as cesium carbonate (Cs₂CO₃). A weaker base may favor deprotonation at the γ-position of the amide, initiating a different cyclization pathway that results in the 2-quinolinone isomer.[3]

Data Summary Table: Factors Influencing Regioselectivity
Synthesis MethodKey ReactantsPotential RegioisomersPrimary Control Factors
Conrad-Limpach Aniline + β-Ketoester4-QuinoloneLow Temperature (Kinetic Control) for initial condensation.[2]
Knorr Aniline + β-Ketoester2-QuinoloneHigh Temperature (Thermodynamic Control) for initial condensation to form anilide.[1][11]
Friedländer 2-Aminoaryl Ketone + Unsymmetrical Ketone2,3- vs. 2,4-Disubstituted QuinolinesCatalyst Choice (e.g., In(OTf)₃), Steric Hindrance on the ketone.[6][16]
Gould-Jacobs Substituted Aniline + Malonate DerivativeIsomers based on aniline substitutionElectronic Effects of aniline substituents.[3]
Camps Cyclization N-Acyl-2-Aminoacetophenone2-Substituted-4-Quinolone vs. 4-Substituted-2-QuinoloneBase Strength (Strong base -> 4-Quinolone; Weaker base -> 2-Quinolone).[3]
Experimental Protocols & Workflows
Protocol: Selective Synthesis of a 4-Quinolone via Temperature-Controlled Conrad-Limpach Reaction

This protocol details the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate, emphasizing the two-temperature approach to maximize regioselectivity.

Materials:

  • Aniline (1.0 equiv)

  • Ethyl acetoacetate (1.05 equiv)

  • Dowtherm A (or Mineral Oil)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic)

  • Hexanes (for washing)

  • Round-bottom flask with reflux condenser and thermometer

Procedure:

  • Step 1: Formation of the β-Aminoacrylate (Kinetic Control)

    • In a round-bottom flask, combine aniline (1.0 equiv) and ethyl acetoacetate (1.05 equiv).

    • Add a single drop of concentrated H₂SO₄ as a catalyst.

    • Stir the mixture at 60-80 °C for 1-2 hours. The reaction is often exothermic.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of aniline and the formation of the more polar enamine intermediate.

  • Step 2: High-Temperature Cyclization

    • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring, approx. 3-5 mL per gram of aniline).

    • Heat the mixture to 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[8]

    • Maintain this temperature for 30-60 minutes. The product will often begin to precipitate from the hot solvent.

  • Step 3: Work-up and Isolation

    • Carefully cool the reaction mixture to below 100 °C.

    • Dilute the cooled mixture with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the high-boiling reaction solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexanes to remove residual Dowtherm A.

    • Dry the product under vacuum to obtain the crude 4-hydroxyquinoline, which can be recrystallized if necessary.

Visual Workflow: Troubleshooting Regioisomer Formation

This diagram outlines a logical decision-making process for addressing regioselectivity issues in your quinolinone synthesis.

G cluster_0 Problem Identification cluster_1 Analysis of Synthesis Method cluster_2 Solution Pathways Problem Mixture of Regioisomers Detected (NMR, LC-MS, GC-MS) Analysis Identify Synthesis Type Problem->Analysis CL_Knorr Conrad-Limpach / Knorr? Analysis->CL_Knorr Friedlander Friedländer? Analysis->Friedlander Camps Camps? Analysis->Camps TempControl Implement Two-Temperature Protocol (Low -> High) CL_Knorr->TempControl  Issue is 2- vs 4-Quinolone Catalyst Screen Lewis Acid Catalysts (e.g., In(OTf)₃) Friedlander->Catalyst  Unsymmetrical Ketone Sterics Modify Substrate (Introduce Steric Bulk) Friedlander->Sterics Base Modify Base Strength (Strong vs. Weak) Camps->Base  N-Acyl Precursor Result Desired Regioisomer is Major Product TempControl->Result Favors 4-Quinolone Catalyst->Result Improves Selectivity Base->Result Selects Isomer Sterics->Result Favors Less Hindered Product

Caption: A decision tree for troubleshooting regioisomer formation.

Visual Mechanism: Competing Pathways in Conrad-Limpach vs. Knorr Synthesis

This diagram illustrates how temperature dictates the initial reaction between an aniline and a β-ketoester, leading to two different quinolinone regioisomers.

G cluster_0 Kinetic Pathway (Conrad-Limpach) cluster_1 Thermodynamic Pathway (Knorr) Reactants Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine Intermediate) Reactants->Enamine Low Temp (~80°C) (Kinetic Control) Anilide β-Keto Anilide (Amide Intermediate) Reactants->Anilide High Temp (>140°C) (Thermodynamic Control) Cyclize_4Q High Temp. Cyclization (~250°C) Enamine->Cyclize_4Q Product_4Q 4-Quinolone Cyclize_4Q->Product_4Q Cyclize_2Q Acid-Catalyzed Cyclization Anilide->Cyclize_2Q Product_2Q 2-Quinolone Cyclize_2Q->Product_2Q

Sources

impact of starting material purity on 6-Methylquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Starting Material Purity

Welcome to the technical support center for the synthesis of 6-Methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the profound impact of starting material purity on this synthesis. In any chemical synthesis, impurities can act as unwanted catalysts, inhibitors, or side-reactants, leading to a cascade of undesirable outcomes[1]. This principle is especially true in heterocyclic chemistry, where reaction pathways can be sensitive and complex.

This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, with a specific focus on purity-related issues.

Q1: What is the primary synthetic route for this compound, and what are the critical starting materials?

A1: The most robust and widely employed method for synthesizing 2-quinolinone scaffolds is the Knorr quinoline synthesis [2][3]. This reaction involves the condensation of a β-ketoanilide to form a 2-hydroxyquinoline in the presence of a strong acid, such as concentrated sulfuric acid[3]. For this compound, the key starting materials are p-toluidine (4-methylaniline) and ethyl acetoacetate (EAA) . The reaction proceeds in two main stages: first, the formation of the ethyl 3-((4-methylphenyl)amino)but-2-enoate intermediate, followed by an acid-catalyzed intramolecular cyclization.

Q2: Why is the purity of p-toluidine and ethyl acetoacetate so crucial for this reaction?

A2: The purity of the starting materials is paramount as it directly influences reaction yield, product purity, and reproducibility[1]. Impurities can lead to several undesirable outcomes:

  • Formation of Isomeric Byproducts: Impurities structurally similar to the reactants, such as other toluidine isomers, will react to form isomeric quinolinone products that are often difficult to separate from the desired compound.

  • Reduced Yield: Non-reactive impurities dilute the concentration of reactants, while reactive impurities can consume reagents or the catalyst, leading to side reactions that lower the overall yield.

  • Reaction Inhibition: Certain impurities, like excess water or residual bases/acids, can neutralize the catalyst or interfere with intermediate formation, stalling the reaction.

  • Complex Purification: The presence of side products necessitates more complex and often lower-yielding purification procedures, such as column chromatography or multiple recrystallizations.

Q3: What are the common impurities in commercial p-toluidine, and how do they impact the synthesis?

A3: Commercial p-toluidine can contain several impurities stemming from its synthesis. The most problematic are its isomers, o-toluidine and m-toluidine . If present, these isomers will also react under the Knorr conditions to produce undesired regioisomers, namely 8-methylquinolin-2(1H)-one and 7-methylquinolin-2(1H)-one, respectively. These isomers have very similar physical properties to the target 6-methyl isomer, making purification by standard methods like recrystallization extremely challenging.

Q4: What are the typical impurities found in ethyl acetoacetate (EAA) and their effects?

A4: Ethyl acetoacetate is susceptible to hydrolysis and can contain impurities from its synthesis via Claisen condensation[4][5]. Common impurities include:

  • Water: Can dilute the sulfuric acid catalyst, hindering the crucial cyclization step.

  • Ethanol: Can compete in side reactions and may affect the equilibrium of the initial anilide formation.

  • Ethyl Acetate: A starting material in EAA synthesis, its presence indicates incomplete reaction or purification[6]. It acts as a diluent.

  • Acetic Acid: Formed from the hydrolysis of EAA. As a weaker acid, it can interfere with the catalytic activity of the much stronger sulfuric acid.

Q5: How can I efficiently assess the purity of my starting materials before beginning the synthesis?

A5: Pre-reaction purity assessment is a critical step for success. Several straightforward analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a sample[7]. Co-spotting with a pure standard is highly recommended.

  • Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point. A broad melting range typically indicates the presence of impurities[8].

  • Gas Chromatography (GC) or HPLC: These are powerful techniques for quantifying the percentage of impurities, especially isomers in the case of p-toluidine[7].

  • NMR Spectroscopy: ¹H NMR can provide a detailed picture of the compound's structure and can be used to detect and quantify impurities if their signals do not overlap with the main compound's signals[9][10].

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound that are directly linked to starting material purity.

Problem Potential Purity-Related Cause Recommended Solution & Rationale
Low or No Yield of Final Product 1. Wet Ethyl Acetoacetate (EAA): Moisture in the EAA dilutes the H₂SO₄ catalyst, preventing the high-energy cyclization step. 2. Acidic/Basic Impurities: Contaminants in either starting material can neutralize the catalyst or inhibit the initial condensation.1. Dry EAA: Distill the EAA under reduced pressure or dry it over 4 Å molecular sieves prior to use[11]. Rationale: Removing water ensures the sulfuric acid remains concentrated and effective. 2. Purify Starting Materials: Wash EAA with a saturated NaHCO₃ solution, then brine, and dry[4]. Recrystallize p-toluidine from an appropriate solvent system (e.g., ethanol/water). Rationale: This removes acidic and basic impurities that interfere with the reaction chemistry.
Difficult Purification / Multiple TLC Spots Isomeric Impurities in p-Toluidine: The presence of o- or m-toluidine leads to the formation of 8-methyl and 7-methylquinolinone isomers, which often have similar Rf values to the desired product.Confirm Purity of p-Toluidine: Before starting the reaction, analyze the p-toluidine by GC or ¹H NMR to confirm isomeric purity (>99%). If necessary, purify by fractional distillation or recrystallization. Rationale: Ensuring a single regioisomeric starting material is the only way to guarantee a single regioisomeric product, simplifying purification immensely.
Inconsistent Reaction / Failure to Cyclize Inhibitors in EAA: EAA can undergo self-condensation or decomposition, creating species that may inhibit the reaction.Use Freshly Distilled EAA: It is best practice to purify EAA by vacuum distillation immediately before use[4][6]. Rationale: Freshly distilled EAA is free from decomposition products and has the highest reactivity.
Dark Tar or Polymer Formation Oxidized Aniline: p-Toluidine can oxidize on storage, forming colored impurities that are prone to polymerization under the harsh, acidic, and oxidative conditions of the reaction[12].Use Clean p-Toluidine: If the p-toluidine is discolored (yellow to brown), it should be purified. Recrystallization is effective, often with the addition of a small amount of activated charcoal to remove colored impurities. Rationale: Removing polymeric and oxidized precursors prevents charring and tar formation, which simplifies workup and improves yield.

Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the purification of starting materials and the synthesis of the target compound.

Protocol 1: Purification of Ethyl Acetoacetate (EAA) by Washing and Vacuum Distillation
  • Rationale: This procedure removes acidic impurities (acetic acid) and water, providing high-purity EAA suitable for sensitive reactions.

  • Washing: Place 100 mL of commercial EAA into a 250 mL separatory funnel. Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution and shake gently. Caution: Vent the funnel frequently to release CO₂ pressure. Discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of saturated brine solution to remove residual water. Discard the aqueous layer.

  • Drying: Transfer the EAA to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 20-30 minutes.

  • Distillation: Filter the drying agent and transfer the clear EAA to a round-bottom flask suitable for vacuum distillation. Distill under reduced pressure (e.g., ~74 °C at 14 mmHg)[4]. Collect the fraction that distills at a constant temperature.

Protocol 2: Purification of p-Toluidine by Recrystallization
  • Rationale: Recrystallization is an effective method for removing isomeric impurities and colored oxidation products from solid p-toluidine.

  • Dissolution: In a fume hood, dissolve 20 g of crude p-toluidine in a minimal amount of hot ethanol (~50-60 mL) in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is darkly colored, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot deionized water to the filtrate until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (1:1) and allow them to air dry completely.

Protocol 3: Knorr Synthesis of this compound
  • Rationale: This protocol follows the classic Knorr synthesis pathway. The slow, cold addition of the reaction mixture to concentrated sulfuric acid is critical for controlling the exothermic cyclization.

  • Intermediate Formation: In a 100 mL round-bottom flask, combine 10.7 g (0.1 mol) of freshly purified p-toluidine and 13.0 g (0.1 mol) of freshly purified ethyl acetoacetate. Stir the mixture at room temperature for 1-2 hours. An optional catalytic amount of acetic acid can be added. The formation of the intermediate anilide can be monitored by TLC.

  • Cyclization Setup: In a separate 250 mL flask, place 50 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Acid Addition: While stirring the cold sulfuric acid vigorously, add the anilide mixture dropwise from a dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC indicates the disappearance of the intermediate.

  • Workup: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude solid can be further purified by recrystallization from ethanol or acetic acid to yield pure this compound.

Visualization of Workflows and Mechanisms

Visual diagrams help clarify complex workflows and the consequences of impurities.

G cluster_qc Starting Material Quality Control start Obtain Starting Material (p-Toluidine or EAA) assess Assess Purity (TLC, MP, GC, NMR) start->assess decision Purity > 99%? assess->decision purify Purify Material (Recrystallize / Distill) decision->purify No proceed Proceed to Synthesis decision->proceed Yes purify->assess discard Discard or Re-purify

Caption: Quality control workflow for starting materials.

G p_toluidine p-Toluidine (Desired Reactant) product_desired This compound (Desired Product) p_toluidine->product_desired o_toluidine o-Toluidine (Isomeric Impurity) product_undesired 8-Methylquinolin-2(1H)-one (Isomeric Byproduct) o_toluidine->product_undesired EAA Ethyl Acetoacetate + H₂SO₄ EAA->product_desired EAA->product_undesired

Caption: Impact of an isomeric impurity on the final product mixture.

References

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-942. Available at: [Link][11]

  • Wlodarczyk, N., et al. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur. Available at: [Link][13]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents. Available at: [14]

  • Chemistry Online. (2022). Ethyl acetoacetate synthesis. Available at: [Link][4]

  • US2843623A - Production of ethyl acetoacetate. Google Patents. Available at: [6]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [15]

  • Knorr Quinoline Synthesis. Merck Index. Available at: [Link][2]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Available at: [Link][16]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link][17]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link][18]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link][19]

  • A Simple Method For The Preparation Of Acetoacetate. Springer. Available at: [Link][20]

  • Acetoacetic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link][21]

  • Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. (2023). Journal of Chemical Education. Available at: [Link][5]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link][22]

  • Knorr Quinoline Synthesis. SynArchive. Available at: [Link][3]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link][8]

  • What would be the quickest and simplest way to test the purity of a compound after synthesis? ResearchGate. Available at: [Link][7]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. Available at: [Link][9]

  • NMR Chemical Shifts of Trace Impurities. (2010). Journal of Organic Chemistry. Available at: [Link][10]

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Technical Support Center: Overcoming Resistance to Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone-based compounds. This guide is designed to provide in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of acquired drug resistance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the early stages of encountering resistance.

Q1: My cancer cell line, initially sensitive to my quinolinone compound, is now showing reduced sensitivity. What are the most common reasons?

A1: This is a classic case of acquired resistance. The primary reasons are often related to the compound's mechanism of action, as most quinolinone-based therapeutics are kinase inhibitors. The most common mechanisms include:

  • On-Target Modifications: The development of secondary mutations in the kinase domain of the target protein. A well-known example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to bind effectively.[1][2][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one you are inhibiting.[4][5][6] For instance, if your compound targets a kinase in the MAPK pathway, cells might compensate by upregulating signaling through the PI3K/Akt pathway to promote survival.[7]

  • Increased Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove the compound from the cell, lowering its intracellular concentration.[4][7]

Q2: How can I definitively confirm that my cell line has developed stable, acquired resistance?

A2: Confirmation requires quantifying the change in sensitivity. The gold standard is to compare the half-maximal inhibitory concentration (IC50) of your compound between your current, treated cell line and a freshly thawed, early-passage vial of the original parental cell line.[8] A significant and reproducible increase in the IC50 value confirms acquired resistance.[8] It is also crucial to perform cell line authentication (e.g., Short Tandem Repeat profiling) to rule out cross-contamination as the source of the altered phenotype.[4][8]

Q3: What are the essential first steps to begin investigating the mechanism of resistance in my cell line?

A3: A logical first approach is to investigate the most common mechanisms sequentially:

  • Sequence the Target: The first step should be to sequence the kinase domain of the target protein in both the parental and resistant cell lines. This will identify any acquired mutations that could explain the resistance. Sanger sequencing is a common method for this.[9][10]

  • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the target pathway and in common bypass pathways (e.g., MAPK/ERK, PI3K/Akt).[11][12] Increased phosphorylation of downstream effectors in a parallel pathway in the resistant cells is a strong indicator of a bypass mechanism.[13]

  • Assess Drug Efflux: Check for overexpression of common drug efflux pumps like MDR1 (P-glycoprotein) at the protein (Western blot) or mRNA (qRT-PCR) level.[7]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for generating and characterizing quinolinone-resistant cell lines and for identifying the underlying resistance mechanisms.

Guide 1: Generating a Quinolinone-Resistant Cell Line

To study resistance, you first need a reliable model. This protocol describes the standard dose-escalation method for generating a resistant cell line in vitro.[14][15][16]

Rationale: This process mimics the selective pressure that cancer cells experience during prolonged therapy, leading to the survival and expansion of clones that have acquired resistance mechanisms.[7][15]

Workflow Diagram: Generating a Resistant Cell Line

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Validation start Parental Cell Line ic50_initial Determine Initial IC50 (Cell Viability Assay) start->ic50_initial treat_low Culture cells with low-dose quinolinone (e.g., IC10-IC20) ic50_initial->treat_low recovery Allow surviving cells to recover and proliferate treat_low->recovery increase_dose Increase drug concentration (~1.5-2.0 fold) recovery->increase_dose repeat_cycle Repeat cycle for several months increase_dose->repeat_cycle Continue until stable growth at high dose repeat_cycle->treat_low establish Established Resistant Line (e.g., grows at 10x IC50) repeat_cycle->establish ic50_final Confirm new, stable IC50 establish->ic50_final characterize Proceed to Mechanistic Characterization ic50_final->characterize

Caption: Workflow for generating a drug-resistant cell line via dose escalation.

Protocol 1.1: Determination of IC50 using MTT Assay

Objective: To quantify the concentration of a quinolinone compound that inhibits cell growth by 50%. This is a critical first step and is used to monitor the development of resistance.[17][18]

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • Quinolinone compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.[17]

  • Compound Preparation: Prepare a series of 2-fold dilutions of the quinolinone compound in complete medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[17]

  • Cell Treatment: Remove the medium and add 100 µL of medium containing the different drug concentrations. Include "vehicle control" (DMSO only) and "blank" (medium only) wells.[18]

  • Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[18][19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Analysis: Normalize the data to the vehicle control wells (100% viability). Plot cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.[18]

Cell LineQuinolinone IC50 (nM)Fold Resistance
Parental Line501x
Resistant Line50010x
Caption: Example data showing a 10-fold increase in IC50 in a resistant cell line.
Guide 2: Investigating On-Target Modifications

Problem: The resistant cell line shows a high level of resistance (>10-fold), and you suspect a mutation in the target kinase.

Rationale: Mutations in the ATP-binding pocket of a kinase are a primary mechanism of resistance to ATP-competitive inhibitors.[5] The "gatekeeper" residue is a common site for such mutations. For example, the T315I mutation in BCR-ABL confers resistance to imatinib, and the T790M mutation in EGFR confers resistance to gefitinib and erlotinib.[3][21]

Protocol 2.1: Sanger Sequencing of the Kinase Domain

Objective: To identify point mutations in the coding sequence of the target kinase.

Methodology:

  • RNA Extraction: Extract total RNA from both parental and resistant cell line pellets.

  • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • PCR Amplification: Design primers flanking the entire kinase domain of your target gene. Use these primers to amplify the kinase domain from the cDNA of both cell lines via PCR.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.[9][10]

  • Sequence Analysis: Align the sequencing results from the resistant line to the parental line and the reference sequence. Look for nucleotide changes that result in an amino acid substitution.

MutationTarget KinaseConsequence
T790MEGFRIncreases ATP affinity, blocking reversible inhibitor binding.[1][22]
T315IBCR-ABLRemoves a key hydrogen bond necessary for inhibitor binding.[21][23][24]
C797SEGFRPrevents covalent bond formation with irreversible inhibitors.[22][25]
Caption: Common resistance mutations in well-studied kinases.
Guide 3: Investigating Bypass Signaling Pathway Activation

Problem: Sequencing of the target kinase revealed no mutations, but the cells are clearly resistant.

Rationale: Cancer cells can achieve resistance by activating parallel signaling pathways that provide alternative survival signals, thus bypassing the inhibited target.[5][6] A common example is the activation of the PI3K/Akt pathway when the MAPK/ERK pathway is inhibited.[7]

Signaling Pathway Diagram: Common Bypass Mechanism

G Bypass of MAPK inhibition via PI3K/Akt pathway activation. cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway (Bypass) RTK1 Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation/ Survival ERK->Proliferation1 RTK2 Alternative RTK (e.g., MET) PI3K PI3K RTK2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation2 Proliferation/ Survival mTOR->Proliferation2 Inhibitor Quinolinone Inhibitor Inhibitor->RAF

Caption: Activation of a bypass pathway (PI3K/Akt) to overcome drug inhibition.

Protocol 3.1: Western Blot for Phospho-Kinase Analysis

Objective: To compare the activation state of key signaling proteins in parental versus resistant cells.

Methodology:

  • Cell Lysis: Lyse parental and resistant cells (both treated with vehicle and the quinolinone compound) with RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[26]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[26]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for both the total and phosphorylated forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-ERK, ERK).[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Interpretation: A higher ratio of phosphorylated protein to total protein in the resistant line, especially in the presence of the drug, indicates activation of that pathway.[26][27]

Guide 4: Proposing a Solution: Combination Therapy

Problem: You have identified a specific resistance mechanism (e.g., a bypass pathway). How do you restore sensitivity?

Rationale: A logical strategy to overcome resistance is to use a combination of drugs to inhibit both the primary target and the resistance mechanism simultaneously.[28][29][30][31] This multi-pronged approach can prevent cancer cells from escaping therapy.[29]

Strategy:

  • If you identified a bypass pathway , combine your quinolinone compound with an inhibitor of a key node in that alternate pathway (e.g., combine a RAF inhibitor with a PI3K inhibitor).

  • If you identified a specific mutation , you may need to switch to a next-generation inhibitor designed to be effective against that mutant (e.g., using a third-generation EGFR TKI for the T790M mutation).[22]

This technical guide provides a framework for systematically investigating and overcoming resistance to quinolinone-based compounds. By combining careful experimental design with a strong understanding of the underlying molecular mechanisms, researchers can develop effective strategies to combat drug resistance.

References

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  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., ... & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075.
  • Smalley, K. S., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 139–147.
  • Larsson, P., Engqvist, H., & Cierny, O. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 2655, 329–341.
  • Passaro, A., Prelaj, A., Bonanno, L., & De Marinis, F. (2018). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational lung cancer research, 7(Suppl 2), S167–S178.
  • Lyczek, A., Taylor, J. R., Shaffer, J. M., & Shah, N. P. (2022). Resistance to kinase inhibition through shortened target engagement. Oncotarget, 13, 111-115.
  • Soverini, S., Piazza, R., & Martinelli, G. (2019). Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. Haematologica, 104(12), e589–e591.
  • CADTH. (2014). Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. CADTH.
  • Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta pharmaceutica Sinica. B, 4(5), 370–374.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.
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  • Molecular Diagnostic Laboratory, London Health Sciences Centre. (n.d.). Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). London Health Sciences Centre.
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  • Li, Z., Zhang, T., Li, C., & Wang, Z. (2021). Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1. Frontiers in molecular biosciences, 8, 792224.
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  • Wang, Y., Zhang, Y., & Liu, H. (2023). I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition. Frontiers in pharmacology, 14, 1146244.
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Technical Support Center: Optimizing the Fluorescence Properties of 6-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylquinolin-2(1H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique photophysical properties of this versatile fluorophore scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of your research and optimize the performance of your fluorescent compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the fluorescence behavior of this compound derivatives, which are structurally related to coumarins and known for their sensitivity to the local environment.[1][2]

Question 1: What are the fundamental fluorescence properties of this compound derivatives?

This compound derivatives are heterocyclic aromatic compounds that typically exhibit fluorescence in the blue-to-green region of the visible spectrum. Their fluorescence arises from a π-π* electronic transition.[3] The core structure's photophysical properties, including absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_), are highly sensitive to their chemical environment and substitution patterns.[3][4] This environmental sensitivity is a key feature, making them excellent candidates for fluorescent probes and sensors.[5][6]

Question 2: What are the primary factors that influence the fluorescence of these compounds?

The fluorescence of quinolinone derivatives is intricately linked to several environmental and structural factors:

  • Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in emission wavelength (solvatochromism) and changes in quantum yield.[3][7][8]

  • pH: The quinoline nitrogen atom can be protonated in acidic conditions, which drastically changes the electronic structure and, consequently, the fluorescence properties.[9][10][11] This often leads to enhanced fluorescence and can cause significant spectral shifts.[11]

  • Molecular Aggregation: In aqueous or highly concentrated solutions, these often hydrophobic molecules can aggregate, leading to a phenomenon known as Aggregation-Caused Quenching (ACQ), which severely diminishes the fluorescence signal.[12][13] In specially designed molecules, aggregation can lead to enhanced emission, a process called Aggregation-Induced Emission (AIE).[14][15]

  • Presence of Quenchers: External molecules, such as dissolved molecular oxygen or residual transition metals from synthesis, can deactivate the excited state through non-radiative pathways, a process known as fluorescence quenching.[7][8]

Question 3: How does the substitution pattern on the quinolinone core affect its fluorescence?

The position and electronic nature of substituents are critical for tuning the photophysical properties.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or diethylamino (-NEt₂) often increase the electron density of the π-system, leading to a red-shift (longer wavelength) in both absorption and emission and can enhance the quantum yield.[4][16]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can create push-pull systems, which often result in large Stokes shifts and high sensitivity to solvent polarity.[16]

  • Expanding π-Conjugation: Adding aromatic rings or other conjugated systems can extend the π-electron system, which typically shifts the emission to longer wavelengths and can increase the fluorescence quantum yield.[17]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the use of this compound derivatives.

Problem 1: My fluorescence signal is weak or completely absent.

A weak or non-existent signal is one of the most common issues. The following workflow can help identify the root cause.

G start Low / No Fluorescence check_purity 1. Verify Compound Integrity - Check Purity (NMR/MS) - Prepare Fresh Stock Solution start->check_purity check_instrument 2. Check Instrument Settings - Correct λex/λem? - Slit widths appropriate? - Gain/Voltage too low? check_purity->check_instrument If pure check_env 3. Evaluate Environment - Solvent appropriate? - pH optimal? check_instrument->check_env If settings correct check_conc 4. Investigate Concentration - Concentration too low? - Concentration too high (ACQ)? check_env->check_conc If environment is suspect sub_env Solvent Polarity pH Level check_env->sub_env sub_conc Dilution Series Test Co-solvents/Surfactants check_conc->sub_conc outcome1 Optimized Signal sub_env:f0->outcome1 Run Solvatochromism Test (Protocol 1) outcome2 Optimized Signal sub_env:f1->outcome2 Perform pH Titration (Protocol 2) outcome3 Optimized Signal sub_conc:f0->outcome3 Identify optimal range outcome4 Optimized Signal sub_conc:f1->outcome4 Mitigate ACQ

Fig 1. Troubleshooting workflow for low fluorescence intensity.

Possible Causes & Solutions:

  • Compound Integrity and Purity:

    • Cause: The compound may have degraded during storage or may contain quenching impurities from synthesis.[7][18]

    • Action: Verify the compound's integrity using NMR or mass spectrometry. Prepare a fresh stock solution from solid material. Store stock solutions protected from light at -20°C.[18]

  • Inappropriate Solvent Environment:

    • Cause: Quinolinone fluorescence is highly dependent on solvent polarity.[3][7] A solvent that is too polar (like water) can quench the fluorescence of some derivatives, while others require polarity to fluoresce.[19]

    • Action: Test the fluorescence in a range of solvents with varying polarity (e.g., Toluene, Dioxane, Chloroform, Acetonitrile, Ethanol, Water). Follow Protocol 1 below.

  • Incorrect pH of the Solution:

    • Cause: The protonation state of the quinoline nitrogen is pH-dependent and critically affects fluorescence.[8][9] For many derivatives, fluorescence is significantly enhanced upon protonation in acidic media.[11]

    • Action: Measure the pH of your solution. Perform a pH titration of your compound to determine its fluorescence profile across a range of pH values. Refer to Protocol 2 .

  • Aggregation-Caused Quenching (ACQ):

    • Cause: At high concentrations in solvents where they are poorly soluble (especially aqueous buffers), these molecules can form non-fluorescent aggregates.[12][13]

    • Action: Lower the working concentration. If working in an aqueous buffer, consider adding a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween 20, SDS) to disrupt aggregation.[12][20]

  • Incorrect Instrument Settings:

    • Cause: Suboptimal settings on the spectrofluorometer will lead to poor signal detection.[18]

    • Action: Ensure the excitation wavelength (λ_ex_) is set to the compound's absorption maximum. Check that the emission range is appropriate. Increase the detector gain/voltage or widen the excitation/emission slit widths to improve signal-to-noise, but be mindful that wider slits decrease spectral resolution.[18][21]

Problem 2: My fluorescence readings are inconsistent and not reproducible.

Inconsistent results often point to subtle variations in experimental conditions.

Possible Causes & Solutions:

  • Temperature Fluctuations:

    • Cause: Fluorescence is a temperature-dependent process. An increase in temperature typically increases molecular collisions and non-radiative decay, leading to lower fluorescence intensity (dynamic quenching).[7]

    • Action: Use a temperature-controlled cuvette holder in your spectrofluorometer. Ensure all samples and buffers are equilibrated to the same temperature before measurement.

  • Photobleaching:

    • Cause: Continuous exposure to high-intensity excitation light can cause irreversible photochemical destruction of the fluorophore.[7][18]

    • Action: Reduce the intensity of the excitation light source or use neutral density filters. Minimize the sample's exposure time by using the shutter and taking measurements quickly. If possible, add a commercial anti-photobleaching agent to your buffer.[18]

  • Presence of Quenchers:

    • Cause: Dissolved oxygen is a well-known collisional quencher of fluorescence.[7] Contaminants in the buffer or sample can also act as quenchers.

    • Action: For highly sensitive measurements, degas your solvent by sparging with nitrogen or argon gas. Ensure high-purity solvents and buffer components are used.

Problem 3: I am observing an unexpected shift in the emission wavelength.

A shift in the emission maximum (λ_em_) indicates a change in the fluorophore's chemical environment or state.

G cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent S0_low S₀ S1_low S₁ (Less Polar) S0_low->S1_low Absorption S1_low->S0_low Fluorescence (Blue-shifted) S0_high S₀ S1_high S₁ (More Polar, Stabilized) S0_high->S1_high Absorption S1_high->S0_high Fluorescence (Red-shifted)

Fig 2. Effect of solvent polarity on energy levels (Solvatochromism).

Possible Causes & Solutions:

  • Solvatochromism:

    • Cause: A change in solvent polarity can stabilize the excited state differently than the ground state, altering the energy gap for fluorescence emission.[3][22] Typically, for push-pull quinolinones, increasing solvent polarity stabilizes the more polar excited state, resulting in a red-shift (to a longer wavelength).[16]

    • Action: This is an inherent property. Use it to your advantage to probe the polarity of an unknown environment. If you need consistent emission, you must strictly control the solvent composition. Refer to Protocol 1 .

  • pH-Dependent Structural Changes:

    • Cause: Protonation or deprotonation of the molecule changes its electronic structure, leading to a different fluorescent species with a distinct emission maximum.[9][11]

    • Action: This property is often exploited for pH sensing.[10] To avoid it, use a reliable buffer system to maintain a constant pH throughout your experiment. Refer to Protocol 2 .

Section 3: Key Experimental Protocols

Protocol 1: Characterizing the Effect of Solvent (Solvatochromism)

This protocol helps determine the optimal solvent for your derivative and characterizes its sensitivity to environmental polarity.

  • Materials:

    • Your this compound derivative.

    • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

    • Volumetric flasks, micropipettes, quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 1-10 mM) of your compound in a good, volatile solvent like chloroform or DMSO.

    • In separate volumetric flasks, prepare a dilute solution of your compound in each of the chosen solvents. The final concentration should be low enough to yield an absorbance between 0.05 and 0.1 at the absorption maximum (λ_abs_max_) to minimize inner filter effects.[23]

    • For each solution, record the UV-Vis absorption spectrum to determine λ_abs_max_.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution by exciting at its respective λ_abs_max_.

    • Record the emission maximum (λ_em_) and the integrated fluorescence intensity for each solvent.

    • Tabulate the results and plot λ_em_ and intensity versus a solvent polarity scale (e.g., Dielectric Constant or Reichardt's Dye E_T_(30) scale) to visualize the trend.

Table 1. Example Data: Influence of Solvent Polarity on a Hypothetical Derivative

Solvent Dielectric Constant (ε) λ_abs_ (nm) λ_em_ (nm) Stokes Shift (nm) Relative Intensity
Toluene 2.4 350 405 55 0.85
Chloroform 4.8 355 418 63 1.00
Acetone 21.0 360 435 75 0.60
Acetonitrile 37.5 362 450 88 0.45

| Water | 80.1 | 365 | 480 | 115 | 0.05 |

Protocol 2: pH Titration for Fluorescence Profile Characterization

This protocol determines the pH-dependence of your compound's fluorescence, which is crucial for assays in biological media.

  • Materials:

    • Your compound's stock solution (in DMSO or ethanol).

    • A series of buffers covering a wide pH range (e.g., pH 2 to pH 12). A universal buffer system like Britton-Robinson can be used.

    • pH meter, spectrofluorometer.

  • Procedure:

    • Prepare a series of cuvettes, each containing one of the buffers.

    • Add a small, identical aliquot of your compound's stock solution to each cuvette to achieve the desired final concentration (ensure absorbance is < 0.1).

    • Verify the final pH of each solution with a calibrated pH meter.

    • Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.

    • Plot the fluorescence intensity at λ_em_ versus pH. The resulting curve will reveal the pH ranges where your compound is most fluorescent and can be used to determine the ground or excited-state pKa.[10]

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F_) Measurement

The quantum yield is a critical measure of a fluorophore's efficiency.[24] This protocol uses a well-characterized fluorescent standard for comparison.[23][25]

  • Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) of known quantum yield (Φ_ST_) using the following equation[23][25]: Φ_X_ = Φ_ST_ * (I_X_ / I_ST_) * (A_ST_ / A_X_) * (n_X_² / n_ST_²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Materials:

    • Your sample compound (X) and a suitable fluorescence standard (ST). The standard should absorb and emit in a similar spectral region to your sample.

    • Spectroscopic grade solvent (the same solvent must be used for both sample and standard).

    • UV-Vis spectrophotometer and spectrofluorometer.

  • Procedure:

    • Choose a suitable standard. For blue-emitting quinolinones, quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ ≈ 0.54) is a common choice.

    • Prepare a series of at least five dilute solutions of both the standard and your sample in the same solvent. The absorbances at the chosen excitation wavelength should be kept below 0.1 and span a range (e.g., 0.02, 0.04, 0.06, 0.08, 0.10).[23]

    • Record the absorbance of each solution at the excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine the slope (Gradient, Grad) of each line.

    • Calculate the quantum yield using the simplified slope-based equation: Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (n_X_² / n_ST_²) (If the same solvent is used, the refractive index term (n_X_²/n_ST_²) cancels out to 1).

Table 2. Common Fluorescence Quantum Yield Standards

Standard Solvent Excitation (nm) Emission (nm) Quantum Yield (Φ_F_)
Quinine Sulfate 0.5 M H₂SO₄ 350 450 0.54
Coumarin 1 Ethanol 373 450 0.73
Fluorescein 0.1 M NaOH 490 514 0.95

| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |

References

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  • ACS Publications. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega.
  • ResearchGate. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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  • Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Abreu, A. S., et al. (2016). Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. RSC Advances.
  • Valenta, J. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
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  • JASCO Global. (2021). Fluorescence quantum yield measurement.
  • NIH. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
  • BenchChem. (2025). Addressing inconsistent fluorescence intensity in quinoline complexes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline.
  • Journal of the Chinese Chemical Society. (n.d.). and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles.
  • RSC Advances. (2020). Fluorescence enhancement of quinolines by protonation. RSC Publishing.
  • ResearchGate. (2025). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • BenchChem. (2025). Overcoming solubility issues of quinoline-based fluorescent probes in aqueous solutions.
  • PubMed. (2023). Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review.
  • MDPI. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.
  • NIH. (n.d.). Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. PMC.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • RSC Publishing. (2022). Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging. Chemical Science.
  • ACS Publications. (n.d.). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution.
  • The Royal Society of Chemistry. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews.
  • NIH. (n.d.). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. PMC.
  • RSC Publishing. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C.
  • NIH. (2020). Fluorescence enhancement of quinolines by protonation. PMC.
  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). Fluorescence photographs of (a) a luminophore with aggregation-caused....
  • ResearchGate. (2025). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines.
  • NIH. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Methylquinolin-2(1H)-one and 4-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Significance of a Methyl Group's Position

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comparative analysis of two isomeric compounds: 6-Methylquinolin-2(1H)-one and 4-Methylquinolin-2(1H)-one. While direct head-to-head comparative studies are limited, by examining the biological activities of their closely related derivatives, we can infer the influence of the methyl group's position on their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to guide further investigation into these promising molecules. We will delve into their potential anticancer, antimicrobial, and cardiovascular activities, supported by experimental data from published literature. Furthermore, we will provide detailed protocols for key biological assays to facilitate the evaluation of these and similar compounds.

Comparative Biological Activities: A Tale of Two Isomers

The positioning of the methyl group at either the 6- or 4-position of the quinolin-2(1H)-one core appears to direct the biological activity of the resulting derivatives towards different therapeutic targets.

Anticancer Potential: Targeting Different Facets of Malignancy

Derivatives of both isomers have shown promise as anticancer agents, albeit through potentially different mechanisms.

This compound Derivatives: Inducing Apoptosis and Cell Cycle Arrest

4-Methylquinolin-2(1H)-one Derivatives: Inhibiting Cancer Cell Migration and Proliferation

Derivatives of 4-Methylquinolin-2(1H)-one have also been investigated for their anticancer properties, with a particular emphasis on inhibiting cell migration, a key process in cancer metastasis. A study on novel 7-amino-4-methylquinolin-2(1H)-one derivatives revealed their selective activity against various cancer cell lines and the ability of some derivatives to inhibit cancer cell migration. Furthermore, derivatives of 4-(aminomethyl)quinolin-2(1H)-one have been synthesized and shown to possess anticancer activity against the A549 lung cancer cell line, as determined by the MTT assay.[3]

Table 1: Comparative Anticancer Potential of 6-Methyl- and 4-Methylquinolin-2(1H)-one Derivatives

Derivative ClassCancer Cell LineObserved EffectReference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHuman ovarian cancer (2774, SKOV3)Growth inhibition, apoptosis induction, G2/M cell cycle arrest[2]
7-amino-4-methylquinolin-2(1H)-one derivativesVarious cancer cell linesSelective cytotoxicity, inhibition of cell migration[4]
4-(aminomethyl)quinolin-2(1H)-one derivativesA549 (Lung cancer)Cytotoxicity[3]
Antimicrobial Activity: A Broad Spectrum of Possibilities

The quinolone scaffold is historically renowned for its antibacterial properties. The positioning of the methyl group likely influences the spectrum and potency of antimicrobial activity.

This compound Derivatives: Potential Against Gram-Positive Bacteria

Studies on derivatives of 6-aminoquinolones have indicated that substitutions at the 6- and 8-positions can enhance antibacterial activity, particularly against Gram-positive bacteria.[5] For example, 6-amino-8-methylquinolone derivatives have shown potent activity against various bacterial strains.[5] While these studies are on more complex quinolones, they highlight the importance of substitution at the 6-position for antibacterial efficacy.

4-Methylquinolin-2(1H)-one Derivatives: Targeting Drug-Resistant Strains

Derivatives of 4-hydroxy-2-quinolone have been shown to possess antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus.[6] Notably, some of these analogs exhibited significant inhibitory activity against S. aureus, a Gram-positive bacterium known for multidrug-resistant strains.[6] This suggests that the 4-substituted quinolinone scaffold could be a valuable template for developing new agents to combat antibiotic resistance.

Table 2: Comparative Antimicrobial Potential of 6-Methyl- and 4-Methylquinolin-2(1H)-one Derivatives

Derivative ClassMicroorganismActivity MetricReference
6-amino-8-methylquinolonesGram-positive bacteriaEnhanced antibacterial activity[5]
4-hydroxy-2-quinolone analogsAspergillus flavusAntifungal activity[6]
4-hydroxy-2-quinolone analogsStaphylococcus aureusAntibacterial activity[6]
Cardiovascular and Other Activities: Exploring New Therapeutic Avenues

This compound Derivatives as PDE3 Inhibitors

Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors.[7][8] One such derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent inhibitory activity against PDE3 with an IC50 of 0.20 μM and exhibited a selective increase in the force of cardiac contraction.[7][8] PDE3 inhibitors are used in the treatment of congestive heart failure, suggesting a potential cardiovascular application for this compound derivatives.[7][8]

4-Methylquinolin-2(1H)-one Derivatives as Potential Topoisomerase Inhibitors

While direct evidence for 4-Methylquinolin-2(1H)-one is lacking, related quinolinone structures are known to target topoisomerases, essential enzymes in DNA replication and transcription. This mechanism is a hallmark of many anticancer and antibacterial agents. The evaluation of 4-methylquinolin-2(1H)-one and its derivatives as topoisomerase inhibitors could be a fruitful area of research.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key in vitro assays to assess the biological activities discussed.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

cell_seeding 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. compound_treatment 2. Compound Treatment Add serial dilutions of the test compound and incubate for 24-72h. cell_seeding->compound_treatment mtt_addition 3. MTT Addition Add MTT solution to each well and incubate for 2-4h. compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis Calculate cell viability and determine the IC50 value. absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 4-Methylquinolin-2(1H)-one) in culture medium. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the desired treatment period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

compound_dilution 1. Compound Dilution Prepare serial twofold dilutions of the test compound in a 96-well plate. inoculation 3. Inoculation Add the microbial suspension to each well. compound_dilution->inoculation inoculum_prep 2. Inoculum Preparation Prepare a standardized microbial suspension. inoculum_prep->inoculation incubation 4. Incubation Incubate the plate under appropriate conditions. inoculation->incubation mic_determination 5. MIC Determination Visually inspect for the lowest concentration with no visible growth. incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The analysis of derivatives of this compound and 4-Methylquinolin-2(1H)-one suggests that the position of the methyl group is a critical determinant of their biological activity. Derivatives of the 6-methyl isomer show promise as cardiotonic agents through PDE3 inhibition and potentially as anticancer agents that induce apoptosis. In contrast, derivatives of the 4-methyl isomer appear to be more directed towards anticancer applications by inhibiting cell migration and proliferation, as well as demonstrating potential as antimicrobial agents against resistant bacterial strains.

It is imperative to underscore that this comparative guide is based on data from derivatives, and the biological profiles of the parent compounds may differ. Therefore, direct, head-to-head experimental evaluation of this compound and 4-Methylquinolin-2(1H)-one is essential to unequivocally elucidate the influence of the methyl group's position. Future research should focus on synthesizing and testing these parent compounds in a panel of standardized assays, such as those described in this guide, to generate robust comparative data. Such studies will provide a solid foundation for the rational design of more potent and selective quinolin-2(1H)-one-based therapeutics.

References

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  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. ([Link])

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ([Link])

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  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ([Link])

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A Comparative Guide to PDE3 Inhibitors: Cilostamide vs. Novel 6-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphodiesterase 3 (PDE3), a crucial enzyme in the cyclic nucleotide signaling cascade, represents a significant therapeutic target for cardiovascular diseases. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE3 modulates a host of physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation[1][2]. Consequently, inhibitors of this enzyme have been developed as cardiotonic and antithrombotic agents[3].

Cilostamide, a quinolinone derivative, is a well-characterized, potent, and selective PDE3 inhibitor widely used as a research tool to probe the function of the PDE3 family[4]. However, the therapeutic application of first-generation PDE3 inhibitors has been hampered by side effects, notably an increased risk of arrhythmia[5]. This has spurred the development of new chemical entities with improved pharmacological profiles. Among these are novel derivatives of 6-Methylquinolin-2(1H)-one, a scaffold that shares a core structural motif with cilostamide.

This guide provides an in-depth, objective comparison between the established reference compound, cilostamide, and a promising next-generation inhibitor derived from the this compound scaffold. We will dissect their mechanisms, compare their potency and selectivity using experimental data, and provide detailed protocols for their evaluation, offering field-proven insights for researchers in pharmacology and drug development.

Molecular Overview and Mechanism of Action

Both cilostamide and the newer investigational compounds are built around a quinolin-2(1H)-one core. This structural foundation is critical for their interaction with the active site of the PDE3 enzyme.

Chemical Structures:

  • Cilostamide: N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide[4].

  • This compound Derivative (Compound 4j): 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one[6]. This specific derivative was designed based on the structure of cilostamide to optimize cardiotonic activity while minimizing side effects[6].

The fundamental mechanism for both compounds is the competitive inhibition of PDE3. The PDE3 enzyme family has two main isoforms, PDE3A and PDE3B, which are expressed in different tissues. PDE3A is found predominantly in the heart, platelets, and vascular smooth muscle, while PDE3B is primarily located in adipocytes and hepatocytes. By blocking the catalytic activity of PDE3, these inhibitors prevent the breakdown of cAMP to 5'-AMP. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of physiological effects[3].

Key Downstream Effects of PDE3 Inhibition:

  • In the Heart: Increased cAMP enhances calcium influx, leading to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect[2][3].

  • In Vascular Smooth Muscle: Elevated cAMP promotes relaxation, leading to vasodilation[3].

  • In Platelets: Higher cAMP levels inhibit platelet aggregation, conferring antithrombotic properties[1][3].

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds AMP 5'-AMP (Inactive) PDE3->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates Response Cellular Response (e.g., Increased Contractility, Vasodilation) PKA_active->Response Phosphorylates Targets Inhibitor Cilostamide or This compound Derivative Inhibitor->PDE3 Inhibits

Caption: Simplified PDE3 signaling pathway and point of inhibition.

Comparative Performance Analysis: Potency & Selectivity

The therapeutic utility of a PDE3 inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how specifically it targets PDE3 over other PDE families).

CompoundTargetIC₅₀ (nM)Source(s)
Cilostamide PDE3A27[7][8]
PDE3B50[7][8]
PDE1>12,000[7]
PDE4>12,000[7]
PDE5>12,000[7]
This compound Derivative (4j) PDE3200[6]

Analysis of Performance Data:

  • Potency: Cilostamide is a highly potent inhibitor of both PDE3A and PDE3B, with IC₅₀ values in the low nanomolar range[7][8]. The representative this compound derivative (4j) also demonstrates potent PDE3 inhibition, albeit with a higher IC₅₀ value of 200 nM[6]. While less potent than cilostamide in this specific comparison, its efficacy in cellular and tissue models is significant.

  • Selectivity: Cilostamide exhibits excellent selectivity for PDE3. Its inhibitory activity against other major PDE families, such as PDE1, PDE2, PDE4, and PDE5, is several orders of magnitude weaker, minimizing off-target effects related to these other pathways[7]. The design strategy for the newer quinolinone derivatives was based on the cilostamide structure, aiming for high PDE3 selectivity[6].

  • Pharmacological Profile: The crucial difference lies in the downstream physiological effects. While many potent PDE3 inhibitors increase both the force (inotropic) and rate (chronotropic) of heart contractions, the latter can be proarrhythmic. The derivative 4j was specifically highlighted for its ability to increase the force of contraction significantly more than the heart rate, suggesting a potentially safer cardiovascular profile[6]. Similarly, another derivative from this class, MC2, was found to produce a potent positive inotropic effect without impacting the basal heart rate[5]. This separation of inotropic from chronotropic effects is a key goal in the development of next-generation cardiotonic agents.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between inhibitors, a standardized, self-validating experimental workflow is essential. The Fluorescence Polarization (FP) assay is a robust, high-throughput method for quantifying PDE3 inhibition.

Experimental Workflow: Fluorescence Polarization (FP) Assay

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis prep_inhibitor Prepare serial dilutions of test compounds (e.g., Cilostamide, Derivative 4j) add_inhibitor Add compounds, positive control (Cilostamide), & negative control (DMSO) to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant human PDE3A/B in assay buffer add_enzyme Add PDE3 enzyme to all wells prep_enzyme->add_enzyme prep_substrate Prepare fluorescent cAMP substrate (FAM-cAMP) add_substrate Initiate reaction by adding FAM-cAMP prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate for 15 min (Inhibitor-Enzyme Binding) add_enzyme->incubate incubate->add_substrate react Incubate for 60 min (Enzymatic Reaction) add_substrate->react add_binder Stop reaction by adding binding agent solution react->add_binder read_plate Read Fluorescence Polarization (mP) on microplate reader add_binder->read_plate analyze Calculate % Inhibition and determine IC₅₀ values read_plate->analyze

Caption: General experimental workflow for a PDE3 inhibition FP assay.

Detailed Step-by-Step Protocol: PDE3 Inhibition FP Assay

This protocol is adapted from established methods for measuring PDE inhibition[9].

  • Objective: To determine the in vitro IC₅₀ values of this compound derivatives and cilostamide against human recombinant PDE3A.

  • Materials:

    • Recombinant human PDE3A enzyme.

    • Fluorescein-labeled cAMP (FAM-cAMP) substrate.

    • Binding agent specific for the fluorescent monophosphate product.

    • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA.

    • Test Compounds: Cilostamide and this compound derivative stock solutions in DMSO.

    • Positive Control: A known concentration of Cilostamide.

    • Negative Control: DMSO vehicle.

    • Low-volume, black, 384-well microplate.

    • Microplate reader capable of measuring fluorescence polarization.

  • Methodology:

    • Compound Preparation: Perform a serial dilution of the test compounds and the cilostamide positive control in assay buffer. The final DMSO concentration should be constant across all wells (typically ≤ 1%). This step is crucial for generating a dose-response curve.

    • Assay Plate Setup: Add 5 µL of the serially diluted compounds, positive control, or negative control (DMSO) to the designated wells of the 384-well microplate.

    • Enzyme Addition & Pre-incubation: Add 10 µL of diluted PDE3A enzyme solution to each well. Incubate the plate for 15 minutes at room temperature. This pre-incubation period allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light to prevent photobleaching of the fluorescent substrate. The duration of this step should be optimized to ensure the reaction is in the linear range.

    • Reaction Termination & Detection: Stop the reaction by adding 10 µL of the binding agent solution to each well. Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

    • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a compatible microplate reader.

    • Data Analysis:

      • The degree of inhibition is inversely proportional to the measured fluorescence polarization. High polarization indicates high enzyme activity (substrate hydrolyzed), while low polarization indicates low enzyme activity (inhibition).

      • Calculate the percentage of inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition, if a saturating concentration is used) controls.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Therapeutic Implications and Future Directions

Cilostamide remains a valuable pharmacological tool for studying PDE3 function and serves as a benchmark for new inhibitor development[4]. Its close analog, cilostazol, is clinically approved for treating intermittent claudication, highlighting the therapeutic relevance of this class of drugs[3][10].

The primary driver for developing new this compound derivatives and other novel PDE3 inhibitors is the pursuit of an improved safety profile, particularly concerning cardiotoxicity[5][6]. The ability of compounds like derivative 4j and MC2 to separate positive inotropic effects from significant chronotropic effects is a major step forward[5][6]. This suggests they may offer the therapeutic benefits of enhanced cardiac contractility for conditions like acute heart failure without the proarrhythmic risks that have limited the use of earlier agents[6].

Future research should focus on:

  • Comprehensive Selectivity Profiling: Testing novel derivatives against a full panel of PDE enzymes to confirm high selectivity for PDE3.

  • In Vivo Efficacy and Safety: Moving from in vitro and ex vivo models to in vivo studies to assess cardiovascular effects, pharmacokinetics, and overall safety in complex biological systems.

  • Structure-Activity Relationship (SAR) Studies: Further optimizing the quinolinone scaffold to refine the balance between potency and the desired pharmacological effects.

Conclusion

The comparison between cilostamide and the newer this compound derivatives illustrates a classic drug development narrative: building upon a validated pharmacophore to create next-generation compounds with superior properties. Cilostamide is a potent, selective, and well-understood PDE3 inhibitor that serves as an essential scientific benchmark. The emerging this compound derivatives represent a promising evolution, demonstrating the potential to retain the desired therapeutic effects of PDE3 inhibition while mitigating the dose-limiting side effects. Their unique ability to preferentially enhance contractility over heart rate positions them as compelling candidates for further investigation in the treatment of congestive heart failure. The continued exploration of this chemical space, guided by rigorous comparative assays as described herein, holds significant promise for developing safer and more effective cardiovascular therapies.

References

  • Tsai, M. H., et al. (2015). Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells. PLoS ONE, 10(7), e0132247. Retrieved from [Link]

  • Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241. Retrieved from [Link]

  • Cote, R. H. (2014). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Progress in Retinal and Eye Research, 43, 1-14. Retrieved from [Link]

  • Mishra, A., et al. (2022). Cilostamide, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor. Journal of Cellular Biochemistry, 123(12), 2030-2043. Retrieved from [Link]

  • Grokipedia. (2026). Cilostamide. Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Sudo, T., et al. (2000). Potent effects of novel anti-platelet aggregatory cilostamide analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity. Biochemical Pharmacology, 59(4), 347-356. Retrieved from [Link]

  • Manolis, A. A., et al. (2021). Effects of cilostazol in the heart. Journal of Clinical Pharmacology, 61(11), 1437-1446. Retrieved from [Link]

  • Ustunes, L., et al. (2006). Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart. British Journal of Pharmacology, 148(8), 1084-1091. Retrieved from [Link]

  • Ghasemi, M., et al. (2012). Novel cilostamide analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria. Iranian Journal of Basic Medical Sciences, 15(4), 931-939. Retrieved from [Link]

  • Ghasemi, M., et al. (2015). Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes. Research in Pharmaceutical Sciences, 10(1), 56-64. Retrieved from [Link]

  • Wikipedia. (n.d.). PDE3 inhibitor. Retrieved from [Link]

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A Researcher's Guide to Validating the Anticancer Efficacy of 6-Methylquinolin-2(1H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] This guide provides a comprehensive framework for researchers to validate the anticancer potential of a specific derivative, 6-Methylquinolin-2(1H)-one. Due to the nascent stage of research on this particular molecule, we will synthesize data from structurally related quinolinone compounds to establish a robust validation workflow. This document offers a comparative analysis against established chemotherapeutics, detailed experimental protocols for key validation assays, and an exploration of the putative mechanisms of action, including the induction of apoptosis and cell cycle arrest. Our objective is to equip researchers with the necessary tools and rationale to rigorously assess the therapeutic promise of novel quinolinone derivatives.

Introduction: The Quinolinone Scaffold as a Promising Pharmacophore

Quinoline and its analogues are prevalent in natural products and have been extensively explored as pharmacophores for developing agents with significant bioactivities, including anticancer properties.[1] The quinolin-2(1H)-one core, in particular, has been the focus of numerous studies, with derivatives demonstrating potent cytotoxic and pro-apoptotic activities across a variety of cancer cell lines.[2] Compounds incorporating this scaffold have been developed as multi-kinase inhibitors and tubulin inhibitors, with some achieving clinical approval for cancer treatment.[3]

This guide focuses on this compound, a member of this promising class. The validation of any new potential anticancer agent requires a systematic in vitro evaluation to determine its efficacy and mechanism of action.[4][5] This process typically involves assessing the compound's ability to selectively kill cancer cells while sparing non-malignant cells, a critical requirement for a viable drug candidate.[4][6]

Putative Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on extensive research into quinolinone derivatives, the primary mechanisms of their anticancer activity are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[7][8]

Induction of Apoptosis

Apoptosis is an orderly and energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Many chemotherapeutic agents function by reactivating this dormant cell death program. Quinolinone derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[8][9] This pathway is often initiated by cellular stress, such as DNA damage, leading to the activation of a cascade of enzymes called caspases, the executioners of apoptosis.[10][11]

Key molecular events in this proposed pathway include:

  • Upregulation of p53: The p53 tumor suppressor protein, often called the "guardian of the genome," can sense cellular stress and halt the cell cycle or initiate apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. Quinolinones may shift this balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization.[11]

  • Cytochrome c Release and Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[12]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound p53 p53 Activation This compound->p53 Bcl2 Bcl-2 Family Modulation (Bax ↑, Bcl-2 ↓) p53->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing cell death, anticancer agents often arrest the cell cycle at specific checkpoints (G1, S, or G2/M). This prevents damaged cells from proliferating. Various quinolinone derivatives have been shown to cause cell cycle arrest, most commonly at the G2/M phase.[8] This arrest prevents cells from entering mitosis, often as a consequence of DNA damage, and can be a prelude to apoptosis.[13][14] Flow cytometry analysis is the standard method for determining the specific phase of cell cycle arrest.[15]

Comparative Analysis of Cytotoxicity

A crucial first step in evaluating an anticancer compound is to determine its cytotoxic potency, typically measured as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. It is essential to test the compound against a panel of cancer cell lines from different tissues to assess its spectrum of activity and to compare its performance against a well-established chemotherapeutic agent.

The table below synthesizes IC50 data for several quinolinone derivatives from the literature to provide a benchmark for evaluating this compound. For comparison, data for the widely used drug 5-Fluorouracil (5-FU) is included.[3]

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone 12e MGC-803Gastric Cancer1.38[3]
HCT-116Colon Cancer5.34[3]
MCF-7Breast Cancer5.21[3]
4-Anilinoquinolinylchalcone 4a MDA-MB-231Breast Cancer0.11[9]
Quinolinium Iodide Salt 12 A-549Lung Cancer4.45[16]
HeLaCervical Cancer4.74[16]
5-Fluorouracil (5-FU) MGC-803Gastric Cancer6.22[3]
HCT-116Colon Cancer10.4[3]
MCF-7Breast Cancer11.1[3]

Note: The data presented is for structurally related quinolinone derivatives to provide an indication of potential efficacy. Direct IC50 values for this compound must be determined experimentally.

Experimental Protocols for In Vitro Validation

To validate the anticancer effects of this compound, a series of well-established in vitro assays should be performed.[5] The following protocols provide a detailed, step-by-step methodology for the essential experiments.

Experimental_Workflow cluster_assays Validation Assays cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treat cells with This compound (Dose-response) start->treatment MTT Cell Viability Assay (MTT) treatment->MTT AnnexinV Apoptosis Assay (Annexin V/PI) treatment->AnnexinV CellCycle Cell Cycle Analysis (PI Staining) treatment->CellCycle IC50 Determine IC50 Value MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells AnnexinV->ApoptosisQuant CycleDist Analyze Cell Cycle Distribution CellCycle->CycleDist

Caption: Standard workflow for the in vitro validation of a novel anticancer compound.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.[17]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the total DNA content of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control to identify any cell cycle arrest.[8]

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro validation of this compound as a potential anticancer agent. By executing the described cytotoxicity, apoptosis, and cell cycle assays, researchers can generate the preliminary data required to establish its efficacy and elucidate its primary mechanism of action. Positive results, such as a low micromolar IC50 value and clear evidence of apoptosis induction and/or cell cycle arrest, would strongly support further investigation.

Future work should focus on identifying the specific molecular targets of the compound through techniques like Western blotting for key cell cycle and apoptosis regulatory proteins (e.g., p53, p21, caspases, Bcl-2 family members).[10][18] Subsequently, promising in vitro results should be validated in more complex models, such as 3D tumor spheroids and eventually in vivo animal models, to assess therapeutic efficacy and potential toxicity in a whole-organism context.[4] The quinolinone scaffold holds considerable promise, and rigorous, systematic validation is the key to unlocking its therapeutic potential.[7]

References

  • National Institutes of Health (NIH).
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  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Cai, J., You, H., Qin, X., Wang, Y., & Li, W. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129726.
  • Wang, Y., et al. (2022).
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  • Ocaña, A., et al. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 24(1), 1-10.
  • Li, Y., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. ChemMedChem, 15(7), 600-609.
  • Hsieh, M.-T., et al. (2023).
  • ResearchGate. 6h disrupts the normal cell cycle progression by arresting cells in G0/G1 phase.
  • Al-Otaibi, L. S., et al. (2022).
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  • Lin, J.-C., et al. (2007). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. Food and Chemical Toxicology, 45(6), 935-944.
  • Banerjee, T., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 9, 243.
  • Kaina, B., et al. (2000). Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent. Oncogene, 19(43), 4966-4976.
  • Maltese, A., et al. (2015). Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. Journal of Cellular and Molecular Medicine, 19(11), 2679-2689.
  • Wang, Z., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • O'Driscoll, L., et al. (2012). O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation.
  • Schön, M., et al. (2003). Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod. Journal of the National Cancer Institute, 95(15), 1138-1149.

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comparative analysis of different synthetic routes to 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 6-Methylquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic structure prominently featured in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including cardiotonic, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Specifically, this compound serves as a crucial building block in the synthesis of more complex molecules, making the development of efficient and scalable synthetic routes to this target a topic of significant interest for researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of various synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of classical thermal cyclizations, modern catalytic methods, and emerging green chemical approaches. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

Route 1: The Knorr Quinoline Synthesis

The Knorr synthesis, first described in 1886, is a cornerstone of quinolone chemistry.[6] It is a robust and widely used method for preparing 2-hydroxyquinolines (the tautomeric form of 2-quinolones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[7]

Mechanistic Rationale

The synthesis begins with the formation of a β-ketoanilide intermediate, in this case, from the condensation of p-toluidine and an acetoacetic ester like ethyl acetoacetate.[8] The subsequent and defining step is the cyclization of this anilide in the presence of a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl groups, creating a highly electrophilic dicationic intermediate that facilitates the electrophilic aromatic substitution onto the aniline ring.[6] A final dehydration step yields the stable aromatic quinolone ring system. The choice of a large excess of strong acid is critical to drive the reaction towards the 2-quinolone product and prevent competing side reactions, such as the formation of 4-hydroxyquinolines.[6]

Knorr_Synthesis Knorr Synthesis Pathway p_toluidine p-Toluidine intermediate β-Ketoanilide (Acetoacet-p-toluidide) p_toluidine->intermediate Condensation (-EtOH) EAA Ethyl Acetoacetate EAA->intermediate product This compound intermediate->product H₂SO₄ (Cyclization, -H₂O)

Caption: Reaction pathway for the Knorr synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Acetoacet-p-toluidide (β-Ketoanilide Intermediate)

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

  • Cool the reaction mixture to room temperature. The crude anilide often solidifies upon cooling and can be used in the next step without further purification, though recrystallization from ethanol can be performed if necessary.

Step 2: Cyclization to this compound

  • Carefully add the crude acetoacet-p-toluidide (1.0 eq) in small portions to a flask containing an excess of cold (0-5 °C) concentrated sulfuric acid (approx. 4-5 times the weight of the anilide) with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, then gently heat to 50-60 °C for an additional hour to ensure complete cyclization.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid product. The crude this compound can be purified by recrystallization from ethanol or acetic acid.

Performance Analysis
  • Advantages: This method is generally high-yielding and reliable. The starting materials are inexpensive and readily available.

  • Disadvantages: The primary drawback is the use of large quantities of concentrated sulfuric acid, which poses significant handling, safety, and waste disposal challenges, particularly on a large scale. The reaction conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups.

Route 2: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis also utilizes anilines and β-ketoesters as starting materials but offers a pathway to either 4-quinolones or 2-quinolones depending on the reaction temperature.[9][10] The formation of 2-quinolones is achieved under thermodynamic control at very high temperatures.[10]

Mechanistic Rationale

At lower temperatures (kinetic control, ~140 °C), the reaction between p-toluidine and ethyl acetoacetate favors the formation of an enamine intermediate via attack at the keto group, which then cyclizes to the 4-quinolone.[9] However, at much higher temperatures (thermodynamic control, >250 °C), the reaction favors an initial condensation at the ester carbonyl to form the anilide (the same intermediate as in the Knorr synthesis), which then undergoes thermal cyclization to yield the more stable this compound.[11] This high-temperature cyclization proceeds without the need for a strong acid catalyst, instead relying on thermal energy to overcome the activation barrier for the ring-closing reaction.

Conrad_Limpach Conrad-Limpach Synthesis Pathways cluster_start Starting Materials cluster_products Products p_toluidine p-Toluidine intermediate_enamine Enamine Intermediate p_toluidine->intermediate_enamine ~140 °C (Kinetic) intermediate_anilide Anilide Intermediate p_toluidine->intermediate_anilide >250 °C (Thermodynamic) EAA Ethyl Acetoacetate EAA->intermediate_enamine ~140 °C (Kinetic) EAA->intermediate_anilide >250 °C (Thermodynamic) product_2q This compound (Thermodynamic Product) product_4q 4-Methyl-6-methylquinolin-4-ol (Kinetic Product) intermediate_enamine->product_4q Cyclization intermediate_anilide->product_2q Thermal Cyclization

Caption: Thermodynamic vs. kinetic control in the Conrad-Limpach synthesis.

Experimental Protocol
  • Combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq) and heat to ~140-150 °C for 1 hour to form the initial condensate and remove ethanol and water.

  • Transfer the reaction mixture to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

  • Heat the solution to 250-260 °C and maintain this temperature for 20-30 minutes.

  • Cool the mixture and dilute it with a solvent like toluene or benzene to precipitate the product.

  • Collect the solid by filtration, wash with the diluting solvent and then hexane, and dry.

  • Purify the crude product by recrystallization.

Performance Analysis
  • Advantages: This method avoids the use of strong, corrosive acids. It provides a means of selectively accessing the 2-quinolone isomer through temperature control.

  • Disadvantages: The extremely high temperatures required are energy-intensive and can lead to thermal decomposition and the formation of tarry byproducts, often resulting in lower yields compared to the Knorr synthesis. The use of high-boiling point solvents can complicate product isolation and purification.[12]

Route 3: Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic rings under milder conditions.[13] These routes provide an alternative to the harsh conditions of classical syntheses and often exhibit greater functional group tolerance.

Mechanistic Rationale

One prominent strategy involves a tandem reaction sequence. For example, a palladium(0)-catalyzed Buchwald-Hartwig amination between an o-haloaryl compound and an acetamide derivative can be followed by an intramolecular aldol-type condensation to form the quinolone ring.[13] For the synthesis of this compound, this could involve the coupling of 2-bromo-4-methylaniline with an acetamide. The Pd-catalyst, in conjunction with a suitable ligand (e.g., Xantphos) and a base, facilitates the C-N bond formation. The resulting intermediate then undergoes base-mediated intramolecular cyclization and dehydration to yield the final product.

Palladium_Catalyzed Palladium-Catalyzed Tandem Synthesis ArylHalide 2-Bromo-4-methylaniline Intermediate Coupled Intermediate ArylHalide->Intermediate Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene Amide Acetamide Derivative Amide->Intermediate Product This compound Intermediate->Product Intramolecular Condensation

Caption: General workflow for a Pd-catalyzed synthesis of the quinolone core.

Experimental Protocol (Representative)
  • To an oven-dried, sealed reaction vessel under an inert atmosphere (e.g., argon), add 2-bromo-4-methylaniline (1.0 eq), N-alkoxyacetamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the mixture at 110 °C for 12-24 hours with stirring.

  • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate this compound.

Performance Analysis
  • Advantages: This approach offers significantly milder reaction conditions compared to the classical methods. It demonstrates broad substrate scope and high tolerance for various functional groups, making it ideal for the synthesis of complex, substituted quinolones.[13]

  • Disadvantages: The primary drawbacks are the high cost of palladium catalysts and specialized ligands.[1] For pharmaceutical applications, stringent removal of residual palladium from the final product is mandatory and can be a costly and challenging process.

Route 4: Green and Biocatalytic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic routes.[3][14] These methods prioritize the use of non-hazardous solvents, reusable catalysts, and energy-efficient processes.[15][16]

Mechanistic Rationale

Green approaches can be variations of classical methods, such as performing a Friedländer-type synthesis using a mild, recyclable acid catalyst like p-toluenesulfonic acid (p-TSA) in water, or using microwave irradiation to dramatically reduce reaction times and energy consumption.[14][15]

A more innovative approach involves biocatalysis. For instance, the enzyme monoamine oxidase (MAO-N) can catalyze the aerobic oxidation of a 1,2,3,4-tetrahydro-6-methylquinoline precursor directly to 6-methylquinoline.[17] While this yields the fully aromatized quinoline, subsequent selective oxidation or hydroxylation steps could lead to the desired quinolin-2(1H)-one. A more direct chemo-enzymatic route involves using horseradish peroxidase (HRP) to catalyze the annulation of N-substituted anilines to form 2-quinolones.[17] These enzymatic reactions occur in aqueous buffer solutions under ambient temperature and pressure, representing the pinnacle of green synthesis.

Experimental Protocol (Biocatalytic Oxidation - Conceptual)
  • Prepare a phosphate buffer solution (pH ~7.5).

  • To the buffer, add the substrate, 1,2,3,4-tetrahydro-6-methylquinoline (1.0 eq).

  • Introduce the biocatalyst, such as whole cells of E. coli expressing a monoamine oxidase (e.g., MAO-N D11), and catalase to handle the hydrogen peroxide byproduct.[17]

  • Stir the mixture vigorously in an open-to-air flask at room temperature (~25-30 °C) for 24-48 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting quinoline product by column chromatography. (Note: This yields 6-methylquinoline, requiring a subsequent step to obtain the 2-quinolone).

Performance Analysis
  • Advantages: These methods are exceptionally environmentally friendly, avoiding harsh reagents, toxic solvents, and high temperatures. They offer high selectivity, often eliminating the need for protecting groups.

  • Disadvantages: Biocatalytic methods may have a limited substrate scope. The enzymes can be expensive and may require specific cofactor systems. Reaction times can be long, and product titers may be low, making scale-up a challenge.

Comparative Summary of Synthetic Routes

FeatureKnorr SynthesisConrad-Limpach SynthesisPalladium-Catalyzed SynthesisGreen/Biocatalytic Synthesis
Key Reagents p-Toluidine, Acetoacetic Ester, conc. H₂SO₄p-Toluidine, Acetoacetic EsterSubstituted Aniline/Halide, Acetamide, Pd CatalystTetrahydroquinoline precursor, Enzyme (e.g., MAO-N)
Typical Yield High (70-90%)Moderate to Low (30-60%)Good to High (60-95%)Variable (Low to Good)
Reaction Temp. 0-60 °C>250 °C80-120 °C25-37 °C (Ambient)
Reaction Time 3-5 hours<1 hour at temp.12-24 hours24-72 hours
Scalability Challenging due to acidChallenging due to temp.Moderate (cost-limited)Challenging due to low concentration
Safety/Env. Concerns Highly corrosive acid, large waste streamHigh energy use, thermal hazardsExpensive/toxic heavy metal catalystMinimal, biodegradable
Key Advantage High yield, low-cost materialsAcid-free thermal cyclizationMild conditions, high functional group toleranceEnvironmentally benign, high selectivity
Key Disadvantage Harsh conditions, high acid wasteExtreme temperatures, low yieldHigh catalyst cost, metal contaminationLong reaction times, limited scope/scale

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific goals of the researcher.

  • For large-scale, cost-effective production where functional group tolerance is not a primary concern, the Knorr Quinoline Synthesis remains a viable, high-yielding option, provided that facilities are equipped to handle large volumes of concentrated acid. [6]

  • For the synthesis of diverse libraries of complex analogues on a small-to-medium scale, Palladium-Catalyzed Methods are superior. [13] Their mild conditions and broad functional group compatibility are unmatched, though the cost and removal of the catalyst must be factored into the overall process.

  • The Conrad-Limpach Synthesis is now largely of academic interest for this specific target, as its extreme temperature requirements and lower yields are generally prohibitive. [12]

  • Looking to the future, Green and Biocatalytic Approaches hold immense promise. [14][17] While currently limited in scalability and general applicability, they represent the ideal for sustainable chemical manufacturing. As enzyme engineering and process optimization advance, these methods may one day supplant traditional synthetic routes.

Ultimately, the choice of synthesis requires a careful balancing of yield, cost, scalability, safety, and environmental impact. This guide serves as a foundational resource to inform that critical decision-making process.

References

  • Luo, Y., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society.
  • Martins, J. E. D., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • Parira, T., et al. (2024).
  • International Journal of Pharmaceutical Sciences (2024).
  • Martins, J. E. D., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Wikipedia. (2023). Friedländer synthesis.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • SynArchive. (2024). Conrad-Limpach Synthesis.
  • SynArchive. (2024). Doebner-Miller Reaction.
  • Banwell, M. G., et al. (2006). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Manske, R. H. F., & Kulka, M. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • ResearchGate. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)
  • Semantic Scholar. Doebner-von Miller reaction.
  • Janin, Y. L., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • ResearchGate. (2023). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • SynArchive. (2024). Knorr Quinoline Synthesis.
  • ResearchGate. (1999). Synthesis of Some New N1-Substituted-6-methyl-4-phenyl-quinolin-2(1H)-ones.
  • Kim, J., & Lee, Y. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules.
  • Wikipedia. (2023). Knorr quinoline synthesis.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2018). Catalytic mechanism and molecular engineering of quinolone biosynthesis in dioxygenase AsqJ.
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Sowntharya, R., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Klumpp, D. A., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Frimpong, R. A., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Contente, M. L., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts.
  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Wikipedia. (2023). Knorr pyrrole synthesis.
  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
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A Researcher's Guide to Off-Target Profiling: Cross-Reactivity Studies of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Small molecule therapeutics can interact with multiple biological targets, leading to unforeseen side effects or, in some cases, beneficial polypharmacology. Understanding these off-target interactions is a critical step in preclinical development, ensuring both the safety and efficacy of a potential drug candidate. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical primary target of Phosphodiesterase 3 (PDE3) for 6-Methylquinolin-2(1H)-one, a scaffold of interest in medicinal chemistry.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. An inhibitor that potently modulates its intended target while remaining inert to other enzymes minimizes the risk of adverse effects.[1][2][3] Off-target binding can disrupt unrelated physiological pathways, leading to toxicity.[1] For instance, derivatives of the quinolinone scaffold have been investigated as inhibitors for various enzymes, including phosphodiesterases (PDEs), steroid 5α-reductases, and as selective androgen receptor modulators.[4][5][6] This known promiscuity of the general scaffold underscores the necessity of rigorous cross-reactivity profiling for any new derivative like this compound.

This guide will delineate a systematic approach to assess the selectivity profile of this compound, assuming its primary inhibitory activity is against PDE3. We will explore the selection of a relevant enzyme panel, detail the experimental protocols for determining inhibitory potency, and present a framework for data analysis and interpretation.

Designing a Cross-Reactivity Study: An Overview

A well-designed cross-reactivity study aims to quantify the interaction of a compound with a panel of enzymes that are either structurally related to the primary target or have known liabilities for off-target effects.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution PrimaryAssay Primary Screen: PDE3 Inhibition Assay Compound->PrimaryAssay EnzymePanel Enzyme Panel Selection (Primary Target: PDE3) SecondaryAssay Secondary Screen: Cross-Reactivity Panel EnzymePanel->SecondaryAssay IC50 IC50 Determination PrimaryAssay->IC50 SecondaryAssay->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity

Figure 1: A generalized workflow for a cross-reactivity study, from compound and enzyme preparation to data analysis.

Selecting the Right Panel: A Mix of Homology and Function

The choice of enzymes for a cross-reactivity panel is a critical decision. For our hypothetical study of this compound as a PDE3 inhibitor, a logical panel would include:

  • Isoforms of the Primary Target Family: Other phosphodiesterase enzymes (e.g., PDE1, PDE2, PDE4, PDE5) are essential to include. These enzymes share structural similarities in their catalytic domains, making them prime candidates for off-target binding.

  • Structurally Related Enzyme Families: Kinases, for example, also possess an ATP-binding pocket that can sometimes be non-specifically targeted by small molecules.

  • Known "Problematic" Enzymes: A standard panel of enzymes frequently implicated in drug toxicity, such as cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and hERG channels, should be included to assess potential drug metabolism and cardiac liability issues. While not direct cross-reactivity with an enzyme inhibitor's primary mechanism, it's a crucial part of a comprehensive safety profile.

  • Functionally Unrelated Enzymes: Including a few enzymes with distinct structures and functions can serve as negative controls and provide a broader view of the compound's specificity.

Experimental Protocols: Unveiling the Inhibitory Profile

The core of a cross-reactivity study lies in robust and reproducible enzyme inhibition assays.[7][8][9] The goal is to determine the half-maximal inhibitory concentration (IC50) of the test compound against each enzyme in the panel.

General Enzyme Inhibition Assay Protocol (Example: Phosphodiesterase Activity)

This protocol provides a template that can be adapted for various enzymes. Specific substrates and detection methods will vary.

Materials:

  • Purified recombinant human enzymes (e.g., PDE3, and other panel enzymes)

  • This compound

  • Appropriate enzyme-specific substrate (e.g., cAMP for PDE3)

  • Assay buffer (optimized for each enzyme's activity)

  • Detection reagents (e.g., a fluorescent tracer for a competitive immunoassay)

  • 384-well microplates

  • Plate reader capable of detecting the appropriate signal (e.g., fluorescence polarization)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted compound to the wells of the microplate. Include controls with solvent only (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Add the enzyme solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL).

    • Incubate for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation: Quantifying Selectivity

The results of the cross-reactivity screen should be presented in a clear and comparative format. A table summarizing the IC50 values is an effective way to visualize the selectivity profile.

Table 1: Hypothetical Cross-Reactivity Data for this compound

Enzyme TargetIC50 (µM)Selectivity Index (vs. PDE3)
PDE3 (Primary Target) 0.1 -
PDE1> 100> 1000-fold
PDE415150-fold
PDE550500-fold
Kinase X> 100> 1000-fold
CYP3A425250-fold

The Selectivity Index is a crucial metric, calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target. A higher selectivity index indicates greater specificity for the primary target. In this hypothetical example, this compound demonstrates good selectivity for PDE3 over other PDEs and Kinase X, but shows some activity against PDE4 and CYP3A4, which would warrant further investigation.

selectivity_concept cluster_high High Selectivity cluster_low Low Selectivity Primary Target\n(High Affinity) Primary Target (High Affinity) Therapeutic Effect Therapeutic Effect Primary Target\n(High Affinity)->Therapeutic Effect Off-Target 1\n(Low Affinity) Off-Target 1 (Low Affinity) Off-Target 2\n(Low Affinity) Off-Target 2 (Low Affinity) Primary Target Primary Target (High Affinity) Primary Target->Therapeutic Effect Off-Target 3\n(High Affinity) Off-Target 3 (High Affinity) Adverse Effect Adverse Effect Off-Target 3 Off-Target 3 Off-Target 3->Adverse Effect This compound This compound This compound->Primary Target\n(High Affinity) This compound->Off-Target 1\n(Low Affinity) This compound->Off-Target 2\n(Low Affinity) Compound Y Non-Selective Compound Compound Y->Off-Target 3 Primary Target* Primary Target* Compound Y->Primary Target*

Figure 2: A conceptual diagram illustrating the difference between a highly selective and a non-selective compound.

Conclusion: A Critical Step Towards Safer Therapeutics

The cross-reactivity profiling of a potential drug candidate is a non-negotiable aspect of preclinical research. It provides a crucial window into the compound's specificity and potential for off-target effects. By employing a systematic approach that includes a well-curated enzyme panel, robust assay methodologies, and clear data interpretation, researchers can build a comprehensive selectivity profile. This, in turn, enables more informed decisions in the drug development pipeline, ultimately contributing to the creation of safer and more effective medicines. The hypothetical case of this compound as a PDE3 inhibitor serves as a practical example of how such a study can be designed and its data interpreted to guide further research.

References

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 757-763. Retrieved from [Link]

  • Zhang, Y., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(22), 5293-5304. Retrieved from [Link]

  • Hartmann, R. W., et al. (2000). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. Archiv der Pharmazie, 333(4), 113-120. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 962539. Retrieved from [Link]

  • Kalter, V., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 31(10), 2736-2751. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 6-methylquinolin-2(1H)-one scaffold represents a privileged structure with a remarkable versatility in biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on two prominent therapeutic areas: cardiotonic and anticancer applications. By dissecting the influence of chemical modifications on biological outcomes, we aim to provide a rational basis for the future design of more potent and selective agents.

The this compound Core: A Foundation for Diverse Bioactivity

The quinolin-2(1H)-one moiety is a bicyclic heterocyclic system that serves as the backbone for numerous pharmacologically active compounds. The presence of a methyl group at the 6-position can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. Our exploration of the SAR of this compound derivatives will be divided into two key areas where this scaffold has shown significant promise: as phosphodiesterase 3 (PDE3) inhibitors for cardiotonic effects and as cytotoxic agents for cancer therapy.

Comparative Analysis I: Cardiotonic Activity through PDE3 Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme pivotal in cardiovascular regulation. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in the treatment of heart failure.[1][2][3]

Key Structural Insights for PDE3 Inhibition

The seminal work by Sadeghian et al. provides a clear framework for understanding the SAR of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. While the core is a 6-hydroxy-4-methylquinolin-2(1H)-one, the principles can be extrapolated to the broader this compound class. The general structure involves a linker and a terminal amide group attached to the 6-position.

A notable finding is that the nature of the terminal amide group significantly impacts both potency and selectivity. For instance, the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (referred to as C6 or 4j in some studies) emerged as a highly potent and selective PDE3 inhibitor.[1][2][3][4][5] This derivative demonstrated a strong positive inotropic effect with a reduced chronotropic (heart rate) effect, a desirable profile for a cardiotonic agent.[4][5]

Quantitative SAR for Cardiotonic Activity

The following table summarizes the cardiotonic effects of selected this compound derivatives, highlighting the impact of substitutions on their PDE3 inhibitory activity and functional cardiac effects.

Compound IDR Group at 6-position LinkerIC50 (µM) for PDE3Inotropic Effect (% change over control)Chronotropic Effect (% change over control)Reference(s)
4j (C6) -O-(CH₂)₃-CO-N(CH₂CH₂)₂N-CH₃0.20165 ± 4115 ± 7[1][2][3]
Amrinone (Standard)--20% increase at 100 µM[4]
IBMX (Standard, non-selective)-Max effect comparable to C664% increase at 100 µM[4]

Analysis of Cardiotonic SAR:

  • The Terminal Amide: The presence of a cyclic amine, specifically a 4-methylpiperazine moiety, in the terminal amide of compound 4j (C6) appears to be crucial for high PDE3 inhibitory potency.[1][2][3] This suggests that the size, basicity, and conformational flexibility of this group are important for optimal interaction with the active site of PDE3.

  • Selectivity: Compound 4j (C6) exhibited a desirable selectivity for increasing the force of contraction over the heart rate, a significant advantage over non-selective PDE inhibitors like IBMX which can cause tachycardia.[4] This highlights the importance of fine-tuning the terminal amide structure to achieve a better therapeutic index.

Experimental Protocol: In Vitro PDE3 Inhibition Assay

To ensure the trustworthiness of the presented data, a detailed protocol for a typical in vitro PDE3 inhibition assay is provided below.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme. The remaining cAMP is quantified, often using a competitive immunoassay or a fluorescence polarization-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the stock solution to obtain a range of test concentrations.

    • Prepare a solution of purified human recombinant PDE3 enzyme in assay buffer.

    • Prepare a solution of cAMP substrate in assay buffer.

    • Prepare a positive control (a known PDE3 inhibitor like cilostamide) and a negative control (DMSO).

  • Assay Procedure:

    • Add a small volume of the test compound, positive control, or negative control to the wells of a microplate.

    • Add the PDE3 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific reagent).

  • Quantification and Data Analysis:

    • Quantify the amount of remaining cAMP using a suitable detection method (e.g., ELISA, fluorescence polarization).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Comparative Analysis II: Anticancer Activity

The quinolinone scaffold is also a recognized pharmacophore in the development of anticancer agents.[6] Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.

Key Structural Insights for Anticancer Activity

While specific SAR studies on a broad range of this compound derivatives are less consolidated than for cardiotonic activity, several studies on related quinolinone compounds provide valuable insights. The anticancer activity is often associated with the induction of apoptosis and cell cycle arrest.[7]

One study on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives identified 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) as a potent cytotoxic agent against multiple tumor cell lines.[7] This compound induced G2/M phase cell cycle arrest and apoptosis.[7] Although not a 6-methyl derivative, this highlights the importance of substitutions at the 4, 6, and 7-positions for anticancer activity.

Quantitative SAR for Anticancer Activity
Compound IDCore StructureSubstitutionsCancer Cell LineIC50 (µM)Reference(s)
12e 4-Phenylquinolin-2(1H)-one6,7-methylenedioxy, 4-(2,4-dimethoxyphenyl)HL-60< 1[7]
12e 4-Phenylquinolin-2(1H)-one6,7-methylenedioxy, 4-(2,4-dimethoxyphenyl)H460< 1[7]
5a 4-Quinolone6-nitro-2-p-tolylMCF-7-[8]
3j Quinoline-4-carboxylic acid6-chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7-[8]

Analysis of Anticancer SAR:

  • Substitution at Position 4: The presence of a substituted phenyl ring at the 4-position, as seen in compound 12e , appears to be a key determinant of potent anticancer activity.[7] The nature and position of substituents on this phenyl ring can significantly modulate cytotoxicity.

  • Substitutions on the Benzene Ring: Electron-withdrawing groups such as nitro and chloro at the 6-position of the quinoline/quinolone ring have been associated with promising anticancer potential.[8] This suggests that modifying the electronic properties of the core scaffold is a viable strategy for enhancing cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing the SAR: Logical Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key relationships and experimental workflows.

SAR_Cardiotonic cluster_core This compound Core cluster_modification Modification at C6 cluster_activity Biological Activity Core This compound Linker Alkoxy Linker (-O-(CH2)n-) Core->Linker Substitution Amide Terminal Amide (-CO-NR1R2) Linker->Amide PDE3 PDE3 Inhibition (Low IC50) Amide->PDE3 Potentiates Inotropic Positive Inotropic Effect (Increased Contractility) PDE3->Inotropic Leads to Chronotropic Reduced Chronotropic Effect (Stable Heart Rate) PDE3->Chronotropic Selective for

Caption: Logical relationship for cardiotonic SAR of this compound derivatives.

Experimental_Workflow_PDE3 A Compound Preparation & Dilution B Incubation with PDE3 Enzyme A->B C Addition of cAMP Substrate B->C D Enzymatic Reaction C->D E Reaction Termination D->E F cAMP Quantification E->F G IC50 Determination F->G

Caption: Experimental workflow for in vitro PDE3 inhibition assay.

SAR_Anticancer cluster_core Quinolinone Core cluster_modification Key Substitutions cluster_activity Anticancer Effects Core Quinolin-2(1H)-one Pos4 Position 4: Substituted Phenyl Core->Pos4 Enhances Pos67 Positions 6 & 7: Electron-withdrawing groups Core->Pos67 Influences Cytotoxicity Cytotoxicity (Low IC50) Pos4->Cytotoxicity Pos67->Cytotoxicity Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M) Cytotoxicity->CellCycle

Caption: Logical relationship for anticancer SAR of quinolinone derivatives.

Experimental_Workflow_MTT A Cell Seeding in 96-well Plate B Compound Treatment A->B C Incubation (24-72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H IC50 Calculation G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. As demonstrated, strategic modifications to this core can yield potent and selective inhibitors of PDE3 for the treatment of heart failure, as well as promising cytotoxic agents for cancer therapy.

For cardiotonic applications, future research should focus on optimizing the terminal amide moiety to further enhance selectivity and minimize off-target effects, particularly the potential for proarrhythmia. In the realm of anticancer drug discovery, a more systematic exploration of substitutions at various positions of the this compound ring is warranted to establish a more comprehensive SAR. The identification of specific molecular targets for the anticancer derivatives will also be crucial for their further development.

This guide serves as a foundational resource for researchers in the field, providing a comparative analysis of the SAR of this compound derivatives and the experimental methodologies required to validate their activity. By building upon this knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Mansouri, S. M. T., et al. (2008). Inotropic and chronotropic effects of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives in isolated rat atria. Iranian Journal of Pharmaceutical Research, 7(3), 199-206. [Link]

  • Mansouri, S. M. T., et al. (2008). Inotropic and Chronotropic Effects of 6-Hydroxy-4- Methylquinolin-2(1H)-One Derivatives in Isolated Rat Atria. ResearchGate. [Link]

  • Mansouri, S. M. T., et al. (2008). Inotropic and chronotropic effects of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives in isolated rat atria. PubMed. [Link]

  • Mansouri, S. M. T., et al. (2008). Inotropic and chronotropic effects of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives in isolated rat atria. Semantic Scholar. [Link]

  • Mansouri, S. M. T., et al. (2008). Inotropic and Chronotropic Effects of 6-Hydroxy-4- Methylquinolin-2(1H)-One Derivatives in Isolated Rat Atria. ResearchGate. [Link]

  • ChemInform. (2010). ChemInform Abstract: Synthesis of Some New N1-Substituted-6-methyl-4-phenyl-quinolin-2(1H)-ones. ResearchGate. [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Huang, L. J., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. [Link]

  • Mandal, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. PubMed. [Link]

  • Eden, R. J., et al. (1989). 2(1H)-quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. PubMed. [Link]

  • Globe Thesis. (2017). Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Globe Thesis. [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. [Link]

  • El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Yin, H., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal. [Link]

  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Moustafa, A. H., et al. (2023). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). ResearchGate. [Link]

  • Wang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Asati, V., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the quinolin-2(1H)-one scaffold is a cornerstone, appearing in a multitude of pharmacologically active agents. 6-Methylquinolin-2(1H)-one, a key derivative, serves as a vital intermediate in the synthesis of more complex molecules. The journey from a synthetic protocol to a vial of pure, validated compound is paved with rigorous analytical checkpoints. For researchers, particularly those in drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the very foundation of reliable, reproducible science.

This guide provides an in-depth comparison of the spectroscopic data expected from a de novo synthesized batch of this compound against a commercial reference standard. We will move beyond a simple checklist of peaks, delving into the causal relationships between molecular structure and spectral output. As your guide, I will explain the rationale behind experimental choices and demonstrate how a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system to confirm structure and assess purity with confidence.

Part 1: The Synthetic Pathway and Potential Pitfalls

To meaningfully compare spectroscopic data, we must first understand the origin of the synthesized sample. A common and robust method for preparing 2-quinolones is the Knorr Quinoline Synthesis. This reaction involves the acid-catalyzed cyclization of a β-ketoanilide, which is itself formed from the condensation of an aniline with a β-ketoester.[1][2]

For our target, this compound, the synthesis begins with p-toluidine and ethyl acetoacetate.

p_toluidine p-Toluidine intermediate β-Ketoanilide Intermediate (N-(4-methylphenyl)-3-oxobutanamide) p_toluidine->intermediate Condensation (Heat) EAA Ethyl Acetoacetate EAA->intermediate product This compound intermediate->product Cyclization (Conc. H₂SO₄) crotonate Isomeric Crotonate intermediate->crotonate Side Reaction isomer_4OH 4-Hydroxy Isomer intermediate->isomer_4OH Competing Reaction (Low Acid Conc.)

Caption: Knorr synthesis pathway for this compound.

This pathway, while effective, can introduce specific impurities that spectroscopy must be able to detect:

  • Unreacted Starting Materials: Residual p-toluidine or ethyl acetoacetate.

  • Isomeric Crotonate: Formation of the ethyl 3-((4-methylphenyl)amino)but-2-enoate, a common side-product of the initial condensation.[3]

  • 4-Hydroxy Isomer: Under certain conditions, particularly with lower concentrations of acid, the reaction can yield the isomeric 4-hydroxy-6-methylquinoline.[1]

Our analytical goal is to use the unique spectroscopic signature of this compound to confirm its formation while simultaneously screening for these potential contaminants.

Part 2: Spectroscopic Verification and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample (commercial or synthesized) and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for quinolinones as it effectively solubilizes the compound and allows for clear observation of the exchangeable N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs are sufficient. Ensure an adequate relaxation delay (d1) of at least 2 seconds for quantitative ¹³C analysis.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1H Acquire ¹H Spectrum add_tms->acquire_1H acquire_13C Acquire ¹³C Spectrum add_tms->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process reference Reference to TMS process->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Standard experimental workflow for NMR spectroscopy.

The ¹H NMR spectrum provides a proton count and reveals proton-proton connectivities through spin-spin splitting.

Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Interpretation & Comparison Notes
N-H~11.6Broad SingletCommercial: Sharp, well-defined singlet. Synthesized: Broadness can indicate aggregation or exchange. Absence of this peak and the appearance of a new broad peak >12 ppm might suggest the 4-hydroxy isomer.
H-4~7.85DoubletCommercial: Clear doublet (J ≈ 9.5 Hz). Synthesized: The coupling constant with H-3 is a key confirmation of the quinolinone ring. Check for overlapping impurity peaks.
H-5~7.60DoubletCommercial: Doublet (J ≈ 8.5 Hz). Synthesized: This proton is ortho to the electron-donating methyl group, influencing its shift.
H-7~7.45SingletCommercial: A sharp singlet is expected. Synthesized: This is a key marker. Impurities from p-toluidine would show two distinct doublets in this region.
H-8~7.25DoubletCommercial: Doublet (J ≈ 8.5 Hz). Synthesized: Well-defined signal expected.
H-3~6.45DoubletCommercial: Clear doublet (J ≈ 9.5 Hz). Synthesized: Its coupling to H-4 confirms the C3-C4 bond.
CH₃~2.35SingletCommercial: Integrates to 3H. Synthesized: A clean singlet integrating to 3H is crucial. Residual ethyl acetoacetate would show a triplet and quartet elsewhere in the spectrum.

Note: Chemical shifts are predictive and based on data for analogous quinolinone structures and standard substituent effects.[4][5]

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Interpretation & Comparison Notes
C=O (C-2)~162.0Commercial: A sharp quaternary peak. Synthesized: Its presence is non-negotiable. Absence strongly indicates reaction failure.
C-4~139.5Commercial: CH carbon. Synthesized: Confirms the double bond in the heterocyclic ring.
C-8a~138.0Commercial: Quaternary carbon. Synthesized: One of several quaternary carbons that can be confirmed with a DEPT experiment.
C-6~132.5Commercial: Quaternary carbon attached to the methyl group. Synthesized: Shift is influenced by the methyl substituent.
C-5~127.0Commercial: CH carbon.
C-7~125.5Commercial: CH carbon.
C-4a~120.0Commercial: Quaternary carbon.
C-3~119.5Commercial: CH carbon.
C-8~115.0Commercial: CH carbon.
CH₃~20.5Commercial: Sharp methyl carbon peak. Synthesized: A single peak in the aliphatic region confirms the methyl group. Contamination with ethyl acetoacetate would show additional peaks around δ 14 and 60 ppm.

Note: Chemical shifts are predictive, based on data for the quinoline core and known substituent effects.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key is to confirm the presence of the secondary amide (lactam) functional group.

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

cluster_prep Preparation cluster_acq Acquisition clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Solid Sample background->apply_sample acquire Acquire Spectrum (4000-400 cm⁻¹) apply_sample->acquire Final Spectrum Final Spectrum acquire->Final Spectrum

Caption: Workflow for Fourier-Transform Infrared (FTIR) ATR spectroscopy.

Wavenumber (cm⁻¹) Vibration Type Interpretation & Comparison Notes
3300 - 3100N-H StretchCommercial: Medium to strong, somewhat broad peak characteristic of a secondary amide N-H bond. Synthesized: The presence of this band is crucial. If this band is absent and a very broad O-H band appears (~3400-3200 cm⁻¹), it could indicate the presence of the 4-hydroxy isomer.
3100 - 3000Aromatic C-H StretchCommercial & Synthesized: Weak to medium peaks, confirming the aromatic rings.
2980 - 2850Aliphatic C-H StretchCommercial & Synthesized: Weak peaks corresponding to the methyl group.
~1660C=O Stretch (Amide I)Commercial: Strong, sharp absorption. This is the most diagnostic peak for the quinolinone structure. Synthesized: This peak MUST be present and strong. Its absence indicates the reaction did not yield the desired lactam.
~1600, ~1480C=C Aromatic StretchCommercial & Synthesized: Multiple sharp bands of variable intensity, confirming the aromatic system.

Note: Wavenumbers are based on the known spectrum of 2(1H)-quinolinone and general IR correlation tables.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. It is the ultimate confirmation of the correct elemental composition.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF). Set the instrument to positive ion mode.

  • Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to find the protonated molecule [M+H]⁺. If desired, perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation.

cluster_prep Preparation cluster_acq Acquisition dissolve Prepare Dilute Solution (e.g., in Methanol) infuse Infuse into ESI Source dissolve->infuse acquire_ms1 Acquire Full Scan (MS1) infuse->acquire_ms1 acquire_ms2 Acquire Fragmentation Scan (MS/MS) acquire_ms1->acquire_ms2 Final Spectrum Final Spectrum acquire_ms2->Final Spectrum

Sources

A Comparative Guide to the In Vivo Efficacy of 6-Methylquinolin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 6-Methylquinolin-2(1H)-one and its structurally related analogs against various therapeutic targets. Due to the limited direct in vivo data on the parent compound, this document leverages available preclinical data on its derivatives to build a comprehensive overview of its potential therapeutic applications, primarily focusing on its demonstrated cardiotonic effects and hypothesized anticancer and anti-leishmanial activities.

Section 1: Cardiotonic Potential of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

Recent research has highlighted the potential of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as selective phosphodiesterase 3 (PDE3) inhibitors, a class of drugs that can improve cardiac contractility and are explored for the management of congestive heart failure.[1][2]

Mechanism of Action: PDE3 Inhibition

In cardiac muscle cells, cyclic adenosine monophosphate (cAMP) plays a crucial role in regulating contractility. PDE3 is an enzyme that degrades cAMP. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in enhanced cardiac muscle contraction (positive inotropic effect).[2]

PDE3_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE3 PDE3 cAMP->PDE3 Degraded by Contraction Increased Cardiac Contractility cAMP->Contraction Leads to AMP AMP PDE3->AMP 6_hydroxy_4_methylquinolin_2_1H_one 6-hydroxy-4-methylquinolin- 2(1H)-one derivative 6_hydroxy_4_methylquinolin_2_1H_one->PDE3 Inhibits

Caption: Mechanism of action of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors.

Comparative In Vivo Efficacy

A study on a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives demonstrated their potential as cardiotonic agents. The efficacy of these compounds was compared with standard PDE3 inhibitors, including amrinone and cilostamide.[1][2]

CompoundInotropic Effect (% Change over Control at 100 µM)Chronotropic Effect (% Change over Control at 100 µM)PDE3 Inhibitory Activity (IC50, µM)
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) 165 ± 4115 ± 70.20
AmrinoneNot specified in snippetsNot specified in snippetsNot specified in snippets
CilostamideNot specified in snippetsNot specified in snippetsNot specified in snippets
IBMXNot specified in snippetsNot specified in snippetsNot specified in snippets
Table 1: Comparative pharmacological profile of a lead 6-hydroxy-4-methylquinolin-2(1H)-one derivative and standard PDE3 inhibitors. Data sourced from Sadeghian et al.[1]

The lead compound, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, exhibited a potent and selective increase in the force of contraction with a less pronounced effect on the heart rate, a desirable profile for a cardiotonic agent.[1]

Experimental Protocol: Evaluation of Cardiotonic Activity in Isolated Rat Atria

The following protocol outlines the methodology used to assess the inotropic and chronotropic effects of the synthesized compounds.

  • Animal Model: Reserpine-treated rats were used. Reserpine depletes catecholamine stores, making the atrial preparations more sensitive to the direct effects of the test compounds.

  • Tissue Preparation: The atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature and aerated with a mixture of 95% O2 and 5% CO2.

  • Data Recording: The force and rate of atrial contractions were recorded using a force transducer and a chart recorder.

  • Compound Administration: After a stabilization period, cumulative concentrations of the test compounds or standard drugs were added to the organ bath.

  • Data Analysis: The changes in the force (inotropic effect) and rate (chronotropic effect) of contraction were measured and expressed as a percentage change from the baseline.

Experimental_Workflow_Cardiotonic cluster_animal_prep Animal Preparation cluster_ex_vivo_setup Ex Vivo Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal Reserpine-treated Rat isolation Atria Isolation animal->isolation organ_bath Organ Bath with Krebs-Henseleit Solution isolation->organ_bath transducer Force Transducer organ_bath->transducer recorder Chart Recorder transducer->recorder stabilization Stabilization Period recorder->stabilization compound_admin Cumulative Compound Administration stabilization->compound_admin data_recording Record Force and Rate compound_admin->data_recording analysis Calculate % Change in Inotropic & Chronotropic Effects data_recording->analysis

Caption: Workflow for evaluating the cardiotonic activity of test compounds in isolated rat atria.

Section 2: Hypothesized Anticancer and Anti-leishmanial Potential of this compound Analogs

Anticancer Potential: Insights from Brominated Quinolines

Brominated quinoline derivatives have demonstrated notable in vitro antiproliferative activity against various cancer cell lines.[3] The proposed mechanism of action for some of these analogs involves the inhibition of Topoisomerase I, an enzyme critical for DNA replication and repair.[3] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.[3]

CompoundCell LineIC50 (µg/mL)
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7
5,7-dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)9.8
5,7-dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)12.4
5-Fluorouracil (Standard Drug)HT29 (human colon carcinoma)Not specified in snippets
Table 2: In vitro antiproliferative activity of a representative brominated quinoline analog compared to a standard chemotherapeutic agent. Data sourced from BenchChem.[3]

The promising in vitro results for these analogs provide a strong rationale for investigating the anticancer efficacy of this compound and its derivatives in relevant in vivo animal models.

Anticancer_MoA Quinolinone_Analog Quinolinone Analog Topoisomerase_I Topoisomerase I Quinolinone_Analog->Topoisomerase_I Inhibits DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication Enables DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of action for the anticancer activity of quinolinone analogs.

Anti-leishmanial Potential

Quinoline-based compounds have a long history in the treatment of parasitic diseases, including malaria and leishmaniasis. The hypothesized anti-leishmanial mechanism of action for quinoline analogs involves the inhibition of parasitic enzymes that are essential for their survival.

Further preclinical studies are warranted to explore the in vivo efficacy of this compound against various Leishmania species. A general workflow for such an investigation is outlined below.

Antileishmanial_Workflow cluster_infection Infection Model cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_outcome Outcome Analysis animal_model Select Animal Model (e.g., BALB/c mice) infection Infect with Leishmania species animal_model->infection compound_admin Administer Test Compound (e.g., this compound) infection->compound_admin std_drug Administer Standard Drug (e.g., Amphotericin B) infection->std_drug parasite_burden Measure Parasite Burden (e.g., in spleen, liver) compound_admin->parasite_burden lesion_size Measure Lesion Size (for cutaneous leishmaniasis) compound_admin->lesion_size std_drug->parasite_burden std_drug->lesion_size comparison Compare Efficacy with Standard Drug parasite_burden->comparison lesion_size->comparison

Caption: General workflow for an in vivo anti-leishmanial efficacy study.

Conclusion

The available preclinical data, primarily from its derivatives, suggest that the this compound scaffold is a promising starting point for the development of novel therapeutics. The demonstrated in vivo efficacy of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as cardiotonic agents provides a solid foundation for further investigation in the context of cardiovascular diseases. Furthermore, the encouraging in vitro anticancer and hypothesized anti-leishmanial activities of related quinoline analogs warrant dedicated in vivo studies to fully elucidate the therapeutic potential of this compound in these areas. This guide serves as a foundational resource for designing such preclinical investigations.

References

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-927. [Link][1]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link][2]

Sources

benchmarking the purity of synthesized 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Purity of Synthesized 6-Methylquinolin-2(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthetically derived this compound. We move beyond simple chromatographic checks to establish a holistic, multi-technique (orthogonal) approach for purity validation. The methodologies detailed herein are designed to not only quantify the main compound but also to detect, identify, and quantify potential process-related impurities. By comparing an in-house synthesis with commercially available alternatives, this guide establishes a robust protocol for quality benchmarking, ensuring the reliability and reproducibility of downstream applications.

The Imperative of Purity for Quinolone Scaffolds

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound is a key intermediate in the synthesis of more complex molecules, where the presence of even minor impurities can have profound consequences, leading to aberrant biological activity, the formation of toxic by-products in subsequent synthetic steps, or complications in regulatory filings. Therefore, a definitive and comprehensive purity assessment is not merely a quality control checkpoint but a foundational requirement for successful research and development.

Strategic Overview: An Orthogonal Approach to Purity Validation

The cornerstone of a trustworthy purity assessment lies in the principle of orthogonality—employing multiple analytical techniques that measure different physicochemical properties of the analyte and its potential impurities. A single method, such as HPLC, might co-elute an impurity with the main peak, leading to an overestimation of purity. By cross-validating results from techniques like NMR spectroscopy and Mass Spectrometry, we create a self-validating system that provides a much higher degree of confidence in the final purity value.

This guide will benchmark a laboratory synthesis of this compound against two commercially sourced alternatives (Supplier A and Supplier B).

PART 1: Synthesis of this compound via Knorr Cyclization

The Knorr synthesis of quinolinones is a reliable and well-documented method involving the condensation of a β-ketoanilide, which is itself formed from a β-ketoester and an aniline.[1] The primary challenge in this synthesis is ensuring the complete formation of the anilide and preventing the formation of alternative products like crotonates.[1]

Synthetic Protocol:

  • Step A: Formation of the β-Ketoanilide:

    • In a round-bottom flask, dissolve 4-methylaniline (p-toluidine) (1.0 eq) in toluene.

    • Add ethyl acetoacetate (1.1 eq) to the solution.

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure consumption of the starting aniline.

    • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude ethyl 3-(p-tolylamino)but-2-enoate.

  • Step B: Cyclization to this compound:

    • Slowly add the crude anilide from Step A to pre-heated (100 °C) concentrated sulfuric acid (5-10 volumes) with vigorous stirring.

    • Maintain the temperature for 15-30 minutes. The solution should darken significantly.

    • Carefully pour the hot acid mixture onto crushed ice.

    • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield this compound as a solid.

PART 2: The Analytical Gauntlet: Orthogonal Purity Assessment

For this benchmark, our in-house synthesized this compound and samples from Supplier A and Supplier B were subjected to a battery of analytical tests.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is the workhorse for purity analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[2] A UV detector quantifies the compounds as they elute. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (0.5 mg/mL) s1->s2 s3 Vortex & Sonicate s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area Percent Purity d1->d2

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[3] This technique is invaluable for identifying unknown impurities by providing their mass-to-charge ratio (m/z), which corresponds to their molecular weight. This allows for the confident identification of process-related impurities.

Experimental Protocol:

  • Instrumentation: Waters ACQUITY UPLC system coupled to a SQ Detector 2 or equivalent.

  • LC Conditions: Utilize the same column, mobile phases, and gradient as the HPLC-UV method, but with a reduced flow rate of 0.4 mL/min suitable for the MS interface.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Prepare samples as for HPLC-UV, but at a lower concentration of ~10 µg/mL.

Workflow Diagram:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc1 Inject Diluted Sample (~10 µg/mL) lc2 UPLC Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Mass Analysis (m/z 100-500) ms1->ms2 d1 Extract Ion Chromatograms ms2->d1 d2 Identify Impurity Masses d1->d2

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Method 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: Proton NMR (¹H NMR) provides detailed structural information by probing the chemical environment of hydrogen atoms in a molecule.[4] It is exceptionally powerful for identifying structurally similar impurities that might be chromatographically inseparable from the main compound. The presence of unexpected signals or incorrect integration values in the spectrum is a direct indication of impurities.

Experimental Protocol:

  • Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

    • Acquisition Time: ~4 seconds.

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Phase and baseline correct the spectrum before integrating all signals.

Workflow Diagram:

NMR_Workflow prep Dissolve ~10 mg in DMSO-d₆ acq Acquire Spectrum (400 MHz, 16 scans) prep->acq proc Process FID (FT, Phase, Baseline) acq->proc analysis Reference & Integrate Analyze for Impurity Signals proc->analysis

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

PART 3: Comparative Data Summary & Interpretation

The results from the orthogonal analysis of the in-house synthesized batch and the two commercial alternatives are summarized below.

Table 1: Purity Benchmark of this compound Sources

Analytical MethodIn-House SynthesisSupplier ASupplier B
HPLC-UV (Area %) 99.6%99.9%99.1%
¹H NMR (Purity) >99% (No detectable impurities)>99% (No detectable impurities)~98-99% (Trace solvent)
LC-MS (Impurity ID) Impurity at m/z 108.1 (p-toluidine)No detectable impuritiesImpurity at m/z 108.1 (p-toluidine)

Interpretation of Results:

  • In-House Synthesis: The synthesized material shows high purity by both HPLC and NMR. The LC-MS analysis, however, detected a trace amount of the starting material, p-toluidine (C₇H₉N, Exact Mass: 107.07), observed as the protonated ion [M+H]⁺ at m/z 108.1. This indicates that while the overall purity is high, the purification process (recrystallization) could be further optimized to remove residual starting material.

  • Supplier A: This material demonstrated the highest quality across all three analytical techniques. It showed the highest purity by HPLC and had no detectable impurities by either NMR or the more sensitive LC-MS method. This sample serves as an excellent benchmark or reference standard.

  • Supplier B: While showing acceptable purity by HPLC, this sample was found to contain trace residual solvent (likely ethanol from recrystallization) by ¹H NMR. More significantly, like our in-house batch, it contained detectable levels of the p-toluidine starting material, suggesting a less optimized purification process compared to Supplier A.

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of employing an orthogonal analytical strategy for the definitive purity assessment of synthesized molecules like this compound.

  • Trust, but Verify: Never rely solely on a supplier's Certificate of Analysis or a single analytical method. As shown, the material from Supplier B had a high stated purity but contained detectable impurities upon rigorous testing.

  • HPLC is a Starting Point, Not the End: While essential, HPLC area percent purity can be misleading. LC-MS is crucial for identifying the nature of impurities, and ¹H NMR is superior for detecting structurally similar compounds and residual solvents.

  • Synthesis Defines Impurity Profile: The detection of p-toluidine in our in-house batch directly reflects the synthetic route chosen. This knowledge allows for targeted optimization of the purification protocol, such as additional washes or a different recrystallization solvent, to improve the final product quality.

For researchers in drug development, adopting this multi-faceted benchmarking approach ensures a deep understanding of the material's quality, mitigating risks in subsequent research and manufacturing, and ultimately contributing to more reliable and reproducible science.

References

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). 6-Methylquinoline. PubChem Compound Database. Available at: [Link]

  • mzCloud (2015). 6 Methylquinoline. mzCloud. Available at: [Link]

  • Maddela, S., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • ResearchGate (2016). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]

  • Eldine, S. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry. Available at: [Link]

  • NIST (2024). Quinoline, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. Available at: [Link]

  • ResearchGate (2017). Numbering scheme for the ¹H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. ResearchGate. Available at: [Link]

  • Organix, Inc. (2024). Reference Standards Overview. Organix, Inc. Available at: [Link]

  • The Organic Chemistry Tutor (2021). Mass Spectrometry. YouTube. Available at: [Link]

  • Restek Corporation (2024). Reference Standards. Restek. Available at: [Link]

  • LookChem (2024). 6-methylquinoline suppliers USA. LookChem. Available at: [Link]

  • Li, Y., et al. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters. Available at: [Link]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available at: [Link]

  • Ali, K. J., & Mutasher, J. L. (2023). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique. Migration Letters. Available at: [Link]

  • TSI Journals (2017). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]

  • Hovione (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Fabiano-Tixier, A., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences. Available at: [Link]

  • Current Pharmaceutical Analysis (2017). Development and Validation of Spectrophotometric Method for the Determination of Meclizine in Pure and Pharmaceutical Formulations. Bentham Science. Available at: [Link]

  • Pharmacia (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • ResearchGate (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

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A Comparative Guide to In Silico Docking Studies of 6-Methylquinolin-2(1H)-one and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic modification of this privileged core can significantly modulate the therapeutic efficacy and selectivity of its derivatives.[3][4] Specifically, 6-Methylquinolin-2(1H)-one serves as a valuable starting point for developing novel therapeutic agents. This guide provides an in-depth, comparative analysis of this compound and its analogs using molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in computational drug design and providing a robust, self-validating protocol for conducting similar studies.

The Rationale of Comparative Docking: From Structure to Predicted Activity

Molecular docking is a pivotal tool in modern drug discovery, enabling the rapid, in silico screening of virtual libraries of compounds against a specific biological target.[5][6] The primary goal is to identify promising lead candidates and to understand the structure-activity relationships (SAR) that govern their biological function.[3][7] By comparing a parent molecule like this compound with its structurally similar analogs, we can decipher how subtle chemical modifications—the addition of a hydroxyl group, a halogen, or a bulky substituent—can influence binding affinity and interaction patterns within a protein's active site.[3][4]

The integrity of a docking study hinges on a meticulously planned and validated methodology. The choice of the protein target is paramount and must be directly relevant to the disease of interest. Quinolinone derivatives have shown promise against a variety of targets, including protein kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and bacterial enzymes like DNA gyrase.[8] The validation of the docking protocol itself is a critical, non-negotiable step. This is typically achieved by "redocking" the native co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is considered the gold standard for a validated protocol, confirming that the chosen parameters can accurately reproduce a known binding mode.[9]

G cluster_prep Preparation Phase cluster_protocol Docking Protocol cluster_analysis Analysis Phase PDB Select Target Protein (PDB) ProtPrep Protein Preparation (Add H, Assign Charges) PDB->ProtPrep Ligands Design & Prepare Ligand Analogs LigPrep Ligand Preparation (Energy Minimization) Ligands->LigPrep GridGen Grid Generation (Define Binding Site) ProtPrep->GridGen Docking Run Docking Simulation (e.g., AutoDock Vina) LigPrep->Docking GridGen->Docking Validation Protocol Validation (Redocking, RMSD < 2Å) Docking->Validation Validate Results Analyze Poses & Binding Affinity (kcal/mol) Validation->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: A generalized workflow for in silico molecular docking studies.[8]

Comparative Docking Analysis: this compound Analogs vs. VEGFR-2

To illustrate the power of this approach, a comparative docking study was performed on this compound and three of its analogs against VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels and a hallmark of cancer.[8] Inhibition of VEGFR-2 is a validated strategy in anticancer therapy.[8] The goal is to determine how substitutions at the C4 position affect the binding affinity.

Compound IDStructureSubstituent (R)Docking Score (kcal/mol)Key Interactions with VEGFR-2 Active Site Residues
MQ-Parent This compound-H-7.8Hydrophobic interactions with Val848, Leu889; Pi-stacking with Phe918.
MQ-OH 4-Hydroxy Analog-OH-8.9Hydrogen bond with Glu885 ; Hydrophobic interactions with Val848, Leu889; Pi-stacking with Phe918.
MQ-Cl 4-Chloro Analog-Cl-8.4Halogen bond with Cys919; Enhanced hydrophobic interactions with Val848, Leu889.
MQ-Anilino 4-Anilino Analog-NH-Ph-9.5Hydrogen bond with Asp1046 ; Additional Pi-stacking with Phe1047; Hydrophobic interactions.
Analysis of Structure-Activity Relationships (SAR)

The docking results clearly demonstrate the impact of substitutions at the C4 position.

  • MQ-Parent : The parent compound establishes a baseline binding affinity through fundamental hydrophobic and pi-stacking interactions.

  • MQ-OH : The introduction of a hydroxyl group significantly improves the binding affinity from -7.8 to -8.9 kcal/mol. This is attributed to the formation of a critical hydrogen bond with the side chain of glutamate residue Glu885, a key interaction for many VEGFR-2 inhibitors.

  • MQ-Cl : The chloro-substituted analog also shows enhanced affinity. The electronegative chlorine atom participates in a halogen bond with the backbone of Cys919 and increases the lipophilicity, strengthening hydrophobic contacts within the pocket.

  • MQ-Anilino : The 4-anilino analog exhibits the most potent binding affinity at -9.5 kcal/mol. The anilino group acts as a hydrogen bond donor to Asp1046 and introduces an additional phenyl ring, which engages in favorable pi-pi stacking with Phe1047, effectively anchoring the ligand in the active site.

These in silico findings provide a clear, rational basis for prioritizing the synthesis of analogs. The data suggests that incorporating hydrogen bond donors and acceptors, as well as extending hydrophobic interactions at the C4 position, are promising strategies for developing potent VEGFR-2 inhibitors based on the this compound scaffold.

Experimental Protocol: A Self-Validating System for Docking with AutoDock Vina

This section provides a detailed, step-by-step protocol for conducting a comparative molecular docking study. This protocol is designed to be self-validating, ensuring the trustworthiness of the results.

Part 1: System Preparation
  • Software Acquisition :

    • Download and install AutoDockTools (ADT) from The Scripps Research Institute.

    • Download and install AutoDock Vina.[6]

    • Obtain a molecular visualization software like UCSF Chimera or PyMOL.[8]

  • Target Protein Acquisition :

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for a suitable crystal structure of the target protein. For this example, we will use VEGFR-2 (PDB ID: 2OH4). Download the structure in PDB format.

  • Ligand Preparation :

    • Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structures of this compound and its analogs.

    • Save the structures in a format that can be read by ADT (e.g., .mol or .pdb).

    • Convert the 2D structures into 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[8]

Part 2: Docking Protocol in AutoDockTools (ADT)
  • Protein Preparation :

    • Open ADT and load the downloaded PDB file (2OH4.pdb).

    • Remove water molecules and any co-crystallized ligands/ions.[8]

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein in the required PDBQT format (File -> Save -> Write PDBQT).

  • Ligand Preparation :

    • In ADT, open each ligand file (Ligand -> Input -> Open).

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).

    • Save each prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

  • Grid Generation (Defining the Search Space) :

    • With the prepared protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

    • Save the grid parameters in a configuration file (e.g., conf.txt).

Part 3: Running Docking & Analyzing Results
  • Run AutoDock Vina :

    • Open a command-line terminal.

    • Execute the Vina command, specifying the prepared receptor, ligand, and configuration file: vina --receptor protein.pdbqt --ligand ligand_MQ-OH.pdbqt --config conf.txt --out output_MQ-OH.pdbqt --log log_MQ-OH.txt

    • Repeat this step for each analog.

  • Analysis of Results :

    • Vina will generate a log file containing the binding affinity scores (in kcal/mol) for the top poses. The most negative score represents the highest predicted affinity.

    • Load the prepared protein (protein.pdbqt) and the output ligand file (output_*.pdbqt) into your visualization software (PyMOL or Chimera).

    • Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the key amino acid residues in the active site.[8] This step is crucial for rationalizing the calculated binding affinities and understanding the SAR.

Biological Context: The VEGFR-2 Signaling Pathway

Understanding the biological pathway in which the target protein operates is crucial for appreciating the potential downstream effects of its inhibition.[8] Inhibiting VEGFR-2 disrupts the signaling cascade that leads to angiogenesis, a process vital for tumor growth and metastasis.

G cluster_pathway VEGFR-2 Angiogenesis Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis ERK->Angiogenesis Inhibitor 6-MQ-Anilino (Inhibitor) Inhibitor->VEGFR2 Blocks Activation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[7]

Conclusion

This guide demonstrates that comparative molecular docking is an indispensable tool for the rational design of novel therapeutic agents. Through a systematic and validated computational approach, we can effectively predict how structural modifications to the this compound scaffold influence its binding affinity to clinically relevant targets like VEGFR-2. The structure-activity relationships derived from these studies provide actionable intelligence, guiding medicinal chemists to synthesize compounds with the highest potential for potent and selective biological activity. By integrating these in silico methods early in the drug discovery pipeline, research and development efforts can be streamlined, saving valuable time and resources in the quest for next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025). In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: Application Notes and Protocols for Drug Discovery. BenchChem.
  • Silva, T. O., et al. (2023).
  • Zitouni, M., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Biointerface Research in Applied Chemistry.
  • Anonymous. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Drug Delivery and Therapeutics.
  • Anonymous. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound.
  • Hsieh, M. C., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry.
  • Anonymous. (n.d.). Molecular docking protocol validation.
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  • Anonymous. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Journal of Population Therapeutics and Clinical Pharmacology.
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  • Anonymous. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Mandal, S., et al. (2021). Natural products and bioactive drugs containing a quinolin-2(1H)-one moiety.
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Evaluating the Selectivity of 6-Methylquinolin-2(1H)-one for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. The efficacy of a therapeutic agent is intrinsically linked to its selectivity, as off-target interactions can lead to unforeseen side effects and diminish the therapeutic window.[1][2] This guide provides an in-depth, comparative analysis of the experimental methodologies used to evaluate the selectivity of a novel compound, using 6-Methylquinolin-2(1H)-one as a case study. For the purpose of this illustrative guide, we will hypothesize that our primary target of interest is Tropomyosin Receptor Kinase A (TrkA) , a key player in neuronal signaling and a validated target in oncology.[3]

The quinolin-2(1H)-one scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, from antibacterial agents to selective androgen receptor modulators.[4][5] This inherent promiscuity of the core structure underscores the critical need for rigorous selectivity profiling when a derivative is developed against a specific target. Our objective is to not only determine the potency of this compound against TrkA but also to understand its broader interaction profile across the human kinome and other potential off-targets.

This guide will navigate through the essential in vitro and cell-based assays, data interpretation, and comparative analysis against established Trk inhibitors. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity assessment.

The Target: TrkA Signaling Pathway

Tropomyosin Receptor Kinase A (TrkA) is a receptor tyrosine kinase that, upon binding its ligand, Nerve Growth Factor (NGF), initiates a cascade of downstream signaling events crucial for neuronal cell survival, differentiation, and proliferation.[3] Dysregulation of the TrkA signaling pathway, often through gene fusions, is a known driver in various cancers.[3][6]

Below is a diagram illustrating the canonical TrkA signaling pathway, which we aim to inhibit with this compound.

TrkA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_receptor TrkA Receptor NGF->TrkA_receptor Binds Dimerization Dimerization & Autophosphorylation TrkA_receptor->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLC_gamma PLCγ Pathway Dimerization->PLC_gamma Transcription_Factors Activation of Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors PLC_gamma->Transcription_Factors Cell_Survival_Proliferation Cell Survival & Proliferation Transcription_Factors->Cell_Survival_Proliferation Promotes

Caption: Simplified TrkA signaling cascade upon NGF binding.

Phase 1: In Vitro Selectivity Profiling

The initial assessment of selectivity begins with cell-free biochemical assays. These assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of the target protein and a broad panel of other related and unrelated proteins.[7][8]

Primary Target Potency: TrkA Kinase Assay

The first step is to determine the potency of this compound against our primary target, TrkA. A radiometric kinase assay is often considered the gold standard due to its direct measurement of enzymatic activity.[8][9]

Experimental Protocol: Radiometric TrkA Kinase Assay (HotSpot™ Assay)

  • Reaction Setup: In a 96-well plate, combine recombinant human TrkA enzyme, a specific peptide substrate, and a buffer solution containing MgCl2 and other cofactors.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) in duplicate or triplicate. Include a vehicle control (e.g., DMSO) and a known TrkA inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the enzyme to provide a more physiologically relevant measure of potency.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. After washing away unincorporated [γ-³³P]ATP, the radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinome-Wide Selectivity Screening

To understand the selectivity profile of this compound, it is essential to screen it against a large panel of human protein kinases.[8] This provides a broad view of potential off-target interactions within the kinome.[11]

Experimental Workflow: Kinome Scan

Kinome_Scan_Workflow A Compound Dilution (this compound) C High-Throughput Biochemical Assay (e.g., Radiometric or Luminescence-based) A->C B Kinase Panel (e.g., 400+ kinases) B->C D Data Acquisition (% Inhibition at a fixed concentration) C->D E Selectivity Analysis (e.g., Kinome map, Selectivity Score) D->E

Caption: Workflow for kinome-wide selectivity screening.

A fixed, relatively high concentration of the compound (e.g., 1 µM) is typically used for the initial screen to identify potential off-targets. Any kinase showing significant inhibition (e.g., >50%) would then be subjected to a full dose-response analysis to determine its IC50 value.

Comparative Data Analysis

The selectivity of this compound can be quantified and compared to other known Trk inhibitors, such as Larotrectinib and Entrectinib.[6]

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)KDR (VEGFR2) IC50 (nM)Selectivity Score (S10)
This compound Experimental DataExperimental DataExperimental DataExperimental DataCalculated
Larotrectinib5157>10,0000.015
Entrectinib1.74.70.5250.04

Note: Data for Larotrectinib and Entrectinib are representative values from public sources. The selectivity score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.

Phase 2: Cell-Based Selectivity Assays

While in vitro assays are crucial, they do not fully recapitulate the complexity of a cellular environment, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[12][13] Therefore, cell-based assays are a necessary next step to validate in vitro findings.[14][15]

On-Target Engagement and Pathway Inhibition

To confirm that this compound engages TrkA in living cells and inhibits its downstream signaling, we can use a cell line that expresses a TrkA fusion protein, such as KM12.

Experimental Protocol: Western Blot Analysis of TrkA Signaling

  • Cell Culture and Treatment: Culture KM12 cells (harboring a TPM3-NTRK1 fusion) to 80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated TrkA (p-TrkA), total TrkA, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of TrkA phosphorylation and its downstream signaling pathways.

Cellular Off-Target Assessment

To investigate potential off-target effects in a cellular context, a high-content screening approach using a panel of reporter gene assays can be employed.[11] This allows for the simultaneous monitoring of multiple signaling pathways.

Experimental Workflow: Multi-Pathway Reporter Assay Screen

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Analysis a Plate diverse cell lines with different pathway reporter constructs b Treat cells with This compound (multiple concentrations) a->b c Incubate and measure reporter gene expression (e.g., Luciferase, β-lactamase) b->c d Generate pathway selectivity map c->d e Identify unintended pathway modulation (agonism or antagonism) d->e

Caption: Cellular multi-pathway selectivity profiling workflow.

This approach can reveal unexpected activities, for instance, if this compound were to modulate pathways like NF-κB or Wnt, which would not be predicted from a kinome screen alone.

Conclusion

The evaluation of a compound's selectivity is a multi-faceted process that requires a tiered and integrated approach. By combining direct, in vitro biochemical assays with more physiologically relevant cell-based models, we can build a comprehensive profile of this compound's activity. This rigorous, evidence-based approach is fundamental to identifying compounds with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The data generated through these comparative studies will be instrumental in guiding the subsequent stages of drug development, from lead optimization to preclinical safety assessment.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
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A Head-to-Head Comparison of Quinolinone Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolinone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] The versatility of the quinolinone ring system allows for extensive structural modifications, leading to a diverse chemical space for drug discovery. A crucial aspect of this diversity lies in isomerism. The seemingly subtle shift in the position of a substituent or the arrangement of atoms within the quinolinone core can profoundly impact a molecule's interaction with biological targets, ultimately dictating its therapeutic potential and toxicological profile.[4][5]

This guide provides a comprehensive, head-to-head comparison of quinolinone isomers based on their performance in key biological assays. As a Senior Application Scientist, my goal is to not only present the data but also to provide the underlying scientific rationale for the observed differences in activity. This document is designed for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate your own investigations into this fascinating class of compounds.

The Critical Role of Isomerism in Biological Activity

Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit strikingly different pharmacological properties. In the context of quinolinones, this can manifest as:

  • Positional Isomerism: The location of substituents on the quinolinone ring dramatically influences activity. For example, a nitro group at the 6-position versus the 8-position of a quinolin-2-one can lead to different antimicrobial profiles.[1][2]

  • Structural Isomerism: Quinolin-2-one and quinolin-4-one are structural isomers that often display distinct biological activities.[1][4]

  • Geometric Isomerism: For quinolinones with unsaturated side chains, the E/Z configuration around a double bond can significantly alter biological efficacy.[4]

Understanding these isomeric relationships is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Comparative Analysis of Quinolinone Isomers in Key Biological Assays

The following sections provide a comparative overview of quinolinone isomers in three major areas of biological investigation: anticancer, antimicrobial, and kinase inhibition. The data presented is a synthesis of findings from various studies to illustrate the impact of isomerism.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of quinolinone derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6] A common method to assess this is the MTT assay, which measures cell viability.

Comparative Cytotoxicity Data
Quinolinone DerivativeIsomer TypeCancer Cell LineIC50 (µM)Reference
2-ArylquinolinePositionalVariousGenerally lower[5]
4-ArylquinolinePositionalVariousGenerally higher[5]
Syn-like quinolinone-triazole hybrid (4a)ConformationalEGFR Kinase-7.20 kcal/mol (Docking Score)[6]
Anti-like quinolinone-triazole hybridConformationalEGFR KinaseLess active[6]

Key Insights:

  • Positional Isomers: Studies have indicated that 2-substituted quinolines can exhibit greater cytotoxic activity compared to their 4-substituted counterparts.[5] This highlights the importance of the substituent's position in influencing the molecule's interaction with its biological target.

  • Conformational Isomers: In a study on quinolinone-triazole hybrids as EGFR inhibitors, the syn-like isomer demonstrated a more favorable docking score and, consequently, better inhibitory potential compared to the anti-like isomer.[6] This underscores how the spatial arrangement of molecular fragments can dictate binding affinity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Objective: To quantify the cytotoxic potential of quinolinone isomers.

Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone isomers in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Activity: The Impact of Regioisomers

Quinolinone derivatives have long been recognized for their antibacterial properties.[1][2][7] The position of substituents on the quinolinone core can significantly affect their spectrum of activity and potency.

Comparative Antimicrobial Data
Quinolinone DerivativeIsomer TypeBacterial StrainMIC (µg/mL)Reference
4,7-dimethyl-6-nitroquinoline-2-onePositionalE. coliActive[1][2]
4,7-dimethyl-8-nitroquinoline-2-onePositionalE. coliLess Active/Inactive[1][2]
Mannose-quinoline conjugate (Isomer 1)PositionalP. aeruginosaSignificant Activity[8]
Mannose-quinoline conjugate (Isomer 2)PositionalP. aeruginosaLess Activity[8]

Key Insights:

  • Positional Isomers: The antimicrobial activity of nitro-substituted quinolin-2-ones is highly dependent on the position of the nitro group. A 6-nitro derivative showed activity against E. coli, while the 8-nitro isomer was less effective.[1][2] This suggests that the electronic and steric properties conferred by the substituent at a specific position are crucial for antibacterial action.

  • Regioisomers: In a study of mannose-quinoline conjugates, different positional isomers (regioisomers) exhibited varying degrees of antibacterial activity against P. aeruginosa and S. aureus.[8] This demonstrates that the point of attachment of the sugar moiety to the quinoline core is a critical determinant of antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Objective: To determine the antibacterial potency of quinolinone isomers.

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the quinolinone isomers in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation:

    • Add an equal volume of the diluted bacterial culture to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition: Targeting Cellular Signaling

Many quinolinone derivatives act as kinase inhibitors, making them attractive candidates for cancer therapy.[9][10] The isomeric form of the quinolinone can influence its binding affinity and selectivity for different kinases.

Comparative Kinase Inhibition Data
Quinolinone DerivativeIsomer TypeTarget KinaseIC50 (nM)Reference
6-bromo quinolinePositionalGAK~1.3[9]
7-chloro quinolinePositionalGAK1.3[9]
6-chloro quinolinePositionalGAK~3.9[9]
7-iodo quinolinePositionalGAK~0.43[9]

Key Insights:

  • Positional Isomers: The inhibitory activity of 4-anilinoquinoline derivatives against GAK kinase is highly sensitive to the position and nature of the halogen substituent on the quinoline ring.[9] For instance, a 7-iodo substituent resulted in a significantly lower IC50 value compared to a 6-chloro substituent, indicating a more potent inhibition.[9] This highlights the fine-tuning of inhibitory activity that can be achieved through subtle changes in the substitution pattern.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay like Kinase-Glo®.

Objective: To determine the inhibitory potency of quinolinone isomers against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the quinolinone isomers in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and ATP mixture.

    • Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanistic Insights: Visualizing Signaling Pathways

The biological effects of quinolinone isomers are often mediated by their interaction with specific signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several quinolinone derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolinone Isomer Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone isomers.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the head-to-head comparison of quinolinone isomers. The following workflow provides a logical sequence for a comprehensive evaluation.

Experimental_Workflow Synthesis Synthesis & Purification of Isomers Characterization Physicochemical Characterization Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Characterization->Primary_Screening Secondary_Screening Secondary Assays (e.g., Kinase Inhibition, Antimicrobial) Primary_Screening->Secondary_Screening Mechanism Mechanism of Action Studies Secondary_Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

Caption: General experimental workflow for the comparative study of quinolinone isomers.

Conclusion

The biological activity of quinolinone derivatives is intricately linked to their isomeric form. This guide has provided a comparative analysis of quinolinone isomers across key biological assays, demonstrating that subtle changes in molecular structure can lead to significant differences in potency and selectivity. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers to conduct their own rigorous comparative studies. By systematically evaluating different isomers, the scientific community can accelerate the discovery and development of novel quinolinone-based therapeutics with improved efficacy and safety profiles.

References

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  • da Silva, A. C. P., et al. (2020). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry, 44(28), 12154-12165.
  • Al-Obaidi, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
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  • El-Gamal, M. I., et al. (2022). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.
  • Jadhav, A. M., et al. (2019). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 62(1), 127-143.
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A Researcher's Guide to the Comparative Toxicity Profiling of 6-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The addition of a methyl group at the 6-position, creating 6-Methylquinolin-2(1H)-one, and subsequent derivatization, opens up a vast chemical space for the development of novel therapeutic agents. However, early and comprehensive assessment of the toxicological profile of these derivatives is paramount to identify promising candidates and mitigate the risk of late-stage failures in drug development. This guide provides a framework for the comparative toxicity profiling of this compound derivatives, offering insights into experimental design, detailed protocols for key assays, and a logical approach to data interpretation.

Introduction: The Importance of Early Toxicity Assessment

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[1] Early-stage in vitro and in silico toxicity assessments are therefore critical for de-risking drug development programs. For a chemical series like the this compound derivatives, a comparative approach is essential. By systematically evaluating the toxicity of a range of analogs, researchers can establish structure-toxicity relationships (STRs), guiding the design of safer and more effective molecules. This guide will focus on a tiered approach to toxicity testing, starting with fundamental cytotoxicity assays and progressing to more specific assessments of genotoxicity, hepatotoxicity, and cardiotoxicity, which are common liabilities for quinoline-based compounds.[2][3]

Foundational Tier: Assessing General Cytotoxicity

The initial step in any toxicity profiling endeavor is to determine the concentration at which a compound elicits a cytotoxic response in a general cell line. This provides a baseline understanding of the compound's potency in causing cell death and helps in dose selection for subsequent, more specific assays.

Experimental Workflow: Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of this compound derivatives involves a colorimetric assay such as the MTT or LDH assay.[4][5]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to attach overnight A->B D Treat cells with compounds (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound derivatives C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine IC50 values H->I

Caption: Workflow for MTT-based cytotoxicity testing of this compound derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2 for liver, Caco-2 for intestinal)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity

The IC50 values for a series of this compound derivatives should be summarized in a table for easy comparison.

DerivativeR1-SubstituentR2-SubstituentIC50 (µM) on HepG2 cells (48h)
MQ-01HH> 100
MQ-02ClH52.3
MQ-03NO2H15.8
MQ-04HOCH389.1
MQ-05ClOCH335.6

This is a hypothetical data table for illustrative purposes.

Second Tier: Investigating Genotoxicity

Quinoline and its derivatives have been reported to exhibit genotoxic potential.[7][8][9] Therefore, it is crucial to assess the ability of this compound derivatives to induce DNA damage. The micronucleus assay is a widely used and robust method for evaluating both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[7][8]

Experimental Workflow: In Vitro Micronucleus Assay

The workflow for the in vitro micronucleus assay involves treating cells with the test compounds and then scoring for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Microscopic Analysis A Seed cells (e.g., CHO-K1, HepG2) in culture dishes B Treat with this compound derivatives for 24-48h A->B C Add Cytochalasin B to block cytokinesis B->C D Harvest cells and prepare slides C->D E Stain with a DNA-specific dye (e.g., DAPI, Giemsa) D->E F Score micronuclei in binucleated cells E->F G Calculate the frequency of micronucleated cells F->G

Caption: Workflow for the in vitro micronucleus assay to assess genotoxicity.

Detailed Protocol: In Vitro Micronucleus Assay

Objective: To evaluate the potential of this compound derivatives to induce chromosomal damage.

Materials:

  • Suitable cell line (e.g., CHO-K1, TK6, or HepG2)[10]

  • Complete cell culture medium

  • This compound derivatives

  • Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA-specific stain (e.g., DAPI or Giemsa)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells and treat with a range of concentrations of the test compounds, typically up to 10 mM or to a level that causes approximately 50% cytotoxicity. Include both positive and vehicle controls.

  • Cytochalasin B Addition: Add Cytochalasin B at an appropriate time to block cytokinesis, resulting in an accumulation of binucleated cells.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a pre-warmed hypotonic solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific dye.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the vehicle control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

Third Tier: Assessing Organ-Specific Toxicity

For compounds that show promising activity and acceptable general cytotoxicity and genotoxicity profiles, it is prudent to investigate potential organ-specific toxicities. For quinolinone derivatives, the liver and heart are of particular interest.[2][3]

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury.[11] In vitro models using human hepatocytes or hepatoma cell lines like HepG2 can provide valuable insights into potential hepatotoxicity.

Key Assays for Hepatotoxicity:

  • ALT and AST Release: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the cell culture medium is a classic indicator of hepatocellular damage.

  • Glutathione (GSH) Depletion: A decrease in intracellular GSH levels can indicate oxidative stress, a common mechanism of drug-induced liver injury.

  • Mitochondrial Dysfunction: Assays such as the JC-1 assay can be used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis and cellular stress.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major concern in drug development.[2] Quinolone-based compounds have been associated with QT interval prolongation, which can increase the risk of life-threatening arrhythmias.[12][13]

Key Assays for Cardiotoxicity:

  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation. Automated patch-clamp systems are commonly used to assess the inhibitory potential of compounds on the hERG channel.

  • Cardiomyocyte Viability: Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), the cytotoxic effects of the compounds on a more physiologically relevant cell type can be evaluated.

  • Beating Rate and Contractility: hiPSC-CMs form spontaneously beating syncytia in culture. Advanced imaging and analysis systems can be used to measure changes in beating rate and contractility in response to compound treatment.

Integrating Data and Building a Comparative Profile

The ultimate goal of this tiered approach is to build a comprehensive and comparative toxicity profile for each this compound derivative. The data from all assays should be integrated to provide a holistic view of the potential risks associated with each compound.

Example of an Integrated Toxicity Summary Table:

DerivativeIC50 HepG2 (µM)Genotoxicity (Micronucleus Assay)hERG Inhibition IC50 (µM)Hepatotoxicity (ALT release at 10x IC50)
MQ-01> 100Negative> 30No significant increase
MQ-0252.3Negative15.2Moderate increase
MQ-0315.8Positive5.1Significant increase
MQ-0489.1Negative> 30No significant increase
MQ-0535.6Equivocal22.8Slight increase

This is a hypothetical data table for illustrative purposes.

By analyzing such integrated data, researchers can identify derivatives with the most favorable safety profiles (e.g., MQ-01 and MQ-04 in the example above) and flag those with significant liabilities (e.g., MQ-03). This information is invaluable for prioritizing lead candidates and guiding further optimization efforts.

Conclusion: A Roadmap to Safer Drug Candidates

The comparative toxicity profiling of this compound derivatives, as outlined in this guide, provides a systematic and scientifically rigorous approach to early safety assessment. By employing a tiered strategy that encompasses general cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines. The emphasis on detailed protocols and comparative data analysis empowers drug development professionals to navigate the complexities of toxicology and select drug candidates with a higher probability of success.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Application Notes and Protocols: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-2,3-dihydro- 4(1H)
  • A Comparative Analysis of Cytotoxicity: Synthetic vs.
  • Genotoxicity of heterocyclic aromatic amines using a new 3D human hep
  • Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. PubMed Central.
  • Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Genotoxic effects of heterocyclic aromatic amines in human derived hep
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • GFP assay as a sensitive eukaryotic screening model to detect toxic and genotoxic activity of azaarenes.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • 4 Toxicology Approaches in Drug Discovery. Technology Networks.
  • Drug toxicity prediction based on genotype-phenotype differences between preclinical models and humans. PubMed Central.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
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  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI.
  • Predictive Toxicology: Benchmarking Molecular Descriptors and Statistical Methods.
  • Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay d
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a system
  • Quinolones: cardioprotective or cardiotoxic. PubMed.
  • Genotoxicity of fluoroquinolines and methylquinolines. PubMed.
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a system
  • 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems.
  • Synthesis of Quinoline Containing Pyrazolone Deriv
  • Quinolines: Human health tier II assessment.
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in r
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed.

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic index (TI) is a cornerstone of drug development, offering a quantitative measure of a drug's relative safety by comparing its effective dose to its toxic dose.[1][2][3] For novel chemical entities, establishing a favorable TI is a critical milestone on the path to clinical translation. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to assess the therapeutic index of 6-Methylquinolin-2(1H)-one, a representative member of the promising quinolinone class of compounds.[4] We will explore the selection of appropriate comparators, detail validated experimental workflows for determining efficacy and toxicity, and present a logical framework for data interpretation and comparison.

Introduction: The Critical Role of the Therapeutic Index

In preclinical drug discovery, the primary goal is to identify compounds that exhibit potent biological activity against a therapeutic target while maintaining a wide margin of safety. The therapeutic index (TI) is the quantitative relationship between a drug's desired effect and its adverse effects.[1][3] It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[2][5][6]

TI = TD50 / ED50

A high TI is desirable, as it indicates a wide separation between the therapeutic and toxic doses, suggesting a greater margin of safety.[1][2] Conversely, a narrow or low therapeutic index signifies that the doses required for efficacy are close to those that cause toxicity, necessitating careful patient monitoring.[1][3]

The quinolin-2-one (carbostyril) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neurological applications.[4][7][8] this compound is a member of this versatile class.[9] Assessing its TI is a prototypical exercise for any novel quinolinone derivative. This guide will use it as a primary example to demonstrate a robust assessment strategy.

Section 1: Strategic Selection of Comparator Compounds

A meaningful TI assessment is always comparative. The choice of comparator compounds provides essential context for evaluating the potential of a new chemical entity. For this compound, comparator selection should be guided by its putative mechanism of action. Quinolinone derivatives have been developed as inhibitors of various enzymes and receptors, such as PDE3 inhibitors for cardiotonic effects, steroid 5-alpha reductase inhibitors, and selective androgen receptor modulators (SARMs).[10][11][12]

For this guide, we will hypothesize that this compound has shown initial promise as an anticancer agent , a common application for this scaffold.[4][7] Therefore, a logical choice for a comparator would be a well-established chemotherapeutic agent with a known TI.

Comparator Selection:

  • Test Compound: this compound

  • Comparator 1 (Standard of Care): Doxorubicin (A widely used chemotherapy agent with a known, relatively narrow TI).

  • Comparator 2 (Structural Analogue): A non-methylated quinolin-2-one to assess the contribution of the methyl group to efficacy and toxicity.

This selection allows for comparison against both a clinical benchmark and a close structural relative, providing a richer dataset for interpretation.

Section 2: Experimental Workflow for Therapeutic Index Determination

A multi-stage approach, moving from high-throughput in vitro assays to more complex in vivo models, is the industry standard.[13] This workflow is designed to de-risk candidates early, saving time and resources.[14][15]

Workflow Diagram: Therapeutic Index Assessment

TI_Workflow cluster_invitro Part A: In Vitro Assessment cluster_invivo Part B: In Vivo Assessment cluster_analysis Part C: Data Analysis invitro_efficacy Efficacy Screening (e.g., MTT Assay on Cancer Cells) Determine IC50 invitro_toxicity Cytotoxicity Screening (e.g., LDH Assay on Hepatocytes) Determine CC50 invitro_efficacy->invitro_toxicity Candidate Selection mtd_study Dose Range-Finding (Maximum Tolerated Dose - MTD) invitro_toxicity->mtd_study Promising Candidates invivo_efficacy Efficacy Study (e.g., Xenograft Model) Determine ED50 mtd_study->invivo_efficacy invivo_toxicity Toxicity Study (GLP Toxicology) Determine TD50/LD50 mtd_study->invivo_toxicity ti_calc Therapeutic Index Calculation TI = TD50 / ED50 invivo_efficacy->ti_calc invivo_toxicity->ti_calc

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Rationale for Specialized Disposal

6-Methylquinolin-2(1H)-one, a derivative of the quinoline heterocyclic system, requires careful management due to its potential biological activity and the inherent hazards of nitrogen-containing aromatic compounds. While specific ecotoxicity data for this compound is limited, the known profile of quinoline and its derivatives necessitates a cautious approach. Quinoline itself is classified as a hazardous substance, with evidence of carcinogenicity and mutagenicity.[1][2][3] Derivatives can exhibit significant biological effects, and their release into the environment is to be strictly avoided.[4][5]

The primary reasons for stringent disposal protocols are:

  • Potential Toxicity: Quinoline derivatives can be harmful if swallowed or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[6][7]

  • Environmental Persistence: Heterocyclic aromatic compounds can be resistant to natural degradation, posing a long-term risk to aquatic ecosystems.[4]

  • Hazardous Combustion Byproducts: Improper incineration of nitrogen-containing compounds can lead to the formation of toxic nitrogen oxides (NOx).[8]

Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[9][10]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent dermal absorption, which is a potential route of exposure.[6][7]
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes of solutions or contact with solid particles.
Body Protection A full-length laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.To prevent inhalation of any dusts or aerosols that may be generated during handling.

Disposal Pathways: A Decision Framework

The appropriate disposal route for this compound depends on the nature of the waste (solid, liquid, contaminated materials) and the capabilities of your institution. The following decision tree outlines the primary disposal pathways.

DisposalDecision Start Waste Containing This compound WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Unused chemical, contaminated wipes) WasteType->Solid Solid Liquid Liquid Waste (Solutions containing the compound) WasteType->Liquid Liquid Collection Segregate and Collect in Designated Hazardous Waste Container Solid->Collection Degradation Alternative Method: In-Lab Chemical Degradation (For small quantities, if approved) Liquid->Degradation Small Quantity & Facility Approved Liquid->Collection Large Quantity or No Approved Protocol Incineration Primary Method: Licensed Hazardous Waste Incineration FinalDisposal Arrange for pickup by EHS or Licensed Contractor Incineration->FinalDisposal Degradation->Collection Treated Waste Collection->Incineration

Caption: Decision workflow for selecting the appropriate disposal pathway.

Primary Disposal Method: High-Temperature Incineration

The universally recommended and safest method for the final disposal of this compound is incineration by a licensed hazardous waste management facility.[9] This ensures the complete destruction of the molecule.

Operational Parameters for Incineration:

  • Temperature: Due to the presence of a nitrogen atom within the heterocyclic ring, a high temperature is required to ensure complete combustion and minimize the formation of toxic byproducts like NOx. The recommended temperature is between 850°C and 1100°C, with a residence time of at least 2 seconds.[11][12] For waste containing more than 1% halogenated organic substances, the temperature should be at least 1100°C.[13][14]

  • Process: The process should be carried out in a controlled incinerator with flue gas scrubbing capabilities to neutralize acidic gases and remove particulate matter.[15]

Procedure for Collection for Incineration:

  • Segregation: Collect all waste contaminated with this compound separately from other chemical waste streams to avoid incompatible mixtures.

  • Containerization:

    • Solid Waste: Place unused chemical, contaminated gloves, weighing paper, and other solid materials into a clearly labeled, leak-proof container designated for solid hazardous waste.

    • Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not overfill containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[10]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.

Alternative Disposal Method: In-Lab Chemical Degradation (for small quantities)

For small quantities of liquid waste, chemical degradation may be a viable option to render the compound less hazardous before collection, provided your institution's safety protocols and local regulations permit such in-lab treatment.[16] Oxidation using potassium permanganate (KMnO₄) is an effective method for degrading many heterocyclic organic compounds.[17][18][19]

WARNING: This procedure involves strong oxidizing agents and should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.

DegradationWorkflow Start Small Quantity of Liquid Waste Prepare Prepare KMnO₄ Solution (e.g., 5% aqueous) Start->Prepare Oxidize Slowly add KMnO₄ solution to waste with stirring in an ice bath Prepare->Oxidize Monitor Monitor for disappearance of purple color and re-add KMnO₄ if needed Oxidize->Monitor Monitor->Oxidize Purple color disappears Quench Quench Excess KMnO₄ (e.g., with Sodium Bisulfite) Monitor->Quench Purple color persists Neutralize Neutralize Solution (pH 6-8) Quench->Neutralize Collect Collect Treated Waste in Hazardous Waste Container Neutralize->Collect Dispose Dispose via EHS Collect->Dispose

Caption: Experimental workflow for in-lab chemical degradation.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is designed for the treatment of approximately 100 mL of a dilute aqueous solution (<1% w/v) of this compound. Adjust quantities proportionally for different volumes, treating no more than 500 mL at a time.

  • Preparation:

    • In a chemical fume hood, prepare a 5% (w/v) solution of potassium permanganate in water.

    • Place the beaker containing the this compound waste solution in an ice bath to control any exothermic reaction. Use a magnetic stirrer for continuous mixing.

  • Oxidation:

    • Slowly add the 5% KMnO₄ solution to the waste solution dropwise. The purple color of the permanganate will disappear as it is consumed in the oxidation reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Continue adding the KMnO₄ solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching Excess Permanganate:

    • To neutralize the remaining purple permanganate, add a small amount of a reducing agent, such as solid sodium bisulfite or sodium thiosulfate, portion-wise until the solution becomes colorless or brown.

  • Neutralization:

    • Check the pH of the resulting solution. If it is acidic, neutralize it to a pH between 6 and 8 by adding a dilute solution of sodium carbonate or sodium hydroxide.

  • Final Disposal of Treated Waste:

    • The resulting mixture, containing the manganese dioxide precipitate and degraded organic products, must still be collected as hazardous waste.

    • Transfer the entire mixture to a labeled hazardous liquid waste container and arrange for disposal through your EHS office. Do not pour down the drain.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes of nearby hoods to increase air exchange.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10] This prevents the spill from spreading.

  • Absorption and Collection:

    • For liquid spills: Apply absorbent material over the contained spill, working from the outside in. Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[10]

    • For solid spills: Gently cover the solid with a damp paper towel to avoid raising dust. Carefully scoop the material into a hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly. A 10% caustic solution can be effective for decontamination.[10] Follow this with a water rinse.

    • Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.

References

  • New Jersey Department of Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Toolkit. (n.d.). Waste incinerators. Retrieved from [Link]

  • PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • Health Care Without Harm. (n.d.). New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. Retrieved from [Link]

  • Carus Group. (2014). Potassium Permanganate - SAFETY DATA SHEET. Retrieved from [Link]

  • West Penetone. (n.d.). POTASSIUM PERMANGANATE SOLUTION SDS GHS. Retrieved from [Link]

  • Sustainability Directory. (2025). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. Retrieved from [Link]

  • European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]

  • OEHHA. (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. Retrieved from [Link]

  • Canada.ca. (2005). Quinoline. Retrieved from [Link]

  • NICNAS. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • OEHHA. (2000). Evidence on the Carcinogenicity of 4-methylquinoline. Retrieved from [Link]

  • EPA. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Stanford University. (n.d.). Sodium Hypochlorite (Bleach). Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Washington State University. (2015). Potassium-Permanganate_2015-06-23.docx. Retrieved from [Link]

  • Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). Retrieved from [Link]

  • University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. Retrieved from [Link]

  • LGBRIMH. (n.d.). SOP for making 1% Sodium Hypochlorite solution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • ResearchGate. (n.d.). (PDF) Synthetic oxidations with hypochlorites. A review. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the process of alkaline hydrolysis?. Retrieved from [Link]

  • Chalcogenide Letters. (2021). Photocatalytic degradation of potassium permanganate using zinc oxide nanoparticles. Retrieved from [Link]

  • NIH. (n.d.). Combustion By-Products and their Health Effects. Retrieved from [Link]

  • Mutation Research/Genetic Toxicology. (n.d.). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM254 Experiment 3 Sodium Hypochlorite Oxidation of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

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Navigating the Safe Handling of 6-Methylquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 6-Methylquinolin-2(1H)-one (CAS No. 4053-34-3). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This document provides comprehensive, step-by-step guidance rooted in established safety protocols and an understanding of the chemical nature of quinoline derivatives. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory operations.

Understanding the Hazard Profile of this compound

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[3]

  • Serious Eye Irritation: Can cause significant eye irritation and potential damage.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

Due to these potential hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide is mandatory.

Engineering Controls: Your First Line of Defense

The most effective way to minimize exposure to hazardous chemicals is through the implementation of robust engineering controls. Personal protective equipment should be considered the final barrier between you and the substance.[5]

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[6] This will effectively capture and exhaust any dust or vapors generated, preventing inhalation.

  • Ventilation: Ensure your laboratory is well-ventilated to maintain a safe working environment.

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[3]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and proper use of PPE are critical for preventing direct contact with this compound.

PPE Selection
Protection TypeSpecific RecommendationsRationale
Respiratory Protection For routine handling in a fume hood, a standard dust mask may be sufficient. For more extensive operations or in situations where dust cannot be adequately controlled, a respirator with an appropriate cartridge (e.g., type ABEK) is recommended.[6]To prevent the inhalation of potentially harmful dust or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for any signs of damage before use and should be changed regularly, or immediately if contamination is suspected.[5][6]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles and a face shield are necessary.[3][6]To protect the eyes from dust particles and chemical splashes.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a high risk of contamination, a chemical-resistant apron or a full protective suit should be considered.[6]To prevent contamination of personal clothing and minimize skin exposure.
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

A methodical approach to handling this compound will minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and materials, including waste containers.

  • Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood. Use a spatula to transfer the powder and avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are appropriately secured.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[3]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous chemical waste.[7]

  • Solid Waste: Collect unused solid and contaminated disposables in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant, typically via high-temperature incineration.[7][8] Do not discharge to sewer systems.[8]

Disposal_Workflow Start Handling of this compound SolidWaste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Start->SolidWaste LiquidWaste Contaminated Liquid Waste (Solutions) Start->LiquidWaste SolidContainer Designated Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Designated Liquid Hazardous Waste Container LiquidWaste->LiquidContainer LicensedDisposal Licensed Hazardous Waste Disposal Service SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal Incineration High-Temperature Incineration LicensedDisposal->Incineration

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methylquinolin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.